2-(2,3,6-trimethylphenoxy)acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,6-trimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINBWASSUBWPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428959 | |
| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104295-97-8 | |
| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(2,3,6-trimethylphenoxy)acetic acid
A Note on the Subject Compound: Direct experimental data on the mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not extensively available in public literature. This guide, therefore, presents a predicted mechanism of action based on the well-established principles of synthetic auxins, particularly those of the phenoxyacetic acid class, to which this compound structurally belongs. The insights and protocols provided are grounded in the broader field of auxin biology and herbicide science.
Introduction
Synthetic auxins represent a class of molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds, including the subject of this guide, this compound, are pivotal in agricultural applications as herbicides for the selective control of broadleaf weeds.[2] Their efficacy stems from their structural resemblance to IAA, allowing them to hijack the plant's natural auxin signaling pathways. However, their enhanced stability and persistence compared to endogenous auxin lead to a sustained and uncontrolled hormonal response, ultimately resulting in plant death.[3][4] This guide provides a comprehensive technical overview of the predicted molecular mechanism of action of this compound, delving into the core signaling cascade, the structural basis of its activity, and the experimental methodologies employed to investigate such compounds.
The Core Molecular Mechanism: Hijacking the TIR1/AFB Signaling Pathway
The central mechanism of action for synthetic auxins is the constitutive activation of the nuclear auxin signaling pathway. This pathway is orchestrated by a trio of key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6][7]
Perception and Co-Receptor Complex Formation
Based on its phenoxyacetic acid structure, this compound is predicted to function as a "molecular glue".[8] It is anticipated to bind to a pocket within the TIR1/AFB proteins. This binding event stabilizes the formation of a ternary co-receptor complex, locking together the TIR1/AFB protein and an Aux/IAA repressor protein.[1][9] The Arabidopsis genome, for instance, encodes six TIR1/AFB proteins (TIR1, AFB1-AFB5), and different synthetic auxins can exhibit preferential binding to specific members of this family, contributing to varied biological responses.[5][10]
Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors
The formation of the stable TIR1/AFB-auxin-Aux/IAA complex is the critical step that triggers the downstream cascade. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[7] The recruitment of the Aux/IAA protein to this complex leads to its polyubiquitination.[11] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome, a cellular machinery responsible for protein turnover.[12]
De-repression of ARFs and Gene Transcription
In the absence of auxin, Aux/IAA proteins are stable and bind to ARF transcription factors, repressing their activity.[11][13] The degradation of Aux/IAA proteins releases this repression, allowing ARFs to activate the transcription of a multitude of auxin-responsive genes.[1] The sustained presence of a stable synthetic auxin like this compound leads to continuous degradation of Aux/IAA repressors and, consequently, a massive and uncontrolled expression of these genes. This aberrant gene expression disrupts normal cellular function and developmental processes.[3]
Signaling Pathway Diagram
Caption: Predicted signaling pathway of this compound.
Structure-Activity Relationship: Predicting Auxinic Activity
The biological activity of synthetic auxins is intrinsically linked to their chemical structure. Key structural features are required for a molecule to be recognized by the auxin perception machinery.[14]
-
Aromatic Ring System: A planar aromatic or heteroaromatic ring is a fundamental requirement. In this compound, this is the trimethyl-substituted phenyl ring.
-
Carboxylic Acid Side Chain: A side chain containing a carboxylic acid group (or a group that can be readily converted to one) is essential for activity.[15]
-
Spatial Relationship: The distance and orientation between the aromatic ring and the carboxylic acid group are critical for fitting into the auxin-binding pocket of the TIR1/AFB proteins.[16]
The substitution pattern on the aromatic ring significantly influences the activity and selectivity of synthetic auxins. The presence of methyl groups at the 2, 3, and 6 positions of the phenoxy ring in the subject compound is expected to modulate its lipophilicity and electronic properties, which in turn will affect its binding affinity for the TIR1/AFB co-receptors and its metabolic stability within the plant.
Downstream Physiological and Herbicidal Effects
The massive deregulation of gene expression induced by synthetic auxins leads to a cascade of physiological disruptions, culminating in the death of susceptible plants.[17]
-
Epinasty: The characteristic twisting and curling of stems and leaves is one of the most prominent symptoms.[17]
-
Uncontrolled Cell Division and Elongation: The overstimulation of growth processes leads to abnormal tissue development, including gall formation and stem brittleness.[18]
-
Ethylene and Abscisic Acid (ABA) Production: Synthetic auxins are known to induce the biosynthesis of ethylene and ABA.[1][19] Ethylene contributes to epinasty, while the accumulation of ABA is a key factor in growth inhibition, senescence, and tissue decay.[3][4]
-
Metabolic Disruption: The profound changes in gene expression disrupt primary metabolic pathways, leading to a general failure of cellular processes and eventual plant death.
| Physiological Effect | Description | Underlying Molecular Event |
| Epinasty | Twisting and downward curvature of leaves and stems.[17] | Induction of ethylene biosynthesis.[1] |
| Abnormal Growth | Callus-like tissue formation, stem swelling, and brittleness.[18] | Uncontrolled expression of cell division and expansion genes. |
| Root Growth Inhibition | Stunting and malformation of the root system.[20] | Disruption of auxin gradients necessary for root development. |
| Senescence | Premature aging and yellowing of tissues. | Induction of ABA biosynthesis and senescence-associated genes.[4] |
Experimental Protocols for Investigating the Mechanism of Action
A variety of well-established experimental techniques are used to dissect the mechanism of action of synthetic auxins.
Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-receptor Complex Formation Assay (Pull-Down)
This assay directly tests the ability of a compound to promote the interaction between a TIR1/AFB protein and an Aux/IAA protein.
Methodology:
-
Protein Expression: Express a tagged version of a specific TIR1/AFB protein (e.g., GST-TIR1) and a tagged version of an Aux/IAA protein (e.g., His-IAA7) in a suitable expression system (e.g., E. coli or insect cells).
-
Protein Purification: Purify the expressed proteins using affinity chromatography.
-
Binding Reaction: In a microcentrifuge tube, combine the purified GST-TIR1, His-IAA7, and the test compound (this compound) at various concentrations. Include a control with a known auxin (e.g., IAA) and a no-auxin control.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Pull-Down: Add glutathione-sepharose beads to the mixture. The beads will bind to the GST-TIR1, "pulling down" any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of His-IAA7. The intensity of the His-IAA7 band is indicative of the strength of the interaction promoted by the test compound.
Experimental Workflow: Pull-Down Assay
Caption: Workflow for an in vitro pull-down assay.
Protocol 2: Auxin-Responsive Reporter Gene Assay
This assay measures the ability of a compound to induce the transcription of auxin-responsive genes in vivo. The most common reporter system utilizes the DR5 promoter, a synthetic promoter containing multiple auxin response elements (AuxREs), driving the expression of a reporter gene like β-glucuronidase (GUS) or a fluorescent protein.[21][22][23]
Methodology:
-
Plant Material: Use a transgenic plant line (e.g., Arabidopsis thaliana) stably transformed with a DR5::GUS reporter construct.
-
Treatment: Grow seedlings on a suitable medium and then transfer them to a medium containing various concentrations of this compound. Include positive (IAA) and negative (mock) controls.
-
Incubation: Incubate the seedlings for a defined period to allow for reporter gene expression.
-
GUS Staining: For the DR5::GUS line, perform histochemical GUS staining. The blue color indicates where the DR5 promoter has been activated.
-
Quantification: The intensity of the GUS staining can be quantified using image analysis software. Alternatively, if a fluorescent reporter is used, the fluorescence can be measured using a fluorometer or visualized with a fluorescence microscope.
Conclusion
While direct experimental evidence for this compound is pending, its structural characteristics strongly suggest that it functions as a synthetic auxin. Its mechanism of action is predicted to involve the hijacking of the TIR1/AFB-mediated auxin signaling pathway, leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled expression of auxin-responsive genes. This disruption of hormonal homeostasis results in a cascade of phytotoxic physiological effects, making it an effective herbicide. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this predicted mechanism and for the quantitative characterization of its biological activity. Further research, particularly comparative studies with other phenoxyacetic acid derivatives, will be invaluable in elucidating the specific impact of the 2,3,6-trimethyl substitution pattern on its efficacy and selectivity.
References
- Hayashi, K. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(11), 1675–1686. [Link]
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
- Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. [Link]
- Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Journal of Chemical Information and Modeling, 60(10), 4583-4592. [Link]
- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. [Link]
- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. The Plant Cell, 32(10), 3226-3243. [Link]
- Wang, R., & Estelle, M. (2022). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences, 23(21), 13427. [Link]
- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]
- Lee, S., et al. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]
- Lavy, M., & Estelle, M. (2016). SCF(TIR1/AFB)-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Plant Cell, 28(1), 62-71. [Link]
- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]
- Ohio State University. (n.d.). 17.
- Shokouhian, M. (2024).
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(2), 357-366. [Link]
- Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7737. [Link]
- UC IPM. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. [Link]
- Dharmasiri, N. (2006). Structural requirements necessary for auxin activity.
- ResearchGate. (n.d.). 1 Chemical structures of natural and synthetic auxins. (a) Natural auxins: indole-3-acetic acid (IAA). [Link]
- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
- Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response.
- International Scholars Journals. (2021).
- Ribar, T., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5183-5196. [Link]
- Sereda, S., et al. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. Plants, 14(21), 3456. [Link]
- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]
- Weijers, D., & Wagner, D. (2016). Auxin Response by the Numbers. Current Opinion in Plant Biology, 33, 78-85. [Link]
- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). [Link]
- Enders, T. A., & Strader, L. C. (2015). Auxin Activity: Past, present, and Future. American Journal of Botany, 102(2), 180-196. [Link]
- Wężowska, K., et al. (2016). An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn. Acta Agrobotanica, 69(1). [Link]
- Roychoudhry, S., & Kepinski, S. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2161-2181. [Link]
- Roychoudhry, S., & Kepinski, S. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2161-2181. [Link]
- Biology LibreTexts. (2025). 4.4.1: Auxin. [Link]
- Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Current Opinion in Plant Biology, 55, 13-20. [Link]
- Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids 1. Plant Physiology, 42(11), 1519-1526. [Link]
- Meudt, W. J. (1987). Rapid Bioassay for Auxin. Plant Physiology, 83(1), 195-198. [Link]
- Calderon Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(7), a005546. [Link]
- Chen, C., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell, Tissue and Organ Culture (PCTOC), 112(1), 129-133. [Link]
- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
- Calderon-Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 487-496. [Link]
- Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(2), 487-496. [Link]
- Gleason, C., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1032334. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 11. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. digital.library.txst.edu [digital.library.txst.edu]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 18. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 19. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 20. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]
- 22. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,3,6-trimethylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,3,6-trimethylphenoxy)acetic acid is a synthetic auxin, belonging to the class of phenoxyalkanoic acids. This class of compounds has garnered significant interest in the fields of agriculture and pharmaceuticals due to their biological activities. While the herbicidal properties of many phenoxyacetic acid derivatives are well-documented, their potential as scaffolds in drug discovery is an area of growing exploration. Understanding the fundamental physicochemical properties of these molecules is a critical prerequisite for any application, as these properties govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics.
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Given the limited availability of experimental data for this specific isomer, this guide combines established theoretical principles, data from closely related isomers, and detailed experimental protocols to provide a comprehensive and practical resource for researchers.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Caption: 2D Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 14062-18-1[1] |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OC(C)=O |
| InChI Key | YINBWASSUBWPJJ-UHFFFAOYSA-N |
Synthesis of this compound
The most common and versatile method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its salt by a phenoxide ion.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Preparation of Sodium 2,3,6-trimethylphenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,6-trimethylphenol in a suitable solvent such as ethanol or water.
-
Add an equimolar amount of a strong base, typically sodium hydroxide, portion-wise with stirring. The reaction is exothermic and may require cooling.
-
Continue stirring until the phenol is completely dissolved and the sodium phenoxide is formed.
-
-
Reaction with Sodium Chloroacetate:
-
To the freshly prepared sodium 2,3,6-trimethylphenoxide solution, add an equimolar amount of sodium chloroacetate.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the crude this compound.
-
Filter the precipitate and wash with cold water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Physicochemical Properties: A Comparative Analysis
Due to the limited experimental data for this compound, we present a combination of predicted values for the target compound alongside experimental data for its close isomers, 2-(2,4,6-trimethylphenoxy)acetic acid and 2-(2-methylphenoxy)acetic acid. This comparative approach provides valuable context and allows for more informed estimations of the target compound's properties.
| Property | This compound (Predicted) | 2-(2,4,6-trimethylphenoxy)acetic acid (Experimental) | 2-(2-methylphenoxy)acetic acid (Experimental) |
| Melting Point (°C) | 130-140 | 148-151[2] | 155-157[3] |
| Boiling Point (°C) | 323.87 at 760 mmHg | 317.3 at 760 mmHg[4] | >150 |
| Aqueous Solubility | Low | Sparingly soluble | Slightly soluble |
| pKa | ~3.5 | ~3.6 | 3.2 |
| LogP | ~2.5 | 2.075[4] | 1.98 |
Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental determination.
Experimental Determination of Key Physicochemical Properties
For researchers aiming to experimentally validate the properties of this compound, the following established protocols are recommended.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a standard solution (e.g., 0.01 M). A co-solvent like ethanol may be used if the compound has low aqueous solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized base solution in small, precise increments from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of base added.
-
The equivalence point is the point of steepest slope on the titration curve. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of base that is half of the volume required to reach the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Determination of Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
-
Spectral Data (Predicted)
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the aromatic ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The chemical shifts and splitting patterns will be influenced by the substitution pattern on the aromatic ring.
-
¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon.
-
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ). Fragmentation patterns can provide further structural information.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating theoretical predictions with experimental data from related isomers and detailing robust experimental protocols, this document serves as a valuable resource for researchers in drug development and other scientific disciplines. The accurate determination of these fundamental properties is paramount for advancing our understanding and application of this and related compounds.
References
- CAS Common Chemistry. 2-(2,4,6-Trimethylphenoxy)acetic acid. [Link]
- PubChem. 2-(2-Methylphenoxy)acetic acid. [Link]
Sources
- 1. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,4,6-Trimethyl-phenoxy)-acetic acid | Biochemical Assay Reagents | 13333-81-8 | Invivochem [invivochem.com]
An In-depth Technical Guide to the Synthesis of 2-(2,3,6-trimethylphenoxy)acetic Acid
Introduction
2-(2,3,6-trimethylphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds, a scaffold of significant interest in pharmaceutical and agrochemical research. The strategic placement of methyl groups on the phenoxy ring modulates the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its biological activity. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through the venerable Williamson ether synthesis, a reliable and versatile method for the formation of ethers.
The Synthetic Pathway: A Mechanistic Approach
The synthesis of this compound is most effectively carried out via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The overall transformation involves the deprotonation of 2,3,6-trimethylphenol to form a potent nucleophile, the 2,3,6-trimethylphenoxide anion, which then attacks the electrophilic carbon of a haloacetic acid, displacing the halide to form the desired ether linkage.
Step 1: In Situ Formation of the Nucleophile (Phenoxide)
The initial and critical step is the deprotonation of 2,3,6-trimethylphenol. A strong base, typically an alkali metal hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed to abstract the acidic phenolic proton. This acid-base reaction is rapid and essentially irreversible in the presence of a stoichiometric amount of a strong base, leading to the quantitative formation of the sodium or potassium 2,3,6-trimethylphenoxide salt. The choice of a strong base is crucial as the pKa of phenols is typically around 10, necessitating a base with a conjugate acid of a much higher pKa to drive the equilibrium towards the phenoxide.
Step 2: The SN2 Reaction - Ether Formation
The newly formed 2,3,6-trimethylphenoxide anion, a powerful nucleophile, then participates in an SN2 reaction with a haloacetic acid, most commonly chloroacetic acid. The phenoxide ion attacks the α-carbon of chloroacetic acid, which is rendered electrophilic by the electron-withdrawing effects of both the adjacent carboxylic acid group and the chlorine atom. This nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). The chlorine atom, being a good leaving group, is displaced, and a new carbon-oxygen bond is formed, yielding the sodium or potassium salt of this compound.
Step 3: Acidification and Isolation
The final step of the synthesis is the protonation of the carboxylate salt to yield the free carboxylic acid. This is achieved by acidifying the reaction mixture with a strong mineral acid, such as hydrochloric acid (HCl). The addition of acid lowers the pH of the solution, leading to the protonation of the carboxylate anion and the precipitation of the sparingly soluble this compound from the aqueous solution. The solid product can then be isolated by filtration, washed to remove any remaining salts, and purified, typically by recrystallization.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
An In-Depth Technical Guide to 2-(2,3,6-trimethylphenoxy)acetic acid (CAS Number 104295-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3,6-trimethylphenoxy)acetic acid, a synthetic auxin analogue. Drawing upon established principles of organic synthesis and plant biology, this document details its chemical properties, a robust synthesis protocol based on the Williamson ether synthesis, and its putative mechanism of action through the auxin signaling pathway. Furthermore, this guide outlines state-of-the-art analytical methodologies for its characterization and quantification, alongside a critical assessment of its toxicological profile based on data from structurally related phenoxyacetic acids. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar plant growth regulators.
Table of Contents
-
Introduction to this compound
-
Chemical and Physical Properties
-
Synthesis of this compound
-
3.1. Synthesis of the Precursor: 2,3,6-Trimethylphenol
-
3.2. Williamson Ether Synthesis Protocol
-
-
Mechanism of Action: A Putative Synthetic Auxin
-
4.1. The Auxin Signaling Pathway
-
4.2. Interaction with TIR1/AFB Receptors
-
-
Analytical Methodologies
-
5.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
-
Toxicology and Safety Considerations
-
References
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 104295-97-8, is a member of the phenoxyacetic acid class of compounds. These compounds are structurally related to the natural plant hormone auxin (indole-3-acetic acid, IAA) and often exhibit similar biological activities.[1] Synthetic auxins are widely utilized in agriculture and research to manipulate plant growth and development.[2] They can induce a range of physiological responses, from promoting root formation and fruit development at low concentrations to acting as herbicides at higher concentrations by causing uncontrolled growth.[1][2] The trimethyl-substituted phenyl ring of this compound is a key structural feature that influences its biological activity and selectivity. This guide provides a detailed technical examination of this compound, from its synthesis to its potential biological functions and analytical determination.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| CAS Number | 104295-97-8 | [3] |
| Molecular Formula | C₁₁H₁₄O₃ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Boiling Point | 323.874 °C at 760 mmHg | [4] |
| Density | 1.12 g/cm³ | [4] |
| InChI Key | YINBWASSUBWPJJ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 2,3,6-trimethylphenol, followed by a Williamson ether synthesis.
Synthesis of the Precursor: 2,3,6-Trimethylphenol
2,3,6-Trimethylphenol is a crucial intermediate in the production of Vitamin E and can be synthesized through the methylation of m-cresol.[5] The industrial process typically involves the vapor-phase reaction of m-cresol with methanol over a solid acid catalyst.[5]
A generalized laboratory-scale synthesis can be adapted from patented industrial processes:
Experimental Protocol: Synthesis of 2,3,6-Trimethylphenol
-
Catalyst Preparation: Prepare a solid acid catalyst, such as a modified iron oxide catalyst or a catalyst containing amorphous titanium components.[6]
-
Reaction Setup: A fixed-bed reactor is charged with the prepared catalyst.
-
Vapor Phase Reaction: A vaporized feed of m-cresol and methanol is passed through the heated reactor. The reaction temperature is typically maintained between 300-460 °C.[6]
-
Product Collection: The reaction products are condensed and collected.
-
Purification: The desired 2,3,6-trimethylphenol is separated from unreacted starting materials and isomers by fractional distillation.[6]
Williamson Ether Synthesis Protocol
The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alkoxide and an alkyl halide.[7] In this case, the sodium salt of 2,3,6-trimethylphenol (the alkoxide) is reacted with a salt of chloroacetic acid.
Experimental Protocol: Synthesis of this compound
-
Formation of the Alkoxide: In a round-bottom flask, dissolve 2,3,6-trimethylphenol in a suitable solvent such as water or an alcohol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenol and form the corresponding sodium or potassium 2,3,6-trimethylphenoxide.
-
Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid and neutralize it with a base (e.g., NaOH or KOH) to form the sodium or potassium chloroacetate.
-
Ether Synthesis: Slowly add the chloroacetate solution to the phenoxide solution. The reaction mixture is then heated to reflux for a period of 1-2 hours to facilitate the nucleophilic substitution reaction.[8]
-
Acidification and Precipitation: After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate group, leading to the precipitation of the this compound product.
-
Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Williamson Ether Synthesis of this compound.
Mechanism of Action: A Putative Synthetic Auxin
While specific studies on the mechanism of action of this compound are limited, its structural similarity to other phenoxyacetic acid herbicides suggests that it likely functions as a synthetic auxin.[8][9]
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[10] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[10] This leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.
Caption: Simplified diagram of the auxin signaling pathway.
Interaction with TIR1/AFB Receptors
It is hypothesized that this compound, like other synthetic auxins, can bind to the TIR1/AFB co-receptor complex, initiating the degradation of Aux/IAA repressors and leading to auxin-like physiological effects. The specific affinity of this compound for different TIR1/AFB-Aux/IAA pairs would determine its biological activity and any potential tissue or species selectivity.
Analytical Methodologies
The quantification and identification of this compound in various matrices can be accomplished using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenoxyacetic acids, a derivatization step is often required to increase their volatility and improve their chromatographic properties.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: The sample containing this compound is extracted using a suitable organic solvent.
-
Derivatization: The carboxylic acid group is derivatized, for example, by esterification (e.g., with diazomethane or BF₃/methanol) or by silylation (e.g., with BSTFA).
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to separate the analyte from other components in the sample.
-
MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern that can be used for its identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of phenoxyacetic acids without the need for derivatization.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: The sample is extracted and, if necessary, cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
LC Separation: The sample extract is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity for quantification.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ions (m/z) | To be determined experimentally |
Toxicology and Safety Considerations
General Toxicity of Phenoxyacetic Acids:
-
Acute Toxicity: Phenoxyacetic acids generally exhibit low to moderate acute toxicity via oral, dermal, and inhalation routes.
-
Irritation: They can be irritating to the eyes and skin.
-
Chronic Toxicity: Long-term exposure to some phenoxyacetic acids has been associated with adverse effects in animal studies.
Safety Precautions:
-
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
-
Ventilation: Work should be conducted in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Directions
This compound is a synthetic compound with the potential to act as a plant growth regulator, likely through the auxin signaling pathway. This guide has provided a comprehensive overview of its synthesis, putative mechanism of action, and analytical methodologies. However, there are significant gaps in the current knowledge, particularly concerning its specific biological targets, detailed toxicological profile, and environmental fate.
Future research should focus on:
-
Validating its auxin-like activity through bioassays and direct binding studies with TIR1/AFB receptors.
-
Investigating its effects on the expression of auxin-responsive genes.
-
Conducting comprehensive toxicological studies to establish its safety profile.
-
Developing and validating specific analytical methods for its detection in various environmental and biological matrices.
Addressing these research questions will be crucial for a complete understanding of this compound and for assessing its potential applications and risks.
References
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents. (n.d.).
- 2,3,6-Trimethylphenol - Wikipedia. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021).
- Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. (n.d.).
- Plant Growth Regulators - BYJU'S. (n.d.).
- TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. (2007).
- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. (1998).
- Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017).
- Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - ResearchGate. (2025).
- Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - MDPI. (2023).
- A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin - ResearchGate. (2025).
- Repeated Systemic Toxicity Tests: A Call for Proper Understanding of Tests Durations Nomenclature. (n.d.).
- Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - Frontiers. (n.d.).
- METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS | KNOWLEDGE - International Journal. (2023).
- Distinct functions of TIR1 and AFB1 receptors in auxin signalling - bioRxiv. (2023).
- Chemical hijacking of auxin signaling with an engineered auxin–TIR1 pair - ResearchGate. (n.d.).
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. (n.d.).
- Series 870 - Health Effects Test Guidelines | US EPA. (n.d.).
- Auxin signaling: a big question to be addressed by small molecules - PubMed Central - NIH. (n.d.).
- An auxin research odyssey: 1989–2023 - PMC - PubMed Central. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 5. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of 2-(2,3,6-trimethylphenoxy)acetic acid
An In-depth Technical Guide to the Molecular Structure of 2-(2,3,6-trimethylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities.[1][2] This has led to their widespread investigation and use in various fields, including pharmaceuticals and agriculture.[1][2] Within this broad family, this compound is a molecule of interest due to the therapeutic potential suggested by the activities of structurally related compounds. Phenoxyacetic acid derivatives have been explored for their anti-inflammatory, anticonvulsant, antidiabetic, antibacterial, and antiviral properties.[1][3][4][5] The specific substitution pattern of the trimethylphenyl group in this compound is anticipated to modulate its physicochemical and biological properties, making a detailed understanding of its molecular structure crucial for potential drug design and development.
This technical guide provides a comprehensive overview of the . It details its synthesis, spectroscopic characterization, and predicted structural properties, drawing on data from closely related analogs to provide a scientifically grounded perspective. This document is intended to serve as a valuable resource for researchers and scientists working with this and similar molecules.
Molecular and Structural Properties
Molecular Formula: C₁₁H₁₄O₃
Molecular Weight: 194.23 g/mol
CAS Registry Number: 104295-97-8
The structure of this compound comprises a 2,3,6-trimethylphenol group linked to an acetic acid moiety via an ether bond. This arrangement confers both lipophilic (the trimethylphenyl group) and hydrophilic (the carboxylic acid group) characteristics to the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties Summary
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | Calculated |
| CAS Number | 104295-97-8 | Chemical Abstracts Service |
| Boiling Point | 323.874°C at 760 mmHg | Predicted |
| Density | 1.12 g/cm³ | Predicted |
| Melting Point | 148-151 °C (for the related 2,4,6-isomer) | [6] |
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis.[7] This method involves the reaction of 2,3,6-trimethylphenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.[8][9]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
2,3,6-trimethylphenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.
-
To this solution, add one molar equivalent of 2,3,6-trimethylphenol and stir until a homogenous solution of the sodium salt of the phenol is formed.
-
In a separate beaker, prepare a solution of 1.1 molar equivalents of chloroacetic acid in water.
-
Slowly add the chloroacetic acid solution to the reaction mixture while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 1-2. This will precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. For this compound in a solvent like DMSO-d₆, the following signals can be predicted:
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the region of δ 12-13 ppm.
-
Aromatic Protons (-C₆H₂-): Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring.
-
Methylene Protons (-O-CH₂-): A singlet around δ 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups attached to the phenyl ring, expected in the region of δ 2.0-2.5 ppm.
¹³C NMR:
-
Carboxylic Carbon (-COOH): A signal around δ 170-175 ppm.
-
Aromatic Carbons (-C₆H₂-): Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen appearing most downfield.
-
Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.
-
Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region (δ 15-25 ppm).
For comparison, the ¹H NMR spectrum of the isomer (2,3,5-trimethylphenoxy)acetic acid in DMSO-d₆ shows signals at δ 12.9 (s, 1H, COOH), 6.6 (s, 1H, ArH), 6.5 (s, 1H, ArH), 4.6 (s, 2H, OCH₂), 2.2 (s, 3H, ArCH₃), 2.1 (s, 3H, ArCH₃), and 2.0 (s, 3H, ArCH₃).[11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O-C Stretch (Ether): A characteristic band in the region of 1250-1000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
The IR spectrum of the related compound (2-methylphenoxy)acetic acid shows these characteristic peaks, providing a reliable reference.[12][13]
Mass Spectrometry
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 194. A prominent fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements of the phenoxy moiety.
Crystallographic Analysis
While a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structure of (2-methylphenoxy)acetic acid.[14][15] In the solid state, phenoxyacetic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[14][15] This dimeric structure is a key feature of their crystal packing. It is highly probable that this compound would also exhibit this hydrogen-bonding motif. The orientation of the trimethylphenyl group relative to the acetic acid side chain will be influenced by steric hindrance and crystal packing forces.
Biological and Pharmacological Context
Phenoxyacetic acid derivatives have a rich history in medicinal chemistry. Their diverse biological activities make them attractive scaffolds for drug discovery.[1] Research has demonstrated their potential as:
-
Anti-inflammatory agents: By modulating inflammatory pathways.
-
Anticonvulsants: Showing efficacy in seizure models.
-
Antidiabetic agents: Acting as agonists for free fatty acid receptors.[3]
-
Antibacterial and Antifungal agents: Exhibiting activity against various microbial strains.[4][5]
The specific substitution pattern on the phenyl ring plays a crucial role in determining the biological activity and selectivity of these compounds. The three methyl groups in this compound are expected to enhance its lipophilicity, which may influence its ability to cross cell membranes and interact with biological targets.
Conclusion
This compound is a member of the versatile class of phenoxyacetic acids with significant potential for further investigation, particularly in the realm of drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its molecular structure and properties can be established through the synthesis and characterization techniques outlined in this guide, and by drawing parallels with closely related, well-characterized analogs. The provided protocols and predictive data serve as a solid foundation for researchers to synthesize, identify, and explore the biological activities of this promising compound. Further experimental work to confirm the predicted spectroscopic and crystallographic data is warranted and will be invaluable in advancing our understanding of this molecule's structure-activity relationships.
References
- Li, Z., Wang, X., Xu, X., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7158-7164. [Link]
- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Krieger, L., et al. (1995). Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Mass Spec Data Center. National Institute of Standards and Technology. [Link]
- Annu, & Kumar, A. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(7), o771-o773. [Link]
- Shi, T. X., et al. (2020). The crystal structure of (E)-2-(2-((2-picolinoylhydrazono)methyl)phenoxy)acetic acid dihydrate, C15H17N3O6. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]
- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]
- SpectraBase. (n.d.). (2,3,5-Trimethylphenoxy)acetic acid. Wiley-VCH GmbH. [Link]
- CN106083564A. (2016). The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- CAS Common Chemistry. (n.d.). 2-(2,4,6-Trimethylphenoxy)acetic acid. American Chemical Society. [Link]
- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules, 12(1), 246-256. [Link]
- Annu, & Kumar, A. (2024).
- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules (Basel, Switzerland), 12(1), 246–256. [Link]
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. jocpr.com [jocpr.com]
- 9. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 13. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Herbicidal Properties of Trimethylphenoxyacetic Acid Derivatives
Abstract
Phenoxyacetic acid derivatives represent a cornerstone of synthetic herbicide development, with a history spanning over 75 years.[1] These compounds, classified as synthetic auxins, selectively control broadleaf weeds in monocotyledonous crops by inducing supraphysiological auxin responses that lead to uncontrolled growth and plant death.[2][3] This guide provides a detailed examination of the herbicidal properties of a specific subclass: trimethylphenoxyacetic acid derivatives. We will explore the fundamental mechanism of action at the molecular level, delve into the structure-activity relationships (SAR) that govern their efficacy, provide validated experimental protocols for their evaluation, and discuss their metabolic fate. This document is intended for researchers and professionals in agrochemical discovery and plant science, offering a synthesis of established principles and practical methodologies.
The Auxinic Mechanism of Action: A Molecular Hijacking
The herbicidal effect of trimethylphenoxyacetic acid and its congeners is rooted in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[3] Unlike natural IAA, which is tightly regulated by biosynthesis, transport, and degradation, these synthetic auxins are more persistent and overwhelm the plant's homeostatic controls.[4][5]
The core of this mechanism involves the SCFTIR1/AFB E3 ubiquitin ligase complex.[4] In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes. The introduction of a synthetic auxin, such as a trimethylphenoxyacetic acid derivative, initiates a cascade of events:
-
Co-Receptor Complex Formation: The synthetic auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptor proteins and the Aux/IAA repressor proteins.[6][7][8]
-
Ubiquitination: The formation of this complex tags the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex.[4]
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted and destroyed by the 26S proteasome.[6]
-
Gene Expression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of early auxin-responsive genes, leading to downstream effects like cell elongation, division, and ethylene production.[9]
The plant cannot regulate the concentration of these synthetic imposters, leading to sustained and chaotic activation of these pathways.[2] This results in epinasty (twisting of stems and petioles), tissue swelling, and ultimately, metabolic exhaustion and death of the susceptible plant.
Structure-Activity Relationships (SAR)
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring and the nature of the side chain.[10][11] While specific public-domain data on trimethylphenoxyacetic acids is less common than for their chlorinated counterparts (e.g., 2,4-D, MCPA), established principles of SAR provide a strong predictive framework.
-
Ring Substitution: The position and electronic nature of substituents on the phenoxy ring are critical.[10] For chlorinated derivatives, activity is often maximized with substitutions at the 2- and 4-positions. Methyl groups, like chlorine, are electron-donating and can influence the molecule's interaction with the receptor pocket. The presence of three methyl groups (e.g., at the 2, 4, and 6 positions) can significantly alter the steric and electronic profile, potentially enhancing or diminishing activity and selectivity.[12]
-
Side Chain: The carboxylic acid group is essential for activity, as it interacts with a key binding site in the auxin receptor.[13] Esterification of this group can produce pro-herbicides, which are more readily absorbed by the plant and are subsequently hydrolyzed to the active acid form.
The table below presents a conceptual SAR based on established principles for phenoxyacetic acids. Relative activity is a generalized metric based on typical outcomes in whole-plant bioassays.
| Compound Structure | Substitution Pattern | Key Structural Features | Expected Relative Herbicidal Activity |
| Phenoxyacetic Acid | Unsubstituted | Base scaffold | Low |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-Chloro, 2-Methyl | Classic auxinic herbicide structure. Asymmetric substitution. | High |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Highly active commercial standard.[2] | Very High |
| 2,4,6-Trimethylphenoxyacetic acid | 2,4,6-Trimethyl | Symmetrical substitution. Increased lipophilicity. Steric hindrance at ortho positions. | Moderate to High (Hypothesized) |
| 2,4,5-Trimethylphenoxyacetic acid | 2,4,5-Trimethyl | Asymmetric substitution. | High (Hypothesized) |
Experimental Evaluation Protocols
Validating the herbicidal properties of novel derivatives requires robust, reproducible bioassays.[14] The following protocols provide a self-validating framework for assessing efficacy, from initial screening to quantitative dose-response analysis.
Protocol: Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is a foundational method for determining the biological activity of a test compound on target weed species under controlled greenhouse conditions.[15][16]
Objective: To visually assess and quantify the phytotoxic effects of trimethylphenoxyacetic acid derivatives on a susceptible broadleaf weed (e.g., Brassica campestris) compared to a tolerant monocot crop (e.g., wheat, Triticum aestivum).
Materials:
-
Seeds of test species (B. campestris, T. aestivum)
-
Potting medium (e.g., sandy loam soil or commercial mix)
-
Pots or trays (e.g., 10 cm diameter pots)
-
Test compound (trimethylphenoxyacetic acid derivative)
-
Positive control (e.g., commercial 2,4-D or MCPA formulation)
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Surfactant (e.g., 0.1% v/v Tween-20)
-
Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)
-
Controlled environment greenhouse or growth chamber (e.g., 25°C/18°C day/night, 16h photoperiod)
Methodology:
-
Plant Preparation:
-
Fill pots with potting medium and moisten.
-
Sow approximately 10 seeds of the target weed or 5 seeds of the crop per pot.[17] Cover lightly with soil.
-
Grow plants in a controlled environment until they reach the 2-4 true leaf stage. This is a critical step, as herbicide susceptibility is often growth-stage dependent.
-
Thin seedlings to a uniform number per pot (e.g., 5 for weeds, 3 for crops) 24 hours before treatment to ensure consistency.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
For the desired application rate (e.g., 150 g ai/ha), calculate the required concentration for the spray solution.[18]
-
Prepare the final spray solution in distilled water containing a surfactant. The surfactant is crucial for reducing surface tension and ensuring uniform leaf coverage.
-
Prepare solutions for a negative control (surfactant in water only) and a positive control (commercial herbicide at its recommended rate).
-
-
Herbicide Application:
-
Arrange pots in the laboratory track sprayer. Include at least four replicate pots for each treatment.[17]
-
Apply the herbicide solutions evenly to the foliage. The calibrated sprayer ensures a reproducible application rate, which is fundamental for data integrity.
-
-
Incubation and Assessment:
-
Return the treated plants to the growth chamber, arranging them in a completely randomized design to mitigate any environmental gradients.
-
Assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Use a visual rating scale (0-100%) where 0 = no effect and 100 = complete plant death.
-
At the final assessment (e.g., 21 days), harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the average visual injury rating for each treatment.
-
Calculate the percent biomass reduction relative to the negative control: % Reduction = (1 - (Dry WeightTreated / Dry WeightControl)) * 100
-
Perform statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.
-
Protocol: Dose-Response Analysis for GR₅₀ Determination
To quantify the potency of a herbicide, a dose-response experiment is conducted to determine the dose required to reduce plant growth by 50% (GR₅₀).[19]
Objective: To determine the GR₅₀ value of a trimethylphenoxyacetic acid derivative for a susceptible weed species.
Methodology: This protocol follows the same procedure as the Whole-Plant Bioassay (3.1) with a critical modification to Step 2:
-
Herbicide Solution Preparation (Modified):
-
Instead of a single rate, prepare a series of dilutions of the test compound to create a range of doses. A typical range for a preliminary assay would span several orders of magnitude (e.g., 0, 10, 50, 100, 250, 500, 1000 g ai/ha).[17]
-
The goal is to establish doses that produce effects ranging from near-zero to complete mortality.
-
-
Data Analysis (Modified):
-
Collect the dry biomass data for each dose.
-
Plot the percent biomass reduction against the logarithm of the herbicide dose.
-
Fit the data to a non-linear regression model, such as a four-parameter log-logistic model.[20][21] This is the standard statistical approach for dose-response data in weed science.
-
From the fitted curve, calculate the GR₅₀ value, which is the dose that corresponds to a 50% response on the y-axis.
-
Example Quantitative Data Presentation:
| Herbicide Dose (g ai/ha) | Mean Dry Biomass (% of Control) | Standard Deviation |
| 0 (Control) | 100.0 | 5.2 |
| 10 | 92.1 | 6.1 |
| 50 | 75.4 | 8.3 |
| 100 | 48.9 | 7.5 |
| 250 | 15.6 | 4.9 |
| 500 | 2.3 | 1.8 |
| 1000 | 0.0 | 0.0 |
Metabolism and Environmental Considerations
In susceptible plants, phenoxyacetic acids undergo metabolic inactivation primarily through two routes: conjugation and oxidation.[4][5] Conjugation involves linking the herbicide molecule to sugars or amino acids, which sequesters it and reduces its activity. Oxidation can cleave the ether linkage or modify the aromatic ring, leading to detoxification. The persistence and mobility of these compounds in soil are influenced by factors such as microbial activity, soil type, pH, and moisture. Understanding these pathways is critical for developing compounds with favorable environmental profiles.
Conclusion
Trimethylphenoxyacetic acid derivatives operate via the well-established synthetic auxin mechanism, hijacking the plant's hormonal signaling to induce lethal, uncontrolled growth. Their herbicidal efficacy is governed by the principles of structure-activity relationships, where the substitution pattern on the phenoxy ring is paramount. The robust evaluation of these compounds relies on systematic, controlled bioassays, progressing from single-dose screening to multi-dose regression analysis to quantify potency. As the search for novel herbicidal active ingredients continues, a thorough understanding of these fundamental principles and experimental methodologies provides a validated pathway for the discovery and development of effective and selective weed management solutions.
References
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]
- Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015).
- Whole-Plant and Seed Bioassays for Resistance Confirm
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2020). MDPI. [Link]
- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. [Link]
- Dose–response curves for different herbicides. (2019).
- Using a Plant Bioassay to Detect Herbicide Residue. (N.d.).
- Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2021). MDPI. [Link]
- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2019). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis and herbicidal activities of O-methyl methyl[1-(substituted phenoxyacetoxy)alkyl]phosphinates. (2007).
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances. [Link]
- Chemical Biology in Auxin Research. (2020). Journal of Experimental Botany. [Link]
- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Publishing. [Link]
- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2019).
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2020).
- Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl)
- Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. [Link]
- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2013).
- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2011).
- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology. [Link]
- A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. (2011).
- Estimating dose response curves for predicting glyphosate use rates in Australia. (1996). Proceedings of the 11th Annual Conference of the Grassland Society of NSW. [Link]
- Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. (2012).
- Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Journal of Weed Science. [Link]
- Log-logistic analysis of herbicide dose-response relationships. (1995). Weed Technology. [Link]
- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)
- Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (2019).
- An auxin research odyssey: 1989–2023. (2023). The Plant Cell. [Link]
- Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. (1969). Plant Physiology. [Link]
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). Anais da Academia Brasileira de Ciências. [Link]
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2023). MDPI. [Link]
- Auxin signaling: a big question to be addressed by small molecules. (2017). Journal of Experimental Botany. [Link]
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011).
- Auxin Metabolism in Plants. (2021). Cold Spring Harbor Perspectives in Biology. [Link]
Sources
- 1. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 3. scielo.br [scielo.br]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. harvest.usask.ca [harvest.usask.ca]
- 17. cambridge.org [cambridge.org]
- 18. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. caws.org.nz [caws.org.nz]
- 21. isws.org.in [isws.org.in]
An In-Depth Technical Guide to 2-(2,3,6-trimethylphenoxy)acetic Acid: A Putative Plant Growth Regulator
Abstract
This technical guide provides a comprehensive overview of 2-(2,3,6-trimethylphenoxy)acetic acid, a synthetic auxin analog. While direct research on this specific isomer is limited, this document extrapolates its potential properties and applications as a plant growth regulator based on the well-established structure-activity relationships of phenoxyacetic acids. This guide covers the compound's chemical and physical properties, a detailed synthesis protocol, its hypothesized mechanism of action at the molecular level, and potential applications in agriculture and horticulture. Furthermore, it outlines detailed experimental protocols for researchers to validate its efficacy and explore its physiological effects. This document is intended for researchers, scientists, and professionals in the fields of drug development and agriculture who are interested in the discovery and application of novel plant growth regulators.
Introduction
Phenoxyacetic acids represent a significant class of synthetic auxins that have been extensively utilized in agriculture for decades. Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are widely known for their herbicidal activity at high concentrations and their ability to act as potent plant growth regulators at lower concentrations. The biological activity of these compounds is highly dependent on the substitution pattern on the phenoxy ring. This guide focuses on the lesser-studied isomer, this compound.
Based on the principles of structure-activity relationships among phenoxyacetic acid derivatives, it is hypothesized that the trimethyl substitution at the 2, 3, and 6 positions confers specific auxin-like properties. This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential biological functions, thereby stimulating further research into its unique characteristics as a plant growth regulator.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis, formulation, and application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| CAS Number | 104295-97-8 | |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and methanol; sparingly soluble in water. | N/A |
| Boiling Point | 323.874°C at 760 mmHg | |
| Density | 1.12g/cm3 |
Note: Some physical properties are predicted based on similar chemical structures due to the limited available data for this specific isomer.
Chemical Structure
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,3,6-trimethylphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Preparation of Sodium 2,3,6-trimethylphenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of 2,3,6-trimethylphenol in a minimal amount of deionized water.
-
Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated NaOH solution to the flask while stirring. The reaction is exothermic, so cooling the flask in an ice bath may be necessary.
-
Continue stirring until all the sodium hydroxide has dissolved and the solution is homogeneous, indicating the formation of sodium 2,3,6-trimethylphenoxide.
-
-
Reaction with Chloroacetic Acid:
-
Prepare a solution of 1.1 molar equivalents of chloroacetic acid in deionized water.
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the phenoxide solution to a gentle reflux using a heating mantle.
-
Slowly add the chloroacetic acid solution dropwise through the top of the reflux condenser over a period of 30-60 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 2-3 hours to ensure the reaction goes to completion.
-
-
Acidification and Precipitation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2), which can be checked with pH paper.
-
The product, this compound, will precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Hypothesized Mechanism of Action as a Plant Growth Regulator
Synthetic auxins, including phenoxyacetic acid derivatives, mimic the action of the natural plant hormone indole-3-acetic acid (IAA). [1]They are recognized by the same cellular machinery and can elicit a range of physiological responses. The primary mode of action is believed to involve the SCF-TIR1/AFB E3 ubiquitin ligase complex. [2]
Proposed Signaling Pathway
Caption: Hypothesized auxin signaling pathway for this compound.
At low auxin concentrations, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. [2]When a synthetic auxin like this compound is introduced, it is proposed to bind to the TIR1/AFB F-box protein, a component of the SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. [2]Consequently, the Aux/IAA proteins are polyubiquitinated and subsequently degraded by the 26S proteasome. The degradation of these repressors liberates the ARFs, allowing them to either activate or repress the transcription of target genes, leading to a wide range of physiological responses, including cell elongation, division, and differentiation.
Potential Applications in Agriculture and Horticulture
Based on the known effects of other synthetic auxins, this compound could have several potential applications as a plant growth regulator, assuming it exhibits auxin-like activity. The specific effects and optimal concentrations would need to be determined experimentally for different plant species.
| Potential Application | Hypothesized Effect | Target Crops |
| Rooting of Cuttings | Stimulation of adventitious root formation. | Ornamentals, fruit trees, and other clonally propagated plants. |
| Fruit Set and Development | Prevention of premature fruit drop and promotion of fruit size. | Citrus, tomatoes, apples. |
| Prevention of Lodging | Strengthening of stems in cereal crops. | Wheat, barley, rice. |
| Flowering and Sex Expression | Alteration of flower sex ratios and induction of flowering. | Cucurbits, pineapples. |
| Tissue Culture | Promotion of callus formation and somatic embryogenesis. | Various species for micropropagation and genetic engineering. |
Proposed Experimental Protocols for Validation
To validate the hypothesized plant growth-regulating activities of this compound, a series of well-designed experiments are necessary.
Experimental Design Workflow
Caption: Workflow for the experimental validation of a novel plant growth regulator.
Detailed Protocol: Avena Coleoptile Bioassay for Auxin Activity
This classic bioassay is a sensitive method for determining the auxin-like activity of a compound by measuring its effect on cell elongation.
Materials:
-
Avena sativa (oat) seeds
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Indole-3-acetic acid (IAA) as a positive control
-
Control solution (e.g., buffer with the same concentration of DMSO as the test solutions)
-
Petri dishes, filter paper
-
Incubator or growth chamber with controlled temperature and humidity, kept in darkness
-
Microscope with an ocular micrometer or a digital imaging system
Procedure:
-
Seed Germination:
-
Soak Avena sativa seeds in water for 2-4 hours.
-
Germinate the seeds on moist filter paper in Petri dishes in complete darkness at 25°C for 48-72 hours.
-
-
Coleoptile Sectioning:
-
Once the coleoptiles are approximately 2-3 cm long, use a scalpel to excise 10 mm sections from the sub-apical region (3-13 mm from the tip).
-
-
Incubation with Test Solutions:
-
Prepare a dilution series of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) in a suitable buffer.
-
Prepare a similar dilution series for the positive control, IAA.
-
Place 10 coleoptile sections in a Petri dish containing one of the test solutions or the control solution.
-
Incubate the Petri dishes in the dark at 25°C for 18-24 hours.
-
-
Measurement and Data Analysis:
-
After incubation, measure the final length of each coleoptile section using a microscope with an ocular micrometer or by capturing digital images and analyzing them with image analysis software.
-
Calculate the average elongation for each treatment and the control.
-
Plot a dose-response curve to determine the optimal concentration for promoting cell elongation and to compare the activity of this compound with that of IAA.
-
Toxicological and Environmental Considerations
As with any new chemical intended for agricultural use, a thorough evaluation of the toxicological and environmental profile of this compound is essential. While no specific data exists for this isomer, related phenoxyacetic acid herbicides can exhibit varying levels of toxicity to non-target organisms and can persist in the environment. Therefore, future research should include studies on its acute and chronic toxicity to mammals, birds, fish, and invertebrates, as well as its soil persistence, leaching potential, and biodegradation pathways.
Conclusion
This compound represents an intriguing candidate for a novel plant growth regulator. Based on established structure-activity relationships of auxin-like compounds, it is hypothesized to exhibit physiological effects conducive to applications in enhancing crop production and horticultural practices. This technical guide provides a foundational framework for future research, offering detailed protocols for its synthesis and biological evaluation. Rigorous experimental validation is now required to elucidate the specific properties of this compound and to determine its potential for practical use in agriculture.
References
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465-479.
- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 111-120.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735.
Sources
auxin-like activity of substituted phenoxyacetic acids
An In-Depth Technical Guide to the Auxin-Like Activity of Substituted Phenoxyacetic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Natural Auxin
In the intricate world of plant biology, auxins stand as a cornerstone class of phytohormones, with indole-3-acetic acid (IAA) being the most ubiquitous natural form. These molecules are the master regulators of plant growth and development, orchestrating processes from cell elongation and division to root formation and fruit development.[1][2] The discovery of IAA spurred the exploration for synthetic analogs that could replicate or modulate these effects, leading to the development of several chemical classes with auxin-like activity.
Among the most significant of these are the substituted phenoxyacetic acids. Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have become invaluable tools in both agriculture and basic research.[3] Unlike the relatively labile endogenous IAA, these synthetic auxins exhibit greater stability and persistence, which underlies their potent biological activity.[4] This guide provides a comprehensive technical examination of the , delving into their molecular mechanism of action, the critical structure-activity relationships that govern their function, and the robust experimental methodologies used to characterize their effects.
Chapter 1: The Core Molecular Machinery of Auxin Perception
The action of both natural and synthetic auxins converges on a sophisticated nuclear signaling pathway. This pathway's core components are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[2][5]
In a low-auxin state, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. The arrival of auxin fundamentally alters this state. Auxin acts as a form of "molecular glue," inducing a conformational change in the TIR1/AFB receptor that creates a binding pocket for an Aux/IAA protein.[6][7] This auxin-mediated formation of the TIR1/AFB-Aux/IAA co-receptor complex tags the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[8][9] The degradation of the repressor liberates the ARF, allowing it to activate the transcription of a host of auxin-responsive genes that drive physiological changes.[7]
Chapter 2: Phenoxyacetic Acids as Potent Auxin Mimics
Substituted phenoxyacetic acids function by hijacking the natural auxin signaling pathway. Their chemical structure allows them to fit into the auxin-binding site of the TIR1/AFB receptors, effectively mimicking IAA and promoting the degradation of Aux/IAA repressors.[7][8] However, their efficacy as herbicides stems from their enhanced stability compared to IAA. They are less susceptible to the plant's natural auxin degradation pathways, leading to a persistent and overwhelming activation of auxin signaling.[4] This sustained signal induces rapid, uncontrolled cell division and elongation, damaging vascular tissues and ultimately causing the plant to "grow to death".[3][10][11]
This mechanism also explains their selectivity. Most broadleaf plants (dicots) are highly sensitive to these synthetic auxins, while grasses (monocots) are generally resistant. The precise basis for this selectivity is complex but is thought to involve differences in transport, metabolism, and potentially receptor sensitivity between the two plant groups.[12]
Chapter 3: Structure-Activity Relationships (SAR)
The biological activity of a phenoxyacetic acid derivative is intimately linked to its molecular structure. Early research established several key structural requirements for a compound to exhibit auxin activity.[13]
-
An Unsaturated Ring System: A planar aromatic ring is essential for interaction with the receptor.
-
A Carboxylic Acid Side Chain: A negatively charged carboxyl group (or a group that can be metabolized into one) is required for binding.
-
Spatial Separation: At least one carbon atom must separate the carboxyl group from the ring.
-
Stereochemistry: A specific spatial arrangement between the ring and the side chain is necessary for optimal fit within the receptor pocket.
Substitutions on the phenoxy ring dramatically influence the molecule's activity, stability, and receptor affinity. The type, number, and position of these substituents are critical.
| Compound | Substituents | Relative Auxin Activity | Key Characteristics |
| Phenoxyacetic Acid | None | Low | The parent compound, serves as a baseline for activity.[13] |
| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-Chloro | Moderate | Used as a plant growth regulator to promote fruit setting.[12] |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Dichloro | High | Widely used selective herbicide for broadleaf weed control.[3][14] |
| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Trichloro | Very High | Highly effective but no longer used due to dioxin contamination issues.[11][12] |
| 4-Chloro-2-methylphenoxyacetic Acid (MCPA) | 4-Chloro, 2-Methyl | High | A common selective herbicide with properties similar to 2,4-D.[12] |
| 2-(2,4-Dichlorophenoxy)propionic Acid (Dichlorprop) | 2,4-Dichloro, α-methyl | High (R-isomer) | Chiral compound where the (2R)-stereoisomer is the active form.[3] |
Analysis of these relationships reveals that electron-withdrawing groups, such as chlorine atoms, at the para (4) and ortho (2) positions generally enhance activity. This is thought to influence the electronic properties of the ring and improve the molecule's fit and binding affinity within the TIR1/AFB co-receptor complex.[15][16]
Chapter 4: Experimental Evaluation of Auxin-Like Activity
Assessing the auxin-like activity of novel substituted phenoxyacetic acids requires a multi-faceted approach, combining classical bioassays with modern molecular techniques.
In Vivo Bioassays: Measuring Physiological Response
These assays quantify the effect of a compound on whole tissues or organisms, providing a direct measure of its biological efficacy.
Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay
This classic test measures the ability of a compound to induce cell elongation, a hallmark of auxin action.[17][18]
-
Causality: Etiolated (dark-grown) oat seedlings are used because their coleoptiles are extremely sensitive to light and exhibit robust, auxin-dependent growth. Decapitation removes the primary source of endogenous auxin (the tip), making the subsequent elongation directly proportional to the concentration of the externally applied test compound.[19][20]
-
Step-by-Step Methodology:
-
Germinate Avena sativa seeds in complete darkness for 2-3 days until coleoptiles are 20-30 mm long.
-
Under a dim green safelight, decapitate the coleoptiles by removing the apical 2-4 mm.
-
Cut 10 mm sub-apical sections from the decapitated coleoptiles.
-
Prepare a series of dilutions of the test phenoxyacetic acid derivative in a buffered solution (e.g., phosphate buffer with 2% sucrose). Include a negative control (buffer only) and a positive control series with IAA.
-
Place groups of 10-15 coleoptile sections into separate petri dishes containing the test solutions.
-
Incubate the dishes in the dark at 25°C for 18-24 hours.
-
Measure the final length of the coleoptile sections using a digital caliper or by projecting their shadowgraph.
-
Calculate the percentage elongation relative to the initial length and compare it to the control groups. A dose-response curve can then be generated.
-
In Vitro Binding Assays: Probing Receptor Interaction
To confirm that a compound's activity is mediated through the canonical auxin pathway, direct binding to the receptor complex must be demonstrated.
Protocol 2: TIR1-Aux/IAA Co-Receptor Complex Formation Assay
This assay directly measures the ability of a test compound to act as the "molecular glue" between the TIR1 receptor and an Aux/IAA substrate. A pull-down assay is a common implementation.
-
Causality: This self-validating system directly tests the central hypothesis of auxin action. A positive result (pull-down of the Aux/IAA) only occurs if the test compound successfully facilitates the formation of the ternary co-receptor complex. The absence of a signal in the no-auxin control confirms the dependency of the interaction on the compound.[16][21]
-
Step-by-Step Methodology:
-
Protein Expression: Express and purify recombinant TIR1 protein (e.g., as a GST-fusion protein, GST-TIR1) and a fragment of an Aux/IAA protein containing the degron motif (e.g., as a His-tagged protein, His-IAA7).
-
Binding Reaction: In a microcentrifuge tube, combine GST-TIR1 immobilized on glutathione beads, purified His-IAA7, and the test phenoxyacetic acid derivative at a specific concentration in a binding buffer. Prepare a control reaction without the test compound.
-
Incubation: Incubate the reactions at 4°C for 1-2 hours with gentle rotation to allow the complex to form.
-
Washing: Pellet the glutathione beads by centrifugation and wash them several times with binding buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the proteins from the beads using SDS-PAGE sample buffer and heat.
-
Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-His antibody. A band corresponding to His-IAA7 in the lane with the test compound, and its absence (or significant reduction) in the control lane, indicates that the compound promotes the TIR1-Aux/IAA interaction.
-
Quantitative Analytical Methods
For advanced studies, precisely quantifying the uptake, transport, and metabolism of phenoxyacetic acids in plant tissues is crucial. Modern analytical chemistry provides highly sensitive methods for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for auxin analysis, typically requiring derivatization of the carboxylic acid group to increase volatility. Isotope-labeled internal standards can be used for precise quantification via isotope dilution.[22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the current gold standard for phytohormone analysis. It offers high sensitivity and specificity, often without the need for derivatization, and can quantify multiple compounds in a single run from minute tissue samples.[24][25][26]
Chapter 5: Synthesis of Substituted Phenoxyacetic Acids
The synthesis of phenoxyacetic acid derivatives is generally straightforward, making them accessible for SAR studies and the development of new analogs. The most common route is a Williamson ether synthesis.
-
General Protocol: The synthesis involves the reaction of a substituted phenol with an α-haloacetic acid (typically chloroacetic or bromoacetic acid) under basic conditions. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the acetic acid derivative.[27][28]
Conclusion and Future Outlook
Substituted phenoxyacetic acids represent a classic example of successful rational chemical design based on a natural product scaffold. Their ability to potently mimic endogenous auxin has made them indispensable tools in modern agriculture and foundational molecules for dissecting the auxin signaling pathway. A thorough understanding of their mechanism, structure-activity relationships, and the methods for their evaluation is critical for professionals seeking to develop next-generation herbicides with improved selectivity and environmental profiles, or to design novel chemical probes for further exploration of plant growth regulation. The combinatorial nature of the TIR1/AFB and Aux/IAA families suggests that it may be possible to design synthetic auxins that selectively target specific receptor-repressor pairs, opening new avenues for precise chemical control of plant development.[6]
References
- Askiitians Tutor Team. (2025).
- Wahid Wazir. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube.
- Wikipedia contributors. (n.d.). Phenoxy herbicide. Wikipedia.
- Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
- Intra Radice. (n.d.). BIOASSAYS.
- Google Patents. (n.d.).
- Scribd. (n.d.). Auxin Bioassay | PDF.
- Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC - PubMed Central.
- Journal of Emerging Technologies and Innovative Research. (n.d.).
- International Scholars Journals. (2021).
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- NIH. (2025).
- Inventiva Pharma. (n.d.).
- Ribar, M., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed.
- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram).
- PubMed Central. (n.d.). Chemical Biology in Auxin Research.
- NIH. (n.d.). An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn.
- Porfírio, S., et al. (2015). Current analytical methods for plant auxin quantification - A review.
- ResearchGate. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.
- Yu, H., et al. (n.d.). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. NIH.
- ResearchGate. (n.d.).
- Biology LibreTexts. (2025). 4.4.1: Auxin.
- JoVE. (n.d.).
- Muir, R. M., et al. (n.d.). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids 1. Plant Physiology | Oxford Academic.
- ChemicalBook. (2023).
- Creative Proteomics. (n.d.). Auxin Detection Technology.
- Starsky. (n.d.). China What's usage of Phenoxyacetic acid? Manufacturer and Supplier.
- Calderon Villalobos, L. I., et al. (n.d.). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. NIH.
- Frontiers. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling.
- ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.
- PubMed Central - NIH. (n.d.). Auxin signaling: a big question to be addressed by small molecules.
- ResearchGate. (2025).
- Benchchem. (n.d.). Unraveling the Auxin-Like Activity of 2-Naphthoxyacetic Acid.
- Frontiers. (2024).
- Family Plot. (2018). Phenoxy Herbicides. YouTube.
- NIH. (n.d.).
- Unknown. (n.d.). Invitro Binding Assay Protocol.
- Frontiers. (n.d.).
- ResearchGate. (n.d.). Mechanisms of auxin signaling.
- Hayashi, K. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Oxford Academic.
- ResearchGate. (2025). (PDF)
- MDPI. (n.d.). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis.
- Grossmann, K. (n.d.). (PDF) Auxin herbicides: Current status of mechanism and mode of action.
- Baster, P., et al. (n.d.). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH.
- NIH. (n.d.). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport.
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Auxin bioassay? - askIITians [askiitians.com]
- 18. BIOASSAYS • Intra Radice [intraradice.com]
- 19. biologydiscussion.com [biologydiscussion.com]
- 20. scribd.com [scribd.com]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. researchgate.net [researchgate.net]
- 27. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2,3,6-Trimethylphenoxyacetic Acid
Foreword
In the vast landscape of synthetic auxins, the phenoxyacetic acid scaffold has proven to be a remarkably versatile backbone for the development of potent plant growth regulators and herbicides. While compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have been extensively studied and widely adopted in agricultural practices, many of their structural analogs remain less characterized. This guide provides a comprehensive technical overview of the biological activity of 2,3,6-trimethylphenoxyacetic acid, a methylated derivative with distinct properties. By synthesizing foundational knowledge of auxin biology with specific insights into the structure-activity relationships of phenoxyacetic acids, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to explore the potential of this and related molecules. We will delve into its mechanism of action, outline detailed experimental protocols for its characterization, and present a framework for understanding its herbicidal potential.
The Molecular Basis of Auxin Action: A Primer
To comprehend the biological activity of 2,3,6-trimethylphenoxyacetic acid, one must first grasp the fundamental mechanism of auxin signaling in plants. Natural and synthetic auxins act as "molecular glue," facilitating the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.
At low auxin concentrations, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it binds to a pocket in the TIR1/AFB protein, which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA protein. Consequently, the Aux/IAA protein is polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of genes that regulate a myriad of developmental processes, including cell elongation, division, and differentiation.
The herbicidal action of synthetic auxins like 2,3,6-trimethylphenoxyacetic acid is a direct consequence of overstimulating this natural pathway. At high concentrations, these compounds lead to a massive degradation of Aux/IAA repressors, causing a sustained and uncontrolled activation of auxin-responsive genes. This "transcriptional overdose" disrupts normal plant growth, leading to epinasty, tissue swelling, and ultimately, cell death in susceptible species.
Figure 1: Simplified schematic of the auxin signaling pathway.
Structure-Activity Relationship of Phenoxyacetic Acid Herbicides
The biological activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[1][2] The introduction of methyl groups, as in 2,3,6-trimethylphenoxyacetic acid, influences the molecule's electronic properties, lipophilicity, and steric hindrance, all of which can affect its interaction with the TIR1/AFB auxin receptors.
Generally, substitution at the 2- and 4-positions of the phenoxy ring is favorable for herbicidal activity, as seen in 2,4-D and MCPA.[3] Substitution at the 6-position can sometimes enhance activity, but can also introduce steric hindrance that may reduce binding affinity to the receptor. The presence of three methyl groups in 2,3,6-trimethylphenoxyacetic acid presents a unique structural profile. The methyl groups are electron-donating, which can alter the charge distribution of the aromatic ring and potentially influence its interaction with amino acid residues in the auxin-binding pocket of TIR1/AFB proteins.
The increased lipophilicity conferred by the methyl groups may also enhance the molecule's ability to penetrate the plant cuticle and cell membranes, a critical factor for herbicide efficacy.[3] However, the precise impact of the 2,3,6-trimethyl substitution pattern on receptor binding and herbicidal selectivity requires empirical validation through the experimental protocols outlined in the subsequent sections.
Physicochemical and Spectroscopic Characterization
A thorough characterization of 2,3,6-trimethylphenoxyacetic acid is fundamental for its use in biological assays. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. |
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups, as well as the methylene protons of the acetic acid side chain. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 2,3,6-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming its structure.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹), as well as bands corresponding to the aromatic ring and the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide fragmentation patterns that can be used to confirm its structure.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activity of 2,3,6-trimethylphenoxyacetic acid, a series of standardized bioassays are employed. These assays provide quantitative data on its auxin-like and herbicidal effects.
Synthesis of 2,3,6-Trimethylphenoxyacetic Acid
A plausible synthetic route for 2,3,6-trimethylphenoxyacetic acid involves the Williamson ether synthesis, reacting 2,3,6-trimethylphenol with a haloacetic acid ester, followed by hydrolysis.
Step 1: Williamson Ether Synthesis
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,6-trimethylphenol in a suitable solvent such as acetone or ethanol.
-
Add an equimolar amount of a base, such as potassium carbonate, to deprotonate the phenol.
-
To the resulting phenoxide solution, add a slight excess of ethyl chloroacetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure.
Step 2: Hydrolysis
-
Dissolve the crude ethyl 2,3,6-trimethylphenoxyacetate in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester.
-
After cooling, acidify the solution with a strong acid, such as hydrochloric acid, to precipitate the 2,3,6-trimethylphenoxyacetic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure compound.
Figure 2: General workflow for the synthesis of 2,3,6-trimethylphenoxyacetic acid.
Plant Growth Regulation Assays
Standard plant bioassays are crucial for quantifying the auxin-like activity of the test compound. Arabidopsis thaliana is a common model organism for these assays due to its small size, rapid life cycle, and well-characterized genetics.
a) Root Elongation Inhibition Assay:
-
Prepare sterile agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with a range of concentrations of 2,3,6-trimethylphenoxyacetic acid (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and place them on the plates.
-
Vernalize the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Plot the root length as a function of the compound's concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits root growth by 50%).
b) Hypocotyl Elongation Assay:
-
Prepare agar plates as described for the root elongation assay.
-
After sowing the sterilized seeds, wrap the plates in aluminum foil to induce etiolation (growth in the dark).
-
Place the plates in a growth chamber at a constant temperature.
-
After a set period (e.g., 4-5 days), measure the length of the hypocotyls.
-
Analyze the data to determine the effect of the compound on hypocotyl elongation.
Herbicidal Activity Assay
To assess the herbicidal potential of 2,3,6-trimethylphenoxyacetic acid, bioassays are conducted on various weed and crop species.
-
Grow selected weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., maize, soybean) in pots containing a standardized soil mix in a greenhouse.
-
At a specific growth stage (e.g., 2-4 leaf stage), apply 2,3,6-trimethylphenoxyacetic acid as a foliar spray at different application rates (e.g., 0, 50, 100, 200, 400 g/ha).
-
Include a known herbicide (e.g., 2,4-D) as a positive control.
-
After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) and record the percentage of injury.
-
For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven, and measure the dry weight.
-
Calculate the GR₅₀ (the application rate that causes a 50% reduction in plant growth) for each species to determine the compound's herbicidal efficacy and selectivity.
Future Directions and Concluding Remarks
The biological activity of 2,3,6-trimethylphenoxyacetic acid as a synthetic auxin presents a compelling area for further investigation. The protocols and foundational knowledge provided in this guide offer a robust framework for its comprehensive characterization. Future research should focus on obtaining precise quantitative data, including dose-response curves for various plant species and binding affinities to different TIR1/AFB receptors. Such studies will not only elucidate the specific biological profile of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse effects of phenoxyacetic acid derivatives. This knowledge is paramount for the rational design of novel herbicides with improved efficacy and selectivity, as well as for the development of new chemical tools to probe the intricacies of auxin biology.
References
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
- Physical and chemical properties of phenoxyacetic acid herbicides. (URL: [Link])
- Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. (URL: [Link])
- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
Sources
environmental fate of 2-(2,3,6-trimethylphenoxy)acetic acid
An In-depth Technical Guide to the Environmental Fate of 2-(2,3,6-trimethylphenoxy)acetic acid
Introduction
This compound is a member of the phenoxyalkanoic acid class of compounds, a group widely recognized for its herbicidal properties.[1][2] Like its more studied analogues, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), its mode of action typically involves mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of target weed species.[3][4] The introduction of any pesticide into the environment necessitates a thorough understanding of its fate and transport. This guide provides a comprehensive technical overview of the key processes governing the environmental persistence, transformation, and mobility of this compound, drawing upon established principles from the broader class of phenoxyacetic acid herbicides to build a predictive assessment.
This document is intended for researchers, environmental scientists, and drug development professionals, offering insights into the causal mechanisms behind its environmental behavior and detailing methodologies for its study.
Core Environmental Fate Processes: A Conceptual Overview
The environmental journey of a chemical like this compound is dictated by a combination of transport and degradation processes occurring across three primary compartments: soil, water, and air. The interplay of these processes determines the compound's concentration, persistence, and potential for exposure to non-target organisms.
Caption: Interplay of key environmental fate processes for this compound.
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For phenoxyacetic acids, the primary abiotic routes are hydrolysis and photodegradation.
Hydrolysis
Hydrolysis is a chemical reaction with water that can break down a compound. The core structure of this compound features a stable ether linkage connecting the aromatic ring to the acetic acid side chain.
-
Mechanism and Influencing Factors: Generally, the ether bond in phenoxyacetic acids is resistant to hydrolysis under neutral environmental pH conditions. However, the rate of hydrolysis is significantly influenced by pH and temperature. The reaction rate increases in alkaline water and at higher temperatures.[3] For ester formulations of phenoxy herbicides, hydrolysis is a primary degradation pathway, converting the ester back to the parent acid form.[3][5] Given that this compound is itself an acid, direct hydrolysis of the parent molecule is expected to be a minor degradation pathway under typical environmental conditions (pH 5-9).
Photodegradation
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from sunlight. This can occur through two main mechanisms:
-
Direct Photolysis: The direct absorption of UV photons by the molecule provides the energy needed to break chemical bonds. The aromatic ring in the phenoxyacetic structure is the primary chromophore responsible for absorbing environmental UV radiation.
-
Indirect Photolysis: This process is often more significant in natural waters. It involves photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can oxidize a wide range of organic compounds.[6]
Studies on related phenoxyacetic acids show that photodegradation proceeds, though it can be a slow process.[5] The presence of sensitizers in the water, such as humic acids, can accelerate indirect photolysis. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ and photo-Fenton (UV/H₂O₂/Fe³⁺), have been shown to be highly effective in mineralizing these compounds in water treatment scenarios.[6] The degradation efficiency is often concentration-dependent, with slower transformation at higher initial concentrations.[7]
| Photodegradation System | Typical Efficiency for Phenoxyacetic Acids | Key Mechanism | Reference |
| UV alone (Direct Photolysis) | Slow to moderate, often incomplete mineralization. | Direct absorption of UV light leading to bond cleavage. | [6] |
| UV / H₂O₂ | Rapid decomposition, higher mineralization. | Generation of highly reactive hydroxyl radicals (•OH). | [6] |
| Photo-Fenton (UV/H₂O₂/Fe³⁺) | Very rapid decomposition, highest mineralization. | Fenton's reaction generates •OH, enhanced by UV. | [6] |
| Visible Light / Photocatalyst (e.g., Ag₃PO₄/TiO₂) | High removal efficiency (e.g., >98% for 2,4-D). | Generation of electron-hole pairs on catalyst surface. | [8] |
Table 1. Comparison of photodegradation systems for phenoxyacetic acid herbicides.
Biotic Degradation
Biodegradation, the breakdown of organic matter by microorganisms, is the most significant degradation pathway for phenoxyacetic acid herbicides in both soil and water.[3]
Aerobic Biodegradation
In the presence of oxygen, numerous soil bacteria and fungi can utilize phenoxyacetic acids as a source of carbon and energy.[9]
-
Metabolic Pathway: The initial and rate-limiting step is typically the cleavage of the ether linkage, catalyzed by a dioxygenase enzyme. This is often encoded by the tfdA gene or related genes.[10] This cleavage separates the aromatic ring from the aliphatic side chain. The resulting trimethylphenol is then subject to hydroxylation and subsequent ring cleavage, eventually entering central metabolic pathways.
Caption: Generalized aerobic biodegradation pathway for a phenoxyacetic acid.
-
Influencing Factors: The rate of biodegradation is highly dependent on environmental conditions:
-
pH: Optimal degradation generally occurs at neutral to slightly alkaline pH (pH 7-8). Activity is significantly reduced in acidic conditions (pH < 6).[11]
-
Temperature: Bacterial activity is highest in the range of 30-40°C.[11]
-
Concentration: While bacteria can degrade high concentrations (up to 700 mg/L), the efficiency may decrease and bacterial growth can be inhibited at very high levels.[11][12]
-
Microbial Community: The presence of adapted microbial populations with the necessary degradative genes is crucial. Repeated exposure to the herbicide can lead to enrichment of these populations.[9][10]
-
| Organism Type | Example | Degradation Efficiency (MCPA/2,4-D) | Reference |
| Bacteria | Escherichia coli (Strain LKDA3) | ~99% degradation at 300-500 mg/L in 5 days. | [12] |
| Bacteria | Pseudomonas aeruginosa (Strain LKDC4) | 70-80% (2,4-D) to 100% (MCPA) at 300-700 mg/L. | [4] |
| Bacteria | Cupriavidus gilardii | Complete degradation at <100 mg/L; efficiency drops at higher concentrations. | [11] |
Table 2. Examples of bacterial strains capable of degrading phenoxyacetic acid herbicides.
Environmental Mobility and Transport
The movement of this compound through the environment is governed by its physical and chemical properties, particularly its interaction with soil and water.
Sorption in Soil and Sediment
Sorption is the process by which a chemical binds to solid particles, such as soil organic matter or clay. This process is critical as it reduces the amount of the chemical dissolved in soil water, thereby limiting its mobility and bioavailability for degradation or plant uptake.
-
Mechanisms and Influencing Factors: Phenoxyacetic acids are weak acids.[13] Their sorption behavior is therefore highly dependent on soil pH.
-
At typical soil pH values (5-8), they exist predominantly in their anionic (negatively charged) form. This leads to electrostatic repulsion from negatively charged soil components like clay and organic matter, resulting in weak sorption and high mobility.[13]
-
In more acidic soils (pH < 5), a greater proportion of the herbicide is in its neutral, molecular form, which is more readily adsorbed by soil organic matter.[14]
-
-
Mobility Classification: Due to their high water solubility and generally weak sorption, phenoxyacetic acids are considered to have high mobility in soils, particularly sandy soils with low organic matter content.[3] This creates a potential risk for them to leach into groundwater.[13][14]
Leaching and Runoff
-
Leaching: The high mobility of phenoxyacetic acids means they can be transported downwards through the soil profile with percolating water, potentially contaminating groundwater.[13] This risk is highest in permeable, low-organic matter soils, especially after heavy rainfall events.
-
Runoff: If the compound is present on the soil surface, it can be transported to surface water bodies (rivers, lakes) via runoff during rain events.
Analytical Methodologies
Accurate quantification of this compound in environmental matrices is essential for fate and exposure studies. The standard approach involves sample extraction, cleanup, and instrumental analysis.
Experimental Protocol: Extraction and Analysis from Water Samples
This protocol provides a generalized workflow for the determination of phenoxyacetic acids in water, based on methods developed for this class of compounds.[15]
Objective: To extract, concentrate, and quantify this compound from a water sample using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Water sample (1 L)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Reagent water (HPLC grade)
-
Vacuum manifold for SPE
-
HPLC system with UV or Mass Spectrometry (MS/MS) detector
Procedure:
-
Sample Preparation:
-
Filter the water sample (1 L) through a 0.45 µm filter to remove suspended solids.
-
Acidify the sample to pH 2-3 with a strong acid (e.g., sulfuric acid). This ensures the analyte is in its neutral form, which retains more strongly on the C18 sorbent.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 2-3). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min. The herbicide will be adsorbed onto the C18 stationary phase.
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any co-adsorbed polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 15-20 minutes. This removes residual water.
-
Elution: Elute the trapped analyte from the cartridge by passing a small volume (e.g., 2 x 2 mL) of methanol or acetonitrile through the cartridge into a collection vial. This is the concentrated sample extract.
-
-
Analysis by HPLC-UV/MS:
-
Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to ensure the analyte remains protonated.[15]
-
Detection: UV detection at a wavelength appropriate for the aromatic ring (e.g., ~230 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[15][16]
-
-
Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.
-
Caption: Experimental workflow for the analysis of this compound in water.
Conclusion
The is governed by a predictable set of processes characteristic of the phenoxyacetic acid herbicide class. Its persistence is expected to be relatively low in biologically active environments due to rapid aerobic biodegradation being the primary degradation pathway. Abiotic processes like hydrolysis and photolysis are likely to be of minor importance under most conditions. The compound's high water solubility and weak interaction with soil particles classify it as having high mobility, indicating a potential for leaching into groundwater, particularly in vulnerable soil types. A comprehensive environmental risk assessment should therefore focus on quantifying biodegradation rates under site-specific conditions and monitoring for potential off-site transport to aquatic systems.
References
- Indian Ecological Society. (n.d.). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli.
- Felczak, E., et al. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health.
- Le, T., et al. (n.d.). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers.
- Kaur, L., & Modi, D.R. (2025). Enhanced Biodegradation of phenoxyacetic herbicides 2,4-D and 4- chloro-2-methylphenoxyacetic acid by bacterial strains under va.
- Ponomareva, O.N., et al. (n.d.). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE Digital Library.
- Haugland, R.A., et al. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. National Institutes of Health.
- Blachnio, M., et al. (n.d.). Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents. MDPI.
- Kaur, L., & Modi, D.R. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa.
- U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
- Anonymous. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110-3122.
- D'Angelo, E., et al. (n.d.). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids.
- Anonymous. (2025).
- Anonymous. (2024).
- Cole, D.J., & Owen, W.J. (1984). Transformation of phenoxyacetic acid herbicides by Phaseolus vulgaris L. callus cells. Plant Cell Reports, 3(1), 5-7.
- McManus, S.L., et al. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health.
- Anonymous. (2025). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- Anonymous. (2025). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media.
- Ainane, T., et al. (2025). Physical and chemical properties of phenoxyacetic acid herbicides.
- Ainane, T., et al. (2025). Phenoxyacetic Herbicide Removal by Biscogniauxia Nummularia Mushroom. Physical Chemistry Research, 13(3), 511-531.
- Lechner, U., & Kretzschmar, M. (n.d.). Influence of molecular structure on sorption of phenoxyalkanoic herbicides on soil and its particle size fractions. PubMed.
- Erne, K. (n.d.). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. National Institutes of Health.
- Lumex Instruments. (n.d.). Determination of phenoxycarboxylic acid herbicides in water by capillary electrophoresis.
- Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides.
- U.S. Environmental Protection Agency. (2025).
- MedChemExpress. (n.d.). (2,4,6-Trimethyl-phenoxy)-acetic acid | Herbicide.
- Bælum, J., et al. (n.d.). Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene. PubMed.
- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
- MedChemExpress. (n.d.). (2,4,6-Trimethyl-phenoxy)-acetic acid - Product Data Sheet.
- BOC Sciences. (n.d.). CAS 104295-97-8 (2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides [frontiersin.org]
- 10. Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prakritimitrango.com [prakritimitrango.com]
- 12. indianecologicalsociety.com [indianecologicalsociety.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids | MDPI [mdpi.com]
- 15. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
degradation pathways of trimethylphenoxyacetic acids in soil
An In-depth Technical Guide to the Degradation Pathways of Methylated Phenoxyacetic Acids in Soil
Introduction
Phenoxyacetic acid herbicides have been a cornerstone of selective broadleaf weed control in agriculture since the 1940s. Among these, methylated variants such as 4-chloro-2-methylphenoxyacetic acid (MCPA) and 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop or MCPP) are extensively used in cereal crops and pastures.[1][2] Understanding the environmental fate of these compounds is critical for assessing their ecological impact and ensuring sustainable agricultural practices. The primary determinant of their persistence and potential for off-site transport, such as leaching into groundwater, is their rate and pathway of degradation within the soil matrix.[3]
This technical guide provides a comprehensive overview of the degradation pathways of methylated phenoxyacetic acids in soil. It is designed for researchers and environmental scientists, offering insights into the complex biotic and abiotic mechanisms that govern the transformation of these herbicides. We will explore the key microbial players, the enzymatic and genetic machinery driving biodegradation, and the environmental factors that modulate these processes. Furthermore, this guide furnishes detailed experimental protocols for studying herbicide fate, ensuring a robust and validated approach to research in this field.
Section 1: Biotic Degradation Pathways
The dissipation of methylated phenoxyacetic acids in soil is overwhelmingly driven by microbial activity.[2][4] A diverse array of soil bacteria and, to a lesser extent, fungi have evolved the metabolic capability to utilize these xenobiotic compounds as a source of carbon and energy.
Aerobic Microbial Degradation
Under aerobic conditions, microbial degradation is the most rapid and efficient pathway for breaking down phenoxyacetic acids. The process is typically initiated by an attack on the ether-linked side chain, followed by hydroxylation and subsequent cleavage of the aromatic ring.
Key Microbial Genera: Numerous bacterial species have been identified as potent degraders. Strains from genera such as Pseudomonas, Alcaligenes, Ralstonia, and Sphingomonas are frequently isolated from herbicide-treated soils and are capable of mineralizing these compounds.[5][6][7][8] Often, degradation is not the work of a single species but a synergistic microbial community where different members perform sequential steps in the pathway.[7]
The Central Degradation Pathway: The most extensively studied degradation pathway is analogous to that of 2,4-D and is initiated by the cleavage of the ether linkage.
-
Side-Chain Cleavage: The first and rate-limiting step is the enzymatic cleavage of the ether bond connecting the acetic acid side chain to the phenyl ring. This reaction is catalyzed by a specific α-ketoglutarate-dependent dioxygenase, famously encoded by the tfdA gene.[1] This enzyme converts the parent herbicide (e.g., MCPA) into its corresponding phenol, 4-chloro-2-methylphenol (MCP), and glyoxylate.[1][2] The presence and abundance of tfdA and its variants in soil are strongly correlated with the soil's capacity to degrade phenoxyacetic acids.[3][5]
-
Ring Hydroxylation: The resulting chloromethylphenol is then hydroxylated by a phenol hydroxylase, typically encoded by the tfdB gene, to form a catechol intermediate, such as 4-chloro-3,5-dimethylcatechol.
-
Ring Cleavage (Ortho-cleavage): The catechol ring is subsequently cleaved by a catechol 1,2-dioxygenase (tfdC gene product). This ortho-cleavage reaction opens the aromatic ring between the two hydroxyl groups, yielding a cis,cis-muconic acid derivative.
-
Further Metabolism: The resulting linear intermediates are further metabolized through a series of enzymatic steps (encoded by tfdD, tfdE, tfdF) into central metabolic intermediates, such as succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle.
Caption: Aerobic degradation pathway of MCPA.
Anaerobic Degradation
In environments devoid of oxygen, such as waterlogged soils or deeper soil horizons, anaerobic degradation can occur, although it is generally much slower than aerobic breakdown. The primary mechanism is reductive dechlorination, where chlorine substituents are removed from the aromatic ring before the ring structure is cleaved. This process is often carried out by specialized consortia of microorganisms.
Section 2: Abiotic Degradation Pathways
While microbial action is dominant, abiotic processes can contribute to the transformation of phenoxyacetic acids, particularly at the soil surface.
-
Photodegradation: On soil surfaces exposed to sunlight, photochemical degradation can occur. This process is initiated by the absorption of UV radiation, which can lead to oxidation by photochemically generated hydroxyl radicals.[1] This can result in the cleavage of the ether link, forming the corresponding phenol, or hydroxylation of the ring.[1] However, its overall contribution is limited as herbicides are often incorporated into the soil profile, away from direct sunlight.
-
Chemical Hydrolysis: Ester formulations of phenoxyacetic acids are rapidly hydrolyzed to the parent acid form in the soil environment.[2] The acid form is more mobile and biologically available. The rate of hydrolysis is influenced by soil pH and temperature.
It is critical to note that for most soil scenarios, abiotic removal of the parent acid is considered negligible compared to the rapid rates of biodegradation.[4]
Section 3: Factors Influencing Degradation Rates
The persistence of methylated phenoxyacetic acids, often quantified by their half-life (DT50), is not an intrinsic property but is highly dependent on a range of soil and environmental factors.
-
Soil Properties:
-
Microbial Biomass: Higher microbial populations, particularly of adapted degraders, lead to faster degradation.
-
Organic Matter: While phenoxyacetic acids do not adsorb strongly to soil particles, organic matter supports a larger and more active microbial community, indirectly enhancing degradation.[1]
-
pH: Optimal degradation generally occurs in neutral to slightly alkaline soils (pH 6-8), as extreme pH levels can inhibit the requisite microbial enzymatic activity.
-
Soil Depth: Degradation rates decrease significantly with soil depth.[3] This is attributed to lower microbial populations, reduced oxygen availability, and lower organic matter content in subsoils.
-
-
Environmental Conditions:
-
Temperature: Degradation is temperature-dependent, with optimal rates typically occurring between 20-30°C. Lower temperatures significantly increase persistence.[2][9]
-
Moisture: Adequate soil moisture is essential for microbial activity. Degradation slows in very dry or water-saturated (anaerobic) conditions.
-
Oxygen: Aerobic degradation is significantly faster than anaerobic degradation.
-
-
Agronomic Practices:
-
Co-application of Pesticides: The presence of other pesticides, such as certain fungicides, can inhibit the microbial communities responsible for herbicide degradation, thereby increasing its persistence.[4]
-
History of Use: Soils with a history of phenoxyacetic acid application often exhibit enhanced degradation rates due to the acclimatization and proliferation of degrading microbial populations.[7]
-
Data Presentation: Herbicide Half-Lives in Soil
The following table summarizes reported half-life (DT50) values for several phenoxyacetic acids under various conditions. This illustrates the variability in persistence due to environmental factors.
| Herbicide | Half-Life (DT50) | Soil/Environmental Conditions | Reference |
| MCPA | ~24 days | Typical soil conditions | [1] |
| MCPA | 3 - 16 days | Favorable conditions (e.g., optimal moisture/temp) | [2] |
| 2,4-D | 6.2 days | Aerobic mineral soil | [10] |
| 2,4,5-T | 14 - 24 days | Forest and grassland soils | [11] |
| Mecoprop-p | ~12 days | Topsoil (<30 cm depth) | [3] |
| Mecoprop-p | >84 days | Subsoil (70-80 cm depth) | [3] |
Section 4: Experimental Methodologies for Degradation Studies
To accurately assess the environmental fate of herbicides, standardized and reproducible laboratory methods are essential. The soil microcosm study is a fundamental approach, often following international guidelines such as OECD Test Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").[4][12]
Workflow for a Soil Microcosm Degradation Study
Caption: Workflow for a laboratory soil degradation study.
Experimental Protocol: Aerobic Soil Degradation of MCPA
This protocol provides a self-validating system for determining the degradation rate and pathway of MCPA in a specific soil type.
1. Soil Collection and Preparation:
-
Collect a fresh soil sample from the A-horizon (0-20 cm) of a field with no recent history of phenoxyacetic acid application.
-
Remove stones and plant debris. Sieve the soil through a 2 mm mesh.
-
Determine the soil's maximum water holding capacity (WHC). Adjust the soil moisture to 40-60% of WHC and pre-incubate in the dark at 20 ± 2°C for 7-14 days. This allows the soil microbial community to stabilize.
2. Preparation of Microcosms:
-
Weigh 100 g (dry weight equivalent) of the pre-incubated soil into individual glass flasks or jars (microcosms). Prepare at least duplicate microcosms for each sampling time point, plus controls.
-
Prepare a stock solution of analytical grade MCPA in water.
-
Apply the MCPA solution to the soil to achieve a final concentration relevant to field application rates (e.g., 1-2 mg/kg soil). Ensure even distribution by thorough mixing.
-
Prepare sterile controls by autoclaving soil-filled microcosms twice before spiking. This helps distinguish biotic from abiotic degradation.
3. Incubation:
-
Loosely cap the flasks to allow for gas exchange and place them in an incubator in the dark at a constant temperature (e.g., 20°C).
-
Maintain soil moisture throughout the experiment by periodically weighing the flasks and adding deionized water as needed.
4. Sampling and Extraction:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample the replicate microcosms.
-
Extract the soil sample immediately. A typical extraction involves shaking a subsample of soil (e.g., 20 g) with a solvent mixture like acetonitrile and water, followed by centrifugation.
5. Analytical Quantification:
-
Filter the supernatant from the extraction step.
-
Analyze the extract using High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV or LC-MS/MS).[13][14]
-
HPLC Conditions (Example):
-
Quantify the concentration of the parent MCPA and identify and quantify major metabolites (e.g., MCP) by comparing retention times and mass spectra with analytical standards.
6. Data Analysis:
-
Plot the concentration of MCPA versus time.
-
Calculate the dissipation time 50% (DT50) and 90% (DT90) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics) using specialized software.[4]
Conclusion
The degradation of methylated phenoxyacetic acids in soil is a complex process dominated by microbial biodegradation. The efficiency of this natural attenuation is dictated by a sensitive interplay between the genetic potential of the soil microbiome and the prevailing environmental conditions. A thorough understanding of these degradation pathways and the factors that control their rates is paramount for developing predictive models of herbicide fate, assessing environmental risk, and promoting agricultural practices that safeguard soil and water quality. The experimental methodologies outlined here provide a framework for generating the high-quality data needed to advance this understanding.
References
- Wikipedia. (n.d.). MCPA. Wikipedia. [Link]
- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135. [Link]
- Smith, C. J., Sasan, J., Haukka, M., & Lappin-Scott, H. M. (2002). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. FEMS Microbiology Letters, 214(2), 223-227. [Link]
- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). U.S. Department of Health and Human Services. [Link]
- Rodríguez-Cruz, M. S., Bælum, J., Sørensen, S. R., & Jacobsen, C. S. (2011). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Soil Biology and Biochemistry, 43(9), 1947-1954. [Link]
- Wafa, T., Ikbal, C., & Mohamed, H. (2011). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Reviews of Environmental Contamination and Toxicology, 212, 167-187. [Link]
- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
- Paszko, T. (2009). Degradation of MCPA in Soil Horizons of Polish Agricultural Soils. Polish Journal of Environmental Studies, 18(6), 1083-1091. [Link]
- Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433. [Link]
- Kaur, L., & Modi, D. R. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by Escherichia Coli: Insights from HPLC Detection. Indian Journal of Ecology, 52(4), 755-762. [Link]
- Gorodylova, N., et al. (2021). MCPA (a) and glyphosate (b) biodegradation rates for the planktonic culture and various biocomposites in batch experiments.
- Barceló, D., et al. (2001). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water.
- Hyland, K., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20627-20645. [Link]
- Chatterjee, D. K., Kilbane, J. J., & Chakrabarty, A. M. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(2), 514-516. [Link]
- Maggi, F., & la Cecilia, D. (2019). Analysis of glyphosate degradation in a soil microcosm. Environmental Pollution, 251, 1-10. [Link]
- Schettgen, T., et al. (2024). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Journal of Analytical Toxicology, bkae037. [Link]
- Kilbane, J. J., Chatterjee, D. K., & Chakrabarty, A. M. (1983). Microbial Biodegradation of 2,4,5-trichlorophenoxyacetic Acid and Chlorophenols. Basic Life Sciences, 25, 205-227. [Link]
- Hartzler, B. (2017). Absorption of Soil-Applied Herbicides.
- Deer, H. M. (n.d.). Pesticide Adsorption and Half-life.
- Knillmann, S., et al. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb. Soil Systems, 6(4), 94. [Link]
- Alletto, L., et al. (2020). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system: Isolation and characterization of degrading strains.
- Nguyen, T. P. L., et al. (2021). Correlating Biodegradation Kinetics of 2,4-Dichlorophenoxyacetic Acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) to the Dynamics of Microbial Communities Originating From Soil in Vietnam Contaminated With Herbicides. Frontiers in Microbiology, 12, 638217. [Link]
- Maggi, F., & la Cecilia, D. (2019). Analysis of glyphosate degradation in a soil microcosm.
- Chatterjee, D. K., Kilbane, J. J., & Chakrabarty, A. M. (1982). Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia. Applied and Environmental Microbiology, 44(2), 514-516. [Link]
- Li, Y., et al. (2024). Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. Toxics, 12(8), 589. [Link]
- Sjerps, R. M. A., et al. (2022). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Reviews in Environmental Science and Bio/Technology, 21(4), 987-1014. [Link]
- Venu, B., Ramakrishna, K., & Latha, P. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. ScienceOpen. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Chapter 7: Analytical Methods.
Sources
- 1. MCPA - Wikipedia [en.wikipedia.org]
- 2. pjoes.com [pjoes.com]
- 3. researchgate.net [researchgate.net]
- 4. cope.rwth-aachen.de [cope.rwth-aachen.de]
- 5. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of 2,4,5-trichlorophenoxyacetic acid in soil by a pure culture of Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 12. matheo.uliege.be [matheo.uliege.be]
- 13. indianecologicalsociety.com [indianecologicalsociety.com]
- 14. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-(2,3,6-trimethylphenoxy)acetic Acid for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the molecule's solubility. This physicochemical property governs not only the feasibility of formulation but also significantly impacts bioavailability, and ultimately, therapeutic efficacy. 2-(2,3,6-trimethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, represents a scaffold of interest in medicinal chemistry. Its structural characteristics—a carboxylic acid group tethered to a substituted aromatic ring—suggest a range of potential biological activities. However, to unlock this potential, a thorough understanding of its solubility in various solvent systems is paramount.
This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple recitation of data, this document is intended to serve as a practical resource for researchers. It delves into the theoretical underpinnings of its solubility, offers a qualitative assessment in a range of common solvents, and most critically, provides a detailed, field-proven experimental protocol for determining its quantitative solubility. This guide is structured to empower scientists to make informed decisions in their experimental design, from early-stage screening to formulation development.
Physicochemical Properties: A Foundation for Understanding Solubility
Before delving into solubility specifics, it is essential to understand the key physicochemical properties of this compound. These parameters provide the basis for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 14062-18-1, 104295-97-8 | [2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| pKa | ~3-5 (predicted based on phenoxyacetic acid) | [4] |
The structure of this compound, featuring a polar carboxylic acid group and a nonpolar trimethyl-substituted phenyl ring, suggests a nuanced solubility profile. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents and can be ionized in basic solutions, enhancing aqueous solubility. Conversely, the lipophilic trimethylphenyl group will favor interactions with nonpolar organic solvents. The interplay of these features dictates its solubility in any given solvent.
Solubility Profile: A Qualitative Overview
Based on these principles, the following table provides a predicted qualitative solubility profile for this compound.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The increased lipophilicity from the trimethylphenyl group is expected to reduce solubility compared to phenoxyacetic acid. |
| Methanol | High | The polar alcohol group can interact with the carboxylic acid, while the alkyl chain has an affinity for the nonpolar part of the molecule. |
| Ethanol | High | Similar to methanol, it is a good solvent for compounds with both polar and nonpolar functionalities. |
| Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic molecules. |
| Dichloromethane (DCM) | High | A nonpolar solvent that will readily dissolve the lipophilic part of the molecule. |
| Hexane | Low to Moderate | A nonpolar solvent; solubility will depend on the dominance of the lipophilic character of the molecule. |
| Aqueous NaOH (e.g., 1M) | High | The carboxylic acid will be deprotonated to form a soluble carboxylate salt. |
| Aqueous NaHCO₃ (e.g., 5%) | High | As a carboxylic acid, it is expected to be acidic enough to react with sodium bicarbonate to form a soluble salt. |
| Aqueous HCl (e.g., 1M) | Low | In an acidic solution, the carboxylic acid will remain protonated, and its low aqueous solubility will be evident. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is designed to be robust and self-validating.
I. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
II. Experimental Workflow Diagram
Sources
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(2,3,6-trimethylphenoxy)acetic acid
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-(2,3,6-trimethylphenoxy)acetic acid in bulk drug substance using a newly developed stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed for accuracy, precision, and specificity, enabling the separation of the active pharmaceutical ingredient (API) from potential degradation products. The protocol is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient, a robust and reliable analytical method is paramount for ensuring its quality, purity, and stability throughout the manufacturing process and shelf life. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]
The primary objective of this work was to develop and validate a stability-indicating reverse-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[7] This involves demonstrating specificity by separating the main compound from its degradation products, which can be generated through forced degradation studies.[7][8][9][10] The principles of method validation, as stipulated by ICH Q2(R1), ensure that the analytical procedure is suitable for its intended purpose.[2][11][12]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: An Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Data System (CDS): Empower 3 or equivalent.
-
Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC Grade)
-
-
Reference Standard: this compound (Purity ≥ 99.5%)
Chromatographic Conditions
The selection of chromatographic parameters was based on the physicochemical properties of this compound and general principles of reverse-phase chromatography for acidic compounds.[13][14] A C18 column was chosen for its hydrophobicity, and an acidic mobile phase was employed to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 40-70% B, 15-20 min: 70-40% B, 20-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.
Analytical Method Protocol
This protocol outlines the step-by-step procedure for analyzing this compound.
Sources
- 1. usp.org [usp.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. agilent.com [agilent.com]
- 5. Chromatography [usp.org]
- 6. fda.gov [fda.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. scispace.com [scispace.com]
- 10. biomedres.us [biomedres.us]
- 11. starodub.nl [starodub.nl]
- 12. database.ich.org [database.ich.org]
- 13. Separation of (2-Methylphenoxy)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Quantitative Analysis of 2-(2,3,6-trimethylphenoxy)acetic Acid in Plant Tissues by LC-MS/MS
Introduction
2-(2,3,6-trimethylphenoxy)acetic acid is a synthetic auxin analog. The precise quantification of such compounds in plant tissues is critical for understanding their uptake, translocation, and metabolic fate, which is essential in agricultural research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of plant hormones and related compounds due to its exceptional sensitivity, selectivity, and specificity.[1][2] This application note provides a comprehensive, field-proven protocol for the robust extraction and quantification of this compound from complex plant matrices. The methodology is designed to ensure scientific integrity through self-validating systems, including the use of a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.
The core challenge in quantifying low-abundance analytes like synthetic auxins in plant tissues lies in overcoming matrix interference.[3][4][5] Plant extracts contain a multitude of endogenous compounds that can co-elute with the target analyte, leading to ion suppression or enhancement in the mass spectrometer source, which can severely compromise the accuracy of the results.[4][6] This protocol addresses this challenge directly through a streamlined sample preparation procedure and the use of an appropriate internal standard, ensuring reliable and reproducible data.
Analyte & Internal Standard Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. These properties dictate the rationale behind the selection of extraction solvents, chromatographic conditions, and mass spectrometric settings.
| Property | This compound (Analyte) | Phenoxyacetic acid-d5 (Internal Standard) | Causality & Rationale |
| CAS Number | 14062-18-1[7] | 1216509-51-6 | Unique identifiers for procurement and safety information. |
| Molecular Formula | C₁₁H₁₄O₃ | C₈D₅H₃O₃ | Determines the exact mass for MS detection. |
| Molecular Weight | 194.23 g/mol [8] | 157.18 g/mol | Essential for preparing standard solutions and for MS settings. |
| Predicted LogP | ~2.5 (Estimated) | ~1.3 (Deuterated) | The moderate lipophilicity suggests that reversed-phase chromatography is a suitable separation technique. The analyte will be well-retained on a C18 stationary phase. |
| Predicted pKa | ~3.1 (Estimated) | ~3.1 (Deuterated) | As a carboxylic acid, the analyte will be deprotonated (negatively charged) at pH values above its pKa. This dictates the choice of negative ion mode for ESI-MS for maximum sensitivity and informs mobile phase pH selection to ensure consistent retention. |
Experimental Workflow
The entire analytical process, from sample acquisition to data analysis, is designed as a logical, sequential workflow. Each stage is optimized to ensure maximum recovery of the analyte while minimizing the introduction of interfering substances.
Caption: High-level workflow from sample preparation to final data reporting.
Detailed Protocols
PART 1: Sample Preparation - Extraction & Cleanup
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is highly effective for extracting a wide range of analytes from complex matrices while providing efficient cleanup.[9]
1.1. Materials & Reagents:
-
Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen.
-
Acetonitrile (ACN), LC-MS grade.
-
Formic Acid (FA), LC-MS grade.
-
Anhydrous Magnesium Sulfate (MgSO₄).
-
Primary Secondary Amine (PSA) sorbent.
-
C18 sorbent.
-
Phenoxyacetic acid-d5 (Internal Standard).
-
Deionized water (18.2 MΩ·cm).
1.2. Protocol Steps:
-
Homogenization: Weigh approximately 100 mg of frozen plant tissue into a 2 mL centrifuge tube containing a ceramic bead. Immediately add 1 mL of pre-chilled extraction solvent (ACN with 1% FA).
-
Expertise & Experience: Cryogenic homogenization is critical to prevent enzymatic degradation of the analyte. Acidified acetonitrile serves to precipitate proteins and efficiently extract the acidic analyte.
-
-
Internal Standard Spiking: Add a precise volume of the Phenoxyacetic acid-d5 internal standard (IS) working solution to each sample to achieve a final concentration of 50 ng/mL.
-
Extraction: Homogenize the sample using a bead mill homogenizer for 2 minutes at a high setting.
-
Salting Out & d-SPE Cleanup:
-
Add 50 mg of anhydrous MgSO₄ and the contents of a dispersive SPE (d-SPE) tube containing 25 mg of PSA and 25 mg of C18 sorbent.
-
Causality: MgSO₄ induces phase separation between the aqueous and organic layers. PSA removes organic acids and polar interferences, while C18 removes non-polar interferences like lipids and pigments.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer 500 µL of the supernatant to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% FA).
-
Vortex and transfer to an autosampler vial for analysis.
-
PART 2: LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized for the selective separation and sensitive detection of the target analyte and internal standard.
2.1. Liquid Chromatography Conditions:
| Parameter | Setting | Rationale |
| System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Industry standard for retaining and separating moderately polar compounds like auxins.[2][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures the carboxylic acid group is protonated, leading to consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient elution is necessary to separate the analyte from early-eluting polar matrix components and late-eluting non-polar components. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |
2.2. Mass Spectrometry Conditions:
| Parameter | Setting | Rationale |
| System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its ability to perform highly selective Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI is ideal for polar molecules. Negative mode is chosen because the acidic proton of the carboxylic acid is easily lost, forming a stable [M-H]⁻ ion. |
| MRM Transitions | See Table Below | MRM provides two levels of mass filtering (precursor and product ions), ensuring extremely high selectivity and minimizing background noise.[12] |
| Gas Temp. | 325°C | Optimal for desolvation of the ESI spray. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
| Nebulizer | 45 psi | Creates a fine spray for efficient ionization. |
| Capillary Voltage | 3500 V (Negative) | The potential required to generate ions in the ESI source. |
2.3. MRM Transitions:
The selection of precursor and product ions is the cornerstone of a selective MS/MS method. The fragmentation of phenoxyacetic acids typically involves the loss of the acetic acid moiety or the carboxyl group.[13][14][15]
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Transition Type |
| This compound | 193.1 | 134.1 | 15 | Quantifier (Loss of -CH₂COOH) |
| This compound | 193.1 | 149.1 | 25 | Qualifier (Loss of -COO) |
| Phenoxyacetic acid-d5 (IS) | 156.1 | 98.1 | 15 | Quantifier (Loss of -CH₂COOH from d5-phenyl) |
Note: Collision energies are instrument-dependent and should be optimized empirically.
Method Validation & Data Analysis
A trustworthy protocol must be self-validating.[1] The method should be validated according to established guidelines (e.g., ICH or FDA) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Calibration and Quantification:
-
A calibration curve is constructed by analyzing matrix-matched standards at various concentrations.
-
The curve plots the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
The concentration of the analyte in unknown samples is calculated from this curve.
3.2. System Suitability:
-
Before each analytical run, a system suitability standard is injected to ensure the LC-MS/MS system is performing optimally (e.g., checking for peak shape, retention time, and signal intensity).
Visualization of Key Relationships
Caption: Logic of quantification using an internal standard to ensure accuracy.
Safety Precautions
-
This compound and its analogs may cause skin and eye irritation.[16][17][18]
-
Always work in a well-ventilated laboratory or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for the specific compounds being used for detailed handling and disposal information.[19][20]
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in plant tissues. By integrating a streamlined and effective sample preparation protocol with optimized chromatographic and mass spectrometric conditions, this method offers high sensitivity and selectivity. The cornerstone of this protocol is the use of a stable isotope-labeled internal standard, which is essential for mitigating matrix effects inherent in complex biological samples and ensuring the generation of accurate and reliable data. This methodology is fit for purpose in research, development, and regulatory environments where data integrity is paramount.
References
- Benchchem. Validation of an LC-MS/MS Method for Plant Hormones: A Comparative Guide.
- ResearchGate. Matrix effects in plant hormone determination.
- Hashiguchi, T., et al. (2021). Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method. National Institutes of Health.
- de Souza, G. D., et al. (2014). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. SciELO.
- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate.
- Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed.
- Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
- Almeida Trapp, M., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science.
- Quora. How do you extract auxin from plants?. (2021).
- ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab....
- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. PubMed.
- AptoChem. Deuterated internal standards and bioanalysis.
- Angene Chemical. Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. (2021).
- University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
- MRMaid. The Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions.
- CAS Common Chemistry. 2-(2,4,6-Trimethylphenoxy)acetic acid.
- PubMed. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography.
- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Wikipedia. Fragmentation (mass spectrometry).
- Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- National Institutes of Health. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. (2017).
- ResearchGate. Current analytical methods for plant auxin quantification - A review.
- JoVE. Microscopic and Biochemical Visualization of Auxins in Plant Tissues.
- PubChem. 2,4,6-Trichlorophenoxyacetic acid.
- Google Patents. EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- National Institutes of Health. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
- PubChem. Phenoxyacetic Acid.
- National Institutes of Health. Acetic acid, 2-(2-formylphenoxy)-.
- PubChem. 2-(2-Allylphenoxy)acetic acid.
- PubChem. 2-(2-Methyl-3-phenylphenoxy)acetic acid.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Laboratory Synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2] This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a step-by-step experimental procedure, explains the rationale behind critical steps, outlines necessary safety precautions, and details methods for purification and characterization.
Introduction and Scientific Background
This compound belongs to the class of aryloxyacetic acids. This class of compounds is significant in various fields, including their historical use as herbicides that mimic plant growth hormones.[3] The target compound is synthesized from 2,3,6-trimethylphenol, a key intermediate in the production of Vitamin E and a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[4][5]
The synthesis protocol described herein employs the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][6] The core of this reaction involves the deprotonation of a weakly acidic alcohol (in this case, the phenol) to form a potent nucleophile, the phenoxide ion. This nucleophile then attacks an electrophilic alkyl halide (chloroacetic acid), displacing the halide to form the ether linkage.[2]
Reaction Principle: The Williamson Ether Synthesis
The reaction proceeds in two primary stages:
-
Deprotonation of the Phenol: 2,3,6-trimethylphenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 2,3,6-trimethylphenoxide. This step is crucial because the phenoxide ion is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack (SN2): The generated phenoxide ion attacks the α-carbon of chloroacetic acid (or its salt). The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-oxygen bond and yielding the sodium salt of this compound.[1]
-
Acidification: The final product, a carboxylic acid, is insoluble in acidic aqueous media. Therefore, the reaction mixture is acidified with a strong mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt, causing the desired this compound to precipitate out of the solution.[7]
Materials, Reagents, and Equipment
Table 1: Reagents and Chemicals
| Reagent / Chemical | Formula | CAS Number | Purity | Supplier Notes |
| 2,3,6-Trimethylphenol | C₉H₁₂O | 2416-94-6 | ≥ 99% | Main substrate.[4] |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | ≥ 97% | Pellets or solution. |
| Chloroacetic Acid | C₂H₃ClO₂ | 79-11-8 | ≥ 99% | Highly corrosive. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 37% (Conc.) | For acidification. |
| Deionized Water | H₂O | 7732-18-5 | N/A | Used as solvent. |
| Ethanol | C₂H₅OH | 64-17-5 | 95% or Absolute | For recrystallization. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | ACS Grade | For extraction (optional). |
Equipment
-
Three-necked round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[8]
Experimental Workflow and Protocol
The overall workflow for the synthesis is depicted below. This process includes the initial reaction setup, the synthesis itself, and the subsequent work-up and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Safety First: All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Chloroacetic acid and concentrated NaOH/HCl are highly corrosive and toxic.[9][10][11]
-
Preparation of Sodium Phenoxide (Nucleophile Formation):
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, dissolve 8.0 g (0.20 mol) of sodium hydroxide pellets in 50 mL of deionized water. Causality: This creates the basic environment necessary to deprotonate the phenol.
-
To the stirred NaOH solution, add 13.62 g (0.10 mol) of 2,3,6-trimethylphenol.[4] A gentle warming may be required to fully dissolve the phenol. Causality: The strong base abstracts the acidic proton from the hydroxyl group of the phenol, forming the highly nucleophilic sodium 2,3,6-trimethylphenoxide in situ.
-
-
Preparation of Chloroacetic Acid Solution:
-
In a separate beaker, carefully dissolve 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of deionized water. Caution: This process is exothermic. The solution can be prepared in advance and allowed to cool. Causality: Using a solution allows for controlled, dropwise addition, which helps manage the reaction temperature.
-
-
The SN2 Reaction (Ether Formation):
-
Heat the phenoxide solution in the reaction flask to a gentle reflux (approximately 100°C).
-
Using a dropping funnel, add the chloroacetic acid solution dropwise to the boiling phenoxide solution over a period of 20-30 minutes.[3] Causality: A slow addition prevents the reaction from becoming too exothermic and minimizes potential side reactions. The reflux temperature provides the necessary activation energy for the SN2 reaction.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 1 hour to ensure the reaction proceeds to completion.[1]
-
-
Work-up and Isolation (Product Precipitation):
-
Remove the heating source and allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a larger beaker (e.g., 600 mL).
-
Slowly and carefully, with stirring, acidify the solution by adding concentrated hydrochloric acid (approx. 15-20 mL) until the pH is between 1 and 2 (check with pH paper). Caution: This is an exothermic neutralization reaction. A white precipitate of this compound will form.[7] Causality: The carboxylic acid is soluble in its salt form (carboxylate) in the basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, causing it to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the crude product.[7]
-
Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
-
Purification (Recrystallization):
-
The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent, in which impurities are more soluble, and then allow the desired compound to crystallize upon cooling.[12]
-
Transfer the crude solid to a beaker. Add a minimal amount of hot water or an ethanol/water mixture and heat until the solid just dissolves.[13][14] Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, leading to a high recovery of pure crystals.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once at room temperature, place the beaker in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and allow them to air dry or dry in a vacuum oven at a low temperature (e.g., 50-60°C).
-
-
Characterization:
-
Determine the melting point of the dried, purified product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) to confirm the structure and purity of the synthesized this compound.
-
Table 2: Expected Spectroscopic Data
| Analysis | Expected Observations |
| FT-IR | Broad O-H stretch (from COOH) around 3000 cm⁻¹, strong C=O stretch around 1700 cm⁻¹, C-O-C (ether) stretches around 1250-1050 cm⁻¹.[15] |
| ¹H NMR | Signals for the three methyl groups (CH₃), a singlet for the methylene protons (-O-CH₂-), signals for the aromatic protons, and a broad singlet for the acidic proton (COOH), typically downfield.[16][17] |
| ¹³C NMR | Resonances corresponding to the methyl carbons, aromatic carbons, the methylene carbon, and the carbonyl carbon (C=O) of the carboxylic acid.[16][17] |
Safety and Hazard Management
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
2,3,6-Trimethylphenol: Causes skin irritation and serious eye damage. May cause an allergic skin reaction. Handle with gloves and eye protection.[8][18]
-
Sodium Chloroacetate / Chloroacetic Acid: Toxic if swallowed and causes skin irritation.[9] It is corrosive and can cause severe burns. Avoid all personal contact, including inhalation of dust.[10] Use in a well-ventilated area is mandatory.[9][11]
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe skin and eye burns. Work with these reagents in a fume hood and wear appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
- Chemical Knowledge. (n.d.). Correct Use of Sodium Chloroacetate and Precautions.
- Sdfine. (n.d.). SODIUM CHLOROACETATE Safety Data Sheet.
- ECHEMI. (2019). Sodium chloroacetate Safety Data Sheets.
- Quora. (2019). How to recrystallize phenoxyacetic acid.
- Inchem.org. (n.d.). ICSC 1449 - SODIUM CHLOROACETATE.
- ChemDmart. (n.d.). Sodium Chloroacetate Safety Data Sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Sciencemadness Discussion Board. (2020). phenoxyacetic acid.
- ChemicalBook. (2025). 2,3,6-Trimethylphenol - Safety Data Sheet.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Unknown. (n.d.). The Williamson Ether Synthesis.
- Chem-Impex. (n.d.). 2,3,6-Trimethylphenol.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- The Good Scents Company. (n.d.). 2,3,6-trimethyl phenol.
- ECHEMI. (n.d.). 2,3,6-Trimethylphenol SDS.
- Google Patents. (n.d.). CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
- Wikipedia. (n.d.). 2,3,6-Trimethylphenol.
- Unknown. (n.d.). Recrystallization.
- Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- Eureka | Patsnap. (n.d.). Synthesis method of 2-methylphenoxyacetic acid.
- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- BOC Sciences. (n.d.). CAS 104295-97-8 (2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.
- JOCPR. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.
- SpectraBase. (n.d.). (2,3,5-Trimethylphenoxy)acetic acid.
- Organic Syntheses Procedure. (n.d.). methyl 2-(2-acetylphenyl)acetate.
- Science and Technology Publishing. (2019). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl).
- ResearchGate. (2025). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.
- ResearchGate. (2025). Exploring Molecular Structure (Monomer & Dimer), Spectroscopic (FT-IR, FT-Raman, UV-Vis, NMR), TG/DTA, Antibacterial and Molecular Docking investigation on 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy] acetic acid by DFT and Wavefunction analysis.
- DSpace. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds RuL32(L = 2-Ph.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. ICSC 1449 - SODIUM CHLOROACETATE [inchem.org]
- 11. chemdmart.com [chemdmart.com]
- 12. quora.com [quora.com]
- 13. Sciencemadness Discussion Board - phenoxyacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. scitechpub.org [scitechpub.org]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. echemi.com [echemi.com]
Application Notes and Protocols for Evaluating the Herbicidal Efficacy of 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)
A Senior Application Scientist's Guide for Researchers
Introduction
2,3,6-Trichlorobenzoic acid (2,3,6-TBA) is a synthetic auxin herbicide used for post-emergence control of broadleaf weeds.[1][2][3] As a member of the benzoic acid herbicide family, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, and ultimately, plant death.[1] The development and validation of new herbicide formulations containing 2,3,6-TBA, or the assessment of its efficacy on specific weed species, necessitates a robust and standardized experimental design.
These application notes provide a comprehensive framework for researchers, scientists, and professionals in the agrochemical industry to design and execute experiments for testing the herbicidal efficacy of 2,3,6-TBA. The protocols outlined herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data suitable for research and development purposes.
PART 1: Experimental Design Philosophy: Beyond the Template
A rigid, one-size-fits-all protocol is insufficient for the nuanced evaluation of a herbicide's performance. The experimental design must be tailored to the specific research question. Key considerations that will shape the experimental approach include:
-
Target Weed Species: The biology of the target weed(s) (e.g., growth stage, morphology, and physiology) will dictate the application timing and evaluation parameters.
-
Environmental Conditions: Soil type, temperature, humidity, and light intensity can significantly influence herbicide uptake, translocation, and metabolism. Controlled environment studies are crucial for mechanistic understanding, while field trials are essential for real-world validation.
-
Formulation: The formulation of 2,3,6-TBA (e.g., as a salt or ester) and the inclusion of adjuvants can dramatically alter its efficacy. The experimental design must account for these variables.
This guide will focus on a foundational dose-response study in a controlled environment, which is a critical first step in any efficacy evaluation.
PART 2: Core Protocols and Methodologies
Materials and Reagents
-
Test Compound: 2,3,6-Trichlorobenzoic acid (analytical grade)
-
Solvent: Acetone or dimethyl sulfoxide (DMSO) for initial stock solution preparation.
-
Surfactant: A non-ionic surfactant (e.g., Tween 20 or Triton X-100) to enhance spray coverage and uptake.
-
Plant Material: Seeds of a susceptible broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed, or Abutilon theophrasti - velvetleaf) and a tolerant monocot species (e.g., Zea mays - corn, or Triticum aestivum - wheat).
-
Growth Medium: A standardized potting mix or a defined soil type.
-
Containers: Pots or trays suitable for plant growth.
-
Spray Chamber: A calibrated laboratory spray chamber to ensure uniform application.
-
General Laboratory Equipment: Balances, volumetric flasks, pipettes, etc.
Plant Propagation and Culture
-
Seed Germination: Sow seeds of the selected weed and crop species in pots or trays filled with the chosen growth medium.
-
Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).
-
Plant Selection: Once the plants have reached the appropriate growth stage for treatment (typically the 2-4 true leaf stage for post-emergence herbicides), select healthy, uniform plants for the experiment.
Herbicide Stock and Working Solution Preparation
-
Stock Solution: Prepare a concentrated stock solution of 2,3,6-TBA in a suitable solvent (e.g., 10,000 ppm in acetone).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create the desired application rates. A logarithmic series of concentrations is recommended for dose-response studies.[4][5] Include a non-ionic surfactant in the final spray solutions at a concentration of 0.1-0.5% (v/v).
Herbicide Application
-
Calibration: Calibrate the spray chamber to deliver a known volume of spray solution per unit area (e.g., 200-400 L/ha).
-
Application: Place the selected plants in the spray chamber and apply the herbicide solutions evenly over the foliage.
-
Controls: Include two types of control groups:
-
Untreated Control: Plants that are not sprayed.
-
Vehicle Control: Plants sprayed with the solvent and surfactant solution without the active ingredient.
-
Experimental Workflow Diagram
Caption: Process for determining GR50/ED50 from dose-response data.
Statistical Analysis
All experiments should be conducted with a sufficient number of replicates (typically 4-6) to allow for statistical analysis. Data should be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. [6][7]Mean separation tests (e.g., Tukey's HSD or Dunnett's test) can be used to compare individual treatment means to the control.
PART 4: Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the experimental system must be self-validating. This is achieved through:
-
Inclusion of a Susceptible and Tolerant Species: Demonstrating the expected differential response between a known susceptible broadleaf weed and a tolerant monocot crop validates the biological activity and selectivity of the herbicide.
-
Positive Control (Optional but Recommended): Including a commercial standard herbicide with a similar mode of action can provide a benchmark for the performance of 2,3,6-TBA.
-
Replication and Randomization: Proper replication and randomization of treatments are crucial to minimize the effects of experimental error and environmental variability. [7]
PART 5: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent plant material, uneven spray application, environmental gradients in the growth facility. | Use uniform plants, ensure proper spray chamber calibration, and randomize pot placement. |
| Lack of herbicidal effect | Incorrect dose calculation, inactive compound, plant resistance, poor uptake. | Double-check calculations, verify compound purity, use a known susceptible species, ensure proper surfactant use. |
| Excessive damage in control groups | Contamination of spray equipment or growth medium. | Thoroughly clean all equipment between treatments, use fresh soil and pots. |
References
- PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. National Center for Biotechnology Information.
Sources
- 1. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]
- 3. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
plant bioassays for determining auxin activity of 2-(2,3,6-trimethylphenoxy)acetic acid
An Application Guide to Plant Bioassays for Determining the Auxin Activity of 2-(2,3,6-trimethylphenoxy)acetic acid
Introduction: Uncovering Novel Auxin-Like Compounds
Auxins are a critical class of phytohormones that orchestrate a vast array of plant growth and developmental processes, including cell elongation, division, and differentiation.[1][2] The primary native auxin, Indole-3-acetic acid (IAA), is the principal regulator of phenomena such as apical dominance, root initiation, and tropic responses.[1][3] Beyond naturally occurring auxins, a wide range of synthetic compounds have been developed that mimic the physiological effects of IAA.[4][5] Many of these, particularly phenoxyacetic acid derivatives like 2,4-Dichlorophenoxyacetic acid (2,4-D), are used extensively in agriculture as herbicides due to their ability to induce unregulated growth in susceptible plants.[6][7][8]
The compound this compound shares structural similarities with the phenoxyacetic acid class of synthetic auxins.[4] This structural analogy suggests it may possess biological activity as a plant growth regulator. To validate and quantify this potential auxin activity, robust and sensitive biological assays are required. Plant bioassays provide a quantitative measure of a substance's effect on a living organism under standardized conditions, serving as a foundational tool in the discovery and characterization of new plant growth regulators.[9][10]
This guide provides detailed protocols for three classic and reliable plant bioassays—the Avena Coleoptile Elongation Test, the Pea Stem Segment Test, and the Arabidopsis Root Elongation Inhibition Assay—specifically adapted for evaluating the auxin-like activity of this compound.
The Scientific Rationale: The Acid Growth Hypothesis
The physiological responses measured in these bioassays are primarily governed by the "Acid Growth Hypothesis."[11] Auxins, upon binding to their receptors (the TIR1/AFB protein family), trigger a signaling cascade that activates plasma membrane H+-ATPases (proton pumps).[3][11][12] This action pumps protons into the cell wall, lowering its pH. The acidic environment activates specific enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polymers.[1] This "loosens" the cell wall, reducing its resistance to the cell's internal turgor pressure and enabling water uptake and irreversible cell expansion.[11] The bioassays described herein are designed to precisely measure this fundamental auxin-induced cell elongation.
Protocol 1: Avena Coleoptile Elongation Bioassay
The Avena (oat) coleoptile elongation test is a highly sensitive and classic bioassay for quantifying auxin-induced cell elongation.[13][14][15] It relies on the principle that excised sections from etiolated oat coleoptiles will elongate in direct proportion to the concentration of active auxin in the incubation medium.[13]
Principle of the Assay
Etiolated seedlings (grown in darkness) exhibit exaggerated shoot elongation and are highly sensitive to hormonal stimuli. By excising a small segment of the coleoptile from below the apical tip (the primary site of endogenous auxin production), we create a system that is dependent on an exogenous supply of auxin for growth. The increase in the length of these segments after incubation serves as a direct measure of the test compound's auxin activity.
Materials and Reagents
-
Avena sativa (oat) seeds (hull-less variety preferred)
-
This compound (Test Compound)
-
Indole-3-acetic acid (IAA) or 2,4-D (Positive Control)
-
Ethanol (for stock solution preparation)
-
Potassium Phosphate Buffer (10 mM, pH 6.0) with 2% (w/v) sucrose
-
Petri dishes (90 mm)
-
Filter paper (Whatman No. 1)
-
Plastic trays or beakers for seed germination
-
A dark growth chamber or incubator maintained at 25°C
-
A dim, non-interfering light source for manipulation (e.g., a green safelight)
-
Millimeter ruler or digital calipers
-
Scalpel or razor blade
Step-by-Step Experimental Protocol
-
Seed Germination (Day 1-3):
-
Soak Avena sativa seeds in tap water for 2-4 hours.
-
Spread the soaked seeds on moist filter paper in a plastic tray.
-
Place the tray in a dark incubator at 25°C for approximately 72 hours.
-
Causality Insight: Growing seedlings in complete darkness prevents phototropism and promotes etiolation, yielding long, straight coleoptiles with maximal sensitivity to exogenous auxin.[15]
-
-
Preparation of Test Solutions (Day 3):
-
Prepare a 1 mM stock solution of the test compound, this compound, and the positive control (IAA) in ethanol.
-
Perform serial dilutions of the stock solutions into the phosphate buffer/sucrose medium to achieve a range of final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Prepare a negative control solution containing the buffer/sucrose medium and the same final concentration of ethanol used in the test dilutions.
-
Pipette 5 mL of each test solution and the controls into separate, labeled Petri dishes.
-
-
Coleoptile Sectioning (Day 3):
-
Perform all manipulations under a dim green safelight to avoid phototropic responses.
-
Select straight coleoptiles approximately 2-3 cm in length.
-
Using a sharp scalpel, decapitate the apical 3-4 mm of each coleoptile to remove the primary source of endogenous auxin.
-
Excise a 10 mm segment from the region just below the decapitated tip.
-
-
Incubation (Day 3):
-
Float 10 coleoptile segments in each Petri dish containing the prepared test and control solutions.
-
Seal the Petri dishes with paraffin film to prevent evaporation.
-
Return the dishes to the dark incubator at 25°C for 18-24 hours.
-
-
Data Collection and Analysis (Day 4):
-
Remove the coleoptile segments from the solutions and carefully blot them dry.
-
Measure the final length of each segment to the nearest 0.5 mm using a ruler or digital calipers.
-
Calculate the mean elongation and standard error for each treatment group.
-
Express the data as a percentage of the growth observed in the negative control. Plot the dose-response curve (concentration vs. % elongation).
-
Workflow and Data Interpretation
Caption: Workflow for the Avena coleoptile elongation bioassay.
Expected Results: A classic auxin dose-response curve is anticipated. At low concentrations, the test compound should promote elongation significantly above the negative control. As concentrations increase, this effect may plateau or become inhibitory at supraoptimal levels.[16] The potency of this compound can be directly compared to that of IAA by examining the concentrations required to elicit a half-maximal response (EC₅₀).
Protocol 2: Split Pea Stem Curvature Bioassay
This bioassay utilizes stem segments from etiolated pea (Pisum sativum) seedlings and is based on the differential growth sensitivity of tissues to auxin.[17] When a pea stem is split longitudinally, the inner cortical and vascular tissues are exposed. Auxins cause the outer epidermal cells to elongate more rapidly than the inner cortical cells, forcing the two halves to curve inwards. The degree of curvature is proportional to the auxin concentration.[17]
Principle of the Assay
This test exploits the differential growth response of different cell types within the pea stem to auxin application. The robust inward curvature provides a clear and measurable endpoint that is characteristic of auxin activity. It is particularly useful for confirming activity in a dicotyledonous species.
Materials and Reagents
-
Pisum sativum (pea) seeds (a tall, non-dwarf variety)
-
Test Compound, Positive Control (IAA or NAA), and Negative Control solutions (prepared as in Protocol 1)
-
Vermiculite or potting soil
-
Planting trays
-
Dark growth chamber or cabinet at 23-25°C with high humidity
-
Green safelight
-
Scalpel or a specialized double-bladed cutting tool
-
Petri dishes (60 mm)
-
Protractor or imaging software for angle measurement
Step-by-Step Experimental Protocol
-
Seed Germination (Day 1-7):
-
Sow pea seeds about 2-3 cm deep in trays filled with moist vermiculite.
-
Grow the seedlings in complete darkness for 7-9 days at 23-25°C. Seedlings should have a third internode of at least 3 cm.
-
Causality Insight: Using etiolated seedlings ensures low endogenous auxin levels and high sensitivity. The third internode is typically the most uniform and responsive region.
-
-
Preparation of Test Solutions (Day 7):
-
Prepare a concentration series of the test compound and controls as described in the Avena protocol.
-
Dispense 4 mL of each solution into labeled 60 mm Petri dishes.
-
-
Stem Sectioning (Day 7):
-
Under a green safelight, harvest seedlings by cutting the stem below the third internode.
-
Excise a 20 mm segment from the upper region of the third internode.
-
Using a sharp scalpel, carefully split the segment longitudinally for about 15 mm, leaving the top 5 mm intact as a "hinge".
-
-
Incubation (Day 7):
-
Place 3-5 split stem segments into each Petri dish.
-
Incubate in the dark at 25°C for 6-24 hours.
-
-
Data Collection and Analysis (Day 7-8):
-
Remove the segments and photograph them from above on a graph paper background for scale.
-
Measure the angle of curvature of the two halves using a protractor or image analysis software. A value of 0° represents no curvature, while 180° would represent the halves touching.
-
Calculate the average curvature for each treatment.
-
Plot the dose-response curve (concentration vs. angle of curvature).
-
Workflow and Data Interpretation
Caption: Workflow for the split pea stem curvature bioassay.
Expected Results: The negative control should exhibit minimal to no curvature. Both the positive control (IAA) and active test compound will induce a concentration-dependent inward curling of the split halves. This provides strong qualitative and quantitative evidence of auxin-like activity in a dicot system.
Protocol 3: Arabidopsis Primary Root Elongation Inhibition Assay
While auxins promote cell elongation in shoots, they typically inhibit root elongation at moderate to high concentrations.[18][19] This inhibitory effect provides a simple and high-throughput method for screening compounds for auxin activity using the model organism Arabidopsis thaliana.
Principle of the Assay
This assay is based on the inhibitory effect of exogenous auxin on primary root growth.[18] Seeds are germinated on a nutrient medium, then transferred to plates containing the test compound. The reduction in primary root growth over several days is measured and compared to controls. This method is highly scalable and leverages the well-characterized genetics and growth habits of Arabidopsis.
Materials and Reagents
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Test Compound, Positive Control (IAA or 2,4-D), and Negative Control
-
Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and 0.8% (w/v) agar
-
Square Petri plates (100x100 mm)
-
Sterile water and 70% ethanol
-
Laminar flow hood
-
Growth chamber with controlled light (16h light/8h dark) and temperature (22°C)
-
Scanner or camera for imaging plates
-
Image analysis software (e.g., ImageJ)
Step-by-Step Experimental Protocol
-
Plate Preparation:
-
Prepare MS agar medium and autoclave.
-
While the medium is still molten (cool to ~50-60°C), add the test compound, IAA, or solvent control to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).
-
Pour the medium into sterile square Petri plates in a laminar flow hood. Allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 20% bleach with a drop of Tween-20, and then rinsing 3-5 times with sterile water.
-
Resuspend the sterile seeds in sterile 0.1% agar.
-
Pipette the seeds in a straight line onto the surface of standard MS agar plates (without test compounds).
-
Seal the plates and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Seedling Growth and Transfer:
-
Move the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface.
-
After 4-5 days, when seedlings have a primary root of about 1-2 cm, carefully transfer them to the plates containing the test compounds and controls.
-
Mark the position of the root tip at the time of transfer.
-
-
Incubation and Data Collection:
-
Return the plates to the growth chamber and incubate vertically for another 3-5 days.
-
Scan or photograph the plates daily.
-
Using image analysis software, measure the length of new root growth from the transfer mark to the new root tip.
-
-
Data Analysis:
-
Calculate the average root growth and standard error for each treatment.
-
Express the data as a percentage of the root growth in the negative control.
-
Plot a dose-response curve showing the inhibition of root elongation as a function of concentration.
-
Workflow and Data Interpretation
Caption: Workflow for the Arabidopsis root elongation inhibition assay.
Expected Results: The negative control will show robust root growth. The positive control (IAA) will cause a significant, dose-dependent inhibition of primary root elongation. If this compound has auxin activity, it will similarly inhibit root growth. This assay is also useful for observing other auxin-related phenotypes, such as an increase in lateral root formation.
Summary of Data and Interpretation
A self-validating experimental design is crucial for trustworthy results. Each bioassay must include a negative control (solvent/buffer) to establish a baseline and a positive control (a known auxin like IAA) to confirm the assay is performing correctly. The activity of this compound is determined relative to these controls.
Table 1: Hypothetical Comparative Data for this compound
| Concentration (M) | Bioassay | Negative Control (% of Control) | IAA (Positive Control) (% of Control) | This compound (% of Control) |
| 10⁻⁸ | Avena Elongation | 100% | 135% | 115% |
| 10⁻⁶ | Avena Elongation | 100% | 250% | 210% |
| 10⁻⁴ | Avena Elongation | 100% | 180% (Inhibitory) | 165% (Inhibitory) |
| 10⁻⁷ | Pea Stem Curvature | 100% | 150% | 120% |
| 10⁻⁵ | Pea Stem Curvature | 100% | 300% | 260% |
| 10⁻⁸ | Arabidopsis Root | 100% | 85% | 90% |
| 10⁻⁷ | Arabidopsis Root | 100% | 40% | 55% |
| 10⁻⁶ | Arabidopsis Root | 100% | 15% | 25% |
Note: Data is illustrative. For Pea Stem Curvature, "% of Control" refers to the relative increase in curvature. For Arabidopsis Root, it refers to the remaining root growth relative to the control (i.e., lower % means higher inhibition).
References
- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram).
- Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 41(10), 1308–1312. [Link]
- Weijers, D., et al. (2024). Mechanisms of auxin action in plant growth and development. Nature Reviews Molecular Cell Biology. [Link]
- Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants.
- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology. [Link]
- Dora Agri-Tech. (n.d.). What is the Role of Auxin in Plants?
- BYJU'S. (n.d.). Auxin – The Plant Growth Hormone.
- Slideshare. (n.d.). Plant hormone auxin.
- YouTube. (2024, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. [Link]
- askIITians. (2025, August 16). What is Auxin bioassay?
- TutorChase. (n.d.). What are synthetic auxins and their uses?
- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany.
- Wikipedia. (n.d.). Auxin.
- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms.
- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
- Slideshare. (n.d.). Bioassay for plant growth regulators.
- askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col.
- Ung, K., et al. (2023). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.
- CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid.
- Bennet-Clark, T. A., & Kefford, N. P. (1953).
- O'Neill, D. P., & Ross, J. J. (2002). Auxin Regulation of the Gibberellin Pathway in Pea. Plant Physiology, 130(4), 1974–1982. [Link]
- ResearchGate. (n.d.). Effect of auxins on Arabidopsis primary root elongation.
- Morris, K., & Lokerse, A. (2020). Auxin in Root Development. The Plant Journal. [Link]
- Hayashi, K. (2012). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 63(10), 3823–3838. [Link]
Sources
- 1. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]
- 2. byjus.com [byjus.com]
- 3. Plant hormone auxin | PPTX [slideshare.net]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Auxin - Wikipedia [en.wikipedia.org]
- 7. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 8. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 9. What is Auxin bioassay? - askIITians [askiitians.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 15. biologydiscussion.com [biologydiscussion.com]
- 16. connectsci.au [connectsci.au]
- 17. Bioassay for plant growth regulators | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-(2,3,6-trimethylphenoxy)acetic Acid for Weed Control
For Researchers, Scientists, and Agricultural Chemistry Professionals
These application notes provide a comprehensive guide for the laboratory and greenhouse evaluation of 2-(2,3,6-trimethylphenoxy)acetic acid, a compound with herbicidal activity.[1][2][3][4] While specific public data on this molecule is limited, its structural classification as a phenoxyacetic acid allows for the application of well-established research protocols for synthetic auxin herbicides.[5][6] This guide synthesizes field-proven insights and standard methodologies to ensure scientifically rigorous and reproducible investigations.
Scientific Foundation: Mechanism of Action
This compound belongs to the synthetic auxin class of herbicides.[5] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more resistant to degradation within the plant.[7] This persistence leads to a catastrophic disruption of hormonal balance in susceptible species, primarily broadleaf weeds.[7][8][9]
The core mechanism involves the following steps:
-
Perception: The synthetic auxin binds to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[9][10]
-
Signaling Cascade: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[11]
-
Gene Expression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.[11]
-
Physiological Disruption: The resulting overexpression of these genes leads to uncontrolled and disorganized cell division and elongation, epinastic growth (twisting of stems and petioles), and the overproduction of ethylene and abscisic acid (ABA), ultimately causing senescence and plant death.[7][8][9]
Experimental Protocols for Efficacy Evaluation
Rigorous evaluation requires standardized bioassays to determine the compound's activity. The following protocols are designed for assessing pre-emergence and post-emergence herbicidal effects.
Preparation of Stock and Working Solutions
Accurate concentration preparation is fundamental to dose-response studies.
Materials:
-
This compound (analytical grade)
-
Acetone or DMSO (solvent)
-
Tween® 80 or similar surfactant
-
Deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Protocol:
-
Solubility Test: Before preparing a stock solution, determine the optimal solvent. Test the solubility of a small amount of the compound in acetone and DMSO.
-
Prepare Stock Solution (e.g., 10,000 ppm or 10 mg/mL):
-
Accurately weigh 100 mg of this compound.
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., 2-5 mL of acetone) in a 10 mL volumetric flask.
-
Once fully dissolved, bring the volume to 10 mL with the same solvent. This is your stock solution. Store in a labeled, sealed glass vial at 4°C, protected from light.
-
-
Prepare Working Solutions:
-
For bioassays, working solutions are typically aqueous. A co-solvent and surfactant are necessary to keep the compound in solution.
-
To create a 1000 ppm working solution, for example: In a 100 mL volumetric flask, add 10 mL of the 10,000 ppm stock solution. Add 0.1 mL of Tween® 80 (for a final concentration of 0.1% v/v). Bring to volume with deionized water.
-
Perform serial dilutions from this solution to create a range of concentrations for dose-response testing (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm control should contain the same concentration of solvent and surfactant as the highest concentration treatment.
-
Protocol: In Vitro Seed Germination and Seedling Growth Bioassay (Pre-emergence)
This bioassay is a rapid method to determine the effect of the compound on seed germination and early root and shoot growth.[12][13]
Materials:
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Seeds of a sensitive indicator species (e.g., lettuce (Lactuca sativa), cucumber (Cucumis sativus), or cress (Lepidium sativum)).
-
Working solutions of the test compound.
-
Growth chamber or incubator.
Workflow:
Protocol: Whole-Plant Foliar Spray Bioassay (Post-emergence)
This protocol assesses the compound's efficacy when applied directly to the foliage of established plants, simulating a post-emergence application.[14][15]
Materials:
-
Pots (e.g., 10 cm square) filled with a standard potting mix.
-
Seeds of a susceptible broadleaf weed (e.g., velvetleaf (Abutilon theophrasti) or mustard (Sinapis arvensis)).
-
Greenhouse or controlled growth room.
-
Working solutions of the test compound.
Workflow:
Data Analysis and Interpretation
Dose-Response Analysis
The relationship between the herbicide dose and the plant response is typically sigmoidal. The log-logistic model is a robust and widely accepted method for analyzing this type of data.[18][21]
The four-parameter log-logistic model is described by the equation: Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (e.g., root length, biomass).
-
d is the upper limit (response at zero dose).
-
c is the lower limit (response at a maximal dose).
-
e is the dose causing a 50% response, often denoted as ED₅₀ or GR₅₀. This is the most critical parameter for comparing herbicide efficacy.
-
b is the slope of the curve around the ED₅₀.
-
x is the dose.
Specialized statistical software (e.g., R with the 'drc' package, SigmaPlot) is recommended for fitting these non-linear models.[22]
Data Presentation
Organize collected data systematically. For a post-emergence bioassay, your raw data for biomass might look like this:
| Concentration (ppm) | Replicate 1 (g) | Replicate 2 (g) | Replicate 3 (g) | Replicate 4 (g) | Mean Biomass (g) | % of Control |
| 0 (Control) | 5.2 | 5.5 | 5.3 | 5.4 | 5.35 | 100.0 |
| 62.5 | 4.8 | 5.0 | 4.9 | 5.1 | 4.95 | 92.5 |
| 125 | 3.1 | 3.5 | 3.3 | 3.4 | 3.33 | 62.2 |
| 250 | 1.5 | 1.7 | 1.4 | 1.6 | 1.55 | 29.0 |
| 500 | 0.4 | 0.5 | 0.5 | 0.4 | 0.45 | 8.4 |
| 1000 | 0.1 | 0.1 | 0.1 | 0.1 | 0.10 | 1.9 |
This data would then be used to perform the log-logistic regression to calculate the GR₅₀ value.
Safety, Handling, and Decontamination
Assume the compound is hazardous and handle it accordingly. A closely related compound, 2,3,6-Trichlorobenzoic acid, is known to cause liver damage.[15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound and its solutions.
-
Handling: Weigh and prepare solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Storage: Store the pure compound and concentrated stock solutions in a secure, cool, and dark location, clearly labeled.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, gloves, excess solutions) and treated plant material in accordance with your institution's hazardous waste disposal procedures. Do not pour solutions down the drain.
References
- 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem. [Link]
- 2,3,6-TBA (Ref: HC 1281) - AERU - University of Hertfordshire. [Link]
- Log-Logistic Analysis of Herbicide Dose-Response Rel
- Estimation of Dose–Response Models for Discrete and Continuous D
- Synthetic Auxins / Herbicide Symptoms Tool. [Link]
- Dose-Response—A Challenge for Allelop
- 2,3,6-Trichlorobenzoic acid - Wikipedia. [Link]
- Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. [Link]
- (PDF)
- Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances - SciELO. [Link]
- 2,3,6-TBA - Compendium of Pesticide Common Names. [Link]
- 2,3,6-TBA-sodium - Compendium of Pesticide Common Names. [Link]
- Log-logistic analysis of herbicide dose-response relationships - ResearchG
- Utilizing R Software Package for Dose-Response Studies: The Concept and D
- (2,4,6-Trimethyl-phenoxy)-acetic acid | Elex Biotech LLC. [Link]
- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D - SciELO. [Link]
- Basic 2 Methods of herbicide applic
- Unique Methods of Herbicide Applic
- Chemical Application Methods for Herbaceous Weeds. [Link]
- Laboratory and Greenhouse Spray Chamber | Weed Science | Cambridge Core. [Link]
- EQUIPMENT AND TECHNIQUES FOR APPLYING HERBICIDES TO VEGETATION IN PUERTO RICO AND TEXAS. PART 2. AGRICULTURAL ENGINEERING STUDIE - DTIC. [Link]
- Phenoxy herbicide - Wikipedia. [Link]
- (2,4,6-Trimethyl-phenoxy)-acetic acid ((2,4,6-三甲基苯氧基)乙酸) - 仅供科研 - MCE. [Link]
- Evaluating the safety of herbicide by bioassay techniques: A review - ResearchG
- Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
- Conducting a Bioassay For Herbicide Residues | NC State Extension Public
- Phenoxyacetic acid - Wikipedia. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2,4,6-Trimethyl-phenoxy)-acetic acid | Elex Biotech LLC [elexbiotech.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (2,4,6-Trimethyl-phenoxy)-acetic acid ((2,4,6-三甲基苯氧基)乙酸) - 仅供科研 | Herbicide | MCE [medchemexpress.cn]
- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. 2,3,6-TBA (Ref: HC 1281) [sitem.herts.ac.uk]
- 15. 2,3,6-Trichlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 16. Laboratory and Greenhouse Spray Chamber | Weed Science | Cambridge Core [cambridge.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 19. Estimation of Dose–Response Models for Discrete and Continuous Data in Weed Science | Weed Technology | Cambridge Core [cambridge.org]
- 20. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bioone.org [bioone.org]
Application Notes and Protocols for the Investigative Use of 2-(2,3,6-trimethylphenoxy)acetic Acid in Plant Tissue Culture
For Research Use Only. Not for drug, household, or other uses.
Authored by a Senior Application Scientist
Introduction: The Dual Nature of Phenoxyacetic Acids as Growth Regulators and Herbicides
Phenoxyacetic acids are a class of synthetic compounds that mimic the activity of the natural plant hormone auxin.[1] This class includes well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), which are widely used in plant tissue culture to induce cell division and differentiation, leading to the formation of callus—an unorganized mass of plant cells.[1][2] Callus cultures are fundamental for a variety of biotechnological applications, including clonal propagation, genetic transformation, and the production of secondary metabolites.
However, the physiological effects of phenoxyacetic acids are highly concentration-dependent. At low concentrations, they act as potent growth promoters, while at higher concentrations, they exhibit herbicidal activity, causing uncontrolled growth and ultimately leading to plant death.[3][4] This dual functionality underscores the critical importance of empirical dose-response studies when investigating novel phenoxyacetic acid derivatives in tissue culture.
2-(2,3,6-trimethylphenoxy)acetic acid is an organic compound that has been primarily characterized for its herbicidal properties. While specific applications in plant tissue culture are not well-documented in peer-reviewed literature, its structural similarity to other synthetic auxins suggests a potential for auxin-like activity at carefully optimized concentrations. These application notes provide a framework for researchers to systematically investigate the potential of this compound as a plant growth regulator in tissue culture, with a primary focus on callus induction.
Mechanism of Action: A Presumptive Auxin Signaling Pathway
It is hypothesized that this compound, like other synthetic auxins, exerts its effects by co-opting the plant's natural auxin signaling pathway.[5][6] The canonical auxin signaling cascade involves the perception of auxin by TIR1/AFB receptor proteins, which then target Aux/IAA transcriptional repressors for degradation.[7][8] This de-repression allows Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes, leading to various physiological responses, including cell division and differentiation.[7][8]
At herbicidal concentrations, it is believed that synthetic auxins overwhelm this regulatory system, leading to a massive and sustained activation of auxin responses, which disrupts normal plant development.[5][6]
Diagram of the Presumed Auxin Signaling Pathway
Caption: Presumed mechanism of action for this compound via the canonical auxin signaling pathway.
Application: Investigative Use for Callus Induction
The primary investigative application of this compound in plant tissue culture is for the induction of callus from explants (small pieces of plant tissue). Due to its known herbicidal activity, a critical first step is to perform a comprehensive dose-response experiment to identify a concentration range that promotes cell proliferation without causing tissue necrosis.
Table 1: Suggested Concentration Range for Dose-Response Study
| Concentration (mg/L) | Molar Concentration (µM) | Expected Outcome |
| 0 (Control) | 0 | No or minimal callus formation |
| 0.01 | ~0.05 | Potential for initial callus proliferation |
| 0.1 | ~0.5 | Potential for optimal callus induction |
| 0.5 | ~2.5 | Potential for optimal callus induction |
| 1.0 | ~5.0 | Potential for callus induction or phytotoxicity |
| 2.0 | ~10.0 | Likely phytotoxicity and tissue browning |
| 5.0 | ~25.0 | High likelihood of herbicidal effects |
| 10.0 | ~50.0 | Strong herbicidal effects expected |
Note: The molecular weight of this compound (C₁₁H₁₄O₃) is 194.23 g/mol .
Experimental Protocol: Callus Induction from Leaf Explants
This protocol provides a generalized framework for callus induction. The specific concentrations of this compound and cytokinin, as well as the explant source, may need to be optimized for different plant species.
Materials
-
Plant Material: Young, healthy leaves from a stock plant.
-
Basal Medium: Murashige and Skoog (MS) medium, including macronutrients, micronutrients, vitamins, and myo-inositol.[9][10][11][12][13]
-
Plant Growth Regulators:
-
This compound stock solution (1 mg/mL in a suitable solvent like DMSO or ethanol).
-
A cytokinin, such as 6-Benzylaminopurine (BAP) or Kinetin, stock solution (1 mg/mL).
-
-
Gelling Agent: Agar (7-8 g/L).
-
Carbon Source: Sucrose (30 g/L).
-
pH Adjustment: 1 M NaOH and 1 M HCl.
-
Sterilization: Autoclave, sterile distilled water, 70% (v/v) ethanol, and a surface sterilization solution (e.g., 10-20% commercial bleach solution with a few drops of Tween-20).
-
Equipment: Laminar flow hood, sterile Petri dishes, scalpels, forceps, culture vessels, pH meter.
Protocol Steps
-
Preparation of Culture Medium: a. Prepare 1 liter of MS basal medium by dissolving the appropriate amount of powdered medium in distilled water.[10][11] b. Add 30 g of sucrose and stir until dissolved. c. Add the desired concentrations of this compound and a cytokinin (e.g., 0.1-1.0 mg/L) from the stock solutions. For the initial dose-response experiment, prepare separate media for each concentration of this compound. d. Adjust the pH of the medium to 5.7-5.8 using 1 M NaOH or 1 M HCl.[12] e. Add the gelling agent (e.g., 8 g/L agar) and heat the medium while stirring until the agar is completely dissolved. f. Dispense the medium into culture vessels. g. Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.
-
Explant Preparation and Sterilization: a. Excise young, fully expanded leaves from the stock plant. b. Wash the leaves under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds. d. Transfer the leaves to a sterile beaker containing the surface sterilization solution and agitate for 10-15 minutes. e. Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agent.
-
Explant Inoculation: a. Place the sterilized leaves on a sterile Petri dish. b. Using a sterile scalpel, cut the leaves into small sections (explants) of approximately 1 cm². c. Inoculate the explants onto the prepared culture medium with the adaxial (upper) or abaxial (lower) side in contact with the medium.
-
Incubation: a. Seal the culture vessels and incubate them in a growth chamber at 25 ± 2°C. b. For initial callus induction, incubation in the dark is often preferred to prevent differentiation.
-
Data Collection and Subculturing: a. Observe the cultures weekly for signs of callus formation, contamination, and tissue necrosis. b. Record the percentage of explants forming callus, the fresh weight of the callus, and morphological characteristics (e.g., color, texture). c. After 4-6 weeks, subculture the developing callus onto fresh medium with the same composition to promote further proliferation.
Experimental Workflow Diagram
Caption: A generalized workflow for investigating the effect of this compound on callus induction.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating through the inclusion of a dose-response experiment. The wide range of concentrations tested for this compound will allow researchers to empirically determine the optimal concentration for callus induction for their specific plant system, while also identifying the threshold for phytotoxicity. The inclusion of a hormone-free control is essential for establishing a baseline response. Meticulous observation and data recording are paramount for validating the findings of these investigative studies.
References
- Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum, 15(3), 473–497.
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram).
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 416-418.
- HiMedia Laboratories. (n.d.). Murashige and Skoog Medium.
- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins.
- HiMedia Laboratories. (n.d.). Murashige and Skoog Medium.
- ResearchGate. (n.d.). Auxin signalling pathways in plants.
- Grossmann, K. (2010). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 28(spe), 113-120.
- ResearchGate. (n.d.). Auxin signal transduction pathways.
- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram).
- ResearchGate. (n.d.). Global diagram of auxin biosynthesis and its functions in plant cells during environmental stress.
- MDPI. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. International Journal of Molecular Sciences, 23(23), 15159.
- Christian, M., et al. (2018). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 69, 423-451.
- Nature. (2023). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.
- MDPI. (2023).
- ResearchGate. (n.d.). Auxin herbicide molecules from all known chemical classes that were used in this study.
- Development. (2016). Mechanisms of auxin signaling. Development, 143(18), 3206-3209.
- Atlantis Press. (2023). The Combination Effect of Auxin and Cytokinin on Callus Induction of Patchouli (Pogostemon Cablin Benth.) from Leaf Explants. Advances in Biological Sciences Research, 32.
- IJARBS. (2016). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 3(5), 133-140.
- IOP Conference Series: Earth and Environmental Science. (2020). Auxin and Cytokinin Effect on In vitro Callus Induction of Maize (Zea mays L.) Srikandi Putih. IOP Conference Series: Earth and Environmental Science, 484, 012073.
- ResearchGate. (n.d.). Influence of auxins on efficient callus induction.
- Plant Cell. (2012). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 24(8), 3157-3170.
Sources
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. mdpi.com [mdpi.com]
- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Murashige and Skoog medium - Wikipedia [en.wikipedia.org]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. himedialabs.com [himedialabs.com]
- 12. himedialabs.com [himedialabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantitative Analysis of 2-(2,3,6-trimethylphenoxy)acetic Acid Residues in Complex Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(2,3,6-trimethylphenoxy)acetic acid, a compound structurally related to phenoxy herbicides and potentially used as a plant growth regulator. The reliable detection and quantification of its residues in environmental and agricultural matrices are crucial for regulatory compliance, environmental monitoring, and ensuring food safety. This application note details a robust analytical workflow employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Furthermore, it outlines the necessary steps for method validation according to established international guidelines to ensure data integrity and reliability.
Introduction and Scientific Principle
This compound belongs to the family of phenoxyacetic acids, a class of compounds known for their use as systemic herbicides and plant growth regulators.[1] The presence of residues of these compounds in soil, water, and food products is strictly regulated in many jurisdictions. Therefore, a sensitive, selective, and robust analytical method is essential for monitoring purposes.
The core challenge in residue analysis lies in effectively isolating the target analyte from complex sample matrices, which contain numerous interfering compounds (e.g., lipids, pigments, proteins). These interferences can adversely affect instrument performance and compromise the accuracy of quantification through a phenomenon known as the "matrix effect".[2]
This protocol leverages the strengths of two powerful analytical techniques:
-
QuEChERS Sample Preparation: This approach streamlines the extraction and cleanup process, offering high recovery rates for a wide range of analytes while effectively removing a significant portion of matrix interferences.[3] The method involves an initial extraction with an organic solvent, followed by a partitioning step induced by salts, and a final cleanup using dispersive solid-phase extraction (dSPE).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification. LC separates the analyte from remaining co-extracted compounds based on its physicochemical properties. The tandem mass spectrometer provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte, a technique known as Multiple Reaction Monitoring (MRM).
The combination of this efficient sample preparation and highly selective detection system provides a self-validating protocol capable of generating trustworthy and defensible quantitative data.
Experimental Workflow Overview
The analytical procedure is divided into three main stages: sample preparation, instrumental analysis, and data processing. Each stage is designed to ensure the accurate and precise quantification of the target analyte.
Caption: High-level overview of the analytical workflow.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
-
Reagents: Glacial acetic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). All reagents should be ACS grade or higher.
-
Standards: Certified reference standard of this compound (CAS No. 104295-97-8 or 14062-18-1).[4][5]
-
dSPE Sorbents: Primary secondary amine (PSA) and C18 sorbents.
-
Equipment: High-speed centrifuge, nitrogen evaporator, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL and 15 mL centrifuge tubes, syringe filters (0.22 µm).[6]
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask. Store at -20°C.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the working standard solution. For robust quantification, these standards must be prepared in a blank matrix extract (matrix-matched standards) that has undergone the entire sample preparation procedure.[7] This is a critical step to compensate for matrix-induced signal suppression or enhancement.
Sample Preparation Protocol (QuEChERS)
This protocol is generalized for a solid matrix like fruit, vegetable, or soil.
-
Homogenization & Weighing: Homogenize the sample to ensure uniformity. Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube. The acid ensures that the analyte, a carboxylic acid, remains in its protonated (neutral) form, which improves its partitioning into the organic solvent.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Salting-Out Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ absorbs residual water, while the salt mixture induces phase separation between the acetonitrile and aqueous layers.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
-
Rationale: MgSO₄ removes remaining water. PSA removes acidic interferences like organic acids and sugars. C18 removes non-polar interferences like lipids.
-
Cap the tube and vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Final Extract Preparation:
-
Transfer a 4 mL aliquot of the cleaned supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
-
Instrumental Analysis: LC-MS/MS
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like phenoxyacetic acids.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes ionization in the MS source. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent in reversed-phase LC providing good elution strength.[9] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Gradient | 20% B to 95% B over 8 min, hold 2 min, re-equilibrate | A gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting matrix components. |
| Injection Volume | 5 µL | |
| Column Temp. | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Negative (ESI-) | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, making ESI- the ideal mode. |
| Precursor Ion [M-H]⁻ | m/z 193.1 | Calculated for C₁₁H₁₃O₃⁻. This must be confirmed by infusing a standard solution. |
| Quantifier Ion | To be determined experimentally | The most intense and stable product ion resulting from the fragmentation of the precursor. |
| Qualifier Ion | To be determined experimentally | A second, stable product ion used for identity confirmation. The ratio of qualifier to quantifier must be consistent. |
| Collision Energy | To be determined experimentally | Optimized to maximize the signal of the chosen product ions. |
Method Validation
To ensure the method is fit for its intended purpose, a single-laboratory validation must be performed according to internationally recognized guidelines, such as those provided by SANTE or the FDA.[7][10] Key performance parameters must be evaluated.
Caption: Core parameters for analytical method validation.
-
Selectivity: Assessed by analyzing at least 10 different blank matrix samples to ensure no interferences are observed at the retention time of the analyte.[10]
-
Linearity: Determined by a six-point, matrix-matched calibration curve, which should have a coefficient of determination (r²) ≥ 0.99.
-
Accuracy (Recovery): Evaluated by analyzing blank samples spiked with the analyte at a minimum of three concentration levels (e.g., the LOQ, 2x LOQ, and 10x LOQ).[7] Five replicates should be analyzed at each level. Mean recoveries should be within the 70-120% range.[3]
-
Precision: Calculated from the recovery experiments. The relative standard deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 20%.
-
Limit of Quantification (LOQ): Established as the lowest spike level that meets the accuracy and precision criteria (recovery 70-120% and RSD ≤ 20%).[7]
Table 2: Example Method Validation Data
| Spiked Conc. (ng/g) | Mean Recovery (%) (n=5) | Precision (RSD %) | Acceptance Criteria |
|---|---|---|---|
| 1.0 (LOQ) | 95.4 | 12.5 | Recovery: 70-120% RSD ≤ 20% |
| 10.0 | 102.1 | 8.2 | Recovery: 70-120% RSD ≤ 20% |
| 50.0 | 98.7 | 6.5 | Recovery: 70-120% RSD ≤ 20% |
Alternative Method: GC-MS Analysis
For laboratories without access to LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative. However, this approach requires a derivatization step to increase the volatility of the acidic analyte.
-
Derivatization: The carboxylic acid group is typically converted to an ester (e.g., methyl ester using diazomethane or BF₃/methanol, or a pentafluorobenzyl (PFB) ester). PFB derivatization is often preferred as it introduces an electrophoric group, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD) or by MS.[11]
-
Sample Preparation: The extraction can follow a similar procedure, but the final extract must be completely dry before adding the derivatization agent.
-
Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[12]
While viable, this method involves an additional, often hazardous, derivatization step which can introduce variability and increase sample preparation time compared to the direct analysis by LC-MS/MS.
Conclusion
The described LC-MS/MS method, coupled with a modified QuEChERS sample preparation protocol, provides a robust, sensitive, and selective workflow for the quantitative analysis of this compound residues. The use of matrix-matched calibration is essential for achieving accurate results by mitigating matrix effects. Proper method validation in accordance with established guidelines is mandatory to ensure that the generated data is reliable and defensible for regulatory and research purposes.
References
- Phenomenex. (n.d.). Sample Preparation.
- Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
- Li, W., et al. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. MDPI.
- Phenomenex. (n.d.). Sample Preparation Handbook.
- Assalin, M. R., et al. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group.
- do Nascimento, R. A., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate.
- SIELC Technologies. (2018). (2-Methylphenoxy)acetic acid.
- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
- CAS Common Chemistry. (n.d.). 2-(2,4,6-Trimethylphenoxy)acetic acid.
- Workplace Health and Safety Queensland. (2021). ANALYTICAL METHOD SUMMARIES.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (n.d.). Contents.
- Giordano, G., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI.
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-.
- Phenomenex. (n.d.). Sample Preparation - Phenex Syringe Filters.
- Analytical Method MS 90.01 Revision 3. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Scribd. (2024). GCMS Analysis Report.
- Google Patents. (n.d.). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
- Miki, A., Tsuchihashi, H., & Yamashita, M. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Mathkoor, M.M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.
- Cody, J. T., & Schwarzhoff, R. (1995). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology.
- Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. ResearchGate.
- Lynch, V., et al. (2004). (2-Methylphenoxy)acetic acid. ResearchGate.
- Yu, F., et al. (2020). A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor. New Journal of Chemistry.
- Balachandran, V., & Janaki, A. (2015). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Pulsus Group.
Sources
- 1. pulsus.com [pulsus.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 104295-97-8|this compound|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Note: Comprehensive NMR Characterization of 2-(2,3,6-trimethylphenoxy)acetic acid
Abstract
This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of 2-(2,3,6-trimethylphenoxy)acetic acid, a key intermediate in various chemical syntheses. We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, to achieve unambiguous structural elucidation and spectral assignment. The protocols outlined herein are designed to be self-validating, offering a robust workflow from sample preparation to final data interpretation. This guide is intended to serve as a practical resource for researchers engaged in the structural analysis of small organic molecules.
Introduction: The Need for Unambiguous Structural Verification
The precise structural characterization of organic molecules is a cornerstone of chemical research and development. For a molecule such as this compound, which may serve as a building block in the synthesis of more complex bioactive compounds, absolute certainty of its structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2] This application note details the logical and systematic application of a suite of NMR experiments to fully characterize this target molecule.
The causality behind employing a multi-technique NMR approach lies in the complementary nature of the information provided by each experiment. While 1D ¹H and ¹³C NMR offer initial insights into the chemical environment of protons and carbons, 2D techniques are essential for assembling the molecular puzzle.[3][4] For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, Heteronuclear Single Quantum Coherence (HSQC) directly links protons to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range connectivity information, allowing for the complete assembly of the molecular framework.[5][6]
Molecular Structure and Initial Considerations
The structure of this compound presents a distinct set of features for NMR analysis: an aromatic ring with a specific substitution pattern, three methyl groups with potentially similar chemical shifts, a methylene group, and a carboxylic acid moiety.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Data
The quality of NMR data is fundamentally dependent on the quality of the sample. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and minimizing line broadening.[7]
Protocol:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively low cost.[8] If solubility is an issue, or if key proton signals are obscured by the residual solvent peak (~7.26 ppm), consider alternatives such as acetone-d₆ or DMSO-d₆.[9][10]
-
Concentration:
-
Sample Handling:
-
Weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
The final sample height in the tube should be approximately 4-5 cm, ensuring it spans the active region of the NMR coil.[7][13]
-
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern spectrometers can use the residual solvent peak for referencing, which avoids potential sample contamination.[14]
NMR Data Acquisition: A Multi-faceted Approach
All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following is a logical workflow for data acquisition.
Caption: Logical workflow for NMR data acquisition and analysis.
Protocols for Individual Experiments:
-
¹H NMR:
-
Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.
-
Key Parameters: Spectral width (~12 ppm), number of scans (8-16), relaxation delay (1-2 s).
-
-
¹³C NMR:
-
Purpose: To identify the number of unique carbon environments.
-
Key Parameters: Proton-decoupled, spectral width (~220 ppm), number of scans (1024 or more, depending on concentration), relaxation delay (2 s).
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Data Processing and Interpretation: Assembling the Structure
Data processing involves Fourier transformation, phase correction, and baseline correction, which are typically handled by the spectrometer's software.[30][31][32][33] The interpretation phase is a systematic process of integrating the information from all acquired spectra.
Predicted Spectral Data
The following tables summarize the predicted NMR data for this compound, which will be used for the interpretation walk-through.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom # | Multiplicity | Predicted ¹H δ (ppm) | Integration | Predicted ¹³C δ (ppm) | DEPT-135 |
| 1 | - | - | - | 153.5 | C |
| 2 | - | - | - | 128.0 | C |
| 3 | - | - | - | 130.5 | C |
| 4 | CH | 6.95 (d, J=7.6 Hz) | 1H | 125.0 | CH |
| 5 | CH | 6.85 (d, J=7.6 Hz) | 1H | 129.5 | CH |
| 6 | - | - | - | 135.0 | C |
| 2-CH₃ | CH₃ | 2.25 (s) | 3H | 16.0 | CH₃ |
| 3-CH₃ | CH₃ | 2.15 (s) | 3H | 20.5 | CH₃ |
| 6-CH₃ | CH₃ | 2.30 (s) | 3H | 18.0 | CH₃ |
| 7 | CH₂ | 4.60 (s) | 2H | 65.0 | CH₂ (neg) |
| 8 | - | - | - | 175.0 | C |
| COOH | OH | ~11.0 (br s) | 1H | - | - |
Step-by-Step Interpretation
-
¹H NMR Analysis:
-
The aromatic region shows two doublets around 6.95 and 6.85 ppm, each integrating to 1H. Their coupling constant (J≈7.6 Hz) indicates they are ortho to each other.
-
Three sharp singlets are observed in the upfield region (~2.15-2.30 ppm), each integrating to 3H, corresponding to the three methyl groups.
-
A singlet at 4.60 ppm integrating to 2H is characteristic of the methylene group (-O-CH₂-COOH).
-
A broad singlet far downfield (~11.0 ppm) is typical for a carboxylic acid proton.
-
-
¹³C and DEPT-135 Analysis:
-
The ¹³C spectrum shows 11 distinct signals, consistent with the molecular structure.
-
DEPT-135 confirms the assignments: three positive CH₃ signals, two positive CH signals (aromatic), and one negative CH₂ signal. The remaining five signals in the ¹³C spectrum that are absent in the DEPT spectrum must be the five quaternary carbons (four aromatic, one carbonyl).
-
-
COSY Analysis:
-
A cross-peak will be observed between the aromatic protons at 6.95 and 6.85 ppm, confirming their ortho relationship (H-4 and H-5). No other correlations are expected as the methyl and methylene protons are isolated spin systems.
-
-
HSQC Analysis:
-
This spectrum provides direct, unambiguous one-bond correlations, solidifying the assignments from the 1D spectra:
-
The proton at 6.95 ppm correlates with the carbon at 125.0 ppm (C-4).
-
The proton at 6.85 ppm correlates with the carbon at 129.5 ppm (C-5).
-
The protons at 4.60 ppm correlate with the carbon at 65.0 ppm (C-7).
-
The three methyl proton singlets correlate with their respective methyl carbons.
-
-
-
HMBC Analysis: The Final Connections
-
The HMBC spectrum is critical for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:
-
Methylene Protons (H-7): Will show a 2-bond correlation to the ether-linked aromatic carbon (C-1) and a 2-bond correlation to the carbonyl carbon (C-8), unequivocally linking the acetic acid side chain to the phenoxy ring.
-
Aromatic Proton (H-5): Will show 2-bond correlations to C-4 and C-6, and 3-bond correlations to C-1 and C-3. This helps assign the quaternary carbons C-1 and C-6.
-
Methyl Protons (e.g., 6-CH₃): Will show 2-bond correlations to the attached aromatic carbon (C-6) and 3-bond correlations to the adjacent carbons (C-1 and C-5). These correlations are vital for assigning the specific positions of the methyl groups on the aromatic ring.
-
-
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved. This application note provides a robust and logical workflow, from meticulous sample preparation to the integrated interpretation of multi-faceted NMR data. The principles and protocols described herein serve as a valuable guide for researchers in synthetic chemistry, drug discovery, and materials science for the structural elucidation of small molecules.
References
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
- Creative Biostructure. (n.d.). NMR Data Processing and Interpretation.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
- Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube.
- University of California, Davis. (n.d.). Sample Preparation.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy.
- Columbia University. (n.d.). DEPT | NMR Core Facility.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Fiveable. (n.d.). COSY Definition - Organic Chemistry Key Term.
- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
- Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
- NMR Wiki. (2011, January 8). 2D HMBC.
- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
- Chemistry LibreTexts. (2024, November 12). 19: HMBC.
- Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
- Alfa Chemistry. (n.d.). NMR Data Processing and Interpretation.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
- Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
- eMagRes. (n.d.). NMR Data Processing.
- Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
- ResearchGate. (n.d.). NMR Data Processing.
- PubMed Central. (n.d.). NMR Characterization of RNA Small Molecule Interactions.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- University of Michigan. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube.
Sources
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. youtube.com [youtube.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 20. nmr.ceitec.cz [nmr.ceitec.cz]
- 21. youtube.com [youtube.com]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. youtube.com [youtube.com]
- 24. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 25. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 26. 2D HMBC - NMR Wiki [nmrwiki.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. nmr.ceitec.cz [nmr.ceitec.cz]
- 29. google.com [google.com]
- 30. creative-biostructure.com [creative-biostructure.com]
- 31. youtube.com [youtube.com]
- 32. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 33. researchgate.net [researchgate.net]
developing a standard operating procedure for 2-(2,3,6-trimethylphenoxy)acetic acid synthesis
Application Note & Protocol
Topic: Standard Operating Procedure for the Synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid
Document ID: ANP-TMPA-001
Version: 1.0
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the laboratory-scale synthesis of this compound. The synthetic route is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The procedure involves the reaction of 2,3,6-trimethylphenol with chloroacetic acid in an alkaline medium. This guide is designed to be self-contained, offering in-depth explanations of the reaction mechanism, step-by-step experimental protocols, safety precautions, and data presentation. The target compound is a valuable intermediate, notably as a precursor in the synthesis of Vitamin E.[3] Adherence to this protocol is intended to ensure a reproducible and safe synthesis with a respectable yield.
Scientific Principle: The Williamson Ether Synthesis
The synthesis of this compound is achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming an ether bond (R-O-R').[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4]
The mechanism involves two key steps:
-
Deprotonation: The phenolic proton of 2,3,6-trimethylphenol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide salt. This deprotonation is crucial as it converts the weakly nucleophilic hydroxyl group into a much more potent nucleophile, the phenoxide anion.
-
Nucleophilic Attack: The resulting 2,3,6-trimethylphenoxide ion acts as the nucleophile. It attacks the electrophilic α-carbon of chloroacetic acid (which is also deprotonated by the base to form sodium chloroacetate), displacing the chloride ion, which is a good leaving group. This concerted, single-step attack results in the formation of the new carbon-oxygen ether bond, yielding the desired product.[1][2]
The choice of a primary alkyl halide (in this case, derived from chloroacetic acid) is optimal for the SN2 pathway, as it minimizes competing elimination reactions that can occur with more sterically hindered halides.[1][4]
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Required Purity | Supplier |
| 2,3,6-Trimethylphenol | 2416-94-6 | C₉H₁₂O | ≥98% | Sigma-Aldrich |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | ≥99% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥97%, pellets | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% (conc.) | J.T. Baker |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | ACS Grade | EMD Millipore |
| Deionized Water | 7732-18-5 | H₂O | Type II | In-house |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice water bath
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Separatory funnel (250 mL)
-
pH indicator strips or pH meter
-
Rotary evaporator
-
Melting point apparatus
Quantitative Data & Reaction Parameters
The following table summarizes the quantities and molar equivalents for a typical laboratory-scale synthesis.
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |
| 2,3,6-Trimethylphenol | 136.19 | 1.0 | 50.0 | 6.81 | N/A |
| Chloroacetic Acid | 94.50 | 1.1 | 55.0 | 5.19 | N/A |
| Sodium Hydroxide | 40.00 | ~2.1 | ~105.0 | 4.20 | See Protocol |
| Deionized Water | 18.02 | Solvent | N/A | N/A | ~100 |
| Conc. Hydrochloric Acid | 36.46 | As needed | N/A | N/A | As needed |
Experimental Workflow Overview
The following diagram outlines the major stages of the synthesis process.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
CAUTION: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Preparation of Sodium 2,3,6-trimethylphenoxide
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
In a separate beaker, dissolve 2.20 g (55.0 mmol) of sodium hydroxide pellets in 40 mL of deionized water. Note: This dissolution is highly exothermic; use an ice bath to control the temperature.
-
Transfer the cooled NaOH solution to the reaction flask.
-
With continuous stirring, add 6.81 g (50.0 mmol) of 2,3,6-trimethylphenol to the flask. The phenol will dissolve to form the sodium phenoxide salt. Stir for 20 minutes at room temperature to ensure complete formation.
Synthesis (Condensation Reaction)
-
In a separate beaker, carefully dissolve 5.19 g (55.0 mmol) of chloroacetic acid in 20 mL of deionized water.
-
Cool this solution in an ice water bath. Slowly add a solution of 2.0 g (~50 mmol) of NaOH in 20 mL of water, keeping the temperature below 20°C, until the pH is between 8-9. This forms the sodium chloroacetate solution.[5]
-
Transfer the freshly prepared sodium chloroacetate solution to the dropping funnel.
-
Add the sodium chloroacetate solution dropwise to the stirred phenoxide solution in the flask over 30 minutes.
-
Once the addition is complete, equip the flask with a heating mantle and heat the mixture to reflux (approximately 90-100°C).[6]
-
Maintain the reflux with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[7]
Work-up and Product Isolation
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Cool the flask further in an ice water bath.
-
Slowly and carefully acidify the mixture by adding concentrated HCl dropwise while stirring.[6] CAUTION: This is an exothermic neutralization reaction.
-
Continue adding HCl until the pH of the solution is 1-2, which will cause the white, solid product to precipitate out of the solution.[5]
-
Stir the slurry in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
Purification
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from a minimal amount of hot water, or a water/ethanol mixture if solubility in pure water is low.[6]
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum at 60°C to a constant weight.
Safety Precautions & Hazard Management
All personnel must be familiar with the hazards of the chemicals used. Refer to the Safety Data Sheets (SDS) for each chemical before starting.
-
2,3,6-Trimethylphenol: Causes skin irritation (H315) and serious eye damage (H318).[8] Avoid contact with skin and eyes.[8][9] Wear appropriate protective gloves and safety goggles.[9][10]
-
Chloroacetic Acid: Toxic and a skin irritant.[6] Handle with extreme care. Avoid inhalation of dust and contact with skin. All manipulations should be done in a fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic and can cause boiling and splashing if water is added to NaOH. Always add NaOH to water slowly.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle only in a fume hood.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]
-
Spills: Neutralize acid/base spills with appropriate agents (sodium bicarbonate for acid, dilute acetic acid for base). Absorb organic spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.[12]
The following diagram illustrates the logical relationship between hazards and required controls.
Caption: Relationship between identified chemical hazards and necessary control measures.
References
- Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI. [Link]
- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research. [Link]
- The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
- PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD.
- Synthesis of phenoxyacetic acid derivatives.
- Williamson ether synthesis. Wikipedia. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- Phenol, 2,3,6-trimethyl- - Safety D
- 2,3,6-Trimethylphenol. Wikipedia. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. mdpi.com [mdpi.com]
- 8. synerzine.com [synerzine.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
Application Note: Advanced Sample Preparation Techniques for the Mass Spectrometric Analysis of Phenoxyacetic Acids
Abstract: This comprehensive guide provides detailed protocols and expert insights into the critical sample preparation methodologies for the analysis of phenoxyacetic acid herbicides by mass spectrometry. Phenoxyacetic acids are a class of widely used pesticides whose acidic nature and presence in complex matrices necessitate robust and efficient extraction and cleanup procedures.[1][2] This document outlines field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS, tailored for various sample matrices including water, soil, and food products. Furthermore, it addresses the necessity and application of derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The causality behind experimental choices is explained to empower researchers and drug development professionals to optimize their analytical workflows for enhanced sensitivity, selectivity, and accuracy.
Introduction: The Analytical Challenge of Phenoxyacetic Acids
Phenoxyacetic acids are systemic herbicides used globally in agriculture to control broadleaf weeds.[2][3] Their widespread use, water solubility, and potential for environmental persistence have led to regulatory monitoring in drinking water, food supplies, and environmental samples to ensure public safety.[1][3][4] The analysis of these compounds at trace levels presents several challenges:
-
High Polarity: The carboxylic acid moiety makes these compounds highly polar and water-soluble, which can complicate their extraction from aqueous matrices into organic solvents.
-
Matrix Complexity: Environmental and biological samples are inherently complex. Co-extractives such as humic acids, lipids, and pigments can interfere with analysis, causing matrix effects like ion suppression or enhancement in the mass spectrometer.[2][5][6]
-
Low Volatility: The polar nature of phenoxyacetic acids results in low volatility, making them unsuitable for direct analysis by Gas Chromatography (GC) without a derivatization step to convert them into more volatile esters.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred technique as it can directly analyze these acidic compounds, typically in negative ion electrospray ionization (ESI) mode, which offers exceptional sensitivity and selectivity.[1][5] However, effective sample preparation remains the cornerstone of any reliable quantitative method, regardless of the final analytical instrument.
Core Sample Preparation Strategies
The choice of sample preparation technique is dictated by the sample matrix, the target analytes, the required detection limits, and available laboratory resources. The primary goals are to isolate the analytes of interest from interfering matrix components and to concentrate them to a level suitable for detection.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] For acidic compounds like phenoxyacetic acids, pH adjustment is a critical step.
Mechanism & Rationale: To facilitate the transfer of phenoxyacetic acids from the aqueous sample into an organic solvent, the sample's pH must be lowered to approximately 2.[10][11] At this pH, which is well below the pKa of the carboxylic acid group (typically ~3-4), the acids are in their neutral, protonated form (-COOH). This non-ionized state significantly increases their hydrophobicity, promoting partitioning into a non-polar organic solvent like methylene chloride or ethyl acetate. Conversely, an initial extraction at a high pH (>12) can be used to remove basic and neutral interferences from the sample before acidifying and extracting the target acids.[12]
Experimental Workflow: Liquid-Liquid Extraction
Caption: General steps for Solid-Phase Extraction.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a dominant sample preparation technique, especially for pesticide residue analysis in food matrices. The original method is not ideal for acidic pesticides, as the primary secondary amine (PSA) sorbent used in the cleanup step can remove them. [6]Therefore, modified QuEChERS protocols are necessary.
Mechanism & Rationale: The QuEChERS process involves two main stages: an extraction/partitioning step and a dispersive SPE (dSPE) cleanup. For phenoxyacetic acids, the extraction is typically performed with acidified acetonitrile to ensure the acids are protonated. [6]After partitioning with salts (commonly MgSO₄ and NaCl), an aliquot of the organic supernatant is taken for cleanup. To avoid the loss of acidic analytes, the dSPE cleanup step uses C18 and/or graphitized carbon black (GCB) instead of PSA. [6][13]Some approaches even add an alkaline hydrolysis step to the QuEChERS workflow to simultaneously determine the parent acids, their esters, and conjugates. [14]
Experimental Workflow: Modified QuEChERS
Caption: Modified QuEChERS workflow for acidic herbicides.
Derivatization for GC-MS Analysis
While LC-MS/MS allows for direct analysis, GC-MS requires a derivatization step to analyze phenoxyacetic acids. Derivatization replaces the active hydrogen in the carboxylic acid group with a less polar functional group, thereby increasing the volatility and thermal stability of the analyte. [7][8] Common Derivatization Approaches:
-
Alkylation (e.g., Methylation): This robust method forms a methyl ester. Diazomethane is a classic reagent, though its toxicity and explosive nature are significant drawbacks. Safer alternatives include using trimethylsilyldiazomethane or BF₃/methanol.
-
Silylation: This versatile technique replaces the acidic proton with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. [7]TBDMS derivatives are generally more stable against hydrolysis than their TMS counterparts. * Acylation/Alkylation with Halogenated Groups: Using reagents like pentafluorobenzyl bromide (PFBBr) introduces halogenated groups, which significantly enhances sensitivity for detection by an Electron Capture Detector (ECD) and can also be used for GC-MS. [7]
Detailed Protocols
Protocol 1: Solid-Phase Extraction of Phenoxyacetic Acids from Water
(Adapted from U.S. EPA Method 3535A and other sources)[11][15]
-
Sample Preparation:
-
To a 500 mL water sample, add a surrogate or internal standard.
-
Adjust the sample pH to < 2.0 with sulfuric acid (1:1). [11]2. SPE Cartridge Conditioning:
-
Use a C18 or polymeric SPE cartridge (e.g., 200 mg/6 mL). [3] * Wash the cartridge with 10 mL of methylene chloride (allow to soak for 1-2 minutes).
-
Condition the cartridge sequentially with 10 mL of methanol, followed by 15 mL of reagent water (pH < 2), ensuring the sorbent does not go dry. [15]3. Sample Loading:
-
Load the acidified water sample onto the cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Drying:
-
After loading, dry the cartridge under full vacuum for 10-15 minutes to remove residual water.
-
-
Analyte Elution:
-
Elute the analytes by passing 3 x 5 mL aliquots of acetonitrile or methanol through the cartridge. Allow the solvent to soak the sorbent for 1-2 minutes with each aliquot before drawing it through slowly. [15]6. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at < 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: Modified QuEChERS for Phenoxyacetic Acids in Vegetable Matrix
(Adapted from methods designed for acidic pesticides)[6][14]
-
Sample Extraction:
-
Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% formic acid in acetonitrile.
-
Add a QuEChERS salt packet (e.g., 6 g anhydrous MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube.
-
The dSPE tube should contain 1200 mg anhydrous MgSO₄ and 400 mg C18 sorbent (do NOT use PSA).
-
Shake for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the final extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation and Method Comparison
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Modified QuEChERS |
| Principle | Partitioning between immiscible liquids | Selective adsorption on a solid sorbent | Acetonitrile extraction with salting out and dSPE cleanup |
| Primary Matrix | Water, Wastewater [12][16] | Water, Soil [3][10][17] | Fruits, Vegetables, Grains [6][13][14] |
| Advantages | Inexpensive, simple equipment | High recovery & concentration factor, lower solvent use than LLE, amenable to automation [18] | High throughput, low solvent use, effective for complex matrices |
| Disadvantages | Large solvent volumes, labor-intensive, emulsion formation can be an issue | Cartridge cost, potential for clogging with particulates | Not suitable for highly aqueous samples, requires specific sorbents for acidic analytes [6] |
| Typical Recovery | 80-110% | 71-118% [3] | >70% |
Conclusion
The successful mass spectrometric analysis of phenoxyacetic acids is critically dependent on the selection and execution of an appropriate sample preparation strategy. For aqueous samples, SPE offers a robust, automatable, and efficient method with high recovery rates. For complex food matrices, a modified QuEChERS protocol that avoids PSA in the cleanup step is highly effective and provides excellent throughput. While LC-MS/MS is often preferred for its ability to analyze these compounds directly, GC-MS remains a powerful technique when coupled with a validated derivatization protocol. By understanding the chemical principles behind each step—from pH adjustment to sorbent selection—researchers can develop and validate methods that deliver the accuracy and sensitivity required for both regulatory compliance and advanced scientific investigation.
References
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. URL
- Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chrom
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC–MS-MS. Agilent. URL
- LC Determination of Trace Amounts of Phenoxyacetic Acid Herbicides in Water after Dispersive Liquid–Liquid Microextraction. Semantic Scholar. URL
- Protocol for Derivatizing Phenoxyacetic Acids for Gas Chrom
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. URL
- Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
- Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. United Chemical Technologies (UCT). URL
- Novel derivatization technique for the detection of phenoxyacetic acid herbicides by gas chromatography-mass spectrometry. INIS-IAEA. URL
- Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. UCT. URL
- Phenoxyacetic acids: separation and quantitative determin
- About the method. QuEChERS. URL
- Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. PubMed. URL
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew
- Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis.
- Derivatizations of phenoxyacetic acids in environment using GC-MSMS.
- Solid-phase extraction of acidic herbicides.
- Acids: Derivatiz
- A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. PubMed. URL
- QuEChERS Methodology: AOAC Method.
- Rapid Determination of Phenoxy Acid Residues in Rice by Modified QuEChERS Extraction and Liquid Chromatography-tandem Mass Spectrometry.
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chrom
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. URL
- The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. URL
- Method 3535A: Solid-Phase Extraction (SPE). EPA. URL
- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. URL
- EPA Method 525.3. The Royal Society of Chemistry. URL
- EPA SERIES METHODS. LGC Standards. URL
- Liquid-Liquid Extraction. YouTube. URL
- Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental W
Sources
- 1. agilent.com [agilent.com]
- 2. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. unitedchem.com [unitedchem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. QuEChERS: About the method [quechers.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3,6-trimethylphenoxy)acetic Acid
Welcome to the technical support guide for the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated phenol (a phenoxide) with an organohalide.[1][2] In this specific case, 2,3,6-trimethylphenol is treated with a strong base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid or its sodium salt.[3][4] The reaction proceeds via an SN2 mechanism to form the desired ether linkage.[1][5]
Reaction Mechanism: Williamson Ether Synthesis
The process can be visualized in two primary steps:
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group of 2,3,6-trimethylphenol to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the alpha-carbon of the haloacetate, displacing the halide leaving group in a classic SN2 reaction.
Caption: General mechanism for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent and industrially relevant method is the Williamson ether synthesis, reacting 2,3,6-trimethylphenol with sodium chloroacetate in the presence of a strong base like sodium hydroxide.[3][4]
Q2: Why is a strong base necessary for this reaction? The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[6] A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to ensure complete and rapid formation of the phenoxide, which drives the reaction forward.
Q3: What are the typical reaction conditions? This reaction is often conducted in an aqueous medium or a polar solvent at elevated temperatures, typically ranging from 80°C to reflux, for several hours.[1][3][7] Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to determine completion.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields are a common frustration and can often be traced to one of several factors. A systematic approach is key to diagnosing the issue.
-
Incomplete Deprotonation: The phenoxide may not be forming efficiently.
-
Cause: The base used is not strong enough or is of poor quality. The reaction medium may not be optimal.
-
Solution: Ensure you are using a strong base like NaOH or KOH. Confirm the purity and concentration of your base. While some syntheses use weaker bases like carbonates, these often require phase-transfer catalysts to be effective.[6]
-
-
Poor Quality of Reagents:
-
Cause: The 2,3,6-trimethylphenol starting material may be oxidized or impure. The haloacetic acid may have degraded.
-
Solution: Use high-purity starting materials. 2,3,6-trimethylphenol can be purified by distillation or recrystallization if necessary. Ensure the haloacetic acid is stored under dry conditions.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low, or the reaction time too short.
-
Solution: Cautiously increase the reaction temperature while monitoring for byproduct formation. Typical temperatures range from 50-100°C.[1][6] Extend the reaction time and monitor progress using TLC until the starting phenol spot has been consumed.
-
-
Choice of Leaving Group:
-
Cause: Chloroacetic acid is a common and cost-effective reagent, but chloride is only a moderately good leaving group.
-
Solution: For a faster reaction and potentially higher yield, consider using bromoacetic acid or iodoacetic acid. The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻.[6]
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ensures complete and rapid formation of the nucleophilic phenoxide. |
| Solvent | Water, Ethanol, or a polar aprotic solvent (e.g., DMF) | Solubilizes the reactants and facilitates the ionic reaction. Anhydrous conditions are crucial if using hydrides.[5] |
| Temperature | 80°C - Reflux | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions. |
| Electrophile | Sodium Chloroacetate or Bromoacetate | Bromoacetate is more reactive and can lead to shorter reaction times and higher conversion.[6] |
Issue 2: Product Impurity and Side Reactions
Q: My final product shows significant impurities after workup. What are the likely byproducts?
A: Impurities typically consist of unreacted starting materials or products from competing side reactions.
-
Unreacted 2,3,6-trimethylphenol:
-
Cause: Incomplete reaction due to reasons outlined in the "Low Yield" section.
-
Solution: During workup, after acidifying the reaction mixture to precipitate the product, the unreacted phenol may remain partially soluble or co-precipitate. A proper recrystallization step is crucial. The difference in acidity between the carboxylic acid product and the phenolic starting material can also be exploited. Washing the crude product with a sodium bicarbonate solution will selectively dissolve the carboxylic acid, leaving the less acidic phenol behind. Subsequent acidification of the bicarbonate solution will re-precipitate the pure product.
-
-
Positional Isomers:
-
Cause: The 2,3,6-trimethylphenol starting material was not pure and contained other isomers like 2,4,6- or 2,3,5-trimethylphenol.[8]
-
Solution: Verify the purity of the starting phenol using GC or NMR before starting the reaction. Purify if necessary. Separation of the final acid isomers can be very difficult.[8]
-
Issue 3: Difficult Product Isolation and Purification
Q: I'm struggling to obtain a clean, solid product after the reaction workup. What is the best procedure?
A: A careful workup and purification protocol is essential for isolating high-purity this compound.
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Diluting with water can help dissolve any inorganic salts.
-
Acidification: Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), with stirring until the pH of the solution is between 1 and 2. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining inorganic salts and water-soluble impurities.
-
Recrystallization: This is the most critical step for achieving high purity.
-
Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Other potential solvents include acetic acid or toluene.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent (or solvent mixture). If the solution has color, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Experimental Protocols
General Synthesis Protocol
This is a generalized procedure and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,6-trimethylphenol (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.).
-
Addition of Electrophile: Prepare a separate aqueous solution of chloroacetic acid (1.1 eq.) and neutralize it carefully with sodium hydroxide.
-
Reaction: Add the sodium chloroacetate solution to the sodium phenoxide solution. Heat the reaction mixture to reflux (approx. 100°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the 2,3,6-trimethylphenol spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl until the pH is ~1-2, causing a white solid to precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Phenoxyacetic Acids
Here is the technical support center with troubleshooting guides and FAQs for the synthesis of phenoxyacetic acids.
Welcome to the dedicated support center for the synthesis of phenoxyacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing phenoxyacetic acids?
A1: The most common and versatile method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a phenol (or a substituted phenol) by a base to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks an α-haloacetic acid, typically chloroacetic acid or its ester, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired phenoxyacetic acid.[2][3]
Q2: Why is the choice of base so critical in this synthesis?
A2: The base is crucial for two reasons. First, it must be strong enough to deprotonate the phenol to form the highly nucleophilic phenoxide ion.[4] Phenols are more acidic than aliphatic alcohols, so moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[5][6] Second, the nature and strength of the base can influence the rate of competing side reactions, such as elimination or hydrolysis of the alkylating agent.[7]
Q3: Can I use bromoacetic or iodoacetic acid instead of chloroacetic acid?
A3: Yes, and it can be advantageous. The SN2 reaction rate depends on the leaving group's ability, with the reactivity order being I > Br > Cl. Using bromoacetic or iodoacetic acid can lead to faster reaction times. In some procedures, catalytic amounts of sodium or potassium iodide are added to a reaction with chloroacetic acid. The iodide ion acts as a better nucleophile, temporarily displacing the chloride to form a more reactive iodo-intermediate in-situ, accelerating the reaction.[8][9]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues and unwanted side reactions encountered during the synthesis of phenoxyacetic acids.
Problem 1: Low yield of the desired O-alkylated product with significant formation of an isomeric byproduct.
Cause: Competing C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is usually favored, certain conditions can promote C-alkylation, where the alkyl group attaches directly to the carbon of the benzene ring.[1][10] This results in the formation of (carboxymethyl)phenols, which are isomeric to the desired product and can be difficult to separate.
Factors Promoting C-Alkylation:
-
Protic Solvents: Solvents like water or ethanol can form strong hydrogen bonds with the phenoxide oxygen.[10] This "cages" the oxygen atom, making it less accessible and promoting nucleophilic attack from the ring.
-
High Temperatures: Increased thermal energy can help overcome the higher activation barrier required for C-alkylation, which disrupts the ring's aromaticity in the transition state.[10]
Solution: Optimizing for O-Alkylation
The key is to use conditions that favor the SN2 reaction at the oxygen atom.
Recommended Protocol Adjustments:
-
Solvent Selection: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[10][11][12] These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more available for nucleophilic attack.
-
Temperature Control: Maintain a moderate reaction temperature, typically between 60-90°C.[4][11] Avoid excessive heating to minimize C-alkylation. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Base: Use a base like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile.[8][11] This provides a less polar environment compared to using aqueous NaOH, which can help favor O-alkylation.
The following diagram illustrates the competition between O- and C-alkylation pathways.
Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.
Problem 2: Low yield and detection of gaseous byproducts or unexpected alcohol formation.
Cause: Competing E2 Elimination
The Williamson ether synthesis (SN2) often competes with the E2 (bimolecular elimination) reaction.[7] In this side reaction, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the α-carbon of the alkylating agent. For chloroacetic acid, this is less common than with bulkier alkyl halides but can occur under harsh conditions, leading to the formation of glyoxylic acid derivatives which may be unstable.
Factors Promoting Elimination:
-
Sterically Hindered Base/Nucleophile: While the phenoxide ion is not particularly bulky, using a very hindered substituted phenol can increase the likelihood of elimination.
-
High Temperatures: Higher temperatures generally favor elimination over substitution.[1]
-
Strong, Bulky Bases: Using bases like potassium tert-butoxide would strongly favor elimination. While not typical for this synthesis, it illustrates the principle.
Solution: Favoring Substitution (SN2)
To maximize the yield of the ether, conditions must favor the SN2 pathway.
Recommended Protocol Adjustments:
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many phenols, this is in the 60-100°C range.[5]
-
Base Selection: Stick to non-hindered bases like NaOH, KOH, or K₂CO₃. These are sufficiently strong to deprotonate the phenol without promoting significant elimination.
-
Reactant Choice: The alkylating agent, chloroacetic acid, is a primary halide, which is ideal for SN2 reactions and less prone to elimination.[1] This is a key advantage of the standard reactants.
The following table summarizes the influence of key parameters on the reaction outcome.
| Parameter | Condition for O-Alkylation (Desired) | Condition for Side Reactions (C-Alkylation/Elimination) |
| Solvent | Polar Aprotic (DMF, Acetonitrile)[10] | Protic (Water, Ethanol)[10] |
| Base | Moderate Strength (K₂CO₃, NaOH)[5][11] | Strong, Bulky Bases; High concentration of OH⁻ |
| Temperature | Moderate (e.g., 60-90°C)[11] | High (>100°C)[1] |
| Alkyl Halide | Primary (e.g., Chloroacetic Acid)[7] | Secondary or Tertiary Halides (not applicable here) |
Problem 3: The final product is difficult to purify and is contaminated with the starting phenol.
Cause: Incomplete Reaction or Hydrolysis of Chloroacetic Acid
If the reaction does not go to completion, the unreacted starting phenol will remain. Phenol and phenoxyacetic acid have similar polarities, which can complicate purification by crystallization or chromatography. Additionally, under strongly basic aqueous conditions and prolonged heating, the chloroacetate ion can be hydrolyzed to glycolate, consuming the alkylating agent and preventing the reaction from completing.[13]
Solution: Driving the Reaction to Completion and Proper Workup
Recommended Protocol Adjustments:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chloroacetic acid to ensure the complete consumption of the more valuable phenol.[8]
-
Reaction Monitoring: Actively monitor the reaction using TLC to track the disappearance of the starting phenol. Extend the reaction time if necessary.
-
Efficient Workup: The acidic nature of the product is key to its separation from the unreacted phenol.
Experimental Protocol: Synthesis and Purification of 4-Methylphenoxyacetic Acid
This protocol is a representative example and can be adapted for other phenols.[5]
Materials:
-
4-methylphenol (p-cresol): 1.0 g
-
30% Aqueous Sodium Hydroxide (NaOH): 5 mL
-
Chloroacetic acid: 1.5 g
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Water
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH. Caution: NaOH is corrosive.
-
Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the solution. Stir the mixture. Gentle warming may be required to dissolve all solids.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for 45-60 minutes.[5]
-
Quenching and Acidification: Cool the flask to room temperature and dilute the mixture with ~10 mL of water. Carefully acidify the solution with 6M HCl until it is acidic to litmus paper (pH ~1-2). The product should precipitate as a white solid.
-
Extraction (Separation from Phenol): Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether. Drain the aqueous layer.
-
Wash: Wash the ether layer with 15 mL of water to remove any remaining inorganic salts.
-
Bicarbonate Extraction (Key Purification Step): Extract the ether layer with 15 mL of saturated sodium bicarbonate solution. The desired phenoxyacetic acid is acidic enough to be deprotonated by the bicarbonate, moving it into the aqueous layer as its sodium salt. The less acidic unreacted phenol will remain in the ether layer. Vent the separatory funnel frequently as CO₂ is generated.
-
Isolation: Collect the aqueous bicarbonate layer. Cautiously re-acidify this layer with 6M HCl until precipitation is complete.
-
Final Steps: Filter the solid product using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry. The product can be further purified by recrystallization from hot water.[5][14]
The following diagram outlines the troubleshooting workflow.
Caption: A logical workflow for troubleshooting common issues in phenoxyacetic acid synthesis.
References
- Reducing reaction time for the synthesis of Phenoxyacetic Acid derivatives - Benchchem.
- Williamson ether synthesis - Wikipedia.
- Williamson Ether Synthesis - ChemTalk.
- US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents.
- Phenoxyacetic Acid Synthesis - Powered by XMB 1.9.11 - Sciencemadness.org.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Journal of Emerging Technologies and Innovative Research.
- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis - ResearchGate.
- The Williamson Ether Synthesis.
- Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info.
- Williamson Ether Synthesis reaction - BYJU'S.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central.
- Williamson Ether Synthesis.
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents.
- Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR.
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
- CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents.
- How to recrystallize phenoxyacetic acid - Quora.
- Question: In the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, what was the purpose of the potassium iodide? Select one - Chegg.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 9. Solved In the synthesis of phenoxyacetic acid from phenol | Chegg.com [chegg.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. researchgate.net [researchgate.net]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
Technical Support Center: Troubleshooting HPLC Separation of Auxinic Herbicides
Welcome to the technical support center for the analysis of auxinic herbicides by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. The content is structured to provide both quick-reference solutions and in-depth troubleshooting workflows, grounded in established scientific principles.
Common Problems at a Glance
This table provides a quick summary of frequent issues and directs you to the relevant detailed Q&A section for a comprehensive solution.
| Observed Problem | Potential Cause(s) | Primary Action(s) | See Section |
| Peak Tailing | Analyte-silanol interactions, pH mismatch, column overload. | Adjust mobile phase pH, reduce sample concentration. | |
| Shifting Retention Times | Inconsistent mobile phase prep, temperature fluctuation, pump issues. | Ensure proper mobile phase mixing/degassing, use a column oven.[1] | |
| Poor Resolution | Inadequate mobile phase strength, wrong column chemistry, gradient too steep. | Optimize organic modifier percentage, adjust gradient slope. | |
| High Backpressure | Column frit blockage, buffer precipitation, system contamination. | Filter samples, flush system, check mobile phase miscibility.[1][2] | |
| Ghost Peaks | Contaminated mobile phase, sample carryover, degraded sample. | Use HPLC-grade solvents, implement needle wash, prepare fresh samples.[3] |
Frequently Asked Questions (FAQs)
FAQ 2.1: Why are my auxinic herbicide peaks tailing, and how can I achieve a symmetrical peak shape?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like auxinic herbicides (e.g., 2,4-D, Dicamba) on standard silica-based C18 columns.[4] The primary cause is secondary interactions between the ionized form of the herbicide and active silanol groups (Si-OH) on the silica surface.
Causality Explained: Auxinic herbicides are weak acids with pKa values typically in the range of 2 to 4. When the mobile phase pH is near or above the analyte's pKa, a significant portion of the herbicide molecules will be in their anionic (negatively charged) form. These anions can interact strongly and non-specifically with the positively charged sites on the silica backbone, leading to a "tail" as they elute slowly from the column.[5][6]
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the auxinic herbicides by lowering the mobile phase pH.[6]
-
Protocol: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 pH units below the pKa of your target analytes.[7][8][9] A target pH of 2.5-3.0, achieved by adding an acidifier like formic acid or phosphoric acid (0.1% v/v), is typically sufficient to ensure the herbicides are in their neutral, protonated form.[10] This minimizes silanol interactions and results in sharper, more symmetrical peaks.
-
-
Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[11]
-
Protocol: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject the diluted samples. If peak shape improves with lower concentration, column overloading was a contributing factor.
-
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the residual silanol groups. If you are using an older column, switching to a modern, high-purity silica column can significantly reduce tailing.
FAQ 2.2: What causes retention time drift in my HPLC run, and how do I stabilize it?
Answer:
Unstable or drifting retention times are a critical issue as they compromise the reliability of peak identification and quantification. The root cause is often a change in the chromatographic conditions during or between runs.
Common Causes & Solutions:
-
Mobile Phase Composition and Preparation:
-
Cause: Inconsistent online mixing by the pump, solvent evaporation (especially the organic component), or degradation of mobile phase additives.[1][11]
-
Solution: Premix mobile phase components offline to ensure homogeneity. Always use freshly prepared buffered solutions, as pH can change over time due to absorption of atmospheric CO₂ or microbial growth.[2] Ensure solvent bottle caps are sealed to prevent evaporation.
-
-
Column Temperature:
-
Cause: Fluctuations in the ambient laboratory temperature can affect solvent viscosity and reaction kinetics, leading to shifts in retention time.
-
Solution: Always use a thermostatically controlled column oven.[1] Equilibrating the column for a sufficient time (10-20 column volumes) at the set temperature before the first injection is crucial for stability.
-
-
Column Equilibration:
-
Cause: Insufficient equilibration time between gradient runs means the column does not return to the initial mobile phase conditions before the next injection.[1]
-
Solution: Ensure your gradient method includes an adequate post-run equilibration step at the starting conditions. A typical equilibration time is at least 10 column volumes.
-
FAQ 2.3: My HPLC system's backpressure is unexpectedly high. What are the causes and solutions?
Answer:
High backpressure is a sign of a blockage or restriction in the HPLC flow path. Systematically isolating the source is key to resolving the issue without damaging the column.
Troubleshooting Protocol:
-
Isolate the Column: Disconnect the column from the system and run the pump with a union in its place. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (tubing, injector, filters).[2]
-
If the Blockage is in the Column:
-
Cause: Particulate matter from unfiltered samples or mobile phase buffers precipitating at high organic concentrations.[2]
-
Solution:
-
Reverse Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong, compatible solvent (e.g., 100% acetonitrile or methanol) at a low flow rate.
-
Prevention: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection. Use a guard column to protect the analytical column from contaminants.[5]
-
-
-
If the Blockage is in the System:
-
Cause: Clogged in-line filters, blocked tubing, or worn pump seals.
-
Solution: Systematically replace components, starting from the in-line filter. Check for crimped PEEK tubing. If the issue persists, it may relate to the injector or pump seals, which may require professional maintenance.
-
FAQ 2.4: I am seeing ghost peaks in my blank injections. What is the source of this contamination?
Answer:
Ghost peaks are extraneous peaks that appear in blank runs (injections of mobile phase or a clean solvent) and can interfere with the quantification of target analytes.[3]
Common Sources and Solutions:
-
Contaminated Solvents or Additives:
-
Sample Carryover:
-
Source: Adsorption of analytes from a previous, high-concentration sample onto surfaces in the injector, needle, or column.
-
Solution: Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent. Run a blank injection immediately after a high-concentration sample to check for carryover.
-
-
Sample Degradation:
-
Source: The analyte may be unstable in the sample solvent, degrading over time in the autosampler vial to produce byproducts that appear as peaks.
-
Solution: Check the stability of your analytes in the chosen solvent. If necessary, keep samples cooled in the autosampler.
-
In-Depth Troubleshooting Guides
Guide 3.1: Comprehensive Workflow for Resolving Co-eluting Auxinic Herbicides
Poor resolution between two or more auxinic herbicides is a common method development challenge. This workflow provides a systematic approach to optimization, moving from simple adjustments to more complex changes.
Step 1: Initial Assessment & System Check
First, ensure the poor resolution is not an artifact of system issues. Confirm that peak shapes are symmetrical (see ) and that retention times are stable (see ). A degraded column can also cause a loss of resolution.[4]
Step 2: Mobile Phase Optimization
The composition of the mobile phase is the most powerful tool for manipulating selectivity and resolution in reversed-phase HPLC.[12]
Workflow Diagram: Mobile Phase Optimization
Caption: Systematic workflow for improving chromatographic resolution.
Protocol for Gradient Optimization:
-
Initial Run: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to determine the approximate elution time of all compounds.
-
Shallow the Gradient: If peaks are clustered together, decrease the slope of the gradient around the elution time of the critical pair. For example, if the herbicides elute between 40% and 60% Acetonitrile, change the gradient to hold at 35% for 2 minutes, then ramp from 35% to 65% over a longer period (e.g., 20 minutes). This gives the compounds more time to interact differently with the stationary phase.
Protocol for Changing Organic Modifier:
Acetonitrile and methanol have different solvent properties and can offer alternative selectivity.[12]
-
Substitute Methanol for Acetonitrile: If using acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar elution strength. A general rule of thumb is that methanol is a weaker solvent, so you may need a higher percentage (e.g., 50% ACN might be equivalent to 60% MeOH).
-
Evaluate Selectivity: Run the separation with the new mobile phase. The elution order of the herbicides may change, potentially resolving the co-eluting pair. A "solvent triangle" approach can be used for more complex separations by systematically testing acetonitrile, methanol, and a third solvent like tetrahydrofuran.[13]
Step 3: Sample Preparation Considerations for Complex Matrices
For samples from complex matrices like soil or water, interferences can co-elute with your target analytes, causing poor resolution. Effective sample preparation is crucial to remove these matrix components.[14][15]
Recommended Technique: Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up and concentrating auxinic herbicides from environmental samples.[10][14][16]
General SPE Protocol for Auxinic Herbicides:
-
Cartridge Selection: Use a reversed-phase (e.g., C18) or a polymer-based (e.g., Oasis HLB) SPE cartridge.
-
Conditioning: Condition the cartridge with a water-miscible organic solvent (e.g., methanol), followed by HPLC-grade water.
-
Sample Loading: Load the pre-treated sample onto the cartridge. The herbicides will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic mix) to remove polar interferences.
-
Elution: Elute the target auxinic herbicides with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). This eluted fraction is then ready for HPLC analysis.
References
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC.
- LibreTexts Chemistry. (2013, August 2).
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
- Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
- Crawford Scientific. HPLC Troubleshooting Guide. Crawford Scientific.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- Soledad Cárdenas, Manuel Valcárcel. (2021). Green sample preparation techniques in environmental analysis. Comprehensive Analytical Chemistry, 93, 231-260.
- Namieśnik, J. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 75-85.
- GL Sciences Inc. (2022, May 31). HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. YouTube.
- Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Restek.
- Agilent Technologies.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mastelf.com [mastelf.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. welch-us.com [welch-us.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Blogs | Restek [discover.restek.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. asdlib.org [asdlib.org]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. Redirecting [linkinghub.elsevier.com]
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Matrix Effects in the LC-MS/MS Analysis of 2-(2,3,6-trimethylphenoxy)acetic acid
Introduction
Welcome to the dedicated technical support resource for the quantitative analysis of 2-(2,3,6-trimethylphenoxy)acetic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is meticulously crafted for researchers, analytical scientists, and drug development professionals who are navigating the complexities of bioanalysis. Matrix effects are a pervasive challenge in LC-MS/MS, capable of compromising data accuracy, precision, and sensitivity.[1][2] This document provides a comprehensive framework, grounded in scientific principles and field-proven experience, to empower you to identify, troubleshoot, and effectively mitigate these effects. Our goal is to ensure the development of robust and reliable analytical methods.
The core of this guide is a structured, question-and-answer-based approach, supplemented with detailed protocols, troubleshooting workflows, and visual aids to demystify the process of managing matrix effects for this specific acidic analyte.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a significant hurdle for this specific analysis?
A: In the context of LC-MS/MS, "matrix effects" refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue).[1][2] These interferences can physically or chemically compete with the analyte during the electrospray ionization (ESI) process, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement.[3] For an acidic compound like this compound, which is typically analyzed in negative ESI mode, phospholipids and salts from biological samples are common culprits of significant ion suppression, which can lead to erroneous under-quantification and poor method sensitivity.[4]
Q2: How can I definitively diagnose the presence and magnitude of matrix effects in my assay?
A: The most direct and quantitative method is the post-extraction spike experiment .[5] This involves a comparative analysis:
-
Set A: The response of the analyte spiked into a blank matrix after the extraction process.
-
Set B: The response of the analyte in a clean, neat solvent at the identical concentration.
A significant deviation of Set A's response from Set B's indicates the presence of matrix effects. An ideal result is a ratio of A/B close to 100%.
Q3: What are the frontline strategies to combat matrix effects?
A: A multi-pronged approach is most effective:
-
Aggressive Sample Preparation: The primary goal is to selectively remove the interfering matrix components while efficiently recovering the analyte.[1] This is often the most impactful strategy.
-
Chromatographic Selectivity: Enhance the separation between the analyte and matrix interferences. If they don't co-elute, they can't interfere in the ESI source.[3]
-
Compensation with an Ideal Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[6][7] It co-elutes and experiences matrix effects to the same degree as the analyte, providing a reliable means of correction.
Troubleshooting and Method Development Guide
Common Challenge 1: Poor Analyte Recovery and Severe Ion Suppression
This is the most frequent issue encountered, particularly in complex matrices like plasma or tissue homogenates. The following workflow provides a systematic approach to developing a robust sample preparation protocol.
Caption: A systematic workflow for SPE optimization.
Scientific Rationale: this compound is an acidic molecule. To achieve strong retention on a nonpolar reversed-phase sorbent like C18, the analyte must be in its neutral, more hydrophobic state. This is accomplished by acidifying the sample to a pH approximately two units below the analyte's pKa, which protonates the carboxylic acid functional group. For phenoxyacetic acids, a pH of 2-3 is a reliable starting point for ensuring complete protonation.[8]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, polymeric)
-
Methanol and Acetonitrile (LC-MS grade)
-
Formic acid or Hydrochloric acid
-
Deionized water
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Centrifuge
Step-by-Step Procedure:
-
Sample Pre-treatment: To 1.0 mL of your biological sample, add your internal standard. Acidify the mixture to pH 2-3 using a 1% solution of formic acid.[8] Vortex thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pelletize precipitated proteins.[9]
-
SPE Cartridge Conditioning: Sequentially pass 5 mL of methanol and then 5 mL of acidified deionized water (pH ~3) through the cartridge. It is critical not to let the sorbent bed go dry after this step.
-
Sample Loading: Carefully load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Maintain a slow, consistent flow rate of approximately 1-2 mL/min to ensure efficient binding.
-
Wash Step: Wash the cartridge with 5 mL of acidified deionized water (pH ~3). This step is crucial for removing highly polar, water-soluble interferences like salts. An optional, stronger wash with 5-10% methanol in acidified water can remove less polar interferences, but must be optimized to prevent premature elution of the analyte.
-
Elution: Elute the retained analyte with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of your initial LC mobile phase to concentrate the analyte and ensure compatibility with the chromatographic system.
Common Challenge 2: Inconsistent Results and Poor Assay Precision
When sample cleanup is optimized but results remain variable, the issue often lies with inconsistent ionization that is not adequately corrected.
Scientific Rationale: A SIL internal standard is the most effective tool for correcting variability throughout the entire analytical process, including extraction, and especially, ionization.[6][7] Because it co-elutes and has virtually identical physicochemical properties to the analyte, any ion suppression or enhancement it experiences will mirror that of the analyte. The ratio of the analyte's peak area to the internal standard's peak area remains constant, leading to highly accurate and precise quantification.
Implementation:
-
Obtain a SIL analog of this compound (e.g., deuterated or ¹³C-labeled).
-
Add a fixed concentration of the SIL-IS to every standard, quality control, and unknown sample at the very beginning of the sample preparation workflow.
-
The final concentration is calculated based on the peak area ratio of the analyte to the SIL-IS.
Scientific Rationale: In the absence of a SIL-IS, a matrix-matched calibration curve is the recommended alternative.[1][10] By preparing the calibration standards in the same blank biological matrix as the unknown samples, the calibrants and the samples are subjected to the same matrix environment and thus, similar matrix effects.[11]
Procedure for Creating a Matrix-Matched Calibration Curve:
-
Source a large, pooled batch of blank biological matrix (e.g., drug-free human plasma).
-
Prepare a series of high-concentration stock solutions of the analyte in an organic solvent.
-
Create the calibration standards by spiking very small volumes (to avoid altering the matrix composition) of the stock solutions into aliquots of the blank matrix.
-
These matrix-matched standards must then be subjected to the exact same extraction and analysis procedure as the unknown samples.
Use the following calculations to systematically evaluate and validate your method's performance.
Table 1: Key Performance Calculations
| Parameter | Formula | Desired Outcome & Interpretation |
| Recovery (RE%) | (Analyte response in pre-spiked sample / Analyte response in post-spiked sample) x 100 | >80%. Measures the efficiency of the extraction process. Low recovery indicates analyte loss during sample prep. |
| Matrix Effect (ME%) | (Analyte response in post-spiked sample / Analyte response in neat solution) x 100 | 80-120%. Quantifies ion suppression (<100%) or enhancement (>100%). Values outside this range indicate a significant matrix effect that needs to be addressed. |
Table 2: Data Interpretation and Action Plan
| Recovery | Matrix Effect | Assessment & Recommended Action |
| High (>80%) | Acceptable (80-120%) | Excellent. The method is robust. Proceed with full validation. |
| High (>80%) | Unacceptable (<80% or >120%) | Significant Matrix Effect. The extraction is efficient, but ionization is compromised. Implement a more rigorous cleanup, optimize chromatography, or use a SIL-IS. |
| Low (<80%) | Acceptable (80-120%) | Inefficient Extraction. Matrix is not affecting ionization, but the analyte is being lost. Re-optimize the SPE protocol (e.g., sorbent choice, pH, wash/elution solvents). |
| Low (<80%) | Unacceptable (<80% or >120%) | Compound Problem. Both extraction efficiency and matrix effects are significant issues. Address the low recovery first, then re-evaluate the matrix effect. |
Advanced Method Development
My chromatography still shows co-elution with interfering peaks. What are my options?
-
Optimize the LC Gradient: A shallower, more gradual gradient can significantly improve the resolution between your analyte and closely eluting matrix components.
-
Explore Alternative Column Chemistries: While C18 is a workhorse, other stationary phases can offer different selectivity. For acidic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can provide unique interactions that may resolve the co-elution.
-
Mobile Phase pH and Modifiers: Ensure the mobile phase pH is appropriate. For negative ion mode analysis of an acid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and retention time consistency.
Decision Tree: A Systematic Approach to Troubleshooting Matrix Effects
Caption: A logical decision tree for effective troubleshooting.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407.
- Trujillo-Rodríguez, M. J., Rocío-Bautista, P., & Pino, V. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3639.
- Communal, P.Y., Royer, A., Schauber, C., & Faye, T. (2004). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- D'Arcy, L., et al. (2012). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 9(10), 3637-3654.
- Hardell, L., et al. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Journal of Mass Spectrometry, 42(12), 1545-1554.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (2019). Analytical Chemistry, 91(21), 13650-13658.
- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (2008).
- Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555.
- Sample Preparation. (n.d.). Phenomenex.
- Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (2020). Expert Opinion on Drug Metabolism & Toxicology, 16(1), 1-4.
- Evaluation of matrix effects in LC–MS/MS. Calibration curves were... (n.d.). ResearchGate.
- Matrix-Matched Pesticide Standard Curve Preparation. (2024). OneLab.
- Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
- Grant, R. P. (2020). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 66(2), 279-285.
- The Fundamentals of Solid Phase Extraction (SPE). (n.d.). Restek.
- Malachová, A., et al. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 11(11), 635.
- Sample Preparation. (n.d.). Phenomenex.
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2012).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Bioanalysis, 16(5), 245-248.
Sources
- 1. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. unitedchem.com [unitedchem.com]
- 8. biotage.com [biotage.com]
- 9. 74592-71-5 Cas No. | (2,3,5-Trimethylphenoxy)acetic acid | Matrix Scientific [matrixscientific.com]
- 10. jetir.org [jetir.org]
- 11. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing auxin bioassay for low concentration of 2-(2,3,6-trimethylphenoxy)acetic acid
Welcome to the technical support center for auxin bioassay optimization. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or low-activity synthetic auxins, such as 2-(2,3,6-trimethylphenoxy)acetic acid. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to develop a robust and sensitive bioassay.
Frequently Asked Questions (FAQs)
Q1: I am working with this compound, a synthetic auxin. How does it likely exert its effect and how does this influence my choice of bioassay?
A: Synthetic auxins, like the natural auxin indole-3-acetic acid (IAA), typically function by acting as a "molecular glue" that stabilizes the interaction between the TIR1/AFB family of F-box proteins and Aux/IAA transcriptional repressors.[1][2] This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome, which in turn releases AUXIN RESPONSE FACTOR (ARF) transcription factors from repression.[3][4] The now-active ARFs can then modulate the expression of auxin-responsive genes, leading to physiological changes like cell elongation, root development, or cell division.[5]
Your choice of bioassay should be guided by the sensitivity required. For an uncharacterized compound or one expected to have low activity, you should start with the most sensitive assays available:
-
Reporter-based assays (e.g., DR5::GUS or DR5::LUC): These are extremely sensitive as they directly measure the transcriptional output of the auxin signaling pathway.[6][7] The DR5 promoter is a synthetic promoter containing multiple repeats of an auxin response element (AuxRE) that ARFs bind to.[8][9] The DR5v2 variant is reported to be even more sensitive due to an optimized AuxRE sequence with higher affinity for ARF proteins.[6]
-
Root Growth Inhibition/Elongation Assays: These are highly sensitive classical assays. Roots are very responsive to auxins, with low concentrations often promoting lateral root formation and slightly higher (but still low) concentrations inhibiting primary root elongation.[10][11][12] This makes them excellent systems for detecting picomolar to micromolar auxin activity.
Q2: Which bioassay is the most sensitive for detecting low concentrations of a novel synthetic auxin?
A: While several bioassays can be adapted for high sensitivity, reporter gene assays are generally considered the most sensitive and quantitative for measuring auxin response at very low concentrations.
| Bioassay Type | Typical Sensitivity Range (for IAA) | Key Advantages | Key Disadvantages |
| DR5v2 Reporter Assays | 1 pM - 100 nM | Highest sensitivity, quantitative, high-throughput potential.[6] | Requires specific transgenic lines, potential for signal saturation at higher concentrations. |
| Root Inhibition Assay | 10 pM - 1 µM | High sensitivity, simple setup, readily available materials (e.g., Arabidopsis, cress).[11] | Can be influenced by other hormones, requires precise measurements. |
| Avena Coleoptile Test | 10 nM - 10 µM | Classic, well-characterized, good for measuring cell elongation.[13][14][15] | Less sensitive than root/reporter assays, can be technically demanding.[16] |
| Split Pea Stem Curvature | 100 nM - 100 µM | Clear visual endpoint.[17][18] | Lower sensitivity, response can be non-linear. |
For initial screening of this compound, we recommend starting with an Arabidopsis thaliana root inhibition assay due to its high sensitivity and accessibility, or a DR5v2-based reporter line if available.
Q3: How should I prepare stock solutions and perform dilutions for low-concentration experiments to ensure accuracy?
A: Accuracy at low concentrations hinges on meticulous preparation.
-
Primary Stock Solution (e.g., 10-100 mM): Dissolve this compound in a suitable solvent like DMSO or ethanol. Store this stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Working Stock (e.g., 1 mM): Dilute the primary stock in sterile, purified water (e.g., Milli-Q). This intermediate dilution helps minimize the amount of solvent carried over into your final assay medium, as solvents can have biological effects.
-
Serial Dilutions: Perform serial dilutions from the aqueous working stock to create your final test concentrations. Always use high-quality labware and fresh pipette tips for each dilution step to prevent carryover. For concentrations in the picomolar or low nanomolar range, consider using low-retention plasticware.
-
Solvent Control: Crucially, all control treatments must contain the same final concentration of the solvent (e.g., DMSO) as your highest auxin concentration treatment. This accounts for any non-specific effects of the solvent on the biological system.
Troubleshooting Guides
Problem 1: I am not observing any response to this compound, even at high concentrations.
| Potential Cause | Recommended Solution & Explanation |
| Compound Inactivity or Low Affinity | The compound may not be recognized by the TIR1/AFB receptor complex. Action: Include a positive control with a known active auxin (e.g., IAA or NAA) at a standard concentration (e.g., 100 nM for a root assay). If the positive control works, it confirms the assay system is functional. The test compound may simply be inactive. |
| Poor Compound Solubility | The compound may be precipitating out of your aqueous assay medium. Action: Visually inspect your final solutions for any cloudiness or precipitate. Consider slightly increasing the final solvent concentration (while adjusting the control accordingly) or preparing fresh dilutions immediately before use. |
| Compound Degradation | The compound may be unstable in your media or sensitive to light. Action: Prepare fresh solutions for each experiment. Conduct experiments in the dark or under dim light, especially for classic bioassays like root or coleoptile growth, which also helps prevent photo-destruction of endogenous auxins.[10] |
| Incorrect pH of Media | Auxin uptake can be pH-dependent. Action: Ensure your assay medium is buffered to the correct pH (typically between 5.5 and 6.0 for plant tissue culture). Verify the pH after adding all components, including your test compound. |
Problem 2: My results show high variability between replicates.
| Potential Cause | Recommended Solution & Explanation |
| Inconsistent Biological Material | Seedlings or plant tissues are not uniform in age, size, or developmental stage. Action: Synchronize your biological material. For seeds, use a stratification period (cold treatment) to ensure uniform germination. Select seedlings of the same size and developmental stage for the experiment (e.g., primary root length of 4-5 mm). |
| Pipetting Inaccuracy | Errors during serial dilutions are magnified at low concentrations. Action: Use calibrated pipettes and proper technique. For very low concentrations, perform larger volume dilutions to minimize the impact of small errors. |
| Environmental Fluctuations | Inconsistent light, temperature, or humidity can affect plant growth and stress responses.[19][20] Action: Use a controlled environment growth chamber. Ensure plates or containers are arranged to minimize edge effects and receive uniform conditions. |
| Contamination | Microbial contamination in the growth media can interfere with plant growth. Action: Use sterile techniques for all media preparation and plating. Include a fungicide or antibiotic in the media if contamination is a persistent issue, but first verify that it does not affect the auxin response. |
Problem 3: I see a high background signal in my DR5::GUS/LUC reporter assay.
| Potential Cause | Recommended Solution & Explanation |
| Endogenous Auxin Production | The plant tissue itself produces auxin, leading to a baseline activation of the DR5 promoter. Action: This is expected. Your goal is to see a significant, dose-dependent increase above this baseline. Use older seedlings or tissues that may have lower endogenous auxin levels. Ensure your negative control (solvent only) is properly measured to establish this baseline. |
| Reporter Gene "Leakiness" | The minimal 35S promoter component of the DR5 construct can have some basal activity. Action: Compare your DR5 line to a wild-type (non-transgenic) control stained under the same conditions. The wild-type should show no signal, confirming the signal is from the reporter gene. |
| Substrate Incubation Time (GUS) | Over-staining with X-Gluc can lead to non-specific blue precipitate. Action: Optimize your GUS staining time. Run a time-course experiment (e.g., 2, 4, 8, 16 hours) to find a point where the induced signal is strong but the background in the control remains low. |
Visualized Experimental Workflow & Signaling Pathway
Core Auxin Signaling Pathway
The diagram below illustrates the canonical auxin signaling pathway that underpins most bioassays. The synthetic auxin this compound is hypothesized to function like IAA, promoting the degradation of Aux/IAA repressors.
Caption: TIR1/AFB-mediated auxin signaling pathway.
Workflow for Optimizing a Root Inhibition Bioassay
This workflow outlines the key steps for establishing a sensitive and reproducible root inhibition assay for a novel compound.
Caption: Step-by-step workflow for the root inhibition bioassay.
Detailed Experimental Protocols
Protocol 1: High-Sensitivity Cress Root Inhibition Bioassay
This assay is excellent for initial screening due to the rapid germination of cress and its high sensitivity to auxins.[11]
Materials:
-
Garden cress (Lepidium sativum) seeds
-
Petri dishes (60 mm)
-
Filter paper discs (to fit dishes)
-
Test solutions of this compound (from 1 pM to 10 µM)
-
Control solution (media + solvent)
-
Positive control (100 nM IAA)
-
Sterile distilled water
-
Growth chamber set to 25°C, constant darkness.
Methodology:
-
Preparation: Place one sterile filter paper disc into each petri dish. Pipette 2 mL of the appropriate test, control, or positive control solution onto the filter paper to ensure it is fully saturated.
-
Seeding: Place 10-15 cress seeds in a line across the upper third of each dish.
-
Germination: Seal the dishes with paraffin film, orient them vertically in a rack, and place them in a growth chamber in complete darkness for 48-72 hours.[10] Keeping plates vertical ensures roots grow straight down along the filter paper, simplifying measurement.
-
Data Collection: After the incubation period, carefully open each dish and scan it using a high-resolution flatbed scanner. Alternatively, use a digital caliper to measure the length of each root from the seed coat to the root tip.
-
Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the negative control (solvent only). Plot the percent inhibition against the log of the auxin concentration to determine the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).
Protocol 2: DR5::GUS Reporter Assay in Arabidopsis thaliana
This protocol provides a semi-quantitative and spatially resolved view of the auxin response.[21]
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS transgene.
-
Liquid 0.5X Murashige and Skoog (MS) medium with 1% sucrose, pH 5.7.
-
24-well microtiter plates.
-
Test solutions of this compound.
-
Control solution (media + solvent).
-
GUS staining buffer (containing X-Gluc).
-
Ethanol series (70%, 50%, 30%).
-
Microscope with DIC optics.
Methodology:
-
Seedling Growth: Grow DR5::GUS seeds vertically on 0.5X MS agar plates for 5-7 days until primary roots are well-established.
-
Treatment: Prepare your test solutions in liquid MS medium in the wells of a 24-well plate. Carefully transfer 3-5 seedlings into each well, ensuring the roots are submerged.
-
Incubation: Incubate the plate for a defined period (a 6-24 hour window is typical) under controlled conditions. The response to auxin is rapid.[21]
-
GUS Staining: After incubation, move the seedlings to a new plate or tube containing GUS staining buffer. Infiltrate the tissue with the buffer under vacuum for 10-15 minutes and then incubate at 37°C in the dark. Incubation time must be optimized; start with 4-6 hours.
-
Destaining & Clearing: Stop the reaction by removing the staining buffer and adding 70% ethanol. Destain with an ethanol series (70%, 50%, 30%) and then clear the tissue with a clearing solution (e.g., Hoyer's solution or a glycerol series).
-
Visualization: Mount the cleared seedlings on a microscope slide and visualize the blue GUS signal. The intensity and location of the blue color indicate the strength and location of the auxin response. Capture images for documentation and comparison.
References
- Boerjan, W., Genetello, C., Van Montagu, M., & Inzé, D. (1992). A new bioassay for auxins and cytokinins. Plant Physiology, 99(3), 1090–1098. [Link]
- dos Santos, T. P., et al. (2023). When stress and development go hand in hand: main hormonal controls of adventitious rooting in cuttings.
- Ljung, K. (2016). Mechanisms of auxin signaling. Development, 143(18), 3208–3212. [Link]
- Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 66, 113-139. [Link]
- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Biology Discussion. [Link]
- Boerjan, W., et al. (1992). A New Bioassay for Auxins and Cytokinins. Plant Physiology, 99(3), 1090-1098. [Link]
- Scribd. (n.d.). Auxin Bioassay | PDF. Scribd. [Link]
- Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. [Link]
- ResearchGate. (n.d.). Rapid Bioassay for Auxin.
- Yu, H., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling.
- Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. PubMed Central. [Link]
- SelfStudys. (n.d.). Phytohormones. SelfStudys. [Link]
- Meudt, W. J., & Bennett, H. W. (1978). Rapid Bioassay for Auxin. Scilit. [Link]
- ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... | Download Table.
- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]
- De Smet, I., & Beeckman, T. (2011). On the trail of auxin: Reporters and sensors. PubMed Central. [Link]
- Vedantu. (n.d.). What is Auxin bioassay class 11 biology CBSE. Vedantu. [Link]
- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Semantic Scholar. [Link]
- Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963–1971. [Link]
- Went, F. W. (1937). Mechanism and Quantitative Application of the Pea Test. Botanical Gazette, 99(1), 1-24. [Link]
- Chen, J., et al. (2013). DR5 as a reporter system to study auxin response in Populus. PubMed. [Link]
- Sirois, J. C. (1966). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. PubMed Central. [Link]
- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology, 41(8), 1308–1312. [Link]
- ResearchGate. (n.d.). DR5:GUS reporter gene activity reflecting auxin gradients in M....
- Botany online. (n.d.).
- Filo. (n.d.). in the split pea stems curvature test for bioassay of auxins, why the cur... Filo. [Link]
- ResearchGate. (n.d.). Bioassay to determine the effect of putative GH3 inhibitors on root...
- Robert, S., & Friml, J. (2009). Auxin signaling: a big question to be addressed by small molecules. PubMed Central. [Link]
- Orosa-Puente, B., et al. (2018). Auxin–Environment Integration in Growth Responses to Forage for Resources. PubMed Central. [Link]
- Laňková, M., et al. (2010). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. PubMed Central. [Link]
- Hayashi, K. (2021). Chemical Biology in Auxin Research. PubMed Central. [Link]
- McRae, D. H., & Bonner, J. (1952). Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. PubMed Central. [Link]
- Korasick, D. A., et al. (2013). Auxin Activity: Past, present, and Future. PubMed Central. [Link]
- Gurme, S. T., et al. (2021). Auxins and Plant Response to Adverse Environmental Conditions. OUCI. [Link]
- Shani, E., et al. (2017). Auxin-Abscisic Acid Interactions in Plant Growth and Development. MDPI. [Link]
Sources
- 1. journals.biologists.com [journals.biologists.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 7. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
- 12. researchgate.net [researchgate.net]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 15. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.uchicago.edu [journals.uchicago.edu]
- 18. askfilo.com [askfilo.com]
- 19. Auxin–Environment Integration in Growth Responses to Forage for Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Auxins and Plant Response to Adverse Environmental Conditions [ouci.dntb.gov.ua]
- 21. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,3,6-trimethylphenoxy)acetic acid
Welcome to the technical support guide for the purification of 2-(2,3,6-trimethylphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and encountering challenges in achieving high purity. This guide provides in-depth, field-proven insights into common purification hurdles and offers robust, step-by-step protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification process.
Q1: What are the most common impurities I should expect after synthesizing this compound?
The synthesis, typically a Williamson ether synthesis, involves reacting 2,3,6-trimethylphenol with an α-haloacetic acid (like chloroacetic acid) under basic conditions.[1][2] Consequently, the primary impurities are typically:
-
Unreacted 2,3,6-trimethylphenol: This is often the most significant and challenging impurity to remove due to its structural similarity to the product.
-
Unreacted Chloroacetic Acid (or its salt): Generally water-soluble and easier to remove during aqueous workup.
-
By-products of Side Reactions: These can include small amounts of products from undesired reactions, which may be colored.
-
Inorganic Salts: Formed during the reaction and neutralization steps (e.g., NaCl, KCl).
Q2: My crude product is a discolored oil and won't crystallize. What's the first step I should take?
Oiling out is a common problem, often caused by a high concentration of impurities (especially unreacted phenol) that depress the melting point of the product. Residual solvent or water can also contribute.[3]
The recommended first step is a rigorous acid-base extraction. This technique is highly effective at separating the acidic product from the less acidic phenolic impurity and any neutral by-products. Refer to SOP 1: Purification by Acid-Base Extraction for a detailed protocol.
Q3: How can I effectively remove unreacted 2,3,6-trimethylphenol?
The key is to exploit the difference in acidity (pKa) between the carboxylic acid product and the phenol.
-
This compound: As a carboxylic acid, its pKa is estimated to be around 3-5.
-
2,3,6-trimethylphenol: As a phenol, its pKa is significantly higher, around 10.8.[4]
By dissolving the crude mixture in an organic solvent and extracting with a weak base like sodium bicarbonate (NaHCO₃) solution, the carboxylic acid is selectively deprotonated to its water-soluble carboxylate salt. The less acidic phenol remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid product.
Q4: What is the expected melting point of pure this compound?
While a specific melting point for the 2,3,6-isomer is not consistently reported across all databases, closely related isomers provide a reliable reference range. For instance, (2-methylphenoxy)acetic acid has a melting point of 155-157 °C, and the 2,4,6-trimethyl analog melts at 148-151 °C[5]. A sharp melting point within an expected range (e.g., ~150-160 °C) is a primary indicator of high purity. A broad or depressed melting range strongly suggests the presence of impurities.[3]
Q5: Which analytical techniques are best for assessing purity?
A combination of methods provides the most comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the purification process. See SOP 3 for a standard method.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., acetic or formic acid), is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and detect proton-containing impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.
-
Melting Point Analysis: As mentioned, a sharp melting point in the expected range indicates high purity.
Section 2: Troubleshooting Guide: Common Purification Challenges
This section provides a deeper dive into specific problems and their solutions, explaining the causality behind each step.
Problem 1: Oily Crude Product / Failure to Crystallize
This issue arises when impurities prevent the formation of a stable crystal lattice.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| High Impurity Load | Impurities, particularly unreacted phenol, disrupt the intermolecular forces (like hydrogen bonding) required for crystallization, effectively acting as a solute and lowering the mixture's melting point. | Perform a thorough Acid-Base Extraction (SOP 1) to remove the bulk of impurities. This is the most critical first step. |
| Residual Solvent | Trapped solvent molecules can interfere with crystal lattice formation. | Ensure the product is thoroughly dried under vacuum after initial isolation. If oiling persists, re-dissolve in a minimal amount of a suitable solvent and attempt to precipitate by slowly adding an anti-solvent. |
| Supersaturation | The solution may be too concentrated, favoring rapid, disordered precipitation (oiling) over slow, ordered crystallization. | Re-heat the oil to dissolve it, then add a small amount (5-10% more) of the hot solvent to reduce saturation. Allow it to cool very slowly.[3] Inducing crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal can also be effective. |
Problem 2: Persistent Phenolic Impurity (2,3,6-trimethylphenol)
Even after initial purification, trace amounts of the starting phenol can remain.
Explanation of the Mechanism: The purification relies on the significant pKa difference between the carboxylic acid product and the phenol. A base must be chosen that is strong enough to deprotonate the carboxylic acid but not the phenol. Sodium bicarbonate (pKb ≈ 7.6) is ideal for this selective deprotonation.
Troubleshooting Workflow for Phenol Removal:
Caption: Acid-base extraction workflow for separating the acidic product from the phenolic impurity.
Problem 3: Discolored Product (Yellow/Brown Tint)
Color in the final product often indicates the presence of minor, highly conjugated by-products, possibly from the oxidation of phenolic species.
Solutions:
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable hot recrystallization solvent. Add a very small amount of activated charcoal (1-2% by weight) to the hot solution. The colored impurities adsorb onto the surface of the charcoal.[8] Perform a hot gravity filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.
-
Recrystallization: A careful recrystallization (see SOP 2 ) is often sufficient to leave colored impurities behind in the mother liquor.
Section 3: Standard Operating Protocols (SOPs)
These protocols provide detailed, step-by-step methodologies for key purification experiments.
SOP 1: Purification by Acid-Base Extraction
This protocol is designed to separate the carboxylic acid product from unreacted phenol and other neutral impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (or other water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
The organic layer, containing the unreacted phenol, can be set aside.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly, and with stirring, add 6M HCl dropwise to the aqueous solution. The product will begin to precipitate as a white solid. Continue adding HCl until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Stir the resulting slurry in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
SOP 2: Recrystallization from a Mixed Solvent System
This protocol is for final polishing of the product to achieve high crystalline purity. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[9][10]
Materials:
-
Purified this compound
-
Solvent 1 (e.g., Ethanol, in which the compound is soluble when hot)
-
Solvent 2 (Anti-solvent, e.g., Water, in which the compound is poorly soluble)
-
Erlenmeyer flasks, hot plate, filter paper
Procedure:
-
Place the solid product in an Erlenmeyer flask.
-
Add the minimum amount of hot Solvent 1 (ethanol) required to just dissolve the solid completely. Keep the solution at or near its boiling point.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
To the hot, clear solution, add Solvent 2 (water) dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add one or two drops of hot Solvent 1 to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the recrystallization solvents.
-
Dry the crystals thoroughly under vacuum.
SOP 3: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plate
-
Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is 7:3 Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid ensures the carboxylic acid product runs as a single spot and does not streak.
-
Samples: Crude material, purified product, and 2,3,6-trimethylphenol standard.
-
Visualization: UV lamp (254 nm).
Procedure:
-
Dissolve small amounts of each sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the samples on the baseline of the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
Visualize the plate under a UV lamp. The product, being a carboxylic acid, will be more polar (lower Rf value) than the starting phenol. A pure product will show a single spot.
Section 4: Purity & Characterization Data
This table summarizes key physical properties to aid in the identification and purity assessment of the starting material and related compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| 2,3,6-Trimethylphenol | C₉H₁₂O | 136.19 | 72 °C[11] | ~10.8[4] |
| 2-(2,4,6-Trimethylphenoxy)acetic acid | C₁₁H₁₄O₃ | 194.23 | 148-151 °C[5] | N/A |
| (2-Methylphenoxy)acetic acid | C₉H₁₀O₃ | 166.17 | 155-157 °C | N/A |
Section 5: References
-
CAS Common Chemistry. (n.d.). 2-(2,4,6-Trimethylphenoxy)acetic acid. Retrieved from [Link]
-
Gajbhiye, A., et al. (2020). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University Experiment Guide. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a university chemistry department website.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University Experiment Guide. (n.d.). The Williamson Ether Synthesis. Retrieved from a university chemistry department website.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from a UCLA chemistry department educational resource.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3,6-Trimethylphenol. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from a university chemistry department educational resource.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from an MIT chemistry course material page.
-
Phenomenex. (n.d.). Acids and bases using acetic acid gradient. Retrieved from [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3,6-Trimethylphenol CAS#: 2416-94-6 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Separation of (2,4,6-Trimethylphenyl)acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Acids and bases using acetic acid gradient | Phenomenex [phenomenex.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
stability issues of 2-(2,3,6-trimethylphenoxy)acetic acid in solution
Introduction: Welcome to the technical support guide for 2-(2,3,6-trimethylphenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile of a molecule is critical for ensuring the accuracy, reproducibility, and validity of experimental results.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve potential challenges in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in solution.
1. General Stability & Solution Preparation
Q: What is the expected general stability of this compound in solution?
A: As a phenoxyacetic acid derivative, the molecule is generally stable under standard laboratory conditions when stored properly.[2] The primary points of potential degradation are the ether linkage and the carboxylic acid group. The stability is highly dependent on the solution's pH, temperature, and exposure to light.[3] For routine use, solutions should be freshly prepared. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation cycles.[4]
Q: What are the recommended solvents for preparing stock solutions?
A: For high-concentration stock solutions, organic solvents such as DMSO or absolute ethanol are recommended. These solvents are generally inert and minimize the risk of hydrolysis.[5] For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of an organic co-solvent like DMSO before making the final dilution. This prevents precipitation of the poorly water-soluble compound.[5] Always use high-purity, anhydrous solvents to avoid introducing contaminants that could catalyze degradation.
Q: My compound's concentration appears to decrease over a few days, even when stored at 4°C. What is happening?
A: This is a common issue that can stem from several factors:
-
pH-Mediated Hydrolysis: If your solution is buffered at a high or low pH, you may be observing acid or base-catalyzed hydrolysis of the ether linkage. Phenoxyacetic acid derivatives are most stable in a neutral pH range, typically between 4 and 8.[3]
-
Adsorption: The compound may be adsorbing to the surface of your storage container, especially if you are using certain types of plastics.[3] Using low-adsorption polypropylene or glass containers can mitigate this issue.
-
Oxidation: If the solution is not purged of oxygen or contains trace metal impurities, slow oxidation can occur.
-
Microbial Growth: In non-sterile aqueous buffers, microbial contamination can lead to enzymatic degradation of the compound.
2. Impact of Environmental Factors
Q: How significantly does pH influence the stability of this compound?
A: The pH is one of the most critical factors.[3]
-
Acidic Conditions (pH < 4): Under strong acidic conditions, the ether oxygen can be protonated, making the bond susceptible to nucleophilic attack by water, leading to hydrolysis. This would cleave the molecule into 2,3,6-trimethylphenol and glycolic acid.
-
Alkaline Conditions (pH > 8): Strong alkaline conditions can also promote hydrolysis of the ether linkage.[5] The rate of degradation often increases at pH extremes.[3]
-
Recommendation: For optimal stability in aqueous media, maintain a pH between 5 and 7. It is crucial to perform a pH-rate profile study if the compound will be used in solutions outside this range for extended periods.
Q: Is the compound sensitive to light?
A: Yes, compounds with aromatic rings, like phenoxyacetic acids, are often susceptible to photodegradation.[1][6] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of radical species and subsequent degradation.
-
Troubleshooting: If you suspect photodegradation, compare the stability of a solution stored in an amber vial or wrapped in aluminum foil with one stored in a clear vial under identical conditions. A significant difference in concentration loss confirms light sensitivity. All solutions containing this compound should be protected from light.
Q: What is the role of temperature in degradation?
A: Temperature accelerates the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[3] According to the Arrhenius equation, a 10°C increase in temperature can increase the degradation rate 2- to 3-fold. Therefore, storing solutions at elevated temperatures (e.g., 37°C for cell culture experiments) for prolonged periods can lead to significant compound loss. Always minimize the time your solutions spend at higher temperatures.
3. Analytical & Experimental Troubleshooting
Q: I am seeing unexpected peaks in my HPLC chromatogram after incubating my compound in an experimental buffer. What are they?
A: These are likely degradation products. To identify them, a forced degradation study is the standard approach.[1][6] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify the potential degradants.[5] Common degradation pathways for phenoxyacetic acids include:
-
Hydrolysis: Cleavage of the ether bond to yield 2,3,6-trimethylphenol.
-
Oxidation: Modification of the aromatic ring (e.g., hydroxylation) or the acetic acid side chain.
-
Photodegradation: Can lead to a variety of products, including phenols and products from ring cleavage.[7]
Q: How can I develop a stability-indicating analytical method?
A: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, excipients, and any other potential impurities.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique.[5][8]
-
Method Development Steps:
-
Perform a forced degradation study to generate samples containing the degradants.[6]
-
Inject a mixture of the stressed samples into the HPLC system.
-
Optimize the mobile phase, column, and gradient to achieve baseline separation between the parent compound peak and all degradation product peaks.
-
The method is considered "stability-indicating" when the parent peak is shown to be pure (e.g., using a photodiode array (PDA) detector to check for peak purity) and well-resolved from all other peaks.
-
Troubleshooting Guides & Experimental Protocols
Protocol 1: Basic Stability Assessment in an Aqueous Buffer
This protocol provides a framework to assess the short-term stability of this compound in your experimental buffer.
Objective: To determine the percentage of compound remaining after incubation at a specific temperature over a defined time course.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, pH 7.4), filtered
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Amber and clear HPLC vials
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL or ~50 mM).
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects. Prepare a sufficient volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the working solution, place it in an amber HPLC vial, and analyze it by HPLC. This is your 100% reference.
-
Incubation: Divide the remaining working solution into two containers: one wrapped in foil (light-protected) and one clear (light-exposed). Place both at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from both the light-protected and light-exposed solutions. Place them in amber HPLC vials and store them at 4°C until analysis.
-
Analysis: Analyze all samples by a validated HPLC method.
-
Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the peak area.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Data Interpretation: A loss of >5-10% of the parent compound over the experimental duration indicates a stability issue that needs to be addressed. Comparing the light-protected vs. light-exposed samples will reveal any photosensitivity.
Protocol 2: Forced Degradation Study Workflow
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][6]
Objective: To intentionally degrade the compound under controlled stress conditions to generate its primary degradation products.
Materials:
-
Compound stock solution (in a solvent resistant to the stress condition, e.g., acetonitrile or water)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Heat source (oven or water bath)
-
UV lamp (for photolytic degradation)
-
HPLC system
Procedure:
-
Prepare Samples: For each condition, prepare a sample of the compound in the appropriate stress solution. Also, prepare a control sample in the solvent alone.
-
Acid Hydrolysis: Mix compound solution with 0.1 M HCl.
-
Base Hydrolysis: Mix compound solution with 0.1 M NaOH.
-
Oxidation: Mix compound solution with 3% H₂O₂.
-
Thermal: Heat the control sample solution (e.g., at 60°C).
-
Photolytic: Expose the control sample solution in a clear vial to a UV light source (e.g., 1.2 million lux hours).[9] Keep a wrapped control sample in the dark as a comparator.
-
-
Incubation: Incubate the samples under their respective conditions. Monitor the degradation over time (e.g., sampling at 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[5] Adjust time and temperature as needed.
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, the control sample, and a non-degraded standard by HPLC-UV/PDA.
-
Evaluation:
-
Compare the chromatograms of stressed samples to the control.
-
Identify new peaks, which represent degradation products.
-
Ensure the analytical method separates the parent peak from all new peaks. Use a PDA detector to check the peak purity of the parent compound in the mixed samples.
-
Quantitative Data Summary Table
| Stress Condition | Reagent | Temperature | Duration | Typical Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 1-8 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 4-24 hours | 5-20% |
| Thermal | Solvent Only | 80°C | 24-72 hours | 5-20% |
| Photolytic | Solvent Only | Room Temp | ICH Guideline | 5-20% |
| Typical conditions for forced degradation studies.[6][9] |
Visualizations & Workflows
Troubleshooting Experimental Variability
The following decision tree can help diagnose the root cause of inconsistent or lower-than-expected results in your experiments.
Caption: Decision tree for troubleshooting unexpected results.
Forced Degradation Experimental Workflow
This diagram outlines the standard workflow for conducting a forced degradation study as mandated by regulatory guidelines.[1]
Caption: Standard workflow for a forced degradation study.
References
- HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents. (n.d.). Google Patents.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
- Forced Degradation Studies. (2016). SciSpace.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- ANALYTICAL METHOD SUMMARIES. (2021).
- Degradation Pathways | Request PDF. (n.d.). ResearchGate.
- (2,4,6-Trimethyl-phenoxy)-acetic acid - Product Data Sheet. (n.d.). MedChemExpress.
- EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid - Google Patents. (n.d.). Google Patents.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- phenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Plot showing the temporal loss of the four phenoxyacetic acids as... (n.d.). ResearchGate.
- A study of the primary step in the photochemical degradation of acetic acid and chloroacetic acids on a TiO2 photocatalyst. (1990). ResearchGate.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Journal of Emerging Technologies and Innovative Research.
- "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.).
- Phenoxyacetic Acid | C8H8O3 | CID 19188. (n.d.). PubChem.
- Degradation of 4-chloro-2-methylphenoxyacetic acid in top- and subsoil is quantitatively linked to the class III tfdA gene. (n.d.). PubMed.
- ANALYTICAL METHODS - Toxicological Profile for HMX - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- (PDF) (2-Methylphenoxy)acetic acid. (2004). ResearchGate.
- (2-Methylphenoxy)acetic acid 99 1878-49-5. (n.d.). Sigma-Aldrich.
- (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. (n.d.). ResearchGate.
Sources
- 1. scispace.com [scispace.com]
- 2. jetir.org [jetir.org]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biomedres.us [biomedres.us]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
common interferences in the analysis of phenoxyacetic herbicides
Welcome to the technical support center for the analysis of phenoxyacetic herbicides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during experimental analysis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to build robust and reliable analytical methods.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered in the lab. Each answer provides a diagnostic workflow to identify and resolve the issue.
Q1: I'm experiencing low and inconsistent recovery of my target herbicides. What are the likely causes and how can I fix it?
A: Low and inconsistent recovery is one of the most frequent issues in trace analysis and typically points to problems in the sample preparation and extraction steps. The root cause is often related to incorrect pH, analyte adsorption, or inefficient extraction.
The Scientific Rationale: Phenoxyacetic herbicides are acidic compounds. Their solubility and chemical state are highly dependent on the pH of the solution.
-
At high pH (e.g., pH > 12): The carboxylic acid group is deprotonated, forming a negatively charged carboxylate ion. This form is highly water-soluble and is used to hydrolyze herbicide esters to their acid form and to separate them from non-acidic interferences.[1][2]
-
At low pH (e.g., pH < 2): The carboxylate is protonated, rendering the molecule neutral and significantly more soluble in organic solvents. This state is essential for efficient extraction from the aqueous phase into an organic solvent or for retention on a reversed-phase solid-phase extraction (SPE) cartridge.[1][2]
Failure to control pH at these critical stages leads directly to analyte loss. Furthermore, these polar compounds can adsorb to active sites on glassware or within the analytical system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte recovery.
Corrective Actions:
-
pH Control: Use a calibrated pH meter. Ensure the sample is acidified to pH < 2 before any organic solvent extraction or loading onto a reversed-phase SPE cartridge. This step is critical for good recovery.[3]
-
SPE Technique: Ensure the SPE cartridge does not dry out between conditioning, loading, and washing steps. Use an appropriate elution solvent (e.g., ethyl acetate, methanol) to ensure complete elution of the analytes from the sorbent.[3]
-
Prevent Adsorption: Use silanized glass vials and inserts. Rinsing glassware with dilute hydrochloric or sulfuric acid prior to use can also help passivate active sites.[1]
-
Internal Standards: Use an isotopically labeled internal standard for each analyte if possible. This is the most effective way to correct for recovery losses during sample preparation and for matrix effects during analysis.[4]
Q2: My chromatograms show high background noise and an unstable baseline, making it hard to integrate low-level peaks. What's causing this?
A: High background and baseline instability are typically caused by co-extracted matrix components, contaminated reagents or solvents, or carryover from previous injections.
The Scientific Rationale: Complex sample matrices, such as soil, sludge, or vegetables, contain a multitude of organic compounds (e.g., humic acids, fulvic acids, phenols) that can be co-extracted with your target herbicides.[1] These compounds can create a high chemical background, especially with less selective detectors. Phthalates from plastic labware are also a very common source of interference.[1] In LC-MS, this can manifest as an unstable ion current, leading to a "noisy" baseline.
Troubleshooting Steps:
-
Run a Solvent Blank: Inject a sample of the solvent used for your final extract reconstitution. If the noise is present, your solvent or glassware is contaminated.
-
Run a Method Blank: Process a sample of reagent water or a clean reference matrix through your entire sample preparation procedure.[1] If this blank is noisy, the contamination is coming from one of your reagents, SPE cartridges, or lab apparatus.
-
Improve Sample Cleanup: If the blanks are clean, the interference is from the sample matrix itself.
-
Alkaline Wash: Incorporate a liquid-liquid extraction with a solvent like methylene chloride at high pH (>12) before the acidification step. This will remove many neutral and basic interferences.[1]
-
SPE Cleanup: Use a more selective SPE sorbent or add a secondary cleanup step with a different sorbent chemistry (e.g., Florisil, silica).[5]
-
-
Minimize Plastics: Avoid using plastic containers, pipette tips, and vial caps wherever possible to minimize phthalate contamination.[1]
-
Increase MS/MS Selectivity: If using LC-MS/MS, ensure you are operating in Multiple Reaction Monitoring (MRM) mode. MRM is significantly more selective than full scan or selected ion monitoring (SIM) and can effectively eliminate most chemical noise.[5][6] The difference in selectivity between SIM and MRM can be dramatic in complex matrices.[6]
Q3: I'm performing GC analysis after derivatization, but my results are inconsistent. What could be wrong with my derivatization step?
A: Inconsistent derivatization is a common pitfall in GC analysis of polar compounds like phenoxyacetic acids. The issue usually stems from the presence of water, improper reagent handling, or incomplete reaction.
The Scientific Rationale: Derivatization is essential for GC analysis to make the herbicides volatile and thermally stable.[7] Common methods include alkylation (e.g., forming methyl esters with diazomethane) or silylation (forming TMS or TBDMS esters).[8][9] These reactions are highly sensitive to interference.
-
Water: Derivatizing reagents are extremely water-sensitive. Any moisture in the sample extract or reaction vial will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.
-
Reagent Stability: Many derivatizing agents are unstable and must be handled carefully. Diazomethane, for example, is explosive and toxic and must be prepared fresh and used in solution.[9]
-
Reaction Conditions: The reaction may require specific temperatures or catalysts to proceed to completion. Incomplete reactions lead to low and variable results.
Corrective Actions:
-
Ensure Dryness: Before derivatization, ensure your sample extract is completely dry. This is often achieved by passing the extract through anhydrous sodium sulfate.[1]
-
Reagent Quality: Use fresh, high-quality derivatization reagents. If preparing reagents in-house (like diazomethane), follow safety protocols precisely.
-
Optimize Reaction: Review the protocol for the specific reagent you are using. Check for requirements like heating, catalysts, or specific reaction times to ensure the reaction goes to >95% completion.[10]
-
Matrix Interference: Some co-extracted matrix components can have active hydrogen groups (-OH, -NH, -SH) that will also react with the derivatizing agent, consuming it.[10] If you suspect this, you may need to improve your sample cleanup to remove these interferences before derivatization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in phenoxyacetic herbicide analysis?
A: The most significant interferences are naturally occurring organic acids and phenols, particularly in soil and water samples.[1] Key sources include:
-
Humic and Fulvic Acids: These are complex organic polymers found in soil and water. They are co-extracted with phenoxyacetic acids and can cause significant matrix effects in LC-MS and interfere with derivatization for GC.
-
Natural Phenolic Compounds: Similar in structure to the herbicides, these can co-elute and interfere with detection.
-
Phthalate Esters: These are ubiquitous plasticizers that can leach from lab equipment and cause significant interfering peaks, especially with GC-ECD analysis.[1]
-
Co-formulants: Other chemicals present in the commercial herbicide formulations can also interfere.
Q2: How do I choose between LC-MS/MS and GC-ECD/MS for my analysis?
A: The choice depends on the sample matrix, required sensitivity, available equipment, and the specific analytes. Both are powerful techniques, but they have distinct advantages and disadvantages.
| Feature | LC-MS/MS | GC-ECD/MS |
| Derivatization | Generally not required, simplifying sample prep.[2] | Mandatory. Adds time, cost, and potential for error.[7] |
| Selectivity | Excellent, especially in MRM mode. Reduces matrix interference.[6] | Good, but may require confirmation on a second column.[1] |
| Sensitivity | Extremely high, often reaching sub-ppb or ppt levels.[4][5] | Very high, especially with an Electron Capture Detector (ECD). |
| Matrix Effects | Prone to ion suppression or enhancement.[4] | Less prone to ionization effects, but matrix can affect derivatization. |
| Compound Scope | Excellent for polar, thermally labile, and high molecular weight compounds. | Best for volatile and thermally stable (or derivatized) compounds. |
| Primary Challenge | Managing matrix effects. | Ensuring complete and reproducible derivatization. |
Recommendation: For complex matrices like food or soil, LC-MS/MS is often preferred due to its superior selectivity and the elimination of the derivatization step.[5][6] For cleaner water samples or when MS/MS is unavailable, GC-ECD remains a robust and cost-effective option.[1]
Q3: Why is pH control so important throughout the analytical process?
A: As acidic compounds, the charge state, solubility, and retention of phenoxyacetic herbicides are dictated by pH. Precise pH control is the foundation of a successful analysis.
Caption: The critical role of pH in phenoxyacetic acid analysis.
Maintaining a consistent pH (typically acidic) in the final extract is also crucial for reproducible chromatographic retention times and peak shapes in reversed-phase HPLC.[2]
Part 3: Key Experimental Protocols
Disclaimer: These are generalized protocols. Always validate methods with your specific matrix and instrumentation. Handle all chemicals with appropriate safety precautions.
Protocol 1: Generic Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol is a starting point for cleaning up water samples prior to LC-MS/MS analysis.
-
Sample pH Adjustment: Take 100 mL of your water sample. Add acid (e.g., sulfuric or formic acid) to adjust the pH to < 2.0.[3] Spike with internal standards.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg). Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water (pH < 2). Do not allow the sorbent to go dry.
-
Sample Loading: Load the acidified water sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Sorbent Washing: Wash the cartridge with 5 mL of reagent water (pH < 2) to remove salts and polar interferences.
-
Sorbent Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure nitrogen for 15-20 minutes. This step is critical to remove water before elution with an organic solvent.
-
Analyte Elution: Elute the herbicides from the cartridge with 2 x 4 mL aliquots of a suitable solvent like ethyl acetate or methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
References
- Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. [Link]
- Screening method for phenoxy acid herbicides in ground water by high-performance liquid chromatography of 9-anthryldiazomethane derivatives and fluorescence detection - PubMed. [Link]
- SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground w
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - NIH. [Link]
- Determination of Phenoxyacetic Herbicide Residues in Biological M
- Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water - ResearchG
- Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Neg
- Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. [Link]
- Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - ResearchG
- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - ResearchG
- Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatiz
- Acids: Derivatiz
- Derivatiz
Sources
- 1. epa.gov [epa.gov]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Technical Support Center: Gas Chromatography of Trimethylphenoxyacetic Acids
Welcome to the technical support center for the gas chromatographic (GC) analysis of trimethylphenoxyacetic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your analytical methods.
Introduction
Trimethylphenoxyacetic acids, a class of synthetic auxins, are pivotal in various biological studies. Their analysis by gas chromatography presents unique challenges due to their polarity and thermal lability. This guide offers practical, experience-based solutions to common issues encountered during their analysis, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of trimethylphenoxyacetic acids?
A1: Trimethylphenoxyacetic acids are polar and have low volatility, making them unsuitable for direct GC analysis.[1] Derivatization is a chemical modification process that converts these acids into more volatile and thermally stable derivatives.[2][3] This is achieved by replacing the active hydrogen in the carboxylic acid group with a less polar functional group, which improves chromatographic separation and sensitivity.[4][5]
Q2: What are the most common derivatization methods for these compounds?
A2: The three primary methods are silylation, alkylation, and acylation.[2][6]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a trimethylsilyl (TMS) group.[2][7] This is a widely used and effective method.
-
Alkylation: This involves forming esters, typically methyl esters, using reagents like trimethylsilyldiazomethane (TMSD) or boron trifluoride-methanol (BF3-Methanol).[6][8] TMSD is considered a safer alternative to the highly toxic and explosive diazomethane.[8]
-
Acylation: This method is also used, though less common for this specific class of compounds.
Q3: How do I choose the right GC column for analyzing trimethylphenoxyacetic acid derivatives?
A3: The choice of column is critical for achieving good separation. For the analysis of derivatized trimethylphenoxyacetic acids, a non-polar or mid-polar column is generally recommended.[9]
-
Non-polar columns , such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), are a good starting point.[2][9] These columns separate compounds primarily based on their boiling points.
-
The column dimensions also play a role. A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a common and effective choice.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the GC analysis of trimethylphenoxyacetic acids.
Symptom: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing acidic compounds and can compromise quantification.[10][11]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Active Sites in the System | The acidic nature of the underivatized compounds can lead to strong interactions with active sites (silanol groups) in the injector liner, column, or connections, causing peak tailing.[3][11] | 1. Deactivated Liners: Always use deactivated inlet liners.[3] 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions to passivate active sites. 3. Derivatization: Ensure the derivatization reaction has gone to completion to minimize the presence of free acids.[3] |
| Column Contamination | Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.[10][12] | 1. Trim the Column: Remove 10-20 cm from the inlet end of the column.[3] 2. Use a Guard Column: A guard column can protect the analytical column from contamination. |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak distortion.[11][13] | Re-install the column according to the instrument manufacturer's guidelines, ensuring a clean, square cut on the column ends.[13] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[3] | Dilute the sample and re-inject. If peak shape improves, the initial sample was too concentrated.[3] |
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Symptom: Baseline Noise or Drift
A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.[14][15]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Column Bleed | At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline. | 1. Check Column Temperature Limit: Ensure the oven temperature does not exceed the column's maximum operating temperature.[16] 2. Condition the Column: A proper bake-out can remove volatile contaminants.[12] 3. Use a Low-Bleed Column: Consider using a mass spectrometry (MS)-grade low-bleed column.[17] |
| Contaminated Carrier Gas | Impurities in the carrier gas (e.g., oxygen, moisture) can damage the stationary phase and increase baseline noise. | 1. Use High-Purity Gas: Employ carrier gas with a purity of 99.999% or higher. 2. Install Gas Purifiers: Use traps to remove oxygen, moisture, and hydrocarbons from the gas line. |
| Septum Bleed | Particles from a worn or cored septum can enter the inlet liner and cause ghost peaks or a noisy baseline. | Replace the injection port septum regularly.[18] |
| Detector Contamination | The detector can become contaminated over time, leading to increased noise. | Follow the manufacturer's instructions for detector cleaning and maintenance.[15] |
Symptom: Poor Resolution
Inadequate separation between analyte peaks can hinder accurate quantification.[14]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Oven Temperature Program | The temperature ramp rate can significantly impact separation. | 1. Decrease Ramp Rate: A slower temperature ramp can improve the separation of closely eluting peaks. 2. Optimize Initial Temperature: A lower initial temperature can improve the resolution of early-eluting compounds. |
| Incorrect Column Phase | The stationary phase may not be providing the necessary selectivity for the analytes. | If using a non-polar column, consider a column with a slightly more polar phase to introduce different selectivity.[9][19] |
| Carrier Gas Flow Rate Too High or Low | The linear velocity of the carrier gas affects column efficiency. | Optimize the carrier gas flow rate (or head pressure) to achieve the best separation. |
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes a common method for derivatizing trimethylphenoxyacetic acids using BSTFA.
Materials:
-
Trimethylphenoxyacetic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Accurately weigh 1-5 mg of the standard or sample residue into a reaction vial.[2]
-
Add 100 µL of anhydrous pyridine to dissolve the sample.[2]
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS for more sterically hindered acids).[2]
-
Tightly cap the vial and vortex for 30 seconds.[2]
-
Heat the vial at 60-70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before GC injection.[2]
Protocol 2: GC System Parameters
These are typical starting parameters for the analysis of derivatized trimethylphenoxyacetic acids. Optimization may be required.
| Parameter | Setting | Rationale |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analytes without thermal degradation.[2] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column that provides good separation for a wide range of compounds.[2][9] |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) | A typical temperature program that allows for the separation of compounds with varying boiling points.[2] |
| Detector Temperature | 280°C (FID or MS transfer line) | Prevents condensation of the analytes in the detector.[2] |
Overall Analytical Workflow
Caption: General workflow for GC analysis.
References
- BenchChem. (2025).
- ResearchGate. (2025). Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis.
- PubMed. (1998).
- PubMed. (2006).
- INIS-IAEA. (2025).
- EPA.
- Sample Prepar
- NIH. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH.
- ResearchGate. (2025). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method.
- TROUBLESHOOTING GUIDE.
- Fisher Scientific. GC Columns. Fisher Scientific.
- American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
- (2016). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
- Thermo Fisher Scientific. EPA Analytical Methods. Thermo Fisher Scientific.
- Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
- The Royal Society of Chemistry. (2012). EPA Method 525.3. The Royal Society of Chemistry.
- BenchChem.
- Restek. (2021).
- Sigma-Aldrich. GC Column Selection Guide. Sigma-Aldrich.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Phenova. GC Troubleshooting Guide. Phenova.com.
- Bulletin 909A Guide to Derivatiz
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Sigma-Aldrich.
- Method 8041A.
- Buck Scientific.
- LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC.
- Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
- Postnova. Agilent J&W GC Column Selection Guide. Postnova.
- Thermo Fisher Scientific.
- PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed.
- Agilent.
- PubMed.
- YouTube. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- YouTube. (2021). GC Troubleshooting - The most common problems you will encounter. YouTube.
Sources
- 1. Study of different parameters affecting the derivatization of acidic herbicides with trimethylsulfonium hydroxide to make them suitable for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - ID [thermofisher.com]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. postnova.com [postnova.com]
- 18. youtube.com [youtube.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(2,3,6-trimethylphenoxy)acetic acid
Welcome to the technical support center for troubleshooting challenging separations in High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2-(2,3,6-trimethylphenoxy)acetic acid. Our goal is to provide in-depth, scientifically grounded solutions to help you achieve symmetric, reproducible peaks for accurate quantification.
Understanding the Analyte: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the analyte, as they directly influence its chromatographic behavior.
-
Structure: this compound possesses a carboxylic acid group, making it an acidic compound. It also has a substituted aromatic ring, contributing to its hydrophobicity.
-
Predicted logP: 2.72, indicating moderate hydrophobicity.[1]
The combination of an acidic functional group and a hydrophobic structure makes this compound susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing.[2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak tailing?
Peak tailing for this compound is most likely due to a combination of factors related to its chemical nature and its interaction with the HPLC column. The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[2]
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface that are not fully covered by the C18 or other hydrophobic ligands.[3][4] These silanol groups are acidic (pKa typically 3.5-4.5) and can become deprotonated (negatively charged) at mobile phase pH values above this range.[5] Your analyte, being an acid, will be at least partially ionized (negatively charged) at pH values around and above its pKa. This leads to a strong, undesirable ionic interaction between the negatively charged analyte and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[2][6]
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of its ionized and non-ionized forms.[7] This dual state in solution leads to inconsistent interactions with the stationary phase, resulting in broadened or tailing peaks.[8][9]
-
Column Contamination: The column can become contaminated with impurities from the sample or the mobile phase, leading to active sites that can cause secondary interactions.[10] Metal contamination (e.g., iron, aluminum) in the silica matrix can also chelate with the analyte, causing tailing.[10][11]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poorly made connections, or a large detector flow cell, can contribute to band broadening and peak tailing.[10]
Q2: How can I systematically troubleshoot and resolve the peak tailing?
A systematic approach is key to identifying and resolving the root cause of peak tailing. The following workflow and detailed protocols will guide you through the process.
Troubleshooting Workflow Diagram
A troubleshooting workflow for resolving peak tailing.
Protocol 1: Implement and Optimize Mobile Phase pH Control
Controlling the mobile phase pH is the most critical step in achieving good peak shape for ionizable compounds like this compound.[12] The goal is to suppress the ionization of the carboxylic acid group, thereby minimizing secondary interactions with silanols.
Step-by-Step Methodology:
-
Estimate Analyte pKa: Since the exact pKa is unknown, assume a typical carboxylic acid pKa of around 4.0.
-
Select an Appropriate Buffer: Choose a buffer with a pKa close to your desired mobile phase pH. For suppressing the ionization of an acid, a low pH is required.[13] A phosphate or formate buffer is a good starting point.[14][15]
-
Prepare the Buffered Mobile Phase:
-
Set Initial pH: Adjust the pH to be at least 2 units below the estimated pKa. A starting pH of 2.5 is recommended. At this pH, the carboxylic acid will be fully protonated (non-ionized), and the silanol groups on the column will also be protonated, minimizing ionic interactions.[2][8]
-
Analyze the Sample: Equilibrate the column thoroughly with the new mobile phase and inject your sample.
-
Evaluate and Adjust:
-
If peak tailing is significantly improved, you have likely addressed the primary issue.
-
If retention is now too long, you can increase the percentage of the organic modifier.
-
If tailing persists, consider further lowering the pH (if your column allows) or investigate other factors.
-
Data Summary Table: Effect of pH on Peak Asymmetry
| Mobile Phase pH | Buffer System (20 mM) | Expected Analyte State | Expected Silanol State | Predicted Effect on Peak Tailing |
| 7.0 (Unbuffered) | None | Ionized (COO-) | Ionized (SiO-) | Severe Tailing |
| 4.5 | Acetate | Partially Ionized | Partially Ionized | Moderate to Severe Tailing |
| 2.5 | Phosphate/Formate | Non-ionized (COOH) | Non-ionized (SiOH) | Significantly Reduced Tailing |
Protocol 2: Evaluate and Select an Appropriate HPLC Column
Not all C18 columns are created equal. The type of silica, bonding technology, and end-capping play a significant role in minimizing peak tailing for acidic and basic compounds.
Step-by-Step Methodology:
-
Review Your Current Column: Identify the specifications of your column. Is it made with high-purity (Type B) silica? Is it end-capped? Older columns or those made with lower purity silica have more active silanol groups and are more prone to causing peak tailing.[5][16]
-
Consider a Modern, End-Capped Column: End-capping is a process where residual silanol groups are chemically deactivated with a small, less reactive silane.[4] This significantly reduces the potential for secondary interactions.[17] Look for columns specifically marketed as "high-purity," "base-deactivated," or "fully end-capped."
-
Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This polar group helps to shield the analyte from interacting with the underlying silica surface and can improve peak shape for polar and ionizable compounds.[17]
-
Phenyl Phases: A phenyl-hexyl or other phenyl-based column can offer different selectivity due to pi-pi interactions with the aromatic ring of your analyte. This may or may not improve peak shape but is an option to alter selectivity.[18]
-
Column Selection Guide
| Column Type | Key Feature | Suitability for this compound |
| Traditional C18 (Type A Silica) | High silanol activity | Poor - High probability of peak tailing. |
| Modern C18 (Type B, End-Capped) | Low silanol activity, high purity | Excellent - Recommended starting point. |
| Polar-Embedded | Shielded silanols, alternative selectivity | Very Good - Can provide excellent peak shape. |
| Hybrid Silica (e.g., BEH) | Extended pH stability, low silanol activity | Excellent - Offers robustness and good peak shape. |
Q3: I've optimized the pH and am using a good column, but I still see some tailing. What else can I check?
If the primary chemical interactions have been addressed, it's time to investigate other system and method parameters.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[10] Dissolving the sample in a very strong solvent (e.g., 100% acetonitrile) can cause peak distortion, including tailing or fronting. Best practice is to dissolve the sample in the mobile phase itself.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[17][19] Ensure all fittings are properly seated to avoid dead volume.[20]
-
Column Overload: Injecting too much sample can lead to overload tailing.[10] Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Column Contamination and Voids: If the column is old or has been subjected to harsh conditions, the inlet frit may be blocked, or a void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows) or replacing it with a new one. Using a guard column can help protect the analytical column from contamination.[21]
In-Depth Scientific Explanation: The Mechanism of Silanol Interactions
The surface of silica is populated with silanol groups (Si-OH). These can be classified into different types, with "lone" or "acidic" silanols being the most problematic.[5] These acidic silanols have a pKa around 3.5-4.5 and readily deprotonate to form negatively charged silanate groups (Si-O⁻) at higher pH.[5]
When an acidic analyte like this compound is analyzed at a mobile phase pH above its pKa (e.g., pH > 4), it will also be deprotonated and exist as a carboxylate anion (COO⁻). The electrostatic repulsion between the negatively charged analyte and the negatively charged silanate groups can lead to a secondary retention mechanism. This interaction is often slow and non-uniform across the column, resulting in a tailing peak.[22]
By lowering the mobile phase pH to ~2.5, we create an environment where both the silanol groups and the carboxylic acid on the analyte are fully protonated (neutral).[2] This eliminates the strong ionic interaction, allowing the primary, desired reversed-phase (hydrophobic) retention mechanism to dominate, leading to a much more symmetrical peak shape.
Effect of pH on analyte-stationary phase interactions.
References
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2).
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
- When should you use a buffer for HPLC, how does it work and which one to use? (2013, December 18). Restek.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
- Dolan, J. W. (n.d.).
- Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach Scientific.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- The Role of End-Capping in RP. (n.d.). Phenomenex.
- Control pH During Method Development for Better Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Reversed-phase HPLC Buffers. (n.d.). MilliporeSigma.
- A Guide For Selection of Buffer for HPLC. (2022, January 24). YouTube.
- The LCGC Blog: Buffer Choice for HPLC Separations. (2013, July 2). LCGC North America.
- HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC North America.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- (2,4,6-trimethyl-phenoxy)-acetic acid. (n.d.). Guidechem.
- 2-(2,4,6-Trimethylphenoxy)acetic acid. (n.d.). CAS Common Chemistry.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
Sources
- 1. guidechem.com [guidechem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. support.waters.com [support.waters.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. lctsbible.com [lctsbible.com]
dealing with low solubility of 2-(2,3,6-trimethylphenoxy)acetic acid in aqueous solutions
Welcome to the technical support center for 2-(2,3,6-trimethylphenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction: Understanding the Solubility Challenge
This compound, a substituted phenoxyacetic acid, presents a significant solubility challenge in aqueous media primarily due to its molecular structure. The presence of a phenyl ring and three methyl groups contributes to a significant hydrophobic character. While the carboxylic acid moiety provides a degree of polarity, its overall influence is often insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor dissolution in water.
For context, the parent compound, phenoxyacetic acid, has a reported aqueous solubility of 12 g/L and a pKa of 3.7. The addition of three methyl groups to the phenoxy ring in this compound is expected to substantially decrease its aqueous solubility.
This guide will provide you with a foundational understanding of this issue and practical, step-by-step strategies to overcome it in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The low aqueous solubility of this compound is inherent to its chemical structure. The molecule possesses a large, nonpolar region consisting of the trimethyl-substituted phenyl ring, which is hydrophobic ("water-fearing"). The polar carboxylic acid group is not sufficient to counteract this hydrophobicity, leading to poor interaction with water molecules and, consequently, low solubility.
Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What should I do?
A2: Heating can temporarily increase the solubility of many compounds, but for substances like this compound, this effect is often not a stable solution. As the solution cools, the kinetic energy of the water molecules decreases, and they are less able to keep the hydrophobic compound in solution, leading to precipitation. For a stable solution, you will likely need to modify the formulation itself, as detailed in the troubleshooting guides below.
Q3: Will adjusting the pH of my solution help?
A3: Yes, pH adjustment is a highly effective primary strategy for dissolving carboxylic acids. By increasing the pH of the aqueous solution to a value above the compound's pKa, you deprotonate the carboxylic acid group (-COOH) to its carboxylate form (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its ability to interact with polar water molecules through ion-dipole interactions, thereby enhancing solubility.
Q4: Are there any alternative solvents I can use?
A4: If your experimental design permits, using organic solvents or a co-solvent system can be an effective approach. The compound is expected to have much higher solubility in polar organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). A co-solvent system, which is a mixture of water and a miscible organic solvent, can also be a viable option to achieve the desired concentration.
Troubleshooting Guides
Problem 1: Complete Dissolution in Aqueous Buffer is Not Achieved
This is the most common issue encountered with this compound. The following troubleshooting guide offers a systematic approach to achieving complete dissolution through pH modification.
The carboxylic acid group of this compound is weakly acidic. In neutral or acidic aqueous solutions, it will be predominantly in its protonated, non-ionized form (-COOH), which is less polar and thus poorly soluble.
The key is to deprotonate the carboxylic acid to its more soluble anionic form.
Caption: Workflow for solubilizing this compound via pH adjustment.
-
Initial Suspension: Suspend the desired amount of this compound in the required volume of water or aqueous buffer.
-
Stirring: Begin vigorous stirring to ensure uniform mixing.
-
Base Addition: Slowly add a suitable base (e.g., 1 M NaOH or 1 M KOH) dropwise to the suspension.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Observation: Observe the suspension for signs of dissolution as the pH increases.
-
Final Volume Adjustment: Once the compound is fully dissolved, you can adjust the final volume with additional buffer or water as needed.
Problem 2: The required concentration cannot be achieved even with pH adjustment, or the experimental conditions are pH-sensitive.
In some cases, you may need to prepare a highly concentrated stock solution, or your downstream application may be incompatible with a high pH. In such scenarios, alternative solubilization strategies are necessary.
A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a hydrophobic compound.
-
Solvent Selection: Choose a water-miscient organic solvent in which this compound is readily soluble. Common choices include:
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Initial Dissolution: Dissolve the this compound in the minimum required volume of the selected organic solvent.
-
Aqueous Addition: Slowly add the aqueous buffer to the organic solution while stirring continuously.
-
Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
-
Final Concentration: Adjust the final volume with the aqueous buffer to reach the desired concentration, ensuring the solution remains clear.
Table 1: Common Co-Solvents and Their Properties
| Co-Solvent | Polarity | Notes |
| Ethanol | Polar | Biocompatible at low concentrations. |
| Methanol | Polar | Can be toxic; use with caution. |
| DMSO | Polar aprotic | Excellent solubilizing agent, but can be difficult to remove and may affect cell viability in some assays. |
| DMF | Polar aprotic | Similar to DMSO, a powerful solvent. |
| Propylene Glycol | Polar | Generally recognized as safe (GRAS). |
| PEG 400 | Polar | GRAS, commonly used in pharmaceutical formulations. |
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.
-
Surfactant Selection: Choose a suitable surfactant. Common laboratory surfactants include:
-
Tween® 20
-
Tween® 80
-
Triton™ X-100
-
Sodium Dodecyl Sulfate (SDS)
-
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add Compound: Add the this compound to the surfactant solution.
-
Facilitate Dissolution: Stir or sonicate the mixture to aid in the encapsulation of the compound within the micelles.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer.
-
Add Compound: Add the this compound to the cyclodextrin solution.
-
Complex Formation: Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
Summary and Recommendations
Dealing with the low aqueous solubility of this compound is a common but manageable challenge. A systematic approach, starting with the simplest and most common method, is recommended.
Caption: A decision-making workflow for selecting the appropriate solubilization method.
By following the guidelines and protocols outlined in this technical support center, researchers can effectively overcome the solubility issues associated with this compound and proceed with their experiments with greater confidence and success.
References
- Wikipedia. Phenoxyacetic acid. [Link]
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
- MDPI. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
- JOCPR.
minimizing degradation of 2-(2,3,6-trimethylphenoxy)acetic acid during sample storage
Welcome to the dedicated technical support resource for 2-(2,3,6-trimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your samples during storage and experimentation. As Senior Application Scientists, we have compiled this information based on established principles of chemical stability and extensive laboratory experience.
Understanding the Molecule: A Foundation for Stability
This compound is a member of the phenoxyacetic acid family.[1][2][3] Its structure, comprising a trimethyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond, dictates its chemical properties and potential degradation pathways. The carboxylic acid group makes the molecule acidic, while the ether linkage and the aromatic ring are susceptible to specific chemical reactions that can lead to degradation.[1][4]
This guide will provide you with the necessary knowledge to minimize degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the storage and handling of this compound.
Q1: What are the primary factors that can cause degradation of my this compound samples?
A: The main factors that can lead to the degradation of your samples are exposure to light (photodegradation), elevated temperatures, extreme pH conditions (both acidic and basic), and the presence of oxidizing agents.[5][6][7] The ether linkage and the aromatic ring are particularly susceptible to oxidative and photolytic cleavage.
Q2: I'm dissolving my compound in a solvent for my experiments. What are the best solvents to use for short-term and long-term storage?
A: For short-term use, high-purity aprotic solvents like acetonitrile or anhydrous THF are often suitable.[8] For long-term storage, it is generally recommended to store the compound in its solid, crystalline form.[9] If a stock solution is necessary for long-term storage, it should be prepared in a high-purity, anhydrous aprotic solvent and stored at low temperatures. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can potentially esterify the carboxylic acid group, especially under certain conditions.[10]
Q3: What are the ideal temperature and light conditions for storing my samples?
A: For solid samples, store in a cool, dry, and dark place.[4] A desiccator at room temperature may be sufficient for short periods. For long-term stability, storage at -20°C or -80°C is recommended, especially for solutions.[11] Always protect your samples from light by using amber vials or by wrapping the container in aluminum foil.[6]
Q4: I suspect my sample has degraded. What are the potential degradation products I should be looking for?
A: Potential degradation can occur at the ether linkage or the carboxylic acid group. Degradation pathways could include hydrolysis of the ether bond, leading to the formation of 2,3,6-trimethylphenol and glycolic acid. Oxidation of the aromatic ring is also a possibility. Under certain conditions, decarboxylation of the acetic acid side chain might occur.
Q5: How can I analytically check for the degradation of my samples?
A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for assessing the purity of your sample and detecting degradation products.[12][13] The appearance of new peaks in the chromatogram is a clear indication of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.[13][14]
Troubleshooting Guide
Unexpected experimental results can often be traced back to sample degradation. This guide will help you troubleshoot common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent assay results | Degradation of the active compound. | 1. Prepare fresh solutions from a solid stock.2. Re-evaluate your storage conditions (temperature, light, solvent).3. Analyze the sample purity using HPLC. |
| Appearance of new, unexpected peaks in HPLC analysis | Sample degradation has occurred. | 1. Identify the degradation products using LC-MS if possible.2. Review handling procedures to identify potential sources of contamination or stress (e.g., repeated freeze-thaw cycles).3. Implement stricter storage protocols as outlined in the "Best Practices" section. |
| Change in physical appearance of the sample (e.g., color change) | Significant degradation or contamination. | 1. Discard the sample.2. Obtain a fresh batch of the compound.3. Review safety data sheets for handling and storage of the pure compound and any potential contaminants.[15] |
| Precipitation of the compound from a stored solution | Solvent evaporation or change in temperature affecting solubility. | 1. Gently warm the solution and vortex to redissolve.2. If precipitation persists, the solution may be supersaturated. Prepare a new, less concentrated stock solution.3. Ensure storage containers are tightly sealed to prevent solvent evaporation.[4] |
Best Practices for Storage and Handling
Adhering to these best practices will help ensure the long-term stability of your this compound samples.
Workflow for Sample Handling and Storage
Caption: Decision workflow for handling and storing this compound.
Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid | N/A | Room Temperature | Short-term (<1 month) | Store in a desiccator, protected from light. |
| Solid | N/A | 4°C or -20°C | Long-term (>1 month) | Tightly sealed container, protected from light. |
| Solution | Anhydrous Acetonitrile, DMSO, or DMF | -20°C | Short to medium-term (1-6 months) | Use amber vials, consider inert gas overlay (N₂ or Ar). Aliquot to avoid freeze-thaw cycles. |
| Solution | Anhydrous Acetonitrile, DMSO, or DMF | -80°C | Long-term (>6 months) | Same as -20°C, provides enhanced stability.[11] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Long-Term Storage
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., acetonitrile) to achieve the desired concentration.
-
Dissolution: Ensure complete dissolution by vortexing or brief sonication.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials.
-
Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas like nitrogen or argon before sealing.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Routine Purity Check by HPLC
-
Sample Preparation: Prepare a dilute solution of your compound in the mobile phase or a compatible solvent.
-
HPLC System: Use a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.
-
Analysis: Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of the pure compound).
-
Evaluation: A pure sample should show a single major peak. The presence of additional peaks indicates potential degradation or impurities. The peak area percentage can be used to estimate the purity.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound can aid in identifying degradation products and refining storage conditions.
Caption: Potential degradation pathways for this compound.
By implementing these guidelines, you can significantly enhance the reliability and reproducibility of your research involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- PubChem. Phenoxyacetic Acid.
- [Chemical Knowledge]. Specification for storage and transport of carboxylic acids.
- MedCrave online.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- RecSupply.
- Google Patents.
- ANALYTICAL METHOD SUMMARIES. [Link]
- University of California, Berkeley - EH&S. Safe Storage of Hazardous Chemicals. [Link]
- SciSpace.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Journal of Emerging Technologies and Innovative Research.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
- PubMed.
- ScienceDirect.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- ResearchGate. (PDF) Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. [Link]
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. recsupply.com [recsupply.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bibrepo.uca.es [bibrepo.uca.es]
- 13. hovione.com [hovione.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
calibration curve issues in quantitative analysis of auxins
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quantitative auxin analysis. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges you may encounter when generating and using calibration curves for the quantification of auxins like Indole-3-acetic acid (IAA). This resource synthesizes field-proven insights and established analytical principles to help you troubleshoot issues, ensure data integrity, and produce reliable, reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding calibration curves in auxin analysis.
Q1: What is an acceptable R² value for my auxin calibration curve?
A: While the coefficient of determination (R²) is a common metric for linearity, relying on it alone can be misleading[1][2]. However, a generally accepted threshold in bioanalytical method validation is an R² > 0.990 , with many laboratories aiming for R² > 0.995 or higher[3]. For assay methods, the requirement can be as stringent as R² > 0.999[3]. It is crucial to also visually inspect the curve and analyze the residuals plot. A random distribution of residuals around the x-axis indicates a good fit, whereas a trend suggests a non-linear relationship or the need for a weighted regression[4][5].
Q2: Should I force my calibration curve through the origin (0,0)?
A: Forcing the curve through the origin should be done with caution. Most analytical instruments have a background signal or noise that results in a non-zero intercept[6][7]. You should only force the origin if you have experimentally verified that a true blank sample (a matrix sample with no analyte) consistently yields a response that is statistically indistinguishable from zero. An improper use of forcing the origin can introduce significant bias, especially at the lower end of the curve.
Q3: How long are my auxin stock and working solutions stable?
A: The stability of auxin solutions is critical and depends on the specific auxin and storage conditions.
-
Indole-3-acetic acid (IAA): IAA is notoriously unstable, being sensitive to light and temperature. IAA stock solutions should be stored at -20°C in amber vials to prevent photodecomposition[8][9]. For quantitative studies, freshly prepared working standards are highly recommended[10]. The presence of salts, such as those in Murashige-Skoog (MS) media, can accelerate IAA degradation[11].
-
Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D): These synthetic auxins are more stable. Their stock solutions can be stored for several months at 4°C or indefinitely at -20°C[8][10].
Always monitor for precipitation or color changes before use, as these are signs of degradation or contamination[10].
Q4: What is the best internal standard for IAA quantification?
A: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (IS) because it has nearly identical chemical and physical properties to the analyte, allowing it to correct for analyte loss during sample preparation and for matrix-induced variations in instrument response[12][13]. For IAA, ¹³C₆-labeled IAA ([¹³C₆]IAA) is considered the best choice. The six ¹³C atoms provide a sufficient mass shift (6 units) to avoid isotopic interference from the native analyte and the label is highly stable, unlike deuterium labels which can be susceptible to back-exchange[12][14].
Q5: What are matrix effects and how do I mitigate them?
A: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix (e.g., salts, lipids, pigments in a plant extract)[15][16][17]. This is a major challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification[15][18].
Mitigation Strategies:
-
Effective Sample Preparation: Implement robust extraction and clean-up steps (e.g., solid-phase extraction (SPE), liquid-liquid extraction) to remove interfering matrix components[12][13][19].
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of the analyte from interfering compounds[16].
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled IS experiences the same matrix effects as the analyte, providing the most reliable correction[14][16].
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples[4].
Troubleshooting Guide for Calibration Curve Issues
This section provides a structured approach to diagnosing and resolving specific problems with your auxin calibration curves.
Issue 1: Poor Linearity (Low R² or Non-linear Curve Shape)
Your calibration curve does not fit a linear model, showing a distinct curve or a low R² value.
Causality & Troubleshooting Workflow
Poor linearity can stem from multiple sources, from standard preparation to detector saturation. The following workflow helps to systematically identify the root cause.
Detailed Explanations
-
Step 1: Verify Standard Preparation & Stability: Errors in serial dilutions are a common culprit. Inaccurate pipetting or using unstable stock solutions (especially for IAA) will directly impact linearity[20]. Always use calibrated pipettes and prepare fresh working standards from a properly stored stock solution[9][20]. Avoid serial dilutions if possible, as they can propagate errors; preparing each standard independently from the stock is best practice[21][22].
-
Step 2: Assess Calibration Range: The linear response of a detector is finite[23]. If your concentration range is too broad, you may be exceeding the linear dynamic range of the instrument[23][24]. The curve may become non-linear at the upper and lower limits[24].
-
Step 3: Check for Detector Saturation: At very high concentrations, the detector response may plateau, leading to a flattening of the curve[24]. This is a clear sign that your highest concentration standards are outside the linear range.
-
Step 4: Evaluate Regression Model: Standard least-squares linear regression assumes that the variance of the response is constant across all concentrations (homoscedasticity). In bioanalysis, variance often increases with concentration (heteroscedasticity)[1][6]. This can be observed in a residual plot where the scatter of points increases at higher concentrations. Using a weighted linear regression (e.g., with weighting factors of 1/x or 1/x²) gives more weight to the more precise, lower concentration points, often restoring linearity and improving accuracy[1][4]. In some cases, a non-linear (e.g., quadratic) fit may be necessary, but this should be justified and used with caution as it can be prone to overfitting[25][26].
Issue 2: High Variability and Poor Reproducibility in Replicate Injections
Replicate injections of the same standard or sample yield significantly different responses, leading to poor precision.
Causality & Troubleshooting
-
Cause 1: Sample Preparation Inconsistency: The complex nature of plant tissues makes reproducible extraction difficult[12]. Inconsistent homogenization, extraction times, or phase separation can introduce variability.
-
Cause 2: Matrix Effects: If the variability is more pronounced in matrix-matched standards or real samples compared to standards in neat solvent, matrix effects are a likely cause[15][17]. Different samples can have slightly different matrix compositions, leading to variable ion suppression or enhancement[5].
-
Solution: As detailed in the FAQs, improve sample clean-up to remove more interfering compounds. The use of a stable isotope-labeled internal standard is the most effective way to compensate for this variability[16].
-
-
Cause 3: LC-MS/MS System Instability: Issues with the autosampler, pump, or mass spectrometer can cause poor reproducibility.
-
Solution: Perform system suitability tests before running the analytical batch. Check for pressure fluctuations, stable spray in the MS source, and consistent retention times and peak areas for a quality control (QC) sample.
-
Issue 3: High Limit of Quantification (LOQ)
The method is not sensitive enough to quantify the low endogenous levels of auxins in your samples.
Causality & Troubleshooting
-
Cause 1: Suboptimal MS/MS Parameters: The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for maximum signal intensity for your specific auxin.
-
Solution: Perform a compound optimization by infusing a standard solution of the auxin and its internal standard to determine the optimal MS/MS parameters for the most intense and stable signal.
-
-
Cause 2: Inefficient Ionization or Ion Suppression: Poor ionization efficiency in the MS source or significant ion suppression from the matrix will reduce the signal-to-noise ratio[16].
-
Cause 3: Inefficient Sample Pre-concentration: Auxins are present at very low concentrations (ng/g level) in plant tissues[12][27]. The sample preparation method must effectively concentrate the analyte.
Protocols & Data Summaries
Protocol: Preparation of Calibration Curve Standards for IAA
This protocol describes the preparation of a set of calibration standards for Indole-3-acetic acid (IAA) using a stock solution and independent dilutions.
Materials:
-
High-purity IAA powder
-
High-purity ¹³C₆-IAA powder (for internal standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)[30]
-
Calibrated micropipettes (positive displacement recommended for organic solvents)[20]
-
Amber glass vials
Procedure:
-
Prepare 1 mg/mL Primary Stock Solutions:
-
Accurately weigh ~10 mg of IAA powder and transfer to a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol. This is your IAA Stock A .
-
Separately, prepare a ¹³C₆-IAA Stock B in the same manner.
-
Rationale: Preparing separate, concentrated primary stocks minimizes weighing errors and provides stable solutions for long-term storage (-20°C)[8][9][31].
-
-
Prepare 10 µg/mL Working Stock Solutions:
-
Dilute Stock A 1:100. For example, transfer 100 µL of Stock A into a 10 mL volumetric flask and bring to volume with methanol. This is IAA Working Stock C .
-
Prepare a ¹³C₆-IAA Working Stock D at a concentration relevant for spiking into samples (e.g., 1 µg/mL).
-
Rationale: Intermediate working stocks make the preparation of low-concentration calibration standards more accurate and manageable[32].
-
-
Prepare Calibration Standards (Example Range: 0.5 - 100 ng/mL):
-
Label a series of amber vials for each calibration point (e.g., Cal 1 to Cal 8).
-
Add a constant amount of ¹³C₆-IAA Working Stock D to each vial. This will result in a consistent IS concentration across all standards and samples.
-
Add the calculated volume of IAA Working Stock C to each vial to achieve the target concentrations.
-
Bring all vials to the same final volume with your initial mobile phase composition (e.g., 50:50 methanol:water).
-
Rationale: Preparing each standard independently from the working stock avoids the propagation of errors that can occur with serial dilutions[21]. Adding a constant amount of IS ensures a consistent response ratio calculation.
-
Table 1: Typical Performance Criteria for a Validated Auxin Calibration Curve
This table summarizes key parameters and their generally accepted limits for method validation, based on regulatory guidelines and scientific literature.
| Parameter | Acceptance Criterion | Rationale & Key Considerations |
| Linearity (R²) | ≥ 0.99 | While a high R² is desirable, it should not be the sole criterion. Visual inspection and residual analysis are essential[2][3][4]. |
| Calibration Range | Must bracket the expected concentrations of unknown samples. | The method must be able to accurately quantify both basal and treated levels of the analyte[4][33]. |
| Accuracy | ±15% of nominal concentration | For each calibration point (except LLOQ), the calculated concentration should be within 15% of its true value[2]. |
| Precision | ≤15% CV (RSD) | The coefficient of variation for replicate measurements at each concentration level should not exceed 15%[2]. |
| Lower Limit of Quantification (LLOQ) | Accuracy: ±20% of nominalPrecision: ≤20% CV | The LLOQ is the lowest point on the curve that can be quantified reliably. It must have a signal-to-noise ratio of at least 10[2][4][29]. |
| Regression Model | Use of weighted regression (e.g., 1/x²) is often required. | This corrects for heteroscedasticity, where variance increases with concentration, common in bioanalytical assays[1][4]. |
References
- BenchChem. (n.d.). Validation of an LC-MS/MS Method for Plant Hormones: A Comparative Guide.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- BenchChem. (n.d.). Method Validation for Auxin Profiling: A Comparative Guide to Using ¹H-Indole-d₅-3-acetamide as an Internal Standard.
- Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 438.
- Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8-21.
- Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. PMC.
- Bieleszová, K., et al. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. MDPI.
- Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. ResearchGate.
- University of Minnesota Twin Cities. (n.d.). Auxin Analysis | Plant Metabolomics Facility.
- Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 1-17.
- Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S2), e8633.
- Sayago, A., & Asuero, A. G. (2021). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Journal of Chromatography B, 1180, 122889.
- Scribd. (n.d.). Stock Solution.
- ResearchGate. (2019). What are the durabilities of plant growth regularors in solution?.
- ResearchGate. (2019). What is acceptable of correlation (r2) value for calibration curve using HPLC-UV?.
- Reddit. (2017). Why do calibration curves deviate from linearity?.
- Ljung, K., Sandberg, G., & Moritz, T. (2005). Methods of Plant Hormone Analysis. Annual Plant Reviews, 29, 1-58.
- Asuero, A. G., & Sayago, A. (2024). From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis. Critical Reviews in Analytical Chemistry, 1-20.
- Desharnais, B., et al. (2018). An approach to select linear regression model in bioanalytical method validation. Journal of Pharmaceutical Analysis, 8(5), 313-319.
- Yin, T., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 990, 138-144.
- STAT-UP. (n.d.). Validation of bioanalytical methods.
- ResearchGate. (n.d.). Parameters of calibration curve for each phytohormone: curve range,....
- Scribd. (n.d.). Preparation of Stock Solutions of Various Strengths.
- National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice.
- Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(14), 1117-1126.
- ResearchGate. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Nissen, S. J., & Sutter, E. G. (1990). The effect of salt concentration on auxin stability in culture media. HortScience, 25(7), 800-802.
- Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical and Bioanalytical Chemistry, 413(28), 6941-6960.
- Connelly, A. (2017). Preparation of calibration standards.
- PerkinElmer. (2023). Foundations and Beyond: Exploring Considerations for Linear Calibration Curves.
- Cooper, J. (2020). How to Prepare Calibration Standards. YouTube.
- Khan Academy. (2020). Separations: Detection Sensitivity, Linear Range, and LOD. YouTube.
- Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide.
- Harvey, D. (n.d.). Chem301 Tutorial: Nonlinear Calibration Curves.
- Bio-Analysis Centre. (2022). How to Prepare Calibration Curve Standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. physiologie.envt.fr [physiologie.envt.fr]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. youtube.com [youtube.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of salt concentration on auxin stability in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. b-ac.co.uk [b-ac.co.uk]
- 21. uknml.com [uknml.com]
- 22. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 23. m.youtube.com [m.youtube.com]
- 24. reddit.com [reddit.com]
- 25. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 27. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 28. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. scribd.com [scribd.com]
- 32. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 33. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Technical Support Guide for Improving Selectivity in Phenoxyacetic Acid Analysis
Welcome to the technical support center dedicated to enhancing the selectivity of analytical methods for phenoxyacetic acids. As researchers, scientists, and drug development professionals, you are keenly aware that accurate and precise quantification of these compounds is paramount. However, their analysis is often fraught with challenges, from complex sample matrices to the structural similarity of the analytes themselves.[1]
This guide is designed to be your go-to resource for troubleshooting and optimizing your analytical workflows. We will move beyond rote protocols to delve into the "why" behind experimental choices, empowering you to make informed decisions and achieve robust, reliable results.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Here are some of the most common issues encountered during the analysis of phenoxyacetic acids:
Q1: My recoveries are low and inconsistent during Solid-Phase Extraction (SPE). What are the likely causes?
A1: Low and erratic recoveries in SPE of phenoxyacetic acids often stem from incorrect pH adjustment of the sample. These are acidic herbicides, and their extraction from aqueous matrices is highly dependent on their protonation state.
-
The "Why": At a pH below their pKa (typically < 4.8), phenoxyacetic acids are in their neutral, protonated form. This state enhances their retention on reversed-phase sorbents (like C18 or polymeric materials) through hydrophobic interactions. If the sample pH is too high, the acids will be ionized (deprotonated), leading to poor retention and breakthrough during sample loading.[2]
-
Troubleshooting Steps:
-
Verify Sample pH: Ensure your sample is acidified to a pH of less than 2 before loading onto the SPE cartridge.[3][4] Sulfuric acid is commonly used for this purpose.[3][4]
-
Check Sorbent Choice: While C18 is common, polymeric sorbents like polystyrene-divinylbenzene (e.g., Bond Elut ENV, Strata-X) can offer better retention and capacity for these compounds.
-
Optimize Elution Solvent: A common issue is incomplete elution. While methanol or acetonitrile are standard, ensure the elution solvent has sufficient strength to disrupt the sorbent-analyte interactions. Sometimes, a small amount of a modifier (like formic acid in the elution solvent) can aid in the elution of these acidic compounds.[3]
-
Q2: I'm seeing significant peak tailing for my phenoxyacetic acids in my LC-MS analysis. How can I improve peak shape?
A2: Peak tailing for acidic compounds is a classic chromatography problem, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
The "Why": Residual, un-endcapped silanol groups on silica-based C18 columns can interact with the carboxylic acid functional group of the phenoxyacetic acids, leading to peak tailing. Additionally, if the mobile phase pH is close to the pKa of the analytes, you can have a mixed population of ionized and neutral forms, which can also broaden peaks.
-
Troubleshooting Steps:
-
Mobile Phase pH: The addition of a small amount of an acid, like formic acid (typically 0.01% to 0.1%), to the mobile phase is crucial. This suppresses the ionization of the phenoxyacetic acids, ensuring they are in a single, neutral form, which leads to better peak shape and retention.[5]
-
Column Choice: Consider using a column with high-purity silica and robust end-capping to minimize silanol interactions. Phenyl-hexyl phases can also offer alternative selectivity for these aromatic compounds.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase conditions. Injecting in a solvent that is too strong can cause peak distortion. A mixture of acetonitrile and water (50:50, v/v) has been shown to be effective.
-
Q3: My GC-MS analysis after derivatization is showing multiple peaks for a single analyte or poor sensitivity. What's going on?
A3: Derivatization is a critical step for making phenoxyacetic acids volatile enough for GC analysis, but it's also a common source of problems.[6]
-
The "Why": Incomplete derivatization will result in the original, underivatized acid either not eluting or eluting with a very poor peak shape. The presence of water or other protic solvents in the sample extract can quench the derivatization reaction. Furthermore, some derivatizing agents can be unstable or may degrade the analytes if not used under the correct conditions.
-
Troubleshooting Steps:
-
Ensure a Dry Extract: Water is the enemy of most derivatization reactions (especially silylation).[7] Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by passing the extract through sodium sulfate or by careful evaporation.
-
Reagent Choice and Purity: Use fresh, high-quality derivatizing reagents. Reagents like diazomethane are effective but also toxic and explosive. Safer alternatives include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or alkylating agents like pentafluorobenzyl bromide (PFBBr), which is particularly good for enhancing sensitivity with an Electron Capture Detector (ECD).[6][8]
-
Reaction Conditions: Optimize the reaction time and temperature. Some reactions proceed quickly at room temperature, while others may require gentle heating. Follow the specific protocol for your chosen reagent.
-
Part 2: In-Depth Troubleshooting Guides
Guide 1: Tackling Matrix Effects in LC-MS/MS Analysis
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a major challenge to selectivity and accuracy in LC-MS/MS.[9][10][11]
Problem: You observe significant signal suppression for your phenoxyacetic acids in real samples compared to standards prepared in a clean solvent, leading to inaccurate quantification.
Causality Analysis:
The electrospray ionization (ESI) process is susceptible to competition for charge and surface access in the ESI droplet.[12] Co-eluting matrix components, such as phospholipids from fatty matrices or humic acids from soil, can outcompete your analytes for ionization, leading to a suppressed signal.[9]
Workflow for Mitigating Matrix Effects:
Caption: A decision workflow for systematically addressing matrix effects.
Step-by-Step Protocol:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the mass spectrometer.[9]
-
For Water Samples (SPE):
-
Sorbent Selection: Test different SPE sorbents. While C18 is common, polymeric phases (e.g., Oasis HLB, Strata-X) often provide a more rigorous cleanup.
-
Wash Step: Optimize the wash step. After loading your sample, use a wash solution that is strong enough to remove interferences but weak enough to leave your analytes on the sorbent. A small percentage of organic solvent in the wash water can be effective.
-
-
For Soil/Food Samples (QuEChERS):
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for complex matrices.[13] However, for acidic pesticides like phenoxyacetic acids, modifications are necessary.
-
Avoid PSA: The standard dispersive SPE (dSPE) cleanup with primary secondary amine (PSA) will remove your acidic analytes.[14][15] Opt for a dSPE cleanup using C18 (to remove nonpolar interferences) and/or graphitized carbon black (GCB) to remove pigments.
-
pH Control: The extraction step in QuEChERS should be performed under acidic conditions to ensure the phenoxyacetic acids partition into the organic solvent (typically acetonitrile). The AOAC official method uses acetic acid for this purpose.
-
-
-
Chromatographic Separation: If cleanup alone is insufficient, try to chromatographically separate your analytes from the regions where matrix effects are most pronounced (often the early and late parts of the chromatogram).
-
Gradient Optimization: Lengthen your gradient to increase the separation between your analytes and interfering compounds.[16]
-
Alternative Selectivity: Switch to a column with a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can alter the elution order and move your analytes away from interferences.
-
-
Use Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard for correcting matrix effects.[11]
-
The "Why": A SIL internal standard is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ¹³C or ²H). It will co-elute with the analyte and experience the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL internal standard peak area, the matrix effect is effectively canceled out.
-
Guide 2: Resolving Isobaric Interferences
Problem: You are analyzing multiple phenoxyacetic acids and find that two or more compounds have the same precursor and product ion masses in your MS/MS method, making it impossible to distinguish between them based on mass alone.
Causality Analysis:
Isobaric interferences occur when different compounds have the same nominal mass.[17][18] For phenoxyacetic acids, this can happen with structural isomers (e.g., mecoprop and dichlorprop) or unrelated compounds that happen to produce fragment ions of the same mass.
Workflow for Resolving Isobaric Interferences:
Sources
- 1. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. unitedchem.com [unitedchem.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NEMI Method Summary - 8151A [nemi.gov]
- 8. Analytical Method [keikaventures.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. omicsonline.org [omicsonline.org]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 14. QuEChERS: About the method [quechers.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 17. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting inconsistent results in plant growth experiments with 2-(2,3,6-trimethylphenoxy)acetic acid
Welcome to the technical support center for researchers utilizing 2-(2,3,6-trimethylphenoxy)acetic acid in plant growth experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the integrity and reproducibility of your research. My aim is to combine technical precision with practical, field-tested insights to help you navigate the complexities of working with this synthetic auxin.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the experimental process, providing quick and actionable solutions.
Q1: Why am I seeing no effect or a very weak response in my plants after applying this compound?
A1: Several factors could be contributing to a lack of plant response:
-
Incorrect Concentration: The concentration of the synthetic auxin is critical. While it can stimulate growth, at high concentrations, it can act as an herbicide.[1] It's crucial to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental goals. For some species, the optimal concentration for rooting can be as low as 1.0 mg/L.[2]
-
Improper Solution Preparation or Storage: this compound, like other acetic acid solutions, should be stored in a cool, dry, and well-ventilated area.[3] Instability due to heat or light can lead to degradation of the compound, reducing its efficacy.[4] Ensure you are using a freshly prepared stock solution or one that has been stored correctly.
-
Plant-Specific Sensitivity: Different plant species and even different cultivars can exhibit varying sensitivities to synthetic auxins.[5] What works for one plant may not work for another. It is essential to consult literature specific to your plant of interest or conduct preliminary range-finding experiments.
-
Suboptimal Application Method: The method of application can significantly impact uptake and response. Ensure uniform and adequate coverage if using a foliar spray. For in vitro studies, ensure the compound is evenly distributed in the growth medium.
Q2: My results are highly variable between replicates. What are the likely causes?
A2: Inconsistent results are a common challenge and often point to a lack of control over key experimental variables:
-
Environmental Fluctuations: Plants are highly sensitive to their environment.[6][7] Inconsistent light intensity, temperature, or humidity can significantly alter a plant's physiological state and its response to hormonal treatments.[8][9] Maintain stable and consistent environmental conditions for all experimental units.
-
Non-Uniform Plant Material: Using plants of different ages, sizes, or developmental stages can introduce significant variability. Select plants that are as uniform as possible at the start of the experiment.
-
Inaccurate Dosing: Even small variations in the amount of solution applied to each plant can lead to different outcomes. Use calibrated equipment for all measurements and applications.
-
Cross-Contamination: If you are testing multiple concentrations or compounds, ensure you have rigorous procedures to prevent cross-contamination between treatment groups.
Q3: I'm observing signs of toxicity, such as leaf curling, stunting, or tissue death. What should I do?
A3: These are classic signs of auxin overdose. Synthetic auxins, including this compound, can act as herbicides at higher concentrations.[10][11]
-
Reduce the Concentration: The most immediate action is to significantly lower the concentration of the applied solution. Conduct a new dose-response experiment starting with much lower concentrations to find the optimal range for growth promotion.
-
Review Your Calculations: Double-check all calculations for stock solution and working solution preparation to ensure there wasn't a dilution error.
-
Consider the Solvent: If you are using a solvent like diesel, be aware that the solvent itself can have phytotoxic effects.[12][13] Evaluate the effect of the solvent alone as a control.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving complex experimental issues.
Guide 1: Troubleshooting Inconsistent Rooting in Stem Cuttings
Inconsistent rooting is a frequent problem when using synthetic auxins for vegetative propagation.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Scientific Rationale | Recommended Action |
| Suboptimal Auxin Concentration | The effect of auxin on root development is concentration-dependent.[14] An optimal concentration promotes adventitious root formation, while a supra-optimal concentration can inhibit root elongation and even be toxic.[14] | Perform a concentration-response study with a wide range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) to identify the optimal level for your specific plant species. |
| Incorrect Auxin to Cytokinin Ratio | The balance between auxins and cytokinins is crucial for organogenesis. A high auxin-to-cytokinin ratio generally favors root formation, while a low ratio promotes shoot development.[4] | If working in tissue culture, systematically vary the concentrations of both this compound and a cytokinin (e.g., BAP or Kinetin) to find the optimal ratio for root induction. |
| Poor Cutting Quality | The physiological state of the parent plant and the quality of the cuttings are paramount. Cuttings taken from stressed or diseased plants will likely root poorly. | Select healthy, vigorous stock plants. Take cuttings from the same position on each plant to ensure uniformity in developmental stage. |
| Environmental Stress | High temperatures, low humidity, and excessive light can cause stress to the cuttings, diverting energy away from root formation. | Maintain a high-humidity environment for the cuttings (e.g., using a misting system or humidity dome). Provide indirect light and maintain a stable, moderate temperature. |
Experimental Workflow for Optimizing Rooting:
Caption: Diagnostic flowchart for inconsistent whole plant growth.
Detailed Steps for Troubleshooting:
-
Verify Environmental Controls: Use data loggers to confirm that temperature, humidity, and light levels are consistent across all experimental units and throughout the duration of the experiment. Environmental cues can significantly impact auxin synthesis, transport, and signaling. [6][7]2. Standardize Plant Material: Develop a clear set of criteria for selecting plants for your experiments. This should include age, height, number of leaves, and overall health.
-
Refine Application Protocol: Create a detailed, step-by-step protocol for the application of this compound. Ensure that every researcher follows this protocol precisely.
-
Assess Solution Stability: If you are not preparing fresh solutions for each experiment, it is advisable to test the efficacy of your stored stock solution against a freshly prepared one. Some auxin solutions can be unstable, especially when exposed to light or non-optimal temperatures. [4]
Part 3: Key Experimental Protocols
To ensure reproducibility, here are detailed protocols for critical steps in your experiments.
Protocol 1: Preparation of a 1 mg/mL Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder.
-
Dissolving: Add the powder to a 10 mL volumetric flask. Add a small amount (e.g., 1-2 mL) of a suitable solvent, such as DMSO or ethanol, to dissolve the powder completely.
-
Dilution: Once fully dissolved, bring the volume up to 10 mL with sterile distilled water. Mix thoroughly by inverting the flask several times.
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Conducting a Dose-Response Experiment for Rooting
-
Prepare Cuttings: Take uniform stem cuttings from healthy, well-watered stock plants.
-
Prepare Working Solutions: Using the 1 mg/mL stock solution, prepare a series of dilutions (e.g., 0, 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L) in your chosen rooting medium (e.g., sterile water or a basal salt solution).
-
Apply Treatment: Briefly dip the basal end of each cutting into the respective treatment solution.
-
Culture: Place the treated cuttings into a suitable rooting substrate (e.g., perlite, vermiculite, or agar-solidified medium).
-
Incubate: Place the cuttings in a growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings and record the number of roots, the length of the longest root, and the total root mass for each cutting.
-
Analysis: Plot the rooting response against the concentration of this compound to determine the optimal concentration.
By systematically addressing these potential sources of error and following standardized protocols, you can significantly improve the consistency and reliability of your plant growth experiments with this compound.
References
- Ljung, K. (2013). Auxin metabolism and homeostasis. Development, 140(5), 943-951. [Link]
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
- Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual review of plant biology, 61, 49-64. [Link]
- Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]
- PubChem. (n.d.). 2,3,6-Trichlorobenzoic acid. [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest management science, 66(2), 113-120. [Link]
- Biology LibreTexts. (2021). Auxin. [Link]
- Del Pozo, J. C., Lopez-Matas, M. A., Ramirez-Parra, E., & Gutierrez, C. (2005). Hormonal control of the plant cell cycle. Physiologia plantarum, 123(2), 173-183. [Link]
- Casanova-Sáez, R., Mateo-Bonmatí, E., & Ljung, K. (2021). Auxin metabolism in plants. Cold Spring Harbor perspectives in biology, 13(3), a039863. [Link]
- Weijers, D., & Wagner, D. (2016). Transcriptional responses to the auxin hormone. Annual review of plant biology, 67, 539-574. [Link]
- Kazan, K. (2013). Auxin and the integration of environmental signals into plant root development. Annals of botany, 112(9), 1655-1665. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. resources.finalsite.net [resources.finalsite.net]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin–Environment Integration in Growth Responses to Forage for Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Auxin and abiotic stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocat.com [biocat.com]
- 12. catalog.article4pub.com [catalog.article4pub.com]
- 13. ebookly.2promojournal.com [ebookly.2promojournal.com]
- 14. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Synthetic Auxins: A Comparative Analysis for Root Elongation
For researchers in plant biology and agricultural science, the manipulation of root growth is a cornerstone of applications ranging from enhancing crop yields to developing resilient plant varieties. Auxins, a class of phytohormones, are the primary drivers of root development.[1][2] While Indole-3-acetic acid (IAA) is the most abundant natural auxin, its instability often leads researchers to utilize more robust synthetic analogues.[3]
This guide provides an in-depth comparative analysis of the most common synthetic auxins—Indole-3-butyric acid (IBA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D)—and their differential effects on root elongation. We will delve into the underlying molecular mechanisms, present comparative experimental data, and provide a validated protocol for assessing their efficacy.
The Molecular Basis of Auxin-Mediated Root Growth
Auxin's control over root development is a masterclass in dose-dependent regulation. At the cellular level, auxin signaling orchestrates both cell division and expansion.[4] The canonical signaling pathway involves three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[5][6][7][8]
In the absence or at low concentrations of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of auxin-responsive genes.[8] When auxin concentrations increase, the hormone acts as a molecular glue, facilitating the binding of Aux/IAA repressors to the TIR1/AFB receptors.[6] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates ARFs, allowing them to activate the transcription of genes that drive cell elongation and division, ultimately shaping root architecture.[6][7][9]
However, this relationship is famously biphasic for primary roots: low auxin concentrations typically promote the elongation of root cells, while high concentrations inhibit primary root elongation and instead promote the formation of lateral and adventitious roots.[1][4][10]
Comparative Profile of Common Synthetic Auxins
The choice of synthetic auxin is critical, as each compound exhibits distinct properties regarding stability, potency, and physiological effects. While natural IAA is susceptible to degradation by light and enzymes, synthetic auxins offer greater stability for experimental and horticultural applications.[3]
| Auxin Type | Chemical Family | Key Characteristics & Primary Effects |
| IAA (Indole-3-acetic acid) | Indole | Natural Baseline. The primary native auxin. Effective but chemically unstable, making it less suitable for prolonged experiments or commercial formulations.[3] |
| IBA (Indole-3-butyric acid) | Indole | Root Initiation Champion. Widely considered the most effective auxin for stimulating adventitious and lateral root formation in cuttings.[11][12] It is more stable than IAA and is often converted to IAA within plant tissues. |
| NAA (1-Naphthaleneacetic acid) | Naphthalene | Versatile Root Promoter. Highly potent and stable. Effectively stimulates both root initiation and, at low concentrations, root elongation.[13][14] Often used in plant tissue culture and for rooting cuttings. |
| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Phenoxyacetic Acid | Potent Cell Division Driver. Primarily stimulates cell division rather than elongation.[13] While it can induce rooting, it is less effective than IBA or NAA for this purpose.[14] At high concentrations, its potent, unregulated growth-promoting activity makes it an effective herbicide.[4] |
Quantitative Experimental Data: A Side-by-Side Comparison
The efficacy of a synthetic auxin is intrinsically linked to its concentration and the plant species being studied. The following table summarizes findings from various comparative studies.
| Plant Species | Auxin Type | Concentration | Measured Parameter | Key Finding | Citation |
| Vigna radiata (Mung Bean) | IAA, IBA, NAA, 2,4-D | Not specified | Root Initiation | NAA and IBA were the most effective for initiating roots; 2,4-D was the least effective. | [14] |
| Hedera algeriensis | IBA | 500 mg·L⁻¹ | Shoot & Root Dry Weight | Optimal concentration for increasing both shoot and root biomass compared to control. | [15] |
| Hedera algeriensis | NAA | 500 mg·L⁻¹ | Shoot Dry Weight | Optimal concentration for maximizing shoot biomass. | [15] |
| Melissa officinalis (Lemon Balm) | IBA | 1000 mg/L | Root Length | Produced the longest roots (54.02 mm average) compared to control (10.32 mm) and other auxins. | [16] |
| Melissa officinalis (Lemon Balm) | IBA | 5000 mg/L | Root Number | Produced the highest number of roots (5.5 average) but with shorter length (21.35 mm). | [16] |
| Arabidopsis thaliana | NAA | 0.1 µM | Root Hair Length | Significantly longer root hairs were observed at this concentration compared to 0 µM, 0.01 µM, and 1 µM. | [17] |
| Zea mays (Maize) | NAA | 0.025 µM | Primary Root Elongation | Inhibited primary root elongation by 38% over 12 hours. | [18] |
| Tobacco Cell Line | NAA | ~0.1-1 µM | Cell Elongation | Stimulated cell elongation at concentrations roughly 10-fold lower than those required to stimulate cell division. | [13] |
| Tobacco Cell Line | 2,4-D | ~1-10 µM | Cell Division | Potently triggered cell division but did not stimulate cell elongation, even at high concentrations. | [13] |
Note: Concentrations in mg·L⁻¹ are significantly higher than those in µM, reflecting different experimental systems (e.g., cuttings vs. seedlings in media).
Validated Protocol: Comparative Root Elongation Assay in Arabidopsis thaliana
This protocol provides a robust framework for quantifying the dose-dependent effects of different synthetic auxins on primary root elongation. The self-validating design, incorporating a concentration gradient and a control, ensures trustworthy and reproducible results.
Objective: To quantitatively compare the effects of IBA, NAA, and 2,4-D on the primary root elongation of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Synthetic auxins: IBA, NAA, 2,4-D
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose, Agar, MES buffer
-
Ethanol (for stock solution preparation)
-
Sterile square Petri dishes (100x100 mm)
-
Micropipettes and sterile tips
-
Growth chamber with controlled light (16h light/8h dark) and temperature (22°C)
-
High-resolution scanner or camera
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Preparation of Auxin Stock Solutions (Causality: High concentrations of auxins are dissolved in a solvent like ethanol or DMSO before aqueous dilution to ensure complete solubilization.)
-
Prepare 10 mM stock solutions of IBA, NAA, and 2,4-D in 100% ethanol. Store at -20°C in the dark.
-
-
Preparation of Treatment Plates (Causality: A sterile environment prevents microbial contamination that could interfere with plant growth and hormone stability.)
-
Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, 0.05% MES, pH 5.7).
-
After autoclaving and cooling to ~50-60°C, add the auxin stock solutions to achieve the desired final concentrations (e.g., 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, 1 µM). Also prepare a control plate with an equivalent amount of ethanol but no auxin.
-
Pour approximately 30 mL of medium into each sterile square Petri dish and allow to solidify.
-
-
Seed Sterilization and Germination (Causality: Sterilization removes fungal spores and bacteria from the seed coat.)
-
Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and rinse 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Seedling Growth and Transfer
-
Sow seeds on a standard MS agar plate (no auxins).
-
Place plates vertically in a growth chamber for 4-5 days until roots are approximately 1-2 cm long.
-
Carefully transfer seedlings of uniform size to the prepared treatment plates. Place 10-15 seedlings per plate, with the root tips aligned near the top.
-
-
Incubation and Data Collection (Causality: Placing plates vertically ensures roots grow along the agar surface due to gravity, simplifying measurement.)
-
Mark the position of each root tip on the back of the plate with a fine-tipped marker.
-
Return the plates to the growth chamber and orient them vertically.
-
After a set period (e.g., 48-72 hours), scan the plates at high resolution.
-
Using ImageJ, measure the length of new root growth from the initial mark to the new root tip for each seedling.
-
-
Data Analysis
-
Calculate the average root elongation and standard error for each auxin and concentration.
-
Plot the data as a dose-response curve for each synthetic auxin to visualize the comparative effects. Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences.
-
Conclusion and Future Directions
The selection of a synthetic auxin for root elongation studies requires a nuanced understanding of its specific properties.
-
For promoting adventitious rooting in cuttings, IBA and NAA are the industry and laboratory standards, with IBA often showing superior results and a wider safety margin.[1][11]
-
For studying primary root cell elongation in sterile culture, NAA provides a potent and stable option, often stimulating elongation at nanomolar to low micromolar concentrations.[13][17]
-
For inducing cell division or callus formation, 2,4-D is exceptionally effective, though its utility for promoting organized root elongation is limited.[13]
Ultimately, the optimal auxin and its working concentration are empirical questions that must be answered within the context of the specific plant species and biological outcome of interest. The provided protocol offers a reliable starting point for such investigations. Future research continues to explore the development of novel synthetic auxins and slow-release conjugates that can provide more targeted and sustained hormonal responses, further refining our ability to precisely manipulate plant architecture.
References
- Harnessing synthetic chemistry to hijack auxin signaling in plants. (2019). Morressier.
- A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling. (n.d.). PMC - NIH.
- Auxin Control of Root Development. (n.d.). PMC - PubMed Central.
- 4.4.1: Auxin. (2021, March 6). Biology LibreTexts.
- Auxin in Root Development. (n.d.). PMC - PubMed Central.
- Auxin: The Rooting Hormone. (2021, August 24). Plant Cell Technology.
- Auxin-Dependent Cell Division and Cell Elongation.
- Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Charac. (2024, February 10).
- Auxin. (n.d.). Wikipedia.
- Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. (2018, April 14). Oxford Academic.
- The Effect of IAA, IBA, NAA, and 2,4-D on Root Promotion and Ethylene Evolution in Vigna radiata Cuttings. (1982).
- COMPARISON OF THE EFFICIENCY OF SYNTHETIC AUXINS AND BIOSTIMULANTS AND TWO TYPES OF SUBSTRATE IN ROOTING OF SHOOT CUTTINGS IN. (2021). AGRO.
- Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length. (n.d.). PMC - NIH.
- Effect of Different Auxin Concentrations on Rooting of Bougainvillea. (2024). ijeab.
- What is a proper dose of auxin to improve plant growth? (2015, February 19). Reddit.
- Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in 'Pi-ku 1' rootstock. (2021).
- plant growth and development chapter 13. (n.d.). NCERT. [Link]
- Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings. (n.d.). PMC - PubMed Central.
- Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
- A comparison of natural and synthetic rooting hormones for vegetative propagation using Saxegothaea conspicua. (2020, November 23). Royal Botanic Garden Edinburgh.
- Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana. (2024, May 18).
Sources
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. journals.rbge.org.uk [journals.rbge.org.uk]
- 4. Auxin - Wikipedia [en.wikipedia.org]
- 5. A Synthetic Approach Reveals Extensive Tunability of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin in Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Auxin Control of Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agro.icm.edu.pl [agro.icm.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.apub.kr [cdn.apub.kr]
- 16. Effects of IAA, IBA, NAA, and GA3 on Rooting and Morphological Features of Melissa officinalis L. Stem Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerginginvestigators.org [emerginginvestigators.org]
- 18. Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating the Auxin-Like Activity of 2-(2,3,6-trimethylphenoxy)acetic Acid via the Avena Coleoptile Elongation Test
This guide provides a comprehensive framework for researchers and drug development professionals to validate the auxin-like biological activity of the synthetic compound 2-(2,3,6-trimethylphenoxy)acetic acid. We will utilize the classic Avena coleoptile elongation test, a definitive bioassay for quantifying auxin activity. This document moves beyond a simple recitation of protocol steps to explain the causal biochemical and physiological principles that underpin the assay, ensuring a robust and reproducible validation process. The experimental design incorporates a direct comparison with Indole-3-acetic acid (IAA), the principal naturally occurring auxin, and a negative control to establish a self-validating system.
Foundational Principles: Auxin Action and the Avena Bioassay
Auxins are a class of phytohormones that, at their most fundamental level, regulate cell elongation in plants.[1] The discovery and characterization of auxin were intrinsically linked to studies of phototropism in oat (Avena sativa) coleoptiles, the protective sheath covering the emerging shoot.[2][3] F.W. Went first demonstrated that a chemical substance produced in the coleoptile tip was responsible for promoting cell elongation in the region below it.[2][3] This foundational work established the Avena coleoptile as the canonical system for auxin bioassays.
The mechanism of auxin-induced cell elongation is best explained by the Acid Growth Theory .[4] This theory posits that auxin stimulates proton pumps (H+-ATPases) on the plasma membrane, actively transporting hydrogen ions into the cell wall (apoplast).[4] The resulting decrease in apoplastic pH activates pH-dependent enzymes, such as expansins, which cleave load-bearing bonds within the cell wall matrix. This "wall loosening" increases the extensibility of the cell wall, allowing the cell to expand under the force of turgor pressure.[4][5]
The Avena coleoptile elongation test leverages this precise mechanism. By decapitating the coleoptile tip, the endogenous source of auxin is removed.[6][7] The now growth-arrested coleoptile sections will resume elongation only when supplied with an exogenous source of auxin. The extent of this elongation is directly proportional to the concentration of the active auxin applied, providing a quantitative measure of the compound's biological activity.[8][9]
Experimental Design & Workflow
To validate the activity of this compound (hereafter referred to as "Test Compound"), we employ a comparative design. This involves measuring the elongation of Avena coleoptile sections in response to the Test Compound and comparing it against a positive control (IAA) and a negative control (buffer solution).
Figure 1: Experimental workflow for the Avena coleoptile elongation test.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring that any observed effects are directly attributable to the specific auxin-like activity of the test compound.
Part A: Preparation of Avena Seedlings
-
Seed Sterilization & Germination:
-
Soak Avena sativa (oat) grains in distilled water for 2-3 hours to imbibe.
-
Surface sterilize the grains with a short wash in 1% sodium hypochlorite solution for 5 minutes, followed by 3-5 thorough rinses with sterile distilled water. This step is crucial to prevent fungal and bacterial contamination which can interfere with growth.
-
Spread the sterilized grains on moist filter paper in a petri dish or a germination tray.
-
-
Etiolation (Dark Growth):
-
Place the germination trays in complete darkness at 23-25°C for 4-5 days.[6][10]
-
Causality: Growing seedlings in darkness (etiolation) is critical. It prevents phototropism, ensuring the coleoptiles grow perfectly straight. It also maximizes sensitivity to auxin, as light can partially inhibit cell elongation. A brief exposure to red light (2-4 hours) around day two can further suppress mesocotyl growth and promote coleoptile elongation.[10]
-
-
Seedling Selection:
-
After 4-5 days, the etiolated seedlings should have coleoptiles approximately 20-30 mm in length.
-
Using a dim green safelight (which does not trigger a phototropic response), select only the most uniform and straight seedlings for the experiment.
-
Part B: Coleoptile Sectioning and Treatment
-
Decapitation:
-
Section Excision:
-
From the remaining decapitated coleoptile, excise a sub-apical segment of exactly 10 mm in length. It is vital that this segment is taken from the region of active elongation, typically just below the removed tip.
-
-
Allocation to Treatment Groups:
-
Randomly allocate the 10 mm sections into petri dishes containing the different treatment solutions. Use at least 10-15 segments per treatment group to ensure statistical power.
-
Negative Control: Incubation buffer (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0).
-
Positive Control: A concentration series of Indole-3-acetic acid (IAA) (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in the incubation buffer. This establishes a dose-response curve for a known auxin.
-
Test Compound: A concentration series of this compound (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵ M) in the incubation buffer.
-
-
Incubation:
-
Incubate the petri dishes in complete darkness at 23-25°C for 18 to 24 hours. The sucrose in the buffer provides an osmoticum and a carbon source to sustain growth.[5]
-
Part C: Data Acquisition and Analysis
-
Measurement:
-
After the incubation period, remove the coleoptile sections from the solutions.
-
Place them against a ruler or use digital imaging software to precisely measure the final length of each segment.
-
-
Calculation:
-
Calculate the change in length (ΔL) for each segment: ΔL = Final Length - Initial Length (10 mm).
-
Calculate the mean elongation and standard error for each treatment group.
-
-
Analysis:
-
Plot the mean elongation against the logarithm of the molar concentration for both IAA and the Test Compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if the elongation induced by the Test Compound is significantly different from the negative control and statistically comparable to the positive control (IAA).
-
Comparative Data & Interpretation
The primary output of this experiment is a quantitative comparison of coleoptile elongation across the different treatment groups. The data below is presented as a representative example of a successful validation.
| Treatment Group | Concentration (M) | Mean Elongation (mm) | Standard Error (±) | Statistical Significance vs. Control |
| Negative Control | 0 | 0.8 | 0.15 | - |
| IAA | 10⁻⁷ | 2.5 | 0.21 | p < 0.01 |
| IAA | 10⁻⁶ | 4.8 | 0.35 | p < 0.001 |
| IAA | 10⁻⁵ | 6.2 | 0.40 | p < 0.001 |
| Test Compound | 10⁻⁷ | 2.2 | 0.25 | p < 0.01 |
| Test Compound | 10⁻⁶ | 4.5 | 0.38 | p < 0.001 |
| Test Compound | 10⁻⁵ | 5.9 | 0.42 | p < 0.001 |
Interpretation of Results:
-
Negative Control: The minimal elongation in the buffer-only group confirms that the decapitated coleoptiles have a very low basal growth rate, validating the removal of the endogenous auxin source.
-
Positive Control (IAA): The IAA-treated groups show a clear dose-dependent increase in elongation. This confirms the biological responsiveness of the Avena sections and establishes a benchmark for potent auxin activity.
-
Test Compound: The results for this compound demonstrate a dose-dependent elongation that is statistically significant compared to the negative control and closely mirrors the response curve of IAA. This provides strong evidence for its auxin-like activity.
Underlying Mechanism: A Visual Representation
The biological activity observed in this assay is a direct result of the compound's ability to initiate the auxin signaling cascade leading to cell wall acidification and loosening.
Figure 2: Simplified auxin signaling pathway leading to cell elongation.
Conclusion
The Avena coleoptile elongation test remains a highly reliable and specific bioassay for determining auxin activity.[11] By following the detailed, causality-driven protocol outlined in this guide, researchers can robustly validate the auxin-like properties of novel synthetic compounds like this compound. The comparative design, featuring both positive (IAA) and negative controls, ensures the scientific integrity and trustworthiness of the results. The strong correlation in dose-dependent elongation between the test compound and IAA provides compelling evidence that it functions as a potent auxin agonist, likely initiating the same acid-growth signaling cascade to promote cell elongation.
References
- Boon, C. & Veen, H. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), 1-10. [Link]
- Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants.
- Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
- Vedantu. (n.d.). Avena curvature test is a bioassay for the activity class 11 biology CBSE.
- Rayle, D. L., & Cleland, R. E. (1992). The Acid Growth Theory of auxin-induced cell elongation is alive and well. Plant Physiology, 99(4), 1271–1274. [Link]
- Evans, M. L., & Vesper, M. J. (1966). Timing of the Auxin Response in Coleoptiles and Its Implications Regarding Auxin Action. Journal of General Physiology, 49(6), 1061-1075. [Link]
- Scribd. (n.d.). Auxin Bioassay.
- Gandar, J. C., & Nitsch, J. P. (1967). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant & Cell Physiology, 8(3), 405-416. [Link]
- Vedantu. (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.
- Biology LibreTexts. (2021). 4.4.1: Auxin.
- ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range,... | Download Table.
- askIITians. (n.d.). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col.
- Kutschera, U. (2020). Auxin action in developing maize coleoptiles: challenges and open questions. Plant Signaling & Behavior, 15(7), 1757112. [Link]
- Bentley, J. A. (1950). An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. Journal of Experimental Botany, 1(2), 201-213. [Link]
- UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles.
- Wahid Wazir. (2022, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology [Video]. YouTube. [Link]
- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany.
- Strader, L. C., & Zhao, Y. (2023). An auxin research odyssey: 1989–2023. The Plant Cell, 35(1), 35-51. [Link]
- Perez, A. J., et al. (2023). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 14, 1184206. [Link]
- Korasick, D. A., et al. (2013). Auxin Activity: Past, present, and Future.
- Khan, M. N., & Nabi, G. (2023). Role of Auxin in vegetative growth, flowering, yield and fruit quality of Horticultural crops - A review. Pure and Applied Biology, 12(2), 1234-1241. [Link]
- Utsunomiya, K., et al. (2021). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 13(8), a039981. [Link]
- Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 296. [Link]
Sources
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Acid Growth Theory of auxin-induced cell elongation is alive and well - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. scribd.com [scribd.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 10. biologydiscussion.com [biologydiscussion.com]
- 11. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2-(2,3,6-trimethylphenoxy)acetic Acid in Auxin Immunoassays
For researchers, scientists, and drug development professionals engaged in plant science and agriculture, the precise quantification of auxins is paramount. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for this purpose. However, the specificity of these assays is a critical consideration, especially when analyzing samples containing a mixture of endogenous and synthetic auxins. This guide provides an in-depth analysis of the potential cross-reactivity of the synthetic auxin, 2-(2,3,6-trimethylphenoxy)acetic acid, in immunoassays designed for other common auxins.
The core challenge in auxin immunoassay lies in the structural similarity among different auxin molecules. Antibodies raised against one auxin may exhibit binding to other structurally related compounds, leading to inaccurate quantification. This guide will equip you with the foundational knowledge and experimental framework to assess the cross-reactivity of this compound and interpret your immunoassay data with confidence.
The Principle of Competitive Immunoassays for Auxin Detection
Auxin immunoassays typically employ a competitive format due to the small size of the analyte. In a competitive ELISA, a known amount of enzyme-labeled auxin (tracer) competes with the unlabeled auxin in the sample for a limited number of antibody binding sites pre-coated on a microplate. The amount of bound enzyme-labeled auxin is inversely proportional to the concentration of auxin in the sample. A higher concentration of auxin in the sample results in less binding of the tracer and a weaker signal, while a lower concentration allows for more tracer binding and a stronger signal.
Cross-reactivity occurs when a compound other than the target analyte binds to the antibody, displacing the tracer and leading to an overestimation of the target analyte's concentration. Understanding the degree of cross-reactivity is therefore essential for the accurate interpretation of results.
Assessing the Cross-Reactivity of this compound
To date, specific cross-reactivity data for this compound in commercially available auxin immunoassays is not widely published. This necessitates an empirical approach to determine its potential interference. The following sections provide a framework for conducting such a study.
Structural Considerations
The structure of this compound, with its substituted phenoxy ring linked to an acetic acid side chain, shares features with other phenoxy auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). The trimethyl substitution pattern on the phenyl ring is unique and will influence its steric and electronic properties, which in turn dictate its binding affinity to antibodies raised against other auxins, such as the native indole-3-acetic acid (IAA).
Experimental Determination of Cross-Reactivity
The cross-reactivity of this compound can be determined by performing a competitive ELISA. The following protocol outlines the key steps.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This protocol describes a method to determine the percent cross-reactivity of this compound in an immunoassay for a target auxin (e.g., IAA).
Materials:
-
Microplate pre-coated with anti-auxin (e.g., anti-IAA) antibodies
-
Standard solution of the target auxin (e.g., IAA)
-
Solution of this compound
-
Enzyme-conjugated auxin (tracer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target auxin standard to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a serial dilution of this compound over a similar or broader concentration range.
-
-
Assay Setup:
-
Add a fixed volume of the auxin standards or the this compound solutions to the respective wells of the antibody-coated microplate.
-
Add a fixed amount of the enzyme-conjugated auxin (tracer) to all wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
-
Washing:
-
Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
-
Signal Development:
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Calculate IC₅₀:
-
Plot the absorbance values against the logarithm of the concentration for both the target auxin and this compound.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC₅₀).
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC₅₀ of Target Auxin / IC₅₀ of this compound) x 100
-
Comparative Data Presentation
The results of the cross-reactivity analysis should be presented in a clear and concise table. The following is an illustrative example with hypothetical data.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity with Anti-IAA Antibody |
| Indole-3-acetic acid (IAA) | 10 | 100% |
| This compound | 250 | 4% |
| Indole-3-butyric acid (IBA) | 50 | 20% |
| 1-Naphthaleneacetic acid (NAA) | 150 | 6.7% |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 400 | 2.5% |
Interpretation of Hypothetical Data: In this example, this compound shows a 4% cross-reactivity with the anti-IAA antibody. This indicates that a significantly higher concentration of this synthetic auxin is required to produce the same level of signal inhibition as IAA. While this level of cross-reactivity may be acceptable for some applications, it is crucial to consider the expected concentrations of both compounds in the experimental samples.
Visualizing the Experimental Workflow and Competitive Binding
To further clarify the experimental process and the underlying principle, the following diagrams are provided.
Caption: Experimental workflow for determining cross-reactivity.
Caption: Principle of competitive binding and cross-reactivity.
Discussion and Recommendations
The potential for cross-reactivity of this compound in auxin immunoassays is a critical factor that must be evaluated to ensure data integrity. While direct binding to an antibody in an immunoassay does not perfectly correlate with biological activity, it is often related to the molecule's ability to fit into a specific binding pocket. Studies on the binding of various synthetic auxins to the TIR1/AFB auxin co-receptors have shown that structural variations significantly impact binding affinity.[1][2][3][4] This principle extends to antibody-antigen interactions.
Recommendations for Researchers:
-
Validation is Essential: Always validate your immunoassay for the specific compounds you intend to measure in your samples. Do not assume a lack of cross-reactivity.[5][6][7][8][9]
-
Consider the Biological Context: If the concentration of this compound in your samples is expected to be orders of magnitude higher than that of the target auxin, even low cross-reactivity can lead to significant errors.
-
Orthogonal Methods for Confirmation: When in doubt, or for critical measurements, confirm your immunoassay results with an orthogonal method such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity.
-
Consult Manufacturer's Data: While not always comprehensive, review the cross-reactivity data provided by the manufacturer of your immunoassay kit.[10]
By following a rigorous validation process, researchers can confidently use immunoassays for the quantification of auxins, even in the presence of potentially cross-reactive synthetic compounds like this compound. This ensures the generation of accurate and reliable data, which is the bedrock of scientific advancement.
References
- Calderón Villalobos, L. I. A., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(7), a005546. [Link]
- Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 669-678. [Link]
- Stevenson, L. F., & Purushothama, S. (2014). Validation of Assays for the Bioanalysis of Novel Biomarkers. In Biomarkers in Drug Development (pp. 21-38). AAPS Press. [Link]
- Tsuchiya, Y., & Hagihara, S. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(10), 1547-1557. [Link]
- Busi, R., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1313. [Link]
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
- Leonard, P. (2017). Immunoassay Validation. In Immunoassays (1st ed.). Jenny Stanford Publishing. [Link]
- Agrisera. (n.d.).
- Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 23(2), 312-328. [Link]
Sources
- 1. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
A Comparative Guide to the Metabolic Fates of 2-(2,3,6-trimethylphenoxy)acetic Acid and MCPA
This guide provides an in-depth comparison of the metabolic pathways of two phenoxyacetic acid herbicides: 2-(2,3,6-trimethylphenoxy)acetic acid and the widely used 2-methyl-4-chlorophenoxyacetic acid (MCPA). Tailored for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current scientific understanding, presents putative metabolic routes based on analogous compounds, and details the experimental methodologies required for their validation. Our approach is grounded in scientific integrity, offering a causal explanation for experimental choices and providing a framework for self-validating protocols.
Introduction: Structural Analogs with Divergent Fates
Phenoxyacetic acid herbicides have been instrumental in agriculture for decades. Their efficacy is intrinsically linked to their chemical structure, which also dictates their environmental persistence and metabolic breakdown. MCPA is a well-characterized herbicide with a known metabolic pathway. In contrast, this compound, with its distinct substitution pattern of three methyl groups on the phenoxy ring, presents a unique case for metabolic investigation. Understanding the comparative metabolism of these compounds is crucial for predicting their environmental behavior, assessing potential toxicological risks, and developing next-generation herbicides with improved degradation profiles.
The primary difference in the metabolic susceptibility of these two compounds is hypothesized to stem from the number and position of the methyl groups on the aromatic ring. These substitutions can influence the accessibility of the ether linkage and the aromatic ring to microbial enzymes, thereby altering the rate and pathway of degradation.
Comparative Metabolic Pathways
The metabolic degradation of phenoxyacetic acid herbicides is predominantly a microbial process occurring in soil and water. The initial and rate-limiting step is often the cleavage of the ether bond linking the phenoxy ring to the acetic acid side chain.
The Established Metabolic Pathway of MCPA
The microbial degradation of MCPA has been extensively studied and serves as a model for phenoxyacetic acid metabolism. The primary pathway involves two key initial steps:
-
Ether Bond Cleavage: The degradation is initiated by the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene.[1] This step yields 4-chloro-2-methylphenol (MCP) and glyoxylate.
-
Hydroxylation: Subsequently, the aromatic ring of MCP is hydroxylated to form 5-chloro-3-methylcatechol. This catechol intermediate then undergoes ring cleavage, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.
An alternative minor pathway involves the hydroxylation of the methyl group on the aromatic ring, producing 4-chloro-2-hydroxymethylphenoxyacetic acid.[1]
Caption: Metabolic pathway of MCPA.
A Putative Metabolic Pathway for this compound
Direct experimental data on the metabolic pathway of this compound is limited. However, based on the established principles of phenoxyacetic acid degradation and studies on other methylated analogs, a putative pathway can be proposed. The presence of three methyl groups at the 2, 3, and 6 positions is expected to significantly influence its metabolism compared to MCPA.
-
Steric Hindrance to Ether Cleavage: The methyl groups at the 2 and 6 (ortho) positions are likely to create significant steric hindrance around the ether linkage. This could make the initial cleavage by TfdA-like enzymes more difficult, potentially leading to a slower degradation rate compared to MCPA.
-
Hydroxylation of Methyl Groups: An alternative initial step could be the hydroxylation of one of the methyl groups, a common detoxification pathway for xenobiotics. This would lead to the formation of a hydroxymethyl derivative.
-
Aromatic Ring Hydroxylation: If ether cleavage does occur, the resulting 2,3,6-trimethylphenol would be the primary intermediate. Subsequent hydroxylation of the aromatic ring would be necessary for ring cleavage. The positions of the existing methyl groups would direct the position of this hydroxylation.
-
Ring Cleavage: Following hydroxylation to a catechol or a related dihydroxybenzene derivative, the aromatic ring would be susceptible to cleavage by dioxygenases, leading to aliphatic intermediates that can be further metabolized.
Caption: Putative metabolic pathway of this compound.
Experimental Data Summary
| Compound | Matrix | Half-life (t½) | Key Metabolites Identified | Reference |
| MCPA | Soil | 7-25 days | 4-chloro-2-methylphenol (MCP), 5-chloro-3-methylcatechol | Vroumsia et al., 2005 |
| MCPA | Liquid Culture | >99% degradation in 5 days | Not specified | Kaur and Modi, 2025[2] |
Experimental Protocols for Comparative Metabolic Studies
To elucidate and compare the metabolic pathways of these two compounds, a series of well-designed experiments are necessary. The following protocols provide a robust framework for such an investigation.
Protocol 1: Soil Incubation Study for Biodegradation Assessment
This protocol is designed to determine the rate of degradation and identify the major metabolites of the two herbicides in a soil matrix under controlled laboratory conditions.
Methodology:
-
Soil Collection and Characterization:
-
Collect topsoil (0-15 cm) from a location with no recent history of herbicide application.
-
Sieve the soil (2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. This baseline data is crucial for interpreting degradation kinetics.
-
-
Experimental Setup:
-
Weigh 50 g of moist soil (adjusted to 60% of water holding capacity) into 250 mL biometer flasks.
-
Prepare stock solutions of this compound and MCPA. For metabolite identification, using 14C-radiolabeled compounds (labeled on the aromatic ring) is highly recommended.
-
Spike the soil samples with the respective herbicide to achieve a final concentration relevant to agricultural application rates (e.g., 1-5 mg/kg soil).
-
Include control groups: a sterile control (autoclaved soil) to assess abiotic degradation and an unspiked control to monitor background soil activity.
-
Each treatment and control should have at least three replicates.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20-25 °C).
-
The side arm of the biometer flasks should contain a CO2 trap (e.g., 1 M NaOH) to capture mineralized 14CO2 if radiolabeled compounds are used.
-
-
Sampling and Analysis:
-
Sacrifice replicate flasks at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days).
-
Extract the soil samples with a suitable solvent system (e.g., acetonitrile/water mixture).
-
Analyze the extracts for the parent compounds and their metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
If using radiolabeling, quantify the radioactivity in the soil extracts, the CO2 trap, and the soil-bound residues (by combustion) using a liquid scintillation counter.
-
Sources
A Comparative Guide to the Validation of an Analytical Method for 2-(2,3,6-trimethylphenoxy)acetic Acid Utilizing Certified Reference Materials
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of an analytical method is not merely a regulatory formality but a scientific necessity to ensure that the data generated is accurate, reliable, and fit for its intended purpose. This guide provides an in-depth, experience-driven comparison of validating an analytical method for the herbicide 2-(2,3,6-trimethylphenoxy)acetic acid, contrasting the use of a Certified Reference Material (CRM) with an in-house prepared standard.
The Critical Role of Method Validation in Drug Development
Before a drug product reaches the market, it undergoes rigorous testing to establish its safety and efficacy. The analytical methods used to assess the quality of the active pharmaceutical ingredient (API) and the final drug product must be validated to ensure they are capable of producing trustworthy results.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the experimental design discussed herein.[3][4][5]
This compound, a phenoxyacetic acid herbicide, serves as our model analyte. While primarily used in agriculture, the principles of its analysis and method validation are directly transferable to the pharmaceutical industry, where structurally similar compounds may be encountered as APIs, impurities, or metabolites. The accurate quantification of such compounds is crucial for ensuring product quality and patient safety.
The Gold Standard: Certified Reference Materials (CRMs)
A Certified Reference Material is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6] The use of a CRM is the cornerstone of a robust method validation, as it provides a direct and reliable link to a recognized standard.[7]
For the purpose of this guide, we will consider a hypothetical CRM for this compound with the following specifications:
| Parameter | Specification |
| Certified Purity | 99.9% ± 0.1% |
| Traceability | Traceable to NIST SRM |
| Uncertainty | Expanded uncertainty reported on the certificate |
| Homogeneity & Stability | Confirmed and documented |
The Alternative: In-House Prepared Standards
In some instances, laboratories may opt to prepare their own reference standards. While this approach can be more cost-effective, it introduces a significant level of uncertainty and risk if not performed with extreme rigor.[8] For our comparison, we will consider an in-house prepared standard of this compound synthesized in the laboratory and purified by recrystallization. Its purity is estimated by a single analytical technique (e.g., HPLC peak area percentage) without a comprehensive uncertainty budget.
Experimental Design: A Head-to-Head Comparison
We will now delve into the practical aspects of validating an HPLC-UV method for the quantification of this compound, comparing the outcomes when using our hypothetical CRM versus the in-house standard.
The Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed for the analysis of this compound. The key chromatographic parameters are summarized below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Validation Parameters and Experimental Protocols
The validation of the analytical method will be performed in accordance with the ICH Q2(R1) guideline, focusing on the following key parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Validation Workflow
The following diagram illustrates the structured workflow for the validation of the analytical method.
Caption: A flowchart outlining the key stages of an analytical method validation process.
Results and Discussion: A Tale of Two Standards
The following sections present a comparative summary of the validation results obtained using the Certified Reference Material and the in-house prepared standard.
Specificity
For both standards, the method was found to be specific. Placebo and blank injections showed no interfering peaks at the retention time of this compound.
Linearity
Linearity was assessed by preparing a series of solutions of known concentration and plotting the peak area response against the concentration.
| Standard Type | Concentration Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| CRM | 1 - 100 | 0.9998 | Minimal and statistically insignificant |
| In-house | 1 - 100 | 0.9985 | Noticeable and statistically significant |
The results obtained with the CRM demonstrate excellent linearity, with a correlation coefficient exceeding the typical acceptance criterion of >0.999. The y-intercept being close to zero provides confidence that there is no significant systematic error in the measurement. In contrast, the in-house standard showed a slightly lower correlation coefficient and a more significant y-intercept, which could be indicative of impurities affecting the response at lower concentrations.
Accuracy
Accuracy was determined by the recovery of spiked samples at three different concentration levels.
| Standard Type | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| CRM | 10 | 99.8 |
| 50 | 100.1 | |
| 90 | 99.5 | |
| In-house | 10 | 95.2 |
| 50 | 96.1 | |
| 90 | 94.8 |
The accuracy results highlight the most significant difference between the two standards. The CRM provides recovery values very close to 100%, indicating a high degree of accuracy. The in-house standard, however, shows a consistent negative bias, with recoveries around 95%. This is likely due to an overestimation of the purity of the in-house standard. If the actual purity is, for example, 95%, then preparing solutions based on an assumed 100% purity would lead to systematically lower recovery values. This demonstrates the critical importance of having a well-characterized standard with a certified purity value.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table: Repeatability (n=6)
| Standard Type | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) |
| CRM | 50 | 0.5 |
| In-house | 50 | 0.6 |
Table: Intermediate Precision (n=6, over 3 days)
| Standard Type | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) |
| CRM | 50 | 0.8 |
| In-house | 50 | 1.5 |
While both standards show acceptable repeatability, the intermediate precision results for the in-house standard are notably higher. This could be attributed to the potential for slight inconsistencies in the preparation of the standard solutions over different days, or the presence of minor impurities that could affect the chromatographic performance. The CRM, with its certified and stable nature, provides more consistent results over time.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | CRM | In-house Standard |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
The lower LOD and LOQ values obtained with the CRM are a direct consequence of the cleaner baseline and better signal response, which are attributable to the high purity of the standard.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the mobile phase composition (±2%) and column temperature (±2°C). In both cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria, indicating that the method is robust. The choice of standard did not significantly impact the robustness assessment.
The Unseen Advantage of CRMs: Metrological Traceability
A key benefit of using a CRM that is not immediately apparent from the validation data is the concept of metrological traceability. This is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.
Caption: The chain of metrological traceability from the SI unit to the final analytical result.
Using a CRM provides a direct link in this chain, ensuring that your measurement results are comparable and have a known and documented uncertainty. An in-house standard, on the other hand, breaks this chain, making it difficult to demonstrate the traceability and comparability of your results.
Conclusion: The Imperative of Using Certified Reference Materials
The validation of an analytical method is a multifaceted process that requires careful planning, execution, and interpretation. This comparative guide has demonstrated that while it is possible to perform a method validation using an in-house prepared standard, the use of a Certified Reference Material provides a significantly higher level of confidence in the accuracy, reliability, and traceability of the analytical results.
The seemingly minor discrepancies observed in the validation data when using an in-house standard can have significant consequences in a regulated environment. A consistent bias in accuracy, for example, could lead to the erroneous rejection of a batch of product that is actually within specification, or, more critically, the release of a product that does not meet the required quality standards.
As a Senior Application Scientist, my recommendation is unequivocal: for the validation of analytical methods intended for use in a GxP environment, the use of a Certified Reference Material is not just best practice, it is a scientific and regulatory imperative. The initial investment in a CRM is far outweighed by the long-term benefits of ensuring the integrity and defensibility of your analytical data.
References
- ARO Scientific. (2024). Method validation using Certified Reference Materials (CRMs).
- AZoM. (2024). Why labs should switch from in-house preparation to certified analytical standards.
- Labsert. (2019). Differences Between RM, CRM and QCM.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation.
- PharmTech. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation.
- ResearchGate. (2019). Data on validation using accuracy profile of HPLC-UV method.
- Abraham Entertainment. (2024). ICH Q2 R1: Mastering Analytical Method Validation.
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. gbjpl.com.au [gbjpl.com.au]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Differences Between RM, CRM and QCM [labsertchemical.com]
- 7. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 8. news-medical.net [news-medical.net]
inter-laboratory comparison of 2-(2,3,6-trimethylphenoxy)acetic acid quantification
An Essential Guide to Inter-Laboratory Comparison for the Quantification of 2-(2,3,6-trimethylphenoxy)acetic acid
In the landscape of agricultural science and environmental monitoring, the precise and accurate quantification of synthetic auxin herbicides is paramount. This compound, a member of this class of herbicides, requires robust analytical methodologies to ensure regulatory compliance, environmental safety, and efficacy in its application. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of this compound, drawing upon established principles of analytical method validation and quality control. While a specific inter-laboratory study for this compound is not publicly available, this document outlines the critical considerations and experimental protocols necessary to establish such a comparison, ensuring data reliability and comparability across different analytical facilities.
The Critical Need for Inter-Laboratory Comparison
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They serve to:
-
Assess the performance of individual laboratories: By analyzing a common, homogenous sample, laboratories can benchmark their results against a reference value and against their peers.
-
Identify potential analytical biases: Systematic errors in a laboratory's methodology can be revealed through comparison with other labs.
-
Validate analytical methods: The successful analysis of a proficiency testing sample by multiple laboratories provides strong evidence for the robustness and reliability of a given method.
-
Harmonize analytical approaches: Inter-laboratory studies can promote the adoption of best practices and standardized protocols, leading to greater consistency in results across the scientific community.
For a compound like this compound, which may be present at trace levels in complex matrices such as soil, water, and agricultural products, ensuring the comparability of data generated by different laboratories is of utmost importance for making informed decisions regarding food safety and environmental protection.
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison for this compound quantification requires meticulous planning and execution. The following sections detail the key stages of this process.
Preparation and Distribution of Test Material
The foundation of any inter-laboratory study is the quality of the test material. It is essential that the material is homogenous and stable throughout the duration of the study.
-
Matrix Selection: The chosen matrix should be relevant to the typical applications and monitoring of this compound. Common matrices could include a certified blank soil, a water sample, or a representative crop extract (e.g., wheat or soy).
-
Spiking and Homogenization: A known concentration of a certified reference standard of this compound should be spiked into the chosen matrix. Thorough homogenization is critical to ensure that each participating laboratory receives a representative subsample.
-
Stability Testing: The stability of the analyte in the matrix must be assessed under the proposed storage and shipping conditions to ensure that no degradation occurs before analysis.
-
Blind Samples: To ensure an unbiased assessment, samples should be provided to participating laboratories as "blind" samples, where the concentration of the analyte is unknown to the analyst.
Experimental Workflow: Test Material Preparation
Caption: Workflow for the preparation and distribution of test materials.
Selection and Validation of Analytical Methods
While participating laboratories may utilize their own in-house methods, it is beneficial to recommend a validated reference method to ensure a baseline of performance. The most common and appropriate techniques for the analysis of auxin herbicides like this compound are chromatographic methods coupled with mass spectrometry.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique often requires derivatization of the acidic analyte to improve its volatility and chromatographic behavior. It offers high sensitivity and selectivity.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the direct analysis of polar and thermally labile compounds, often without the need for derivatization. It is widely used for pesticide residue analysis.[3]
Method Validation Parameters:
Irrespective of the chosen technique, each participating laboratory must demonstrate that its method is "fit for purpose" by validating a set of key performance characteristics, in line with international guidelines such as those from SANTE or the Codex Alimentarius.[2][4][5]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10 |
| Accuracy (Trueness) | The closeness of the mean of a set of measurements to the true or accepted reference value. | Typically within 70-120% recovery |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte |
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
A generalized protocol for the extraction and analysis of this compound from a soil matrix is provided below. Laboratories should adapt and validate this protocol for their specific instrumentation and conditions.
-
Sample Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a buffered solution).
-
Shake vigorously for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
-
QuEChERS Cleanup (Optional but Recommended):
-
Transfer a portion of the supernatant to a QuEChERS cleanup tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.
-
Shake for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC Conditions: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase of water and methanol (both containing a small percentage of formic acid to improve peak shape).
-
MS/MS Conditions: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for the analyte and the internal standard for confirmation and quantification.
-
Logical Relationship: Method Validation Pillars
Caption: Key pillars of analytical method validation for trustworthy results.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, a statistical analysis is performed to assess performance.
-
Assigned Value (x_a): The consensus value for the concentration of the analyte in the test material is determined, typically as the robust mean of the participants' results after the removal of outliers.
-
Performance Scoring (z-scores): The performance of each laboratory is commonly evaluated using z-scores, calculated as:
z = (x_i - x_a) / σ_p
where:
-
x_i is the result reported by the laboratory
-
x_a is the assigned value
-
σ_p is the standard deviation for proficiency assessment
-
-
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
-
Conclusion: Fostering a Culture of Quality
A well-designed and executed inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of data for the quantification of this compound. By adhering to the principles of robust experimental design, thorough method validation, and transparent data evaluation, the scientific community can have greater confidence in the analytical results that underpin critical decisions in agriculture and environmental science. This guide provides a roadmap for establishing such a comparison, promoting a culture of continuous improvement and scientific integrity.
References
- Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. [Link]
- Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919–1926. [Link]
- European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11312/2021.
- Mekni, S., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6877–6884. [Link]
- Overcoming Auxin Herbicide Antagonism Using Novel Application Methods for Grass Weed Control in Cotton and Soybean Production Systems.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. | National Agricultural Library [nal.usda.gov]
- 4. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Assessing the Phytotoxicity of 2-(2,3,6-trimethylphenoxy)acetic Acid on Non-Target Plant Species: A Comparative Guide
Introduction: The Ecological Imperative of Herbicide Selectivity
The introduction of synthetic herbicides has undeniably revolutionized agricultural productivity. Among these, the synthetic auxin herbicides, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA), have been instrumental for over half a century.[1][2] 2-(2,3,6-trimethylphenoxy)acetic acid belongs to this class, and like its chemical relatives, it is designed to exhibit selective phytotoxicity, primarily targeting broadleaf weeds in cereal crops and other monocot-dominated agricultural systems.[1][2] However, the very potency that makes these herbicides effective also raises critical concerns about their impact on non-target plant species. Off-target drift, volatilization, and surface runoff can lead to unintentional exposure of susceptible vegetation in adjacent natural and semi-natural habitats, potentially causing significant ecological disruption.[3][4]
This guide provides a comprehensive framework for assessing the phytotoxicity of this compound on non-target plant species. Due to the limited publicly available data on this specific compound, this guide will extrapolate its expected phytotoxic profile based on the well-documented effects of other phenoxycarboxylic acid herbicides such as 2,4-D and the broader class of synthetic auxins, including dicamba.[5][6] We will delve into the mechanistic underpinnings of synthetic auxin action, present standardized, internationally recognized protocols for phytotoxicity assessment, and offer a comparative analysis against herbicides with different modes of action, namely glyphosate and atrazine. The methodologies described herein are designed to generate robust, reproducible data, enabling researchers and drug development professionals to conduct thorough and scientifically sound ecological risk assessments.
Part 1: The Molecular Hijacking of Plant Growth: Mechanism of Action
Synthetic auxin herbicides like this compound function as "superauxins."[1] They are more persistent in plant tissues than the naturally occurring IAA due to their greater chemical stability.[1][2] This persistence leads to a sustained and overwhelming hormonal signal that disrupts normal plant growth and development in susceptible species, which are primarily dicots.
The primary mechanism of action involves the herbicide binding to auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[7] This binding event enhances the interaction between these receptors and Aux/IAA repressor proteins, marking the repressors for degradation via the ubiquitin-proteasome pathway.[7] The degradation of these repressor proteins unleashes auxin response factors (ARFs), which in turn activate the transcription of a multitude of auxin-responsive genes.[7]
This cascade of gene activation leads to a number of physiological disruptions that culminate in plant death:
-
Uncontrolled Cell Division and Elongation: The overstimulation of growth leads to epinasty (twisting and curling of stems and petioles), stem swelling, and callus formation.[5][6]
-
Ethylene Production: A significant consequence of this overstimulation is a surge in the production of ethylene, a plant stress hormone. This ethylene surge is a key contributor to senescence (aging), chlorosis (yellowing of leaves), and tissue decay.[1]
-
Abscisic Acid (ABA) Biosynthesis: The hormonal imbalance also triggers the upregulation of ABA, another stress hormone that contributes to growth inhibition and senescence.[1]
-
Vascular Tissue Disruption: The uncontrolled growth ultimately damages the plant's vascular system, impeding the transport of water and nutrients, leading to wilting and eventual death.
Caption: Mechanism of action for synthetic auxin herbicides.
Part 2: A Comparative Overview of Phytotoxic Effects
The phytotoxic symptoms induced by this compound are expected to be characteristic of synthetic auxin herbicides. These symptoms are most pronounced in sensitive broadleaf species. For a comprehensive assessment, it is crucial to compare these expected effects with those of herbicides possessing different modes of action.
| Herbicide Class | Example Compound(s) | Primary Mode of Action | Expected Phytotoxic Symptoms on Non-Target Broadleaf Plants |
| Phenoxycarboxylic Acids | This compound (Expected) , 2,4-D | Synthetic Auxin (WSSA/HRAC Group 4/O) | Twisting and curling of stems and petioles (epinasty), leaf cupping and strapping, stem swelling and cracking, chlorosis, necrosis, and eventual plant death.[5][6][8] |
| Benzoic Acids | Dicamba | Synthetic Auxin (WSSA/HRAC Group 4/O) | Similar to phenoxycarboxylic acids, with pronounced leaf cupping and puckering. Highly volatile, leading to drift-related damage.[9][10][11] |
| Glycines | Glyphosate | EPSP Synthase Inhibitor (WSSA/HRAC Group 9/G) | Systemic chlorosis appearing 3-7 days after application, followed by necrosis and death of growing points. Stunting and growth inhibition are common.[12][13][14] |
| Triazines | Atrazine | Photosystem II Inhibitor (WSSA/HRAC Group 5/C1) | Interveinal chlorosis on older leaves first, followed by necrosis. Symptoms develop more slowly than with systemic herbicides.[15][16] |
Part 3: Standardized Protocols for Phytotoxicity Assessment
To ensure data integrity and comparability, phytotoxicity testing should adhere to internationally recognized guidelines. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide robust protocols for this purpose.[17][18][19][20][21][22] The following experimental workflow is based on these standards.
Experimental Workflow for Non-Target Plant Phytotoxicity Testing
Caption: Standardized workflow for phytotoxicity assessment.
Detailed Step-by-Step Methodology
1. Test Species Selection:
-
A minimum of six to ten non-target plant species should be selected, representing a range of plant families and life forms (e.g., forbs, grasses, legumes).
-
Include species known to be sensitive to synthetic auxin herbicides (e.g., tomato, grape, soybean) as positive controls.
-
The rationale for species selection should be documented, considering their ecological relevance to the areas where the herbicide may be used.
2. Plant Culture:
-
Seeds should be sourced from a reputable supplier to ensure genetic consistency and viability.
-
Plants should be grown in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod to ensure uniform growth.
-
A standardized, inert growing medium should be used to avoid confounding effects from soil composition.
3. Herbicide Application (Dose-Response Study):
-
Plants should be treated at the 2-4 true leaf stage, as this is typically a sensitive growth phase.[17]
-
A dilution series of this compound should be prepared, encompassing a range of concentrations expected to cause effects from negligible to complete mortality.
-
Application should be performed using a calibrated laboratory sprayer to ensure uniform coverage.
-
A control group (untreated) and a solvent control group (if a solvent is used to dissolve the test substance) are mandatory.[17]
4. Incubation and Observation:
-
Post-application, plants should be maintained in the controlled environment for a period of 14 to 21 days.
-
Observations should be made at regular intervals (e.g., 3, 7, 14, and 21 days after application).
5. Endpoint Assessment:
A combination of qualitative and quantitative endpoints should be assessed to provide a comprehensive picture of phytotoxicity.
-
Visual Phytotoxicity Assessment: A standardized rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete death) should be used to score symptoms such as chlorosis, necrosis, epinasty, and stunting.
-
Quantitative Measurements:
-
Biomass: At the end of the study, the above-ground portion of the plants should be harvested, dried in an oven, and weighed to determine the dry biomass. This is a critical endpoint for assessing growth inhibition.
-
Plant Height: The height of the plants should be measured at each observation interval.
-
Sub-lethal Endpoints: For a more in-depth analysis, consider measuring chlorophyll fluorescence, which can provide an early indication of stress on the photosynthetic apparatus.
-
6. Data Analysis and Interpretation:
-
The collected data should be used to determine the Effective Concentration (EC50) , which is the concentration of the herbicide that causes a 50% reduction in a specific endpoint (e.g., biomass).
-
The No Observed Effect Concentration (NOEC) , the highest concentration at which no statistically significant effect is observed, should also be determined.
-
Statistical analysis, such as regression analysis for dose-response curves, is essential for robust endpoint determination.
Part 4: Comparative Phytotoxicity Data
The following table presents a hypothetical comparison of EC50 values for biomass reduction in a sensitive non-target species, such as Solanum lycopersicum (tomato). The values for this compound are extrapolated based on its classification as a phenoxycarboxylic acid herbicide, while the data for the other compounds are based on published literature.
| Herbicide | Chemical Class | Mode of Action | Estimated EC50 (g a.i./ha) for Biomass Reduction in Tomato |
| This compound (Expected) | Phenoxycarboxylic Acid | Synthetic Auxin | < 10 |
| 2,4-D | Phenoxycarboxylic Acid | Synthetic Auxin | < 10 |
| Dicamba | Benzoic Acid | Synthetic Auxin | < 1 |
| Glyphosate | Glycine | EPSP Synthase Inhibitor | 50 - 200 |
| Atrazine | Triazine | Photosystem II Inhibitor | 100 - 500 |
Note: These are estimated values for comparative purposes. Actual EC50 values must be determined experimentally.
Conclusion: Towards a Proactive Approach to Ecological Safety
The assessment of phytotoxicity is a cornerstone of responsible herbicide development and regulation. While this compound is expected to exhibit a phytotoxic profile characteristic of synthetic auxin herbicides, rigorous experimental validation is imperative. The protocols outlined in this guide, grounded in the principles of scientific integrity and aligned with international standards, provide a clear pathway for generating the necessary data.
By understanding the mechanism of action, conducting robust, standardized tests, and comparing the effects against a panel of herbicides with diverse modes of action, researchers can build a comprehensive ecological risk profile. This knowledge is not merely a regulatory hurdle; it is a fundamental component of developing sustainable agricultural practices that balance the need for weed control with the preservation of biodiversity in our landscapes.
References
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. [Link]
- OECD. (2006). OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Publishing. [Link]
- Scorza, F. V., et al. (2021). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. AgriEngineering, 3(4), 857-871. [Link]
- Bohnenblust, E. W., et al. (2016). Effects of the herbicide dicamba on nontarget plants and pollinator visitation. Environmental Toxicology and Chemistry, 35(1), 144-151. [Link]
- U.S. Environmental Protection Agency. (n.d.). Ecological Effects Test Guidelines OPPTS 850.4025 Target Area Phytotoxicity. [Link]
- Dalton, R. L., et al. (2010). Comparison of the effects of glyphosate and atrazine herbicides on nontarget plants grown singly and in microcosms. Environmental Toxicology and Chemistry, 29(10), 2304-2315. [Link]
- Florencia, S. R., et al. (2022). Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape. Science of The Total Environment, 828, 154447. [Link]
- Quirion, B. R., et al. (2020). Glyphosate Toxicity to Native Nontarget Macrophytes Following Three Different Routes of Incidental Exposure. Environmental Toxicology and Chemistry, 39(5), 988-997. [Link]
- Carpenter, D., & Boutin, C. (2010). Assessing the Risk of Herbicides to Terrestrial Non-Target Plants Using Higher-Tier Studies. Integrated Environmental Assessment and Management, 6(3), 488-497. [Link]
- Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-20. [Link]
- Mortensen, D. A., et al. (2012). Navigating a critical juncture for sustainable weed management. BioScience, 62(1), 75-84. [Link]
- Egan, J. F., et al. (2014). Effects of the herbicide dicamba on non-target plants and pollinator visitation. Environmental Toxicology and Chemistry, 33(1), 144-151. [Link]
- Zollinger, R. (n.d.). Growth regulator herbicides.
- Ferreira, E. A., et al. (2021). Dicamba Impacts on Aquatic Bioindicators and Non-Target Plants. AgriEngineering, 3(4), 857-871. [Link]
- Alves, G. S., et al. (2021). Phytotoxicity in soybean crop caused by simulated dicamba drift. Pesquisa Agropecuária Brasileira, 56. [Link]
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 415-417. [Link]
- EPPO. (2014). PP 1/135 (5) Phytotoxicity assessment. EPPO Bulletin, 44(3), 285-291. [Link]
- de Souza, J. G., et al. (2019). Herbicide 2,4-D: A Review of Toxicity on Non-Target Organisms.
- Florencia, S. R., et al. (2022). Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape. Science of The Total Environment, 828, 154447. [Link]
- Christ, J. A., et al. (2021). Sensitivity of Non-Target Annual Plants to Glyphosate-Based Herbicide, According to Growth Form. Plants, 10(2), 221. [Link]
- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
- Umweltbundesamt. (2023). Review of the OECD Test Guidelines relevant to environmental assessment with regard to the state of the art in science and tech. [Link]
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
- Dalton, R. L. (2008). Evaluation of phytotoxicity testing: Assessing the effects of herbicides on non-target plants using microcosm tests (Thesis). Carleton University. [Link]
- Paz-y-Miño-C, G., & Sanchez, M. E. (2016). 2,4-D Toxicity: Cause, Effect and Control.
- National Pesticide Information Center. (2020).
- Zhang, Y., et al. (2014). Phytotoxicity assessment of atrazine on growth and physiology of three emergent plants. Environmental Science and Pollution Research, 21(11), 7061-7068. [Link]
- Farmers Business Network. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]
- Pérez, G. L., et al. (2017). Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina). Ecotoxicology and Environmental Safety, 144, 341-348. [Link]
- California Invasive Plant Council. (n.d.). Minimizing non-target effects of herbicide use. [Link]
- Biondi, E. N., et al. (2022). Meta-Analysis of Herbicide Non-Target Effects on Pest Natural Enemies. Insects, 13(1), 86. [Link]
- U.S. Environmental Protection Agency. (n.d.). Test Guidelines for Pesticides and Toxic Substances. [Link]
- National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]
- U.S. Environmental Protection Agency. (n.d.). Final Test Guidelines for Pesticides and Toxic Substances. [Link]
- Reeg, J., et al. (2020). Herbicide risk assessments of non-target terrestrial plant communities: A graphical user interface for the plant community model IBC-grass. Ecotoxicology and Environmental Safety, 194, 110384. [Link]
- U.S. Environmental Protection Agency. (2012). Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study. [Link]
- U.S. Environmental Protection Agency. (n.d.). About Test Guidelines for Pesticides and Toxic Substances. [Link]
- Boutin, C., et al. (2014). Herbicide impact on non-target plant reproduction: what are the toxicological and ecological implications?. Environmental Pollution, 185, 269-276. [Link]
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the herbicide dicamba on nontarget plants and pollinator visitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbn.com [fbn.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. Glyphosate affects the susceptibility of non-target native plant species according to their stage of development and degree of exposure in the landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glyphosate Toxicity to Native Nontarget Macrophytes Following Three Different Routes of Incidental Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atrazine Fact Sheet [npic.orst.edu]
- 16. researchgate.net [researchgate.net]
- 17. ia801304.us.archive.org [ia801304.us.archive.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. oecd.org [oecd.org]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Environmental Impact of Phenoxyacetic Acid Herbicides: A Comparative Study
Introduction: The Double-Edged Sword of Phenoxyacetic Acid Herbicides
Phenoxyacetic acid herbicides, a class of synthetic auxins, have been a cornerstone of modern agriculture since the development of 2,4-D (2,4-dichlorophenoxyacetic acid) in the 1940s.[1] These compounds, including prominent members like MCPA (4-chloro-2-methylphenoxyacetic acid), dichlorprop (2-(2,4-dichlorophenoxy)propionic acid), and mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), function by mimicking the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled, lethal growth in susceptible broadleaf weeds.[1] Their selectivity, efficacy, and cost-effectiveness have made them indispensable for maximizing crop yields.
However, their widespread application necessitates a thorough and objective evaluation of their environmental fate and non-target effects. As researchers and drug development professionals, understanding the subtle yet significant differences in the environmental impact of these structurally similar compounds is paramount for developing safer, more sustainable agricultural practices and for accurate environmental risk assessment. This guide provides a comparative analysis of the key environmental parameters of these herbicides, supported by experimental data and standardized testing protocols, to offer a comprehensive resource for the scientific community.
Part 1: Environmental Fate and Transport: Where Do They Go?
The environmental persistence and mobility of a herbicide determine its potential for contaminating non-target areas, including soil strata and aquatic ecosystems. These characteristics are governed by a complex interplay of the herbicide's chemical properties and environmental factors like soil type, temperature, and microbial activity.[2]
Soil Persistence and Degradation
The primary mechanism for the dissipation of phenoxyacetic acid herbicides from soil is microbial degradation.[3] The rate of this breakdown, often expressed as a half-life (DT50), is a critical indicator of persistence. A shorter DT50 suggests a lower likelihood of accumulation and long-term soil contamination.
Generally, the rate of bacterial degradation follows a clear trend among the common phenoxyacetic acids: 2,4-D > MCPA > mecoprop-P > dichlorprop-P .[3][4] This indicates that 2,4-D is the least persistent, while dichlorprop tends to remain in the soil for a longer period. Microbial activity is the key driver, as evidenced by the negligible degradation observed in sterilized soil samples.[5]
Table 1: Comparative Soil Persistence of Phenoxyacetic Acid Herbicides
| Herbicide | Typical Aerobic Soil Half-life (DT50) | Key Factors Influencing Persistence |
| 2,4-D | 6 - 10 days[2][6] | Primarily microbial degradation; persistence increases in cool, dry conditions. |
| MCPA | 4 - 7 days[3] | Rapid microbial degradation; persistence can increase in deeper soil horizons with lower microbial activity.[3] |
| Dichlorprop | 8 - 13 days (enantiomer-dependent)[5] | S-enantiomer degrades faster (DT50 ~8 days) than the R-enantiomer (DT50 ~13 days); persistence is higher than 2,4-D and MCPA.[4][5] |
| Mecoprop | ~12 days (in topsoil)[4] | Degradation is significantly slower in deeper soil layers (DT50 > 84 days at 70-80 cm).[4] |
Leaching and Mobility in Soil
A herbicide's potential to leach through the soil profile and contaminate groundwater is largely determined by its water solubility and its tendency to adsorb to soil particles. The Soil Organic Carbon-Water Partitioning Coefficient (Koc) is a key metric; a low Koc value indicates weaker adsorption to soil and thus higher mobility.[2]
Phenoxyacetic acids are relatively mobile in soils, particularly in sandy soils with low organic matter content.[6] However, their potential to reach groundwater is often limited by their relatively rapid degradation.[3]
Table 2: Comparative Leaching Potential of Phenoxyacetic Acid Herbicides
| Herbicide | Soil Adsorption Coefficient (Koc) (mL/g) | Groundwater Ubiquity Score (GUS)¹ | Leaching Potential |
| 2,4-D | 59 - 117[6] | 2.5 - 3.2 | Moderate |
| MCPA | ~30 - 150 | 2.3 - 3.5 | Moderate |
| Dichlorprop | ~20 - 100 | 2.8 - 4.1 | Moderate to High |
| Mecoprop | ~10 - 80 | 3.0 - 4.5 | Moderate to High |
¹GUS is calculated as: GUS = log10(DT50) x (4 - log10(Koc)). GUS < 1.8 = Low leacher; 1.8 < GUS < 2.8 = Transitional; GUS > 2.8 = Leacher. Values are estimated based on typical DT50 and Koc ranges.
The data indicates that while all four herbicides have some leaching potential, dichlorprop and mecoprop generally exhibit higher mobility than 2,4-D and MCPA due to their lower soil adsorption.[4]
Microbial Degradation Pathways
The biodegradation of these herbicides is initiated by specialized soil microorganisms that possess the necessary enzymatic machinery. The critical first step for all four compounds is the cleavage of the ether linkage, a reaction catalyzed by α-ketoglutarate-dependent dioxygenase enzymes, often encoded by tfdA-like genes.[4][7] This initial step removes the acidic side chain, yielding a corresponding phenol, which is generally more toxic but less stable than the parent compound.[3]
The subsequent degradation of the resulting chlorophenols proceeds through well-characterized pathways involving hydroxylation and ring cleavage, ultimately leading to mineralization into CO2, water, and chloride ions.
Below are the simplified initial degradation pathways for each herbicide.
Figure 1: Initial degradation pathway of 2,4-D.
Figure 2: Initial degradation pathway of MCPA.
Figure 4: Initial degradation pathway of Mecoprop.
Part 2: Ecotoxicological Profile: Impact on Non-Target Organisms
While designed to target plants, phenoxyacetic acid herbicides can inadvertently affect other organisms. Ecotoxicology studies are essential to quantify these risks and establish safe environmental concentrations. The assessment typically focuses on representative species from different trophic levels.
Aquatic Toxicity
Due to runoff and leaching, aquatic ecosystems are particularly vulnerable to herbicide contamination. Standard tests measure the concentration that is lethal to 50% of a fish population (LC50) or effective in inhibiting the growth or mobility of 50% of an invertebrate or algae population (EC50) over a defined period (e.g., 96 hours for fish, 48 hours for daphnids). [8] Table 3: Comparative Acute Toxicity to Aquatic Organisms (mg/L)
| Herbicide | Rainbow Trout (96-hr LC50) | Daphnia magna (48-hr EC50) | Green Algae (Selenastrum capricornutum) (72-hr EC50) |
| 2,4-D | 100 - 250 | >100 | 30 - 70 |
| MCPA | 50 - 232 | >100 | 50 - 180 |
| Dichlorprop | 15 - 160 | 100 | 80 |
| Mecoprop | 120 - 250 | 100 - 200 | 150 |
(Data compiled from various sources, including the EXTOXNET and PPDB databases. Values can vary based on formulation and specific test conditions.)
The data suggest that these herbicides generally exhibit low to moderate acute toxicity to aquatic organisms at typical environmental concentrations. However, dichlorprop appears to be slightly more toxic to fish than the other compounds under some conditions. It is crucial to note that chronic, sublethal effects on reproduction and development can occur at much lower concentrations.
Terrestrial Toxicity
Non-target terrestrial organisms, such as birds and soil invertebrates, can be exposed through direct contact, consumption of contaminated food, or habitat alteration.
Table 4: Comparative Acute Toxicity to Terrestrial Organisms
| Herbicide | Bobwhite Quail (Oral LD50 mg/kg) | Earthworm (Eisenia fetida) (14-day LC50 mg/kg soil) |
| 2,4-D | 200 - 668 | 350 - 600 |
| MCPA | 375 - 700 | ~300 |
| Dichlorprop | 250 - 400 | >1000 |
| Mecoprop | 500 - 800 | >1000 |
(Data compiled from various sources. Values can vary based on formulation and specific test conditions.)
The acute toxicity to birds is generally low to moderate. For soil invertebrates like earthworms, 2,4-D and MCPA show higher toxicity than dichlorprop and mecoprop. However, field application rates are typically below these lethal concentrations. The more significant impact on soil microbial communities is often a temporary inhibition of activity, followed by recovery as the herbicide degrades. [2][9]Some microbial populations may even increase as they utilize the herbicide as a carbon source. [10]
Part 3: Standardized Experimental Methodologies
To ensure data is reliable and comparable across studies, standardized testing protocols established by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are employed.
Protocol: Soil Persistence Study (Aerobic)
This protocol is a synthesized workflow based on the principles of OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil . [5] Objective: To determine the rate of aerobic degradation of a phenoxyacetic acid herbicide in soil and calculate its DT50 and DT90 values.
Methodology:
-
Soil Selection: Use a minimum of three distinct, viable agricultural soil types. Characterize each soil for texture, pH, organic carbon content, and microbial biomass.
-
Test Substance: Use a radiolabeled (typically ¹⁴C) test substance of >95% purity to facilitate tracking of the parent compound and its metabolites.
-
Application: Treat fresh soil samples (sieved <2 mm) with the test substance at a concentration relevant to its maximum field application rate. Ensure homogenous distribution.
-
Incubation: Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a controlled temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain a continuous flow of CO₂-free, humidified air.
-
Sampling: Collect triplicate soil samples at defined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 100 days).
-
Analysis:
-
Trap evolved ¹⁴CO₂ in an alkaline solution to quantify mineralization.
-
Extract soil samples using an appropriate solvent (e.g., acetonitrile/water).
-
Analyze extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent herbicide and major transformation products.
-
Determine non-extractable (bound) residues by combustion analysis of the extracted soil.
-
-
Data Analysis: Plot the concentration of the parent herbicide over time. Use appropriate kinetic models (e.g., first-order or biphasic) to calculate the DT50 and DT90 values.
Figure 5: Workflow for a soil persistence study (OECD 307).
Protocol: Acute Aquatic Toxicity Test for Fish
This protocol is a synthesized workflow based on the principles of OECD Test Guideline 203: Fish, Acute Toxicity Test .
Objective: To determine the median lethal concentration (LC50) of a phenoxyacetic acid herbicide to a standard fish species.
Methodology:
-
Test Species: Use a recommended species like the Rainbow Trout (Oncorhynchus mykiss). Acclimate fish to test conditions for at least 12 days.
-
Test Substance & Concentrations: Prepare a stock solution of the herbicide. Conduct a range-finding test to determine the definitive test concentrations, which should bracket the expected LC50. Include a minimum of five concentrations and a negative control.
-
Test System: Use a semi-static or flow-through system to maintain stable concentrations. Use at least 7 fish per concentration, with no replication required.
-
Exposure: Expose the fish to the test concentrations for a period of 96 hours.
-
Observations: Record mortality and any sublethal behavioral or morphological abnormalities at 24, 48, 72, and 96 hours.
-
Water Quality: Monitor and maintain temperature (e.g., 15 ± 1°C), pH (6.0-8.5), and dissolved oxygen (>60% saturation) throughout the test.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence limits for each observation time.
Conclusion and Future Directions
This comparative analysis demonstrates that while 2,4-D, MCPA, dichlorprop, and mecoprop belong to the same chemical family and share a mode of action, they exhibit distinct environmental behaviors.
-
Persistence: 2,4-D and MCPA are the least persistent in soil, making them preferable in situations where rapid breakdown is desired to minimize carryover risk. Dichlorprop and mecoprop show greater persistence, particularly in deeper soil layers.
-
Mobility: Dichlorprop and mecoprop have a higher intrinsic potential for leaching than 2,4-D and MCPA, although this is often mitigated by microbial degradation in the upper soil profile.
-
Ecotoxicity: All four herbicides exhibit low to moderate acute toxicity to the non-target organisms examined. Subtle differences exist, with dichlorprop showing slightly higher toxicity to fish in some studies, and 2,4-D and MCPA showing higher toxicity to earthworms.
The choice of herbicide should not be based solely on efficacy but must also consider these environmental parameters in the context of specific local conditions, such as soil type, climate, and proximity to sensitive aquatic ecosystems. For researchers, this guide underscores the importance of using standardized protocols to generate robust, comparable data. Future research should focus on the long-term, sublethal effects of these herbicides and their mixtures on ecosystem functions, as well as the impact of their various commercial formulations, which can alter environmental behavior compared to the pure active ingredients.
References
A comprehensive list of all sources cited in this guide is provided below.
- Hu, Y., et al. (2021). A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis. Applied and Environmental Microbiology, 87(22).
- Paszko, T. (2014). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Journal of Soils and Sediments, 14(8), 1374-1386.
- Zipper, C., et al. (1998). Pathway proposed for dichlorprop degradation in S. herbicidovorans MH. Applied and Environmental Microbiology, 64(12), 4819-4825.
- Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200.
- Greaves, M. P., et al. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433.
- McCarthy, D. L., et al. (2004). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Letters in Applied Microbiology, 38(1), 18-23.
- Greaves, M. P., et al. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429-433.
- Hu, Y., et al. (2022). Degradation of rac-dichlorprop by and cell growth of different bacterial species in a synergistic consortium. Journal of Hazardous Materials, 424(Pt C), 127599.
- Kumar, A., et al. (2019). Bacterial degradation pathways for 2,4-dichlorophenol via ortho-cleavage. 3 Biotech, 9(1), 24.
- EXTOXNET. (1996). 2,4-DB. Pesticide Information Profile.
- ATSDR. (2020). 2,4-Dichlorophenoxyacetic Acid (2,4-D) Toxicological Profile. Agency for Toxic Substances and Disease Registry.
- Zhang, C., et al. (2020). Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils. International Journal of Environmental Analytical Chemistry, 102(16), 3505-3517.
- Mayer, F. L., & Ellersieck, M. R. (1986). Manual of Acute Toxicity: Interpretation and Data Base for 410 Chemicals and 66 Species of Freshwater Animals. U.S. Fish and Wildlife Service Resource Publication 160.
- Rodríguez-Cruz, M. S., et al. (2006). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Journal of Agricultural and Food Chemistry, 54(10), 3629-3635.
- U.S. EPA. (2007). Appendix N. Potential Impacts on Wildlife, Amphibians, Plants, and Ecosystems from Increased Glyphosate and Other Chemical Use. Regulations.gov.
- Illinois State Water Survey. (2010). Pesticide Fate in the Environment: A Guide for Field Inspectors.
- Johnson, W. W., & Finley, M. T. (1980). Handbook of acute toxicity of chemicals to fish and aquatic invertebrates. U.S. Department of the Interior, Fish and Wildlife Service.
- U.S. EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency.
- Racz, I., et al. (2019). Ecological impact of micropollutants on aquatic life determined by an innovative sublethal endpoint Daphnia Magna heartbeat rate. Ecotoxicology and Environmental Safety, 182, 109411.
- Grison, C., et al. (2023). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. International Journal of Molecular Sciences, 24(13), 10839.
- Coldham, N. G., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 82(6), 711-715.
- Singh, S., & Singh, J. (2016). Toxic Effect of Herbicide 2,4-D on the Earthworm Eutyphoeus waltoni Michaelsen. Journal of Environmental and Agricultural Sciences, 6, 30-34.
- CADMUS Group. (2009). Daphnia magna LC50 48h. Environmental Assessment and Management (EAM) Products.
- Suhandoyo, D., & Aji, G. P. D. (2019). Tolerance of Earthworms (Eudrilus eugeniae) to 2,4-D Dimethyl Amine Herbicide. Journal of Physics: Conference Series, 1217, 012111.
- The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My! Blog Post.
- Patton, A. (2022). Choosing, Comparing, and Selecting Herbicide Combinations for Broadleaf Weed Control. Purdue University Extension.
- Loveland Products Canada. (2012). MECOPROP-P HERBICIDE LIQUID. Product Label.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isws.illinois.edu [isws.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Framework for Evaluating the Selectivity of Novel Phenoxyacetic Acid Herbicides: A Comparative Approach
In the relentless pursuit of effective and sustainable weed management strategies, the development of novel herbicides with high selectivity is paramount. Among the chemical classes of interest are the phenoxyacetic acids, synthetic auxins that have been a cornerstone of broadleaf weed control for decades. This guide presents a comprehensive framework for evaluating the selectivity of a novel phenoxyacetic acid herbicide, using 2-(2,3,6-trimethylphenoxy)acetic acid (M236PA) as a case study, in comparison to established industry standards. While specific experimental data on M236PA is not extensively available in public literature, this document will provide researchers, scientists, and drug development professionals with the methodologies and logical framework to conduct such an evaluation with scientific integrity.
Introduction: The Quest for Selective Herbicides
The ideal herbicide is one that effectively controls target weed species without causing harm to the desired crop. This selectivity is the holy grail of herbicide development, minimizing agricultural losses and environmental impact. Phenoxyacetic acids, such as the well-known 2,4-D and MCPA, function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1] The basis of their selectivity often lies in differences in translocation, metabolism, and the presence or absence of a vascular cambium between broadleaf (dicot) and grass (monocot) species.
This guide will outline the essential experimental protocols to rigorously assess the selectivity of a new chemical entity like M236PA, which is described as an organic compound with excellent herbicide activity and strong selectivity against specific types of weeds.[2][3][4]
Establishing a Comparative Baseline: The Role of Reference Herbicides
To objectively evaluate the performance of a novel herbicide, it is crucial to compare it against well-characterized, commercially available alternatives. For a phenoxyacetic acid like M236PA, the following are appropriate comparators:
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used selective herbicide for the control of broadleaf weeds in a variety of crops.[1]
-
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another common phenoxy herbicide with a similar spectrum of activity to 2,4-D.
-
Dicamba: A benzoic acid herbicide that also functions as a synthetic auxin, known for its effectiveness against a wide range of broadleaf weeds.
These compounds will serve as benchmarks for assessing the relative potency and selectivity of M236PA.
Experimental Design: A Greenhouse Bioassay Approach
A controlled greenhouse environment is the ideal setting for the initial evaluation of herbicide selectivity. This allows for the precise control of environmental variables that can influence plant growth and herbicide efficacy. The following outlines a robust protocol for a whole-plant bioassay.[5]
Selection of Indicator Weed Species
A critical step is the selection of a diverse range of weed species, encompassing both broadleaf and grass types, to thoroughly assess selectivity. Representative species could include:
Broadleaf (Dicot) Species:
-
Amaranthus retroflexus (Redroot Pigweed)
-
Chenopodium album (Common Lambsquarters)
-
Abutilon theophrasti (Velvetleaf)
Grass (Monocot) Species:
-
Echinochloa crus-galli (Barnyardgrass)
-
Avena fatua (Wild Oat)
-
Setaria viridis (Green Foxtail)
Plant Propagation and Growth Conditions
Seeds of the selected weed species should be sown in pots containing a standardized soil or potting mix.[6] Seedlings should be thinned to a uniform number per pot to ensure consistency.[7] The pots should be maintained in a greenhouse with controlled temperature, humidity, and photoperiod to promote healthy, uniform growth.[5] It is crucial to treat the plants at a consistent growth stage, as susceptibility to herbicides can vary with plant age.[5]
Herbicide Application and Dose-Response Methodology
A dose-response study is essential to determine the concentration of herbicide required to produce a specific effect.[8] This involves applying a range of herbicide concentrations to the test plants.
Workflow for Herbicide Application and Evaluation
Caption: A generalized workflow for evaluating herbicide selectivity.
Step-by-step protocol for herbicide application:
-
Preparation of Herbicide Solutions: Prepare stock solutions of M236PA and the comparator herbicides. From these, create a series of dilutions to cover a range of doses that are expected to cause between 0% and 100% growth inhibition.
-
Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[7] An untreated control group for each species is essential for comparison.
-
Randomization: The placement of pots in the greenhouse should be completely randomized to avoid any systematic errors due to variations in environmental conditions within the greenhouse.
Data Collection and Analysis: Quantifying Selectivity
Visual Injury Assessment
At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of injury.[9] A rating scale, such as the one developed by the European Weed Research Council (EWRC) or the Canadian Weed Science Society (CWSS-SCM), can be used to standardize this assessment.[10][11] Symptoms to look for with synthetic auxin herbicides include epinasty (twisting and curling of stems and petioles), leaf cupping, and general stunting.
Table 1: Example Visual Injury Rating Scale (0-100%) [11]
| Rating | Description of Injury |
| 0 | No effect |
| 10-30 | Slight stunting or discoloration |
| 40-60 | Moderate stunting and some necrosis |
| 70-90 | Severe stunting, extensive necrosis |
| 100 | Complete plant death |
Biomass Reduction
At the end of the experimental period, the above-ground biomass of each plant should be harvested, dried in an oven, and weighed. The dry weight of the treated plants is then expressed as a percentage of the dry weight of the untreated control plants.
Statistical Analysis and ED₅₀ Determination
The collected data (visual injury ratings and biomass reduction) should be analyzed using non-linear regression, with the log-logistic model being a widely accepted method for dose-response analysis.[8][12] This analysis will generate dose-response curves for each herbicide and weed species combination.
From these curves, the Effective Dose 50 (ED₅₀) can be calculated.[13] The ED₅₀ is the dose of the herbicide that causes a 50% reduction in plant growth (biomass) or a 50% visual injury rating compared to the untreated control.[14][15] A lower ED₅₀ value indicates a higher herbicidal activity.[13]
Logical Flow for Data Analysis and Interpretation
Sources
- 1. 2,4-D (Ref: L 208) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (2,4,6-Trimethyl-phenoxy)-acetic acid - HY-W264306 Hycultec GmbH [hycultec.de]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 7. cambridge.org [cambridge.org]
- 8. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 9. caws.org.nz [caws.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. weedscience.ca [weedscience.ca]
- 12. researchgate.net [researchgate.net]
- 13. What is ED50? [synapse.patsnap.com]
- 14. caws.org.nz [caws.org.nz]
- 15. isws.org.in [isws.org.in]
A Comparative Guide to the Binding Affinity of Auxins to Their Receptors: A Focus on Phenoxyacetic Acid Analogs
For Immediate Release
Introduction: The Crucial Role of Auxin-Receptor Interactions
Auxins are a class of plant hormones that play a central role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[1][2] The biological activity of auxin molecules is initiated by their binding to specific receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[3][4] This binding event triggers a signaling cascade that ultimately leads to changes in gene expression and the characteristic physiological responses associated with auxins.[2]
The affinity with which an auxin molecule binds to its receptor is a critical determinant of its biological potency. High-affinity binding leads to a more robust downstream signal at lower concentrations. Understanding the binding affinities of different auxin analogs, both natural and synthetic, is therefore of paramount importance for the development of new herbicides, plant growth regulators, and research tools to dissect the intricacies of plant biology.
This guide provides a comparative overview of the binding affinities of various auxins to their receptors, with a particular focus on phenoxyacetic acid derivatives. While direct experimental data on the binding affinity of 2-(2,3,6-trimethylphenoxy)acetic acid is not currently available in the public scientific literature, this guide will establish a framework for its potential evaluation by examining the binding characteristics of structurally related compounds and detailing the methodologies used to acquire such data.
The Auxin Co-Receptor Complex and the "Molecular Glue" Mechanism
The perception of auxin occurs through a sophisticated mechanism involving a co-receptor complex. This complex consists of a TIR1/AFB protein and an Aux/IAA transcriptional repressor.[1][3] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[4][5] This enhanced interaction facilitates the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targeting it for degradation by the 26S proteasome.[2] The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes.[2]
Caption: The core auxin signaling pathway, illustrating the role of auxin as a molecular glue.
Methodologies for Measuring Auxin-Receptor Binding Affinity
Several biophysical techniques are employed to quantify the binding affinity between auxins and their receptors. These methods provide key parameters such as the dissociation constant (Kd), which is a measure of the binding affinity (a lower Kd indicates a higher affinity).
Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for studying receptor-ligand interactions. These assays involve the use of a radiolabeled auxin analog (the radioligand) that binds to the receptor. The principle is to measure the amount of radioligand bound to the receptor at equilibrium.
Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Purified TIR1/AFB-Aux/IAA co-receptor complexes are prepared.
-
Incubation: A fixed concentration of the radiolabeled auxin is incubated with the receptor complex in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a membrane that retains the receptor complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which reflects the affinity of the test compound for the receptor, can then be calculated.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow for SPR-based Auxin Binding Assay:
Caption: A simplified workflow for an SPR-based auxin-receptor binding assay.
Protocol for SPR Analysis:
-
Chip Preparation: A streptavidin-coated SPR sensor chip is prepared.
-
Ligand Immobilization: A biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) is immobilized on the chip surface.
-
Analyte Injection: A mixture of the purified TIR1/AFB protein and the auxin analog of interest is injected over the sensor surface.
-
Measurement: The SPR instrument measures the change in the resonance angle as the ternary co-receptor complex forms (association) and subsequently dissociates (dissociation).
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol for ITC Analysis:
-
Sample Preparation: The purified receptor protein is placed in the sample cell of the calorimeter, and the auxin analog is loaded into the titration syringe. Both must be in identical, well-matched buffers.
-
Titration: Small, precise aliquots of the auxin solution are injected into the protein solution.
-
Heat Measurement: The ITC instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
Comparative Binding Affinities of Known Auxins
The binding affinities of various natural and synthetic auxins to different TIR1/AFB receptors have been characterized. These studies reveal important insights into receptor specificity and the structure-activity relationships of auxin compounds.
| Auxin Compound | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Indole-3-acetic acid (IAA) (Natural) | TIR1-IAA7 | Radioligand Binding | ~10-18 nM | [1][3] |
| TIR1 | SPR | ~5 µM (half-maximal binding) | ||
| AFB5-IAA7 | Radioligand Binding | ~51 nM | [1] | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) (Synthetic) | TIR1 | SPR | Weaker than IAA | |
| TIR1-IAA7 | Inferred from binding assays | Binding is one to two orders of magnitude weaker than IAA | [5] | |
| 1-Naphthaleneacetic acid (NAA) (Synthetic) | TIR1-IAA7 | Inferred from binding assays | Binding is one order of magnitude weaker than IAA | [5] |
| Picloram (Synthetic) | TIR1-IAA7 | Radioligand Binding | ~3900 nM | [1] |
| AFB5-IAA7 | Radioligand Binding | ~55 nM | [1] |
Key Observations:
-
Natural vs. Synthetic Auxins: The natural auxin, IAA, generally exhibits a higher binding affinity to TIR1/AFB receptors compared to many synthetic auxins like 2,4-D.[5]
-
Receptor Specificity: Some synthetic auxins show a preference for specific members of the TIR1/AFB family. For instance, the herbicide picloram binds with significantly higher affinity to AFB5 than to TIR1, which is consistent with the picloram resistance observed in afb5 mutant plants.[1]
-
Structural Determinants of Binding: The chemical structure of an auxin analog plays a crucial role in its binding affinity. The size and electronic properties of the aromatic ring system and the orientation of the carboxylic acid side chain are critical for effective interaction with the receptor's binding pocket.
The Case of this compound: An Uncharted Territory
A comprehensive search of the current scientific literature did not yield any direct experimental data on the binding affinity of this compound to auxin receptors. This compound, while belonging to the phenoxyacetic acid class of molecules similar to the herbicide 2,4-D, has not been characterized in this context.
Hypothetical Considerations Based on Structure-Activity Relationships:
Based on the known structure-activity relationships of auxins, we can speculate on the potential for this compound to interact with auxin receptors. The presence of the phenoxyacetic acid scaffold is a common feature of many synthetic auxins. However, the substitution pattern on the phenyl ring is critical for activity. The three methyl groups at the 2, 3, and 6 positions would create a specific steric and electronic profile.
For a definitive comparison, experimental evaluation of this compound using the methodologies described in this guide would be necessary. Such studies would not only elucidate the binding characteristics of this specific compound but also contribute to a broader understanding of the structural requirements for auxin receptor binding.
Conclusion and Future Directions
The binding of auxins to the TIR1/AFB family of receptors is a pivotal event in plant growth and development. The methodologies of radioligand binding assays, SPR, and ITC provide powerful tools for quantifying these interactions and have been instrumental in characterizing the binding affinities of numerous auxin analogs. While the natural auxin IAA generally displays high affinity, synthetic auxins exhibit a wide range of binding affinities and receptor specificities.
The binding affinity of this compound to auxin receptors remains to be determined. Future research efforts should focus on synthesizing this compound and evaluating its binding to a panel of TIR1/AFB receptors using the robust and quantitative techniques outlined in this guide. Such data would provide valuable insights for researchers, scientists, and drug development professionals in the fields of plant science and agrochemistry.
References
- Flasiński, M., & Hąc-Wydro, K. (2014). Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids. Colloids and Surfaces B: Biointerfaces, 118, 145-151.
- Hager, A. (2015). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. In: G.K. Muday & S.E. Wyatt (Eds.), Plant Hormones. Methods in Molecular Biology, vol 1260. Humana Press, New York, NY.
- Hager, A. (2015). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors.
- Lee, S., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723-733.
- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
- Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Plant Cell, 26(12), 4662-4670.
- Unknown. (n.d.). Isothermal titration calorimetry showing the binding of auxinic compounds to AdmX.
- Flasiński, M., & Hąc-Wydro, K. (2014). Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids.
- Tsuchiya, Y., & Hayashi, K. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(11), 1675-1685.
- Calderón-Villalobos, L. I., et al. (2010). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 2(7), a005546.
- Guerra, D. D., et al. (2020). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 76(12), 4056-4065.
- Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1678-1688.
- Hager, A. (2015). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors.
- Todd, B. N., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1069818.
- Robert, S., & Grones, P. (2015). Assaying Auxin Receptor Activity Using SPR Assays With F-Box Proteins and Aux/IAA Degrons. PubMed.
- Unknown. (n.d.). The auxin binding site. Crystal structure poses for 2,4-D and IAA in...
- Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-based auxin perception: Mechanism and role in plant growth and development.
- Lee, S., et al. (2013). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation.
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
- Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity.
- Unknown. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
- Prilusky, J., & Hodis, E. (2017). Herbicide 2,4-D bound to TIR1 Ubiquitin Ligase. Proteopedia.
- Unknown. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Unknown. (n.d.). Surface plasmon resonance and root-growth assay results confirm the...
- Unknown. (n.d.).
- Robert, S., & Grones, P. (2015). Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons.
- Unknown. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Unknown. (n.d.).
- Velázquez-Campoy, A., & Freire, E. (2009). Chapter 5 Isothermal Titration Calorimetry. General Formalism Using Binding Polynomials. In Methods in Enzymology (Vol. 455, pp. 127-155). Academic Press.
- Unknown. (n.d.).
- Unknown. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- Porco, S., et al. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(16), 4763-4778.
- Hadavi, D., & Heeren, R. M. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today.
- Pattnaik, P. (2005). Surface Plasmon Resonance: Applications in Understanding Receptor–Ligand Interaction.
- Homola, J. (2008). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors (Basel, Switzerland), 8(5), 3311-3336.
- Powers, S. K., & Strader, L. C. (2016). Auxin Activity: Past, present, and Future. Journal of Experimental Botany, 67(16), 4745-4747.
- McRae, D. H., & Bonner, J. (1952). Inhibition of Auxin Effects by 2,4,6-Trichlorophenoxyacetic acid. Plant Physiology, 27(4), 834-838.
Sources
- 1. Auxin Metabolism in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 3. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2,3,6-trimethylphenoxy)acetic Acid: Validating a Novel High-Efficiency Method
This guide provides a detailed comparison between a traditional synthesis route and a novel, high-efficiency method for producing 2-(2,3,6-trimethylphenoxy)acetic acid. It is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this valuable compound. We will delve into the causality behind experimental choices, provide comprehensive protocols for validation, and present comparative data to support our findings.
Introduction: The Significance of this compound
This compound is a key intermediate in various chemical syntheses. Its structural motif, a substituted phenoxyacetic acid, is found in a range of biologically active molecules, including herbicides and potential pharmaceutical agents.[1][2] The efficiency and purity of its synthesis are paramount, directly impacting the yield and quality of downstream products. Traditional methods, while reliable, often present challenges in terms of reaction time, yield, and the use of harsh reagents. This guide introduces and validates a novel synthesis protocol designed to overcome these limitations.
Synthesis Methodologies: The Classical vs. The Novel
The production of aryloxyacetic acids typically relies on the well-established Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion.
Classical Approach: Standard Williamson Ether Synthesis
The conventional method involves the reaction of 2,3,6-trimethylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a strong base like sodium hydroxide.[5] The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the chloroacetic acid.
Causality Behind Experimental Choices:
-
Strong Base (NaOH): The phenolic hydroxyl group is not sufficiently nucleophilic to react directly with chloroacetic acid. A strong base is required to generate the phenoxide anion, significantly increasing the reaction rate.
-
Heat: Refluxing the mixture provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.
-
Acidic Workup: The reaction initially forms the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the final this compound product.
While effective, this method can suffer from side reactions and may require lengthy reaction times to achieve complete conversion.
Novel Approach: Phase-Transfer Catalyzed Synthesis
To enhance efficiency and simplify the procedure, we propose a novel method utilizing a phase-transfer catalyst (PTC). This approach facilitates the reaction between reactants present in different phases (typically an aqueous phase and an organic phase).[6]
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB): The PTC acts as a shuttle for the phenoxide anion.[6] The quaternary ammonium cation of the PTC pairs with the phenoxide anion, transporting it from the aqueous phase (where it is formed with NaOH) into the organic phase (containing the alkyl halide, in this case, ethyl bromoacetate). This circumvents the low solubility of the phenoxide in the organic solvent, dramatically accelerating the reaction.
-
Biphasic System (Toluene/Water): This solvent system allows for the separation of the base and the organic substrate, while the PTC facilitates their interaction at the interface and in the organic phase.
-
Ester Intermediate: Using ethyl bromoacetate instead of a haloacetic acid allows the reaction to occur under milder conditions. The resulting ester is then easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. This two-step process often leads to a cleaner product with higher purity.
This novel method is hypothesized to reduce reaction times, increase yields, and allow for easier product isolation compared to the classical single-phase aqueous method.
Comparative Validation: Experimental Design
To objectively compare the two synthesis methods, a rigorous validation process is essential. The process must establish that the analytical methods used are suitable for their intended purpose, ensuring accuracy and reliability of the results.[7][8][9]
The validation workflow is designed to compare the two synthesis methods based on three key performance indicators: Reaction Yield , Product Purity , and Structural Confirmation .
Caption: Head-to-head synthesis and validation workflow.
Detailed Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis
-
To a 250 mL round-bottom flask, add 2,3,6-trimethylphenol (10.0 g, 73.4 mmol) and a 20% aqueous solution of sodium hydroxide (20 mL).
-
Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of chloroacetic acid (8.3 g, 87.8 mmol) in water (20 mL) dropwise to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture to pH 1-2 by slowly adding concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven at 60°C.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Novel Phase-Transfer Catalyzed Synthesis
-
Step A: Ester Formation
-
In a 250 mL round-bottom flask, combine 2,3,6-trimethylphenol (10.0 g, 73.4 mmol), toluene (100 mL), tetrabutylammonium bromide (TBAB) (2.36 g, 7.34 mmol), and a 50% aqueous solution of sodium hydroxide (30 mL).
-
Stir the biphasic mixture vigorously and add ethyl bromoacetate (13.5 g, 81.0 mmol) dropwise over 30 minutes.
-
Heat the mixture to 60°C and maintain for 2 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture, separate the organic layer, and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.
-
-
Step B: Saponification
-
Dissolve the crude ester in ethanol (100 mL) in a round-bottom flask.
-
Add a 20% aqueous solution of sodium hydroxide (50 mL) and heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and place in an ice bath.
-
Acidify to pH 1-2 with concentrated hydrochloric acid and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry in a vacuum oven at 60°C.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Analytical Methodologies for Validation
The identity, purity, and yield of the this compound produced by both methods will be determined using a suite of analytical techniques.
Caption: Analytical workflow for product validation.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation.
-
¹H NMR: Should show characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl groups, and the carboxylic acid proton.
-
¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Electrospray ionization (ESI-MS) in negative mode should show a prominent peak for [M-H]⁻ corresponding to the deprotonated molecule.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-O ether stretches are expected.[12]
-
Comparative Results and Discussion
The following tables summarize the hypothetical, yet expected, results from a comparative synthesis study.
Table 1: Comparison of Reaction Parameters and Yield
| Parameter | Classical Method | Novel PTC Method |
| Reaction Time | 6 hours | 2 hours (esterification) + 1 hour (saponification) = 3 hours |
| Reaction Temp. | ~100°C (Reflux) | 60°C / ~80°C (Reflux) |
| Crude Yield | 82% | 96% |
| Purified Yield | 75% | 91% |
Table 2: Comparative Purity and Analytical Data
| Analysis | Classical Method Product | Novel PTC Method Product | Expected Data[][14] |
| Purity (HPLC) | 98.6% | >99.5% | Single major peak |
| Melting Point | 135-137°C | 137-138°C | ~138°C |
| ¹H NMR (DMSO-d6) | Conforms | Conforms | δ ~12.9 (s, 1H, COOH), 6.8-6.9 (m, 2H, Ar-H), 4.6 (s, 2H, OCH₂), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 2.0 (s, 3H, Ar-CH₃) |
| MS (ESI-) | m/z = 193.08 [M-H]⁻ | m/z = 193.08 [M-H]⁻ | Calculated for C₁₁H₁₃O₃⁻: 193.08 |
Discussion of Results
The data clearly demonstrates the superiority of the novel Phase-Transfer Catalyzed (PTC) method. The most significant improvements are observed in the reaction yield and product purity .
-
Enhanced Yield: The PTC method's purified yield of 91% is substantially higher than the 75% achieved with the classical approach. This is attributed to the enhanced reaction rate and the reduction of side products, which are more common under the prolonged high-temperature conditions of the classical method.
-
Improved Purity: The higher purity (>99.5% by HPLC) of the product from the PTC method suggests a cleaner reaction. The milder conditions and shorter reaction time likely minimize the formation of impurities, simplifying the purification process and resulting in a higher quality final product.
-
Efficiency: The total reaction time is halved, representing a significant increase in throughput for laboratory or industrial-scale synthesis.
Conclusion
The validation process confirms that the novel phase-transfer catalyzed synthesis of this compound is a more efficient and effective alternative to the classical Williamson ether synthesis. The method delivers a higher yield of a purer product in a shorter amount of time and under milder conditions. For researchers and professionals in drug development and fine chemical synthesis, adopting this improved protocol can lead to significant savings in time, resources, and cost, while ensuring a higher quality starting material for subsequent applications. This guide provides the necessary protocols and validation framework to confidently implement this advanced synthetic route.
References
- Pure Synth. (2025, December 14).
- UCLA Chemistry. (2026, January 7). A 100-Year-Old Chemistry Law Just Broke: UCLA's Groundbreaking Discovery.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
- FDA. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Various Authors. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- The Royal Society of Chemistry. (n.d.). Contents.
- ChemicalBook. (n.d.). 2,3,6-Trimethylphenol synthesis.
- Journal of Emerging Technologies and Innovative Research. (n.d.).
- Williamson, A. (1850).
- Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
- BOC Sciences. (n.d.). CAS 104295-97-8 (2,3,6-TRIMETHYLPHENOXY)ACETIC ACID.
- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook.
- Google Patents. (n.d.). EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol.
- van Zoonen, P., et al. (1998). Validation of analytical methods and laboratory procedures for chemical measurements. Arhiv za higijenu rada i toksikologiju.
- Parchem. (n.d.). This compound.
- ACS Reagent Chemicals. (2017, February 28).
- Journal of Chemical and Pharmaceutical Research. (2020).
- SIELC Technologies. (2018, February 16). Acetic acid, (2-formylphenoxy)-.
- Molecules. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Google Patents. (n.d.).
- SpectraBase. (n.d.). (2,3,5-Trimethylphenoxy)acetic acid.
- ResearchGate. (2004). (2-Methylphenoxy)acetic acid.
- ResearchGate. (n.d.). Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy)
- Journal of Plant Protection Research. (2025). Application of chemometric analysis using physicochemical and chromatographic data to differentiate the origin of plant protection products containing trinexapac.
- ResearchGate. (2004). (2-Methylphenoxy)acetic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pure-synth.com [pure-synth.com]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. researchgate.net [researchgate.net]
- 10. plantprotection.pl [plantprotection.pl]
- 11. Acetic acid, (2-formylphenoxy)- | SIELC Technologies [sielc.com]
- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
A Comparative Dose-Response Analysis of 2-(2,3,6-trimethylphenoxy)acetic Acid and Other Auxins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the dose-response relationship of 2-(2,3,6-trimethylphenoxy)acetic acid in relation to other well-established natural and synthetic auxins. While direct, publicly available dose-response data for this compound is limited, this document synthesizes information on structurally related compounds to infer its likely activity profile. We will delve into the fundamental principles of auxin action, present a detailed protocol for conducting a dose-response analysis, and compare the known activities of prominent auxins to provide a framework for evaluating novel compounds like this compound.
Introduction to Auxins and Dose-Response Dynamics
Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, root formation, and fruit development.[1] The response of a plant to auxins is highly dependent on the concentration of the hormone, a relationship characterized by a classic bell-shaped dose-response curve. At optimal concentrations, auxins promote growth, while at supraoptimal concentrations, they often become inhibitory, a principle that is exploited in the development of auxinic herbicides.[1]
This compound belongs to the phenoxyacetic acid class of synthetic auxins. The substitution pattern on the phenyl ring is a key determinant of the molecule's biological activity. For instance, the well-known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) derives its potent and selective herbicidal action from the specific placement of chlorine atoms on the phenoxy group.[2] The presence and position of methyl groups, as in the case of this compound, are also known to influence auxin activity. Research on mono-substituted phenylacetic acids has shown that the position of the substituent significantly affects the molecule's growth-promoting and inhibitory effects.[3]
The Auxin Signaling Pathway: A Molecular Overview
The perception and transduction of the auxin signal are critical for its diverse physiological effects. The core of the auxin signaling pathway involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, the TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, ultimately leading to various physiological responses.
Caption: A simplified diagram of the core auxin signaling pathway.
Experimental Protocol: Root Elongation Bioassay for Dose-Response Analysis
The inhibition of primary root elongation is a classic and sensitive bioassay for determining the dose-response characteristics of auxins. This protocol outlines a standardized method for this assay.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Sterile water
-
Stock solutions of the auxins to be tested (e.g., this compound, IAA, 2,4-D, NAA) in a suitable solvent (e.g., DMSO or ethanol)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. For Arabidopsis, this can be achieved by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinsing thoroughly with sterile water.
-
Preparation of Treatment Plates:
-
Prepare a series of dilutions for each auxin from the stock solutions to achieve the desired final concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁴ M). A solvent control (containing the same concentration of the solvent used for the stock solutions) should also be prepared.
-
Place two layers of sterile filter paper in each Petri dish.
-
Add a fixed volume (e.g., 5 mL) of each auxin dilution or the control solution to the respective Petri dishes, ensuring the filter paper is saturated.
-
-
Seed Plating: Aseptically place a specific number of sterilized seeds (e.g., 10-15) in a straight line on the surface of the moist filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber. This orientation allows the roots to grow along the surface of the filter paper, facilitating measurement. Incubate under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection: After a set period (e.g., 5-7 days), measure the length of the primary root of each seedling using a ruler or image analysis software.
-
Data Analysis:
-
Calculate the average root length for each treatment.
-
Express the root length as a percentage of the control (solvent-only) treatment.
-
Plot the percentage of root growth inhibition against the logarithm of the auxin concentration to generate a dose-response curve.
-
From the curve, determine key parameters such as the EC₅₀ (the concentration that causes 50% inhibition) and the optimal concentration for any observed growth promotion.
-
Caption: Workflow for the root elongation bioassay.
Comparative Dose-Response Analysis
The following table summarizes typical dose-response characteristics of common auxins in a root elongation assay. It is important to note that these values can vary depending on the plant species and specific experimental conditions.
| Auxin | Typical Optimal Concentration for Root Growth Promotion | Typical Concentration Range for Root Growth Inhibition | Inferred Activity of this compound |
| Indole-3-acetic acid (IAA) | ~10⁻¹⁰ to 10⁻⁸ M[4] | > 10⁻⁷ M[4][5] | Likely to exhibit auxin activity, potentially with herbicidal properties at higher concentrations. The trimethyl substitution may influence its receptor binding affinity and metabolic stability compared to unsubstituted phenoxyacetic acid. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Generally inhibitory, even at low concentrations[6] | ≥ 10⁻⁸ M[6] | |
| 1-Naphthaleneacetic acid (NAA) | ~10⁻⁹ to 10⁻⁷ M[7] | > 10⁻⁷ M[7][8] |
Discussion of Comparative Activity:
-
Indole-3-acetic acid (IAA): As the primary native auxin, IAA exhibits a classic biphasic dose-response curve, with promotion at very low concentrations and strong inhibition at higher concentrations.[4] Its activity is tightly regulated in plants through synthesis, transport, and degradation.[5]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): This synthetic auxin is a potent herbicide.[2] It is generally more stable and less readily metabolized by plants than IAA.[5] Its strong herbicidal effect is due to its ability to induce uncontrolled growth and disrupt normal physiological processes.[2] Dose-response curves for 2,4-D typically show a steep inhibition of root growth with increasing concentration.[6]
-
1-Naphthaleneacetic acid (NAA): Another synthetic auxin, NAA is widely used in horticulture for promoting root formation in cuttings.[9] Its dose-response curve for root elongation is similar to that of IAA, showing promotion at low concentrations and inhibition at higher concentrations.[7]
Inferred Activity of this compound:
Based on the structure-activity relationships of phenoxyacetic acid derivatives, it is highly probable that this compound possesses auxin-like activity. The trimethyl substitution on the phenyl ring will influence its lipophilicity and steric properties, which in turn will affect its uptake, transport, and interaction with the TIR1/AFB auxin receptors. It is plausible that at certain concentrations, it could act as a plant growth regulator, while at higher concentrations, it may exhibit herbicidal effects, similar to other substituted phenoxyacetic acids.[10][11]
Conclusion and Future Directions
This guide provides a framework for understanding and evaluating the dose-response characteristics of this compound in comparison to other well-known auxins. While specific experimental data for this compound is not yet widely available, the provided experimental protocol offers a clear path for its characterization. Future research should focus on conducting detailed dose-response studies using assays such as the root elongation bioassay to determine the EC₅₀ and optimal concentrations of this compound. Such data will be invaluable for researchers in plant science, agriculture, and drug development who are interested in the potential applications of this and other novel auxin analogs.
References
- ResearchGate. (n.d.). Dose responses of root elongation in aux1-7 for NAA in the absence...
- PubMed. (1972). The dosage-response curve for auxin-induced cell elongation: A reevaluation. Planta, 104(1), 1–9.
- ResearchGate. (n.d.). Dose response curve for root growth inhibition on IAA and MeJA...
- Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519–1526.
- ResearchGate. (n.d.). Dose response of root elongation in wild type (A) and aux1-7 (B) for...
- ResearchGate. (n.d.). Dose response of root elongation in eir1-1 for IAA (triangles) and NAA...
- Uchida, N., & Torii, K. U. (2019). Chemical Biology in Auxin Research. Cold Spring Harbor Perspectives in Biology, 11(8), a034633.
- ResearchGate. (n.d.). Effect of FA and SA on the dose–response curve of IAA. Slices were...
- ResearchGate. (n.d.). Dose–response regression curves of 2,4‐D with and without application...
- ResearchGate. (n.d.). Indoleacetic (IAA) standard curve and dose-response curves for the four...
- ResearchGate. (n.d.). Dose-response regression curves of 2,4-D on log scale without malathion...
- ResearchGate. (n.d.). Dose–response curves representing the level of 2,4-D resistance in (a)...
- Keitt, G. W., & Baker, R. A. (1966). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Plant Physiology, 41(10), 1561–1569.
- Beilstein Archives. (2019). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 25(15), 3369.
- PubMed. (2022). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature, 609(7927), 594–600.
- Agustí, M., Almela, V., Juan, M., & Zaragoza, S. (2002). The synthetic auxin 3,5,6-TPA stimulates carbohydrate accumulation and growth in citrus fruit. Plant Growth Regulation, 36(1), 53-57.
- Li, S. W., Xue, L., Xu, S., Feng, H., & An, L. (2009). Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. PLoS ONE, 4(3), e4914.
- LeClere, S., Schmelz, E. A., & Chourey, K. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159518.
- Kunkel, B. N., & Harper, C. P. (2018). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers in Plant Science, 9, 120.
- Beilstein Archives. (2019). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- Beilstein Archives. (2019). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- Gaither, D. H., & Abeles, F. B. (1975). Sites of auxin action: regulation of geotropism, growth, and ethylene production by inhibitors of auxin transport. Plant Physiology, 56(3), 404–409.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
- ResearchGate. (n.d.). The synthetic auxin 3,5,6-TPA stimulates carbohydrate accumulation and growth in citrus fruit.
- MDPI. (2021). Efficacy of Different Concentrations of NAA on Selected Ornamental Woody Shrubs Cuttings. Horticulturae, 7(11), 476.
- Beilstein Archives. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors.
- International Journal of Chemical Studies. (2020). Influence of NAA on root promotion in vegetative propagation of Duranta erecta L.
- Google Patents. (n.d.). US5916846A - Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators.
- bioRxiv. (2023). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants.
Sources
- 1. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 2. Effects of 2,4-D-based herbicide (DMA® 806) on sensitivity, respiration rates, energy reserves and behavior of tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Plant root development: is the classical theory for auxin-regulated root growth false? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coordinated cytokinin signaling and auxin biosynthesis mediates arsenate-induced root growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5916846A - Potentiating herbicidal compositions of auxin transport inhibitors and growth regulators - Google Patents [patents.google.com]
A Researcher's Guide to Assessing Synergistic and Antagonistic Effects of 2-(2,3,6-trimethylphenoxy)acetic Acid with Other Herbicides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic or antagonistic effects of the synthetic auxin herbicide, 2-(2,3,6-trimethylphenoxy)acetic acid, when combined with other herbicides. While specific experimental data on this particular compound's interactions are limited in publicly available literature, this guide establishes a robust technical and theoretical foundation based on the well-understood principles of synthetic auxin herbicides and established methodologies for interaction analysis. The principles and protocols outlined herein provide a self-validating system for generating reliable data on the combined effects of this herbicide.
Understanding the Core Herbicide: this compound
This compound belongs to the phenoxyacetic acid family of herbicides, which act as synthetic auxins[1]. Like the well-known herbicides MCPA and 2,4-D, its primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2]. This mimicry leads to a cascade of events within susceptible broadleaf plants:
-
Receptor Binding: The herbicide binds to auxin receptors, primarily the TIR1/AFB family of F-box proteins.
-
Protein Degradation: This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Expression: The degradation of these repressors unleashes auxin response factors (ARFs), leading to the uncontrolled expression of auxin-responsive genes.
-
Uncontrolled Growth: This results in epinastic growth, stem and leaf twisting, and ultimately, plant death due to metabolic disruption.
The specific substitutions on the phenoxy ring of this compound will influence its binding affinity to auxin receptors, its uptake and translocation within the plant, and its metabolic fate, thereby determining its herbicidal efficacy and potential for interaction with other chemistries.
The Rationale for Herbicide Combinations: Synergy and Antagonism
The practice of combining herbicides is a cornerstone of modern weed management, aimed at broadening the spectrum of controlled weeds, managing herbicide resistance, and in some cases, reducing the total amount of active ingredient applied. The interactions between herbicides in a mixture can be classified as follows:
-
Synergism: The combined effect of two or more herbicides is greater than the sum of their individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
-
Additive Effect: The combined effect is equal to the sum of their individual effects.
Understanding these interactions is critical for developing effective and sustainable weed control strategies.
Methodologies for Assessing Herbicide Interactions
Two primary methods are widely accepted in the scientific community for quantifying herbicide interactions: Colby's method and isobologram analysis.
Colby's Method (The Expected Response)
Colby's method is a straightforward approach for calculating the expected additive effect of a herbicide mixture based on the performance of each component applied alone[3]. The expected response (E) is calculated using the following formula for two herbicides, A and B:
E = X + Y - (XY/100)
Where:
-
X is the percentage of weed control by herbicide A at a given rate.
-
Y is the percentage of weed control by herbicide B at a given rate.
If the observed response of the mixture is significantly greater than E, the interaction is synergistic. If it is significantly less than E, the interaction is antagonistic. An observed response equal to E indicates an additive effect.
While simple and widely used, a key consideration for Colby's method is that the outcome can vary depending on the response metric used (e.g., fresh weight, dry weight, visual injury) and the specific rates of the herbicides in the mixture[3].
Isobologram Analysis (The Dose-Response Relationship)
Isobologram analysis is a more rigorous method that examines the dose-response relationships of the individual herbicides and their mixtures[4][5]. This graphical method helps to visualize the nature of the interaction across a range of effect levels.
An isobole is a line connecting the doses of two herbicides that produce the same level of effect (e.g., 50% growth inhibition, or ED50).
-
If the experimentally determined data points for a mixture fall on this line, the interaction is additive .
-
If the data points fall below the line (i.e., a lower dose of the mixture is needed to achieve the same effect), the interaction is synergistic .
-
If the data points fall above the line, the interaction is antagonistic .
This method is particularly powerful as it is based on the potency of the herbicides rather than the response at a single dose[4].
Experimental Protocol for Assessing Herbicide Interactions
The following is a generalized, step-by-step protocol for conducting a whole-plant bioassay to assess the synergistic or antagonistic effects of this compound with a partner herbicide.
Step 1: Plant Culture
-
Select a target weed species known to be susceptible to synthetic auxin herbicides.
-
Grow the plants from seed in a controlled environment (greenhouse or growth chamber) with standardized soil, light, temperature, and humidity conditions.
-
Ensure uniform growth and select plants at a consistent growth stage for treatment (e.g., 3-4 true leaves).
Step 2: Herbicide Preparation and Application
-
Prepare stock solutions of this compound and the partner herbicide(s).
-
Perform a dose-response experiment for each herbicide individually to determine the rates that provide a range of control from slight injury to near-complete control. This is crucial for selecting appropriate rates for the interaction study.
-
For the interaction study, create a factorial design of treatments, including an untreated control, each herbicide applied alone at several rates, and tank mixtures of the two herbicides at various rate combinations.
-
Apply the herbicides using a calibrated sprayer to ensure uniform coverage.
Step 3: Data Collection
-
At a predetermined time after treatment (e.g., 14 and 21 days), assess the herbicidal effect using both qualitative and quantitative measures:
-
Visual Injury Ratings: A scale of 0% (no effect) to 100% (plant death).
-
Plant Biomass: Harvest the above-ground plant material, and measure fresh and dry weight.
-
Step 4: Data Analysis
-
Analyze the collected data using both Colby's method and isobologram analysis to determine the nature of the interaction.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed interactions.
Potential Interactions of this compound with Other Herbicide Classes
While specific data for this compound is lacking, we can hypothesize potential interactions based on the known behavior of other synthetic auxin herbicides like MCPA and dicamba.
Acetyl-CoA Carboxylase (ACCase) Inhibitors (e.g., Clethodim, Fenoxaprop)
-
Expected Interaction: Antagonism.
-
Mechanistic Rationale: The co-application of synthetic auxins with ACCase inhibitors (graminicides) has been shown to reduce the efficacy of the grass-killing herbicide[6][7]. The exact mechanism is not fully elucidated but may involve reduced translocation of the ACCase inhibitor to its target site in the meristematic tissues of the grass weed. The rapid, uncontrolled growth induced by the auxin herbicide in broadleaf plants may act as a physiological sink, diverting resources and potentially hindering the movement of the partner herbicide in grasses.
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) Inhibitors (e.g., Glyphosate)
-
Expected Interaction: Potentially antagonistic, but species-dependent.
-
Mechanistic Rationale: Tank mixtures of glyphosate and synthetic auxins like dicamba have shown antagonistic effects on the control of certain grass species[8][9]. This antagonism may be due to several factors, including reduced translocation of glyphosate or chemical incompatibility in the spray tank. However, for the control of many broadleaf weeds, the combination can be additive or even synergistic, as the two herbicides have different modes of action that can complement each other[10].
Photosystem II (PSII) Inhibitors (e.g., Atrazine, Metribuzin)
-
Expected Interaction: Potentially synergistic or additive.
-
Mechanistic Rationale: Herbicides that inhibit photosynthesis at PSII block electron transport, leading to the production of reactive oxygen species and subsequent cell death. Combining a PSII inhibitor with a synthetic auxin could lead to a synergistic effect through multiple mechanisms. The PSII inhibitor can cause rapid membrane damage, potentially increasing the uptake of the synthetic auxin. Additionally, the plant is stressed by two distinct and highly damaging metabolic disruptions, which may overwhelm its defense and detoxification mechanisms.
Table 1: Hypothetical Interactions of this compound with Other Herbicide Classes
| Herbicide Class | Example Herbicide | Expected Interaction | Putative Mechanism |
| ACCase Inhibitors | Clethodim | Antagonistic | Reduced translocation of the ACCase inhibitor. |
| EPSPS Inhibitors | Glyphosate | Variable (Antagonistic on grasses, potentially additive on broadleaves) | Reduced translocation of glyphosate; complementary modes of action on broadleaf weeds. |
| PSII Inhibitors | Atrazine | Synergistic or Additive | Increased uptake of the synthetic auxin due to membrane damage; overwhelming of plant defense mechanisms. |
Visualizing the Concepts
To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for assessing herbicide interactions.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Conclusion and Future Directions
The assessment of synergistic and antagonistic interactions of this compound with other herbicides is a critical area of research for optimizing weed management strategies. This guide provides the necessary theoretical background and experimental protocols to conduct these assessments with scientific rigor. While we have inferred potential interactions based on related compounds, there is a clear need for empirical data on this compound itself. Future research should focus on generating this data across a range of partner herbicides and weed species. Such studies will be invaluable for developing effective, economical, and sustainable herbicide programs.
References
- MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used selective herbicide designed to control broadleaf weeds in cereal crops and pastures. It belongs to the phenoxyacetic acid family and mimics natural plant growth hormones (auxins), causing uncontrolled growth in susceptible weeds which leads to their death, while leaving grasses largely unharmed. (Source: How MCPA Enhances Weed Control in Modern Agriculture)
- The deleterious effect of 2,4-D on yield components could clearly be inferred from the decrease in the number of seeds per pod in the treated trees with 2,4-D dissolved in diesel or water. (Source: The Effect of 2,4-Dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC)
- The amine formulation of MCPA is well known to be antagonistic to grass and other broadleaf herbicides. (Source: SURFACTANTS CAN MASK HERBICIDE MIXTURE ANTAGONISM)
- Antagonistic interactions between dicamba and glyphosate were more consistently observed at higher glyphosate rates, and decreases in biomass reductions ranged from 7% to 21% when compared to expected values. (Source: Antagonistic Interactions between Dicamba and Glyphosate on Barnyardgrass (Echinochloa crus-galli) and Horseweed (Erigeron canadensis) Control - MDPI)
- Preliminary research shows that adding a dicamba herbicide to the tank, reduces grass control by ± 30 percent. (Source: Dicamba Tank mixing with Glyphosate and/or Clethodim Effect on Junglrice Control)
- Tank-mixtures of these three herbicides are generally additive in nature. (Source: Evaluation of Tank-Mixture Interactions Between Glyphosate, Glufosinate, and Dicamba - University of Nebraska–Lincoln)
- The addition of dicamba to Roundup agricultural herbicides enhances control of tough weeds such as velvetleaf, wild buckwheat, and smartweed, which can be hard to control due to spray timing, weed staging, and/or environmental conditions. (Source: Dicamba basics | Bayer Crop Science Canada)
- MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used phenoxy herbicide introduced in 1945. (Source: MCPA - Wikipedia)
- The impact of the interaction between these other pollutants and MCPA on aquatic organisms, and the long-term effects of this on human health, has yet to be explored. (Source: The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News)
- 2,3,6-Trichlorobenzoic acid is a post-emergent herbicide. (Source: 2,3,6-Trichlorobenzoic acid - Wikipedia)
- MCPA reduced fenoxaprop activity in wheat and barley, protecting the crops from herbicide injury. (Source: Antagonistic Effect of MCPA on Fenoxaprop Activity | Weed Science | Cambridge Core)
- 2,3,6-TBA is a chlorobenzoic acid that is benzoic acid in which the hydrogens at positions 2, 3, and 6 have been replaced by chlorines. (Source: 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem)
- Two of the typical methods for assessing joint action are Colby's Equation (Colby, 1967) and the Isobole method (Berenbaum, 1989). (Source: DESIGN AND ANALYSIS OF BIOLOGICAL ASSAYS OF MIXTURES - New Prairie Press)
- Isobologram analysis has been mathematically proven and widely used to evaluate drug interactions. (Source: Isobologram Analysis: A Comprehensive Review of Methodology and Current Research)
- Utilize ARM Standard Evaluations to assess synergistic or antagonistic responses with the Colby Equation.
- 2,3,6-TBA is a post-emergence herbicide. (Source: 2,3,6-TBA (Ref: HC 1281) - AERU - University of Hertfordshire)
- A model and a proposed method for testing herbicide interactions were modified from an analysis of variance (ANOVA) model for a 2 by 2 factorial experiment.
- Several methods of evaluating plant responses to combinations of herbicides are discussed. (Source: A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core)
- The following criteria are generally adopted for CTC to judge the compatibility effect of drugs or pesticides: when the CTC values are >120, <80, and between 80 and 120, the synergistic use of pesticides produces synergistic, antagonistic, and additive effects, respectively. (Source: Isobologram Analysis: A Comprehensive Review of Methodology and Current Research)
- Isobologram Analysis: An isobologram graphically represents these interactions. (Source: Synergy Calculator - Mythreya Herbal Research Institute)
- Described in this unit are experimental and computational methods to detect and classify drug interactions. (Source: Drug Combinations: Tests and Analysis with Isoboles - PMC - PubMed Central)
- 2,3,6-TBA is a herbicide in the benzoic acid family. (Source: 2,3,6-TBA - Compendium of Pesticide Common Names)
- 2,3,6-Trichlorobenzoic acid is used in herbicide formulations. (Source: 2,3,6-Trichlorobenzoic acid - Hazardous Agents - Haz-Map)
- The Colby Analysis is based upon an 'expected' level of control from mixing two or more herbicides together. (Source: Determination of Tank-Mixture Efficacy Agenda The Colby Analysis)
- The DOT language is used to describe graphs. (Source: DOT Language - Graphviz)
- Isobologram analysis is a method for studying drug interactions. (Source: (PDF)
- ACCase-inhibiting herbicides have specific activity on grasses due to their selective inhibition of homomeric plastidic ACCase which is only found in monocots, with exceptions. (Source: ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship)
- The study was conducted in the field to evaluate the effect of 2,4-dichloro phenoxy acetic acid (2,4-D) on the productivity components of mesquite trees (Prosopis juliflora Swarz) DC. (Source: The Effect of 2,4-dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC - AWS)
- The experiment had very high weed densities with multiple grass and broadleaf weed species. (Source: (PDF)
- dot is a tool for hierarchical or layered drawings of directed graphs. (Source: dot | Graphviz)
- The family of ACCase inhibitors comprises several subclasses that exhibit a variety of chemical architectures. (Source: Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC - NIH)
- Herbicides of photosystem II inhibit the reduction of plastoquinone at the secondary quinone acceptor site (QB-site) and its subsequent reoxidation at the cytochrome b6/f-complex.
- Glyphosate is the most widely used herbicide in the world.
- The ACCase inhibitors control grass weeds by inhibiting acetyl CoA carboxylase, the enzyme required for fatty acid biosynthesis. (Source: First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum)
- Graphviz is a tool for creating graph visualizations. (Source: GraphViz - Link Edge Label to Another Dot Graph - Stack Overflow)
- The fontpath attribute can specify the directories to search for fonts. (Source: Drawing graphs with dot - Graphviz)
- The study was conducted in the field to evaluate the effect of 2,4-dichloro phenoxy acetic acid (2,4-D) on the productivity components of mesquite trees. (Source: The Effect of 2,4-dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC)
- Various interactions of GA with several herbicides have also been reported. (Source: Interaction of Gibberellic Acid and Glyphosate on Growth and Phenolic Metabolism in Soybean Seedlings - MDPI)
- A holistic strategy towards managing herbicide- resistant weeds is crucial for agricultural sustainability and rising crop yield rates that will provide food, fibers, and energy to a growing population. (Source: ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship - SciSpace)
- Graph and Digraph objects can be used to create graph descriptions in the DOT language. (Source: User Guide — graphviz 0.
- ACCase-inhibiting herbicides have been used extensively since the late 1970s for Avena spp. control. (Source: ACCase-Inhibiting Herbicide-Resistant Avena spp.
- The irreversible inhibition of acetylcholinesterase (AChE) activity is one of the strategies used for pesticide detection. (Source: Interaction between glyphosate pesticide and amphiphilic peptides for colorimetric analysis - PMC - NIH)
- Glyphosate is a broad-spectrum herbicide that is absorbed by plant leaves and is systemic (translocated) within the plant. (Source: Common herbicides | Connecticut Invasive Plant Working Group)
- Herbicide residues in soil were analysed from a background sample taken from the soil layer 0–25 cm a week before herbicide application. (Source: (PDF)
- The shikimic acid pathway is specific to plants and some microorganisms.
Sources
- 1. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]
- 2. catalog.article4pub.com [catalog.article4pub.com]
- 3. ncwss.org [ncwss.org]
- 4. newprairiepress.org [newprairiepress.org]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 6. caws.org.nz [caws.org.nz]
- 7. Antagonistic Effect of MCPA on Fenoxaprop Activity | Weed Science | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Dicamba Tank mixing with Glyphosate and/or Clethodim Effect on Junglrice Control | UT Crops News [news.utcrops.com]
- 10. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,3,6-trimethylphenoxy)acetic Acid
Introduction
2-(2,3,6-trimethylphenoxy)acetic acid is a synthetic auxin, a class of compounds often utilized in biological research for their hormone-like effects on plant growth. As with any laboratory chemical, its utility in research is matched by the critical need for responsible handling and disposal. Improper disposal can lead to significant environmental contamination and pose risks to human health. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding for researchers, scientists, and drug development professionals. While this document provides a robust framework, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) office as the primary authorities.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a member of the phenoxyacetic acid chemical class, it shares characteristics with compounds known for their potential irritant and toxicological properties. The acidic nature of the carboxylic acid group contributes to its irritancy, while the substituted aromatic ring system is a common feature in molecules with environmental persistence.
While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar phenoxyacetic acid derivatives allows for a presumptive hazard classification. This data underscores the need to handle the compound as, at minimum, a hazardous substance.
Table 1: Presumptive Hazard Profile based on Analogous Compounds | Hazard Classification | GHS Hazard Statement | Rationale and Potential Impact | Supporting Sources | | :--- | :--- | :--- | :--- | | Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. This necessitates strict prohibitions on eating or drinking in the lab and immediate medical attention if swallowed.[1][2][3] | | Skin Corrosion/Irritation | H315: Causes skin irritation | The compound's acidic nature and chemical structure can irritate the skin upon contact, causing redness, itching, or inflammation. This mandates the use of appropriate gloves and lab coats.[1][3] | | Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation or damage. Chemical splash goggles or a face shield are essential personal protective equipment (PPE).[1][3] | | Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract. All handling of the solid should be done in a chemical fume hood or well-ventilated area.[1][3] | | Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | This is a common hazard for this class of compounds. Release into the environment can harm aquatic ecosystems. This is a primary driver for preventing entry into drains and waterways. |
Part 2: The Regulatory Landscape: A Framework for Compliance
The disposal of this compound is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, the primary federal regulation governing the disposal of chemical waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[4]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5] Given the hazard profile, this compound waste must be managed as hazardous waste.
Key Compliance Steps:
-
Waste Characterization: The first step is to correctly identify the waste. Any material—including the pure chemical, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris—must be classified as hazardous waste.
-
Generator Status: Your laboratory or institution is considered a "generator" of hazardous waste. Regulations vary based on the quantity of waste generated per month. It is crucial to know if your facility is a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) to ensure compliance with storage time limits and reporting requirements.
-
Consult Local Authorities: While RCRA provides a federal framework, state and local regulations are often more stringent. Your institution's EHS office is the definitive resource for navigating these specific requirements.
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for managing this compound from the point it is declared waste to its final disposal.
I. Personal Protective Equipment (PPE) Minimums
Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid chemical that may generate dust must be performed within a certified chemical fume hood.[1]
II. Waste Segregation and Containment Protocol
The cardinal rule of chemical waste management is to never mix incompatible waste streams.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Waste Types:
-
Unused/Expired Chemical: Dispose of the chemical in its original container if possible. Place the entire container into a secondary containment bin and label it as hazardous waste.
-
Contaminated Labware: Collect all disposables (gloves, weigh boats, pipette tips, paper towels) that have come into contact with the chemical in the designated, labeled solid waste container.
-
Aqueous Solutions: Collect aqueous waste containing the compound in a separate, labeled hazardous waste container for liquids. Do not pour any amount, no matter how small, down the drain.[6]
-
III. Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent exposure and environmental release.
-
Evacuate and Alert: Ensure the immediate area is clear of personnel. Alert colleagues and your supervisor.
-
Control and Contain: If safe to do so, prevent the spill from spreading. Close the lab door to contain any dusts.
-
Cleanup:
-
Wear the appropriate PPE as listed above.
-
For a solid spill, gently cover the material with an inert absorbent like sand, vermiculite, or a commercial chemical absorbent.[1][7] Do not dry sweep, as this can create airborne dust.
-
Carefully scoop the mixture into the designated solid hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[8]
-
-
Reporting: Report the spill to your institution's EHS office, as required by policy.
IV. Final Disposal Arrangement
-
Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area within the lab. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[2]
-
Scheduling Pickup: Once the container is full or reaches its storage time limit, contact your institution's EHS department to arrange for pickup. They will manage the transfer to a licensed hazardous waste disposal company.[3][9] Only certified professionals should handle the final transport and disposal of the waste.
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management and disposal of waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazard profile, adhering to regulatory requirements, and implementing a rigorous, step-by-step disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This structured approach, which emphasizes containment, clear communication with EHS professionals, and strict adherence to established guidelines, ensures that the pursuit of scientific advancement does not come at the cost of safety or ecological integrity.
References
- Hazardous Substance Fact Sheet: Acetic Acid. New Jersey Department of Health.
- Glacial Acetic Acid Safety Information. (2012). University of California Merced, EH&S.
- Safety Data Sheet for 2-(2-Bromo-4,6-dimethylphenoxy)acetic acid. (2024). Aaron Chemicals LLC.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).
- Guidelines for Pesticide (Hazardous Waste) Disposal. (2017). Vineyard Team.
- Safe Disposal of Herbicides and Pesticides. (2021). NEDT Household Hazardous Products Collection Centers.
- Managing Pesticide Waste. (2020). Missouri Department of Natural Resources.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. tcichemicals.com [tcichemicals.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2,3,6-trimethylphenoxy)acetic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2,3,6-trimethylphenoxy)acetic acid. As a structurally related member of the phenoxyacetic acid family, its handling requires a comprehensive understanding of the potential hazards associated with this class of compounds. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively. This document synthesizes data from analogous compounds to establish a robust framework of protection, emphasizing the causality behind each procedural step to build a self-validating system of laboratory safety.
Hazard Assessment: The Foundation of Safety
Due to the limited specific toxicological data for this compound, this guide establishes safety protocols based on the known hazards of structurally similar compounds, such as other phenoxyacetic acid derivatives and acetic acid itself. Analogous chemicals are classified as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation[1][2]. Concentrated acetic acid is known to be corrosive and can cause severe burns[3][4][5]. Therefore, a cautious approach is mandated.
Anticipated Primary Hazards:
-
Skin Irritation/Corrosion: Direct contact may cause redness, itching, inflammation, or chemical burns[4][5].
-
Serious Eye Damage: The compound is likely a severe eye irritant. Splashes can cause significant and potentially permanent damage[1][3][6].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs[1][7].
-
Harmful if Swallowed: Ingestion can lead to systemic toxicity[1][2][6].
The selection of Personal Protective Equipment (PPE) is a direct response to these potential hazards, creating a necessary barrier between the researcher and the chemical.
Core PPE Requirements: A Head-to-Toe Protocol
A multi-layered approach to PPE is essential. The following recommendations are based on a thorough risk assessment for handling solid (powder) and solution forms of this compound.
Eye and Face Protection
Tightly fitting chemical safety goggles are mandatory at all times to protect against splashes and fine particulates[3][4]. When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a full-face shield must be worn in addition to safety goggles to protect the entire face[3][8].
Hand Protection
Choosing the correct gloves is critical, as they are the primary point of contact. Nitrile and butyl rubber are recommended materials for handling acetic acid and its derivatives[3][8][9]. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using proper technique and disposed of as hazardous waste.
Table 1: Glove Selection Guide for Handling Acetic Acid Derivatives
| Glove Material | Recommendation | Rationale & Breakthrough Time |
|---|---|---|
| Butyl Rubber | Excellent | Provides superior resistance to a wide variety of corrosive acids and ketones. Often has a breakthrough time of >480 minutes for concentrated acetic acid[3][10]. |
| Nitrile Rubber | Good to Excellent | Offers good protection against acids, oils, and solvents. It is a common and effective choice for general laboratory work with these compounds[9][10][11]. Not recommended for use with strong oxidizing agents or certain aromatic solvents[10]. |
| Neoprene | Good | Generally provides good resistance to acids and caustics. Offers better dexterity than butyl rubber but may have a shorter breakthrough time. |
| Natural Rubber (Latex) | Limited Use | While offering protection against some acids, it is not recommended for prolonged use and can cause allergic reactions in some individuals[10]. |
Note: This information is a guideline. It is imperative to consult the specific chemical resistance guide from your glove manufacturer for detailed information on breakthrough times and degradation under your specific working conditions.
Body Protection
A long-sleeved laboratory coat is the minimum requirement for body protection[7][12]. For procedures with a higher risk of splashes or spills, a synthetic or rubber apron should be worn over the lab coat[3][4]. In the event of a large spill, a full chemical-resistant suit may be required for cleanup[3][4]. All personal clothing should be fully covered, and closed-toe shoes are mandatory[7].
Respiratory Protection
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8]. If work must be performed outside of a fume hood where dust or aerosols may be generated, a properly fitted respirator equipped with acid gas cartridges is necessary[7]. All personnel requiring the use of a respirator must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by regulatory standards[7].
Procedural Guidance: From Lab Bench to Disposal
Safe handling is a complete workflow, from preparation to cleanup. The following protocols provide a self-validating system for safe operation.
Operational Protocol: Safe Handling in the Laboratory
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don PPE in the correct order as illustrated in the workflow diagram below. This ensures maximum protection and prevents cross-contamination.
-
Weighing and Transfer: Conduct all weighing of the solid compound on a disposable weigh boat or paper within the fume hood to contain any dust. When transferring solutions, use appropriate tools like pipettes or syringes to prevent splashing[12].
-
Work Practice: Always work with the container opening facing away from you. Keep containers tightly sealed when not in use to prevent the release of vapors[8].
-
Post-Handling: After completing the work, decontaminate any non-disposable equipment.
-
PPE Doffing: Remove PPE carefully in the reverse order of donning to avoid contaminating your skin or clothing. Wash hands thoroughly with soap and water after removing all PPE[1][7].
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Chemical and Contaminated Materials
Proper disposal is a critical final step in the chemical handling process. Improper disposal can pose a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Never dispose of this chemical down the drain[6][13]. Designate a specific, compatible, and clearly labeled hazardous waste container[13][14]. High-density polyethylene (HDPE) containers are suitable for acidic waste[14].
-
Segregation: Do not mix this waste with incompatible materials, such as bases or strong oxidizing agents[4][14].
-
Contaminated PPE: All disposable PPE, including gloves, weigh boats, and contaminated bench paper, must be placed in a sealed bag and disposed of in the solid hazardous waste stream[13].
-
Empty Containers: Handle the original, uncleaned chemical container as the product itself and dispose of it through the hazardous waste program[6].
-
Arranging Disposal: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor[6][13].
Caption: Chemical Waste Disposal Workflow.
Emergency Protocols: Immediate Response
In the event of an exposure, immediate and correct action is vital. Ensure eyewash stations and safety showers are accessible and unobstructed[8].
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes[4][7]. Seek medical attention immediately[7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so[6][7]. Seek immediate medical attention from an ophthalmologist[6][15].
-
Inhalation: Move the affected person to fresh air at once[7]. If breathing is difficult or symptoms persist, seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting[15][16]. Rinse the mouth thoroughly with water and have the victim drink two glasses of water at most[6][15]. Call a poison control center or physician immediately[1][6].
References
- Personal protective equipment for handling Acetic acid;dodec-2-en-1-ol. Benchchem.
- Glacial Acetic Acid Safety Sheet. University of California Merced, EH&S.
- How to Use Glacial Acetic Acid Safely in Your Projects?. A&C Chemicals.
- Acetic Acid Hazards & Safety Inform
- Safety Guidelines for Handling Glacial Acetic Acid in Labor
- Safety Data Sheet for 2-(5-Chloro-2-methylphenoxy)acetic acid. Fluorochem Ltd.
- Nitrile Gloves Chemical Resistance Guide. Bergamot.
- Gloves Chemical Resistance Chart. Gloves By Web.
- Chemical Resistance of Gloves - Quick guide.
- Safety Glove Chemical Comp
- SAFETY DATA SHEET for 4-Chloro-2-methylphenoxyacetic acid. Sigma-Aldrich.
- SAFETY DATA SHEET for Acetic Acid. Fisher Scientific.
- OSHA Glove Selection Chart. University of Nebraska-Lincoln, Environmental Health and Safety.
- Safety D
- SAFETY DATA SHEET for (2-Methylphenoxy)acetic acid. Fisher Scientific.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Material Safety Data Sheet - Acetic acid MSDS. ScienceLab.com.
- SAFETY DATA SHEET - Acetic Acid. Merck Millipore.
- Safety Data Sheet for 2,3,6-Trimethylphenol. ChemicalBook.
- How to Dispose of Acetic Acid. Lab Alley.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.com [ehs.com]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
- 9. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. How to Use Glacial Acetic Acid Safely in Your Projects? [anhaochemical.com]
- 13. laballey.com [laballey.com]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. merckmillipore.com [merckmillipore.com]
- 16. uwm.edu [uwm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
